Pinolenic Acid methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,14-15H,3-6,9,12-13,16-18H2,1-2H3/b8-7-,11-10-,15-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRQLTPSFITDRF-BYKHLRFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347758 | |
| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38406-57-4 | |
| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Pinolenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinolenic acid (PNLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative are subjects of growing interest within the scientific community. As an isomer of gamma-linolenic acid (GLA), pinolenic acid engages in distinct metabolic and signaling pathways, demonstrating a range of biological activities.[1][2] This technical guide provides a comprehensive overview of Pinolenic Acid methyl ester, consolidating current research on its chemical properties, biological effects, and mechanisms of action. It details quantitative data from key studies, presents methodologies for relevant experimental protocols, and visualizes the critical signaling pathways it modulates. The information herein is intended to serve as a foundational resource for professionals exploring the therapeutic potential of this compound in metabolic regulation, inflammation, and appetite control.
Chemical and Physical Properties
This compound is the methyl ester form of pinolenic acid (all-cis-5,9,12-octadecatrienoic acid), a non-methylene-interrupted fatty acid.[3][4] The ester form is more neutral and lipophilic than the free acid, which can influence its absorption and metabolic fate.[3][4]
| Property | Value | Reference(s) |
| IUPAC Name | methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | [5] |
| Synonyms | 5Z,9Z,12Z-octadecatrienoic acid, methyl ester; SFE 19:3 | [3][4] |
| CAS Number | 38406-57-4 | [5][6] |
| Molecular Formula | C₁₉H₃₂O₂ | [5][6] |
| Molecular Weight | 292.5 g/mol | [5][6] |
| Physical Form | A solution in ethanol | [4] |
| Solubility (at 25°C) | DMF: ~30 mg/ml; DMSO: ~30 mg/ml; Ethanol: ~100 mg/ml; Ethanol:PBS (pH 7.2) (1:1): ~0.5 mg/ml; Water: 3 mg/ml | [4][6][7] |
| Storage Temperature | -20°C | [7] |
Core Biological Activities and Quantitative Data
Pinolenic acid and its derivatives exhibit several key biological activities, with significant potential for therapeutic applications. The primary areas of impact are appetite regulation, anti-inflammatory effects, and lipid metabolism.
Appetite Suppression
One of the most well-documented effects is the suppression of appetite, mediated by the stimulation of satiety hormones.[3][5]
Mechanism: Pinolenic acid is a dual agonist for Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Free Fatty Acid Receptor 4 (FFAR4/GPR120) on enteroendocrine cells (I-cells and L-cells) in the gut.[3] This activation triggers the release of cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which act as satiety signals in the central nervous system.[3][5]
| Parameter | Result | Study Population | Reference(s) |
| CCK & GLP-1 Release | Significant increase over 4 hours (p<0.0001) | 18 overweight women | [2] |
| "Desire to Eat" (VAS) | 29% lower than placebo | 18 overweight women | [2] |
| "Prospective Food Intake" (VAS) | 36% lower than placebo | 18 overweight women | [2][8] |
| Food Intake (grams) | Reduced by 9% vs. placebo | Overweight subjects | [9] |
Anti-Inflammatory Activity
Pinolenic acid demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][10]
Mechanism: Pathway analysis reveals that pinolenic acid inhibits the activity of critical pro-inflammatory transcription factors, including Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[1][4] This inhibition leads to decreased transcription and release of cytokines like TNF-α and IL-6, and enzymes such as COX-2, which is responsible for Prostaglandin E2 (PGE2) synthesis.[11]
| Parameter | Result | Cell/System | Reference(s) |
| THP-1 Monocyte Migration | 55% reduction (p < 0.001) | THP-1 monocytes | [4][10] |
| IL-6 Release | 60% reduction (p < 0.001) | LPS-stimulated PBMCs (RA patients) | [4] |
| TNF-α Release | 60% reduction (p < 0.001) | LPS-stimulated PBMCs (RA patients) | [4] |
| PGE₂ Levels | Significant reduction (p < 0.0001) | LPS-stimulated PBMCs (RA patients & Healthy) | [4] |
| IL-6 Production (in vitro) | 46% suppression | Human THP-1 macrophages | [11] |
| TNF-α Production (in vitro) | 18% suppression | Human THP-1 macrophages | [11] |
| PGE₂ Production (in vitro) | 87% suppression | Human THP-1 macrophages | [11] |
Lipid and Cholesterol Metabolism
Pinolenic acid influences lipid metabolism through two primary mechanisms: enhancing hepatic LDL uptake and downregulating lipogenesis via the AMPK/SIRT1 pathway.
Mechanism 1: Enhanced LDL Uptake: In vitro studies using human hepatoma (HepG2) cells show that pinolenic acid enhances the internalization of LDL particles, a key process in clearing cholesterol from circulation.[5][7]
| Parameter | Result | Cell/System | Reference(s) |
| DiI-LDL Internalization (Fluorescence) | ~84% increase with high-PNLA fraction (47.0 ± 0.15) vs. low-PNLA fraction (25.6 ± 0.36) (p < 0.05) | HepG2 cells | [7][12] |
Mechanism 2: Regulation of Lipogenesis: Pinolenic acid has been shown to ameliorate oleic acid-induced lipid accumulation in hepatocytes.[13][14] It achieves this by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway. Activated (phosphorylated) AMPK upregulates SIRT1 expression.[14][15] This cascade leads to the downregulation of key lipogenic transcription factors like SREBP1c and enzymes such as FASN, ultimately reducing fatty acid synthesis.[13][14]
| Parameter | Result | Cell/System | Reference(s) |
| Cellular Triglyceride (TG) Levels | Significantly decreased vs. oleic acid-induced control | HepG2 cells | [13] |
| Total Cholesterol (TC) Levels | Significantly decreased vs. oleic acid-induced control | HepG2 cells | [13] |
| AMPK Phosphorylation | Increased | HepG2 cells | [14] |
| Lipogenic Gene Expression (SREBP1c, FASN) | Reduced | HepG2 cells | [13] |
Experimental Protocols
Analysis of this compound by GC-MS
Accurate quantification requires derivatization of the free acid to its more volatile methyl ester.
Protocol: Sample Preparation and Derivatization to FAMEs
-
1. Lipid Extraction (for solid/cellular samples): Extract total lipids from the sample using a chloroform:methanol (2:1, v/v) solvent system.
-
2. Saponification:
-
To ~25 mg of the extracted lipid or oil, add 1.5 mL of 0.5 M methanolic NaOH.
-
Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).
-
Heat the mixture at 100°C for 5-10 minutes until lipids are fully dissolved.
-
-
3. Esterification (Methylation):
-
Cool the solution and add 2 mL of 14% Boron trifluoride (BF₃) in methanol.
-
Heat again at 100°C for 5-10 minutes.
-
-
4. Extraction of FAMEs:
-
Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 30 seconds.
-
Allow layers to separate. Transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for analysis.
-
-
5. GC-MS Analysis:
-
Inject the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like Supelco SP-2560).
-
Use an appropriate temperature program to separate the FAMEs.
-
Quantify using Selected Ion Monitoring (SIM) mode for enhanced sensitivity, comparing the peak area of this compound to the internal standard.
-
In Vitro Anti-inflammatory Activity in Macrophages
This protocol assesses the ability of Pinolenic Acid to suppress inflammatory mediators in stimulated immune cells.[1]
-
1. Cell Culture and Treatment:
-
Culture murine (RAW 264.7) or human (THP-1, differentiated) macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of Pinolenic Acid (or its methyl ester, typically dissolved in DMSO and diluted in media) for 1-2 hours. A vehicle control (DMSO) must be included.
-
-
2. Inflammatory Stimulation:
-
Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
-
3. Measurement of Inflammatory Mediators:
-
Cytokines (TNF-α, IL-6): Collect cell culture supernatants. Quantify cytokine concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
Prostaglandin E2 (PGE2): Measure PGE2 concentration in the supernatants using a specific PGE2 ELISA kit.
-
Nitric Oxide (NO): Measure nitrite (B80452) (a stable NO metabolite) accumulation in the supernatant using the Griess reagent assay.
-
-
4. Data Analysis:
-
Normalize mediator concentrations to the total protein content of the cells in each well. Compare the results from Pinolenic Acid-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.
-
Hepatic LDL Uptake Assay
This protocol quantifies the effect of Pinolenic Acid on the ability of liver cells to internalize LDL cholesterol.[5][7]
-
1. Cell Culture and Treatment:
-
Culture human hepatoma (HepG2) cells in a suitable medium (e.g., MEM) with 10% FBS.
-
Seed cells in multi-well plates and grow to ~80% confluency.
-
Pre-treat cells with Pinolenic Acid (or a high-PNLA fatty acid extract) or a control (e.g., BSA or a low-PNLA extract) in serum-free medium for 18-24 hours.
-
-
2. LDL Labeling and Uptake:
-
Human LDL is fluorescently labeled with 3,3'-dioctadecylindocarbocyanine (B1196578) (DiI-LDL).
-
After the treatment period, replace the medium with fresh serum-free medium containing DiI-LDL (e.g., 10 µg/mL).
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Incubate for 4-6 hours at 37°C to allow for receptor-mediated endocytosis.
-
-
3. Quantification:
-
Wash cells extensively with cold PBS to remove non-internalized DiI-LDL.
-
Lyse the cells and extract the internalized DiI-LDL using isopropanol.
-
Measure the fluorescence of the cell extracts using a fluorometer (e.g., excitation ~520 nm, emission ~570 nm).
-
-
4. Data Analysis:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Normalize the fluorescence values to the protein concentration. Compare the normalized fluorescence of Pinolenic Acid-treated cells to control-treated cells to determine the relative change in LDL uptake.[7]
-
Conclusion
This compound presents a compelling profile as a bioactive compound with multi-faceted therapeutic potential. The evidence strongly supports its role in appetite suppression through the hormonal signaling of CCK and GLP-1, significant anti-inflammatory activity via inhibition of the NF-κB and STAT pathways, and beneficial modulation of lipid metabolism through enhanced hepatic LDL uptake and downregulation of lipogenesis via the AMPK/SIRT1 pathway. The detailed protocols and quantitative data provided in this guide offer a robust framework for further research and development. Future investigations should focus on dose-response relationships in clinical settings, long-term efficacy and safety, and the precise molecular interactions that govern its biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. rejuvenation-science.com [rejuvenation-science.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective increase in pinolenic acid (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. transbiomedicine.com [transbiomedicine.com]
- 10. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice [frontiersin.org]
Pinolenic Acid Methyl Ester: A Technical Guide for Researchers
CAS Number: 38406-57-4
This technical guide provides an in-depth overview of Pinolenic acid methyl ester, a polyunsaturated fatty acid methyl ester of significant interest to researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, analytical methods, and biological activities, with a focus on its anti-inflammatory and lipid-lowering effects.
Chemical and Physical Properties
This compound is the methyl ester form of pinolenic acid, a C18:3 fatty acid with a unique non-methylene-interrupted double bond structure (cis-5, cis-9, cis-12). Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 38406-57-4 |
| Molecular Formula | C₁₉H₃₂O₂ |
| Molecular Weight | 292.5 g/mol |
| Synonyms | Methyl (5Z,9Z,12Z)-octadecatrienoate, Methyl pinolenate |
| Appearance | Not specified in provided results |
| Solubility | Not specified in provided results |
Synthesis of this compound
This compound is typically synthesized from pine nut oil, which is a rich source of pinolenic acid. The primary methods of synthesis are enzymatic and chemical transesterification.
Enzymatic Synthesis
Enzymatic synthesis offers a mild and selective method for producing this compound. Lipases are commonly used as biocatalysts for the transesterification of triglycerides in pine nut oil with methanol (B129727).
Experimental Protocol: Lipase-Catalyzed Transesterification
-
Materials: Pine nut oil, Methanol, Immobilized Lipase (B570770) (e.g., from Candida antarctica), Hexane (B92381) (or other suitable solvent), Anhydrous sodium sulfate (B86663).
-
Reaction Setup: In a temperature-controlled reactor, combine pine nut oil and methanol. The molar ratio of methanol to oil is a critical parameter and should be optimized.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically expressed as a weight percentage of the oil.
-
Reaction Conditions: Maintain the reaction at a specific temperature with continuous stirring for a set duration. Optimal conditions can vary depending on the specific lipase used.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the conversion to methyl esters using Gas Chromatography (GC).
-
Product Isolation: After the reaction reaches completion, separate the enzyme from the reaction mixture by filtration. The glycerol (B35011) phase is separated by centrifugation or gravity.
-
Purification: The methyl ester phase is washed with water to remove any residual glycerol and methanol. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the purified this compound.
| Parameter | Optimized Value | Reference |
| Enzyme | Lipozyme 435 (Candida antarctica) | [1] |
| Reactants | Pine nut oil and ethanol | [1] |
| Temperature | 60°C | [1] |
| Vacuum | 50 mmHg | [1] |
| Reaction Time | 12 hours | [1] |
| Conversion | ~95% Triacylglycerol conversion | [1] |
Chemical Synthesis
Chemical synthesis via transesterification is a common industrial method. This process typically uses an acid or base catalyst.
Experimental Protocol: Base-Catalyzed Transesterification
-
Materials: Pine nut oil, Methanol, Sodium methoxide (B1231860) (or other base catalyst), Hexane, Saturated sodium chloride solution.
-
Reaction Setup: Dissolve pine nut oil in methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add the base catalyst to the mixture.
-
Reaction: Reflux the mixture for a specified period, typically 1-2 hours.
-
Work-up: After cooling, add a saturated solution of sodium chloride and hexane. Shake the mixture and allow the layers to separate.
-
Purification: Collect the upper hexane layer containing the fatty acid methyl esters. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography if necessary.
Analytical Characterization
Gas chromatography (GC) is the most common analytical technique for the quantification and identification of this compound. Prior to analysis, fatty acids in a sample are typically converted to their methyl esters (FAMEs).
Experimental Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis [2]
-
Saponification: To a sample containing pinolenic acid (e.g., lipid extract), add 0.5 M methanolic sodium hydroxide. Heat the mixture at 100°C for 5-10 minutes.[2]
-
Esterification: Cool the solution and add 14% boron trifluoride (BF₃) in methanol. Heat again at 100°C for 5-10 minutes.[2]
-
Extraction: After cooling, add n-hexane and a saturated sodium chloride solution. Shake vigorously and allow the layers to separate.[2]
-
Analysis: The upper hexane layer containing the FAMEs is collected and can be directly injected into the GC-MS for analysis.[2]
Biological Activities
Pinolenic acid and its methyl ester have demonstrated significant biological activities, particularly in the areas of inflammation and lipid metabolism.
Anti-inflammatory Effects
Pinolenic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
| Cell Type | Stimulant | Treatment | Effect | Reference |
| THP-1 monocytes | Chemokine | Pinolenic Acid | 55% reduction in cell migration (p<0.001) | [3][4][5] |
| THP-1 macrophages | - | Pinolenic Acid | 50% reduction in macropinocytosis (p<0.001) | [3][4] |
| THP-1 macrophages | - | Pinolenic Acid | 40% reduction in DiI-oxLDL uptake (p<0.01) | [3][4] |
| Human Monocyte-Derived Macrophages (HMDM) | - | Pinolenic Acid | 40% reduction in macropinocytosis (p<0.01) | [3][4] |
| Human Monocyte-Derived Macrophages (HMDM) | - | Pinolenic Acid | 25% reduction in DiI-oxLDL uptake (p<0.05) | [3][4] |
| PBMCs from RA patients | LPS | Pinolenic Acid | 60% reduction in IL-6 release (p<0.001) | [3][4] |
| PBMCs from Healthy Controls | LPS | Pinolenic Acid | 50% reduction in IL-6 release (p<0.01) | [3][4] |
| PBMCs from Healthy Controls | LPS | Pinolenic Acid | 35% reduction in TNF-α release (p<0.01) | [3][4] |
| Purified monocytes from RA patients | LPS | 25 µM Pinolenic Acid | 23% reduction in TNF-α expressing monocytes (p=0.048) | [6] |
| Purified monocytes from RA patients | LPS | 25 µM Pinolenic Acid | 25% reduction in IL-6 expressing monocytes (p=0.011) | [6] |
Signaling Pathway: NF-κB Inhibition
Pinolenic acid has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][8] By inhibiting NF-κB, pinolenic acid reduces the expression of pro-inflammatory genes such as those for TNF-α, IL-6, and COX-2.[7][8]
Lipid-Lowering Effects
Pinolenic acid has been shown to favorably modulate lipid metabolism, suggesting its potential as a therapeutic agent for dyslipidemia and related conditions.
Quantitative Data on Lipid-Lowering Effects
| Model | Treatment | Effect | Reference |
| HepG2 cells | Pinolenic Acid | Decreased cellular triglyceride and total cholesterol levels | [9] |
| HepG2 cells | Pinoleic Acid | Reduced arachidonic acid levels in the phosphatidylinositol fraction from 15.9% to 7.0% | [10] |
| Transgenic mice expressing human ApoA-I | Diet with maritime pine seed oil | Lowered HDL and ApoA-I levels | [10] |
Signaling Pathway: AMPK/SIRT1 Activation
Pinolenic acid has been demonstrated to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[9][11] This pathway plays a crucial role in regulating cellular energy homeostasis and lipid metabolism. Activation of this pathway by pinolenic acid leads to a decrease in lipogenesis and an increase in fatty acid oxidation.
Conclusion
This compound is a compound with significant therapeutic potential, particularly in the context of inflammatory and metabolic disorders. Its well-characterized anti-inflammatory and lipid-lowering effects, mediated through the modulation of key signaling pathways such as NF-κB and AMPK/SIRT1, make it a compelling target for further research and drug development. This guide provides a foundational understanding of its synthesis, analysis, and biological activities to support ongoing and future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Beneficial Effects of Pine Nuts and Its Major Fatty Acid, Pinolenic Acid, on Inflammation and Metabolic Perturbations in Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. This compound - Biochemicals - CAT N°: 10008656 [bertin-bioreagent.com]
- 11. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pinolenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused analysis of the physicochemical properties of Pinolenic Acid methyl ester, a polyunsaturated fatty acid of interest in various research and development fields.
Core Physicochemical Data
This compound is the methyl ester form of pinolenic acid, an omega-6 fatty acid found in pine nuts. Its molecular characteristics are fundamental to its application in experimental and developmental settings.
Molecular Weight and Formula
The molecular weight of this compound has been determined to be 292.5 g/mol .[1][2][3][4][5][6] This value is derived from its chemical formula, C19H32O2.[1][2][3][4][5][6] The formula indicates a composition of 19 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms.
A detailed breakdown of the elemental composition and contribution to the overall molecular weight is presented in the table below.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) |
| Carbon | C | 12.011 | 19 | 228.209 |
| Hydrogen | H | 1.008 | 32 | 32.256 |
| Oxygen | O | 15.999 | 2 | 31.998 |
| Total | 292.463 |
Note: The formula weight is often presented as 292.5 for practical laboratory use.[1][2][3]
Experimental Considerations
While detailed experimental protocols are beyond the scope of this specific guide, it is crucial for researchers to note the following properties when designing studies involving this compound:
-
Purity: Commercially available this compound typically has a purity of ≥98%.[1][2]
-
Formulation: It is commonly supplied as a solution in ethanol.[1][2]
-
Solubility: The compound is soluble in various organic solvents, including ethanol, DMSO, and DMF.[1][4]
Molecular Structure and Logic
The calculation of the molecular weight is a fundamental concept derived from the compound's elemental composition. The following diagram illustrates this logical relationship.
References
An In-depth Technical Guide to Pinolenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinolenic acid, a unique polyunsaturated fatty acid found predominantly in pine nuts, and its methyl ester derivative have garnered significant scientific interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of Pinolenic acid methyl ester, including its synonyms, physicochemical properties, and detailed biological activities. Special focus is given to its role as a dual agonist of free fatty acid receptors 1 and 4 (FFAR1 and FFAR4) and its influence on the AMPK/SIRT1 signaling pathway, which are crucial in appetite regulation and lipid metabolism. This document also outlines detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as key in vitro biological assays. Visual representations of the relevant signaling pathways are provided to facilitate a deeper understanding of its mechanism of action.
Nomenclature and Physicochemical Properties
This compound is known by several synonyms, reflecting its chemical structure. A summary of its nomenclature and key physicochemical properties is presented in Table 1.
Table 1: Synonyms and Physicochemical Data of this compound
| Parameter | Value |
| IUPAC Name | methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate[1] |
| Synonyms | Methyl pinolenate, 5,9,12-Octadecatrienoic acid, methyl ester, (5Z,9Z,12Z)- |
| Abbreviation | - |
| CAS Number | 38406-57-4[2] |
| Molecular Formula | C₁₉H₃₂O₂[2] |
| Molecular Weight | 292.5 g/mol [2] |
| Appearance | Oily liquid |
| Solubility | Soluble in ethanol, DMSO, and DMF |
| pEC₅₀ for human FFAR1 | 5.75 ± 0.08[3] |
| pEC₅₀ for human FFAR4 | 6.00 ± 0.13[3] |
Biological Activity and Signaling Pathways
Pinolenic acid and its methyl ester exhibit significant biological activities, primarily related to appetite suppression and regulation of lipid metabolism. These effects are largely mediated through the activation of specific signaling pathways.
Dual Agonism of FFAR1 and FFAR4 and Stimulation of Satiety Hormones
Pinolenic acid is a potent dual agonist for Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120)[4][5][6][7]. These G protein-coupled receptors are expressed in enteroendocrine cells of the gastrointestinal tract and play a crucial role in sensing the presence of fatty acids in the gut[8][9][10].
Upon binding of pinolenic acid, FFAR1 and FFAR4 are activated, leading to the downstream signaling cascades that result in the secretion of the satiety hormones cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1)[11]. The signaling is primarily mediated through the Gαq/11 and Gαi/o pathways[11][12]. Activation of these pathways leads to an increase in intracellular calcium levels, which triggers the exocytosis of CCK and GLP-1 containing granules from I-cells and L-cells, respectively[11][13]. The release of these hormones into the bloodstream signals to the brain to induce a feeling of fullness and reduce food intake.
References
- 1. This compound | C19H32O2 | CID 35027731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Novel identification of the free fatty acid receptor FFAR1 that promotes contraction in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases. | Sigma-Aldrich [merckmillipore.com]
- 7. ovid.com [ovid.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FFAR4: A New Player in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Pinolenic Acid Methyl Ester: A Technical Guide to its Natural Sources and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PLA), a unique polyunsaturated fatty acid, has garnered significant attention in the scientific community for its potential therapeutic applications, including anti-inflammatory effects, appetite suppression, and lipid-lowering properties.[1][2][3] This technical guide provides a comprehensive overview of the natural sources of pinolenic acid, from which its methyl ester is derived, and details the methodologies for its extraction and quantification. While pinolenic acid is found naturally in various pine species, its methyl ester is typically a result of a chemical modification (esterification) for analytical purposes or to create a more stable, lipophilic form.[4]
Natural Occurrence and Sources of Pinolenic Acid
Pinolenic acid is a characteristic component of the seeds of various pine (Pinus) species.[1][5] It is a delta-5-unsaturated polymethylene-interrupted fatty acid (Δ5-UPIFA), formally designated as all-cis-5,9,12-octadecatrienoic acid.[1] The highest concentrations of pinolenic acid are found in the nuts of Siberian Pine (Pinus sibirica) and Korean Pine (Pinus koraiensis).[5] Other pine species also contain pinolenic acid, albeit in varying amounts.[3][6]
Quantitative Data on Pinolenic Acid Content in Various Pine Species
The fatty acid composition, including the percentage of pinolenic acid, varies among different Pinus species. The following table summarizes the quantitative data from several studies.
| Pine Species | Oleic Acid (%) | Linoleic Acid (%) | Pinolenic Acid (%) | Other Fatty Acids (%) | Reference(s) |
| Pinus koraiensis (Korean Pine) | 24.0 - 29.3 | 47.0 - 60.3 | 13.0 - 20.0 | - | [1][3] |
| Pinus sibirica (Siberian Pine) | 20.00 – 35.00 | 40.00 – 66.00 | 12.00 – 24.00 | - | [7] |
| Pinus gerardiana (Chilgoza Pine) | - | - | High levels | - | [3] |
| Pinus pinea (Stone Pine) | High levels | High levels | Very low | - | [3][8] |
| Pinus pinaster (Maritime Pine) | - | - | Rich source | - | [3] |
| Pinus coulteri (Coulter Pine) | - | - | 11.75 | - | [9] |
| Pinus armandii | - | - | - | - | [10] |
| Pinus cembroides | - | - | - | - | [10] |
| Pinus torreyana | 50.7 | - | - | - | [9][10] |
Biosynthesis of Pinolenic Acid
Pinolenic acid is synthesized in pine seeds from linoleic acid through the action of a specific Δ5-desaturase enzyme. This enzymatic reaction introduces a double bond at the 5th carbon position of the linoleic acid chain.[1][11]
Experimental Protocols
Extraction of Pinolenic Acid from Pine Nuts
A common method for obtaining pinolenic acid involves the extraction of oil from pine nuts followed by hydrolysis of triglycerides to free fatty acids.
1. Oil Extraction:
-
Method: Cold pressing or solvent extraction using n-hexane.[12]
-
Procedure: Pine nuts are shelled and pressed to extract the oil. Alternatively, the ground nuts can be subjected to solvent extraction.
2. Hydrolysis to Free Fatty Acids (FFAs):
-
Method: Saponification.[12]
-
Procedure: The extracted pine nut oil is refluxed with an ethanolic solution of potassium hydroxide (B78521) (KOH) to hydrolyze the triglycerides into glycerol (B35011) and potassium salts of fatty acids. The mixture is then acidified (e.g., with HCl) to protonate the fatty acids, yielding free fatty acids.
Preparation of Pinolenic Acid Methyl Ester
For analytical purposes, particularly for Gas Chromatography (GC), free fatty acids are often converted to their more volatile methyl esters (FAMEs).
Direct Transesterification:
-
Method: A one-step extraction and transesterification process.[13]
-
Procedure: The sample (e.g., ground pine nuts or oil) is heated with a reagent mixture, typically containing methanol (B129727) and an acid or base catalyst (e.g., HCl in methanol or sodium methoxide). This process simultaneously extracts the lipids and converts the fatty acids to their methyl esters.[13][14]
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the separation and identification of FAMEs.
-
Sample Preparation: The extracted FAMEs are dissolved in a suitable solvent (e.g., hexane).[14]
-
GC Column: A polar capillary column (e.g., DB-WAX or BPX70) is typically used for the separation of FAMEs.[1]
-
Carrier Gas: Helium is commonly used as the carrier gas.[1]
-
Injector and Oven Program: A split/splitless injector is used at a high temperature (e.g., 250°C). The oven temperature is programmed to ramp up to allow for the separation of different FAMEs based on their chain length and degree of unsaturation.[1]
-
Detector: A mass spectrometer operating in electron ionization (EI) mode is used for detection and identification by comparing mass spectra to a library.[1]
Signaling Pathways Involving Pinolenic Acid
Pinolenic acid has been shown to exert its biological effects through various signaling pathways, primarily related to appetite regulation and inflammation.
Appetite Suppression: Pinolenic acid stimulates the release of satiety hormones such as cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which can lead to a reduced desire to eat.[15][16]
Anti-Inflammatory Effects: Pinolenic acid can modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory eicosanoids.[3][17] Due to its structure, it is not a direct precursor to arachidonic acid, a key molecule in inflammatory cascades.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. The Beneficial Effects of Pine Nuts and Its Major Fatty Acid, Pinolenic Acid, on Inflammation and Metabolic Perturbations in Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Pinolenic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. natureinbottle.com [natureinbottle.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Fatty Acid Profile of New Zealand Grown Edible Pine Nuts (Pinus spp.) [scirp.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. japsonline.com [japsonline.com]
- 14. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pinolenic_acid [bionity.com]
- 16. Pinolenic acid is a rare component of cedar nut oil [ringingcedarsofrussia.org]
- 17. Pine Nuts Nutrition Facts and Health Benefits [verywellfit.com]
A Comprehensive Technical Guide to the Biological Activity of Pinolenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative, have garnered significant scientific interest for their diverse biological activities. This document provides an in-depth technical overview of the biological effects of pinolenic acid methyl ester, with a focus on its anti-inflammatory, appetite-suppressing, and anti-cancer properties. It details the underlying signaling pathways, summarizes quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate these effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.
Core Biological Activities and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily impacting inflammatory pathways, appetite regulation, and cellular processes relevant to cancer progression. As a neutral and more lipophilic form of pinolenic acid, the methyl ester is readily utilized in experimental settings.[1]
Anti-inflammatory and Immunomodulatory Effects
Pinolenic acid has demonstrated potent anti-inflammatory properties across various in vitro and in vivo models.[2][3] Its mechanism of action is multifaceted, involving the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.
Signaling Pathways:
-
NF-κB and STAT Pathway Inhibition: A primary anti-inflammatory mechanism of pinolenic acid is the suppression of the NF-κB and STAT signaling pathways.[2] These transcription factors are crucial for the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Pathway analysis has predicted that pinolenic acid activates nuclear receptors, including PPARs, which are known to have anti-inflammatory effects.[4]
Quantitative Data on Anti-inflammatory Effects:
| Model System | Treatment | Effect | Quantitative Change | Reference |
| Human THP-1 Macrophages | Pinolenic Acid | Inhibition of IL-6 production | 46% reduction | [5] |
| Human THP-1 Macrophages | Pinolenic Acid | Inhibition of TNF-α production | 18% reduction | [5] |
| Human THP-1 Macrophages | Pinolenic Acid | Inhibition of PGE2 production | 87% reduction | [5] |
| Human THP-1 Macrophages | Pinolenic Acid | Inhibition of COX-2 expression | 27% reduction | [5] |
| LPS-stimulated PBMCs (RA patients) | Pinolenic Acid | Inhibition of IL-6 release | 60% reduction | [3][4] |
| LPS-stimulated PBMCs (RA patients) | Pinolenic Acid | Inhibition of TNF-α release | 60% reduction | [3] |
| LPS-stimulated PBMCs (Healthy controls) | Pinolenic Acid | Inhibition of IL-6 release | 50% reduction | [3][4] |
| LPS-stimulated PBMCs (Healthy controls) | Pinolenic Acid | Inhibition of TNF-α release | 35% reduction | [3][4] |
| LPS-stimulated PBMCs (RA & Healthy) | Pinolenic Acid | Inhibition of PGE2 levels | Significant reduction (P < 0.0001) | [4] |
| Murine microglial (BV-2) cells | 50 µM Pinolenic Acid | Inhibition of Nitric Oxide (NO) production | 41% reduction | [2] |
| Murine microglial (BV-2) cells | 50 µM Pinolenic Acid | Inhibition of IL-6 production | 74% reduction | [2] |
| Murine microglial (BV-2) cells | 50 µM Pinolenic Acid | Inhibition of TNF-α production | 27% reduction | [2] |
| HepG2 cells | 25 µM Pinolenic Acid | Inhibition of Nitric Oxide (NO) production | 50% reduction | [2] |
| Rat primary peritoneal macrophages | Pinolenic Acid | Inhibition of NO and PGE2 levels | 35% reduction | [2] |
| TPA-induced mouse ear edema | Pinolenic Acid injection | Reduction in ear thickness | 15% reduction | [5] |
| TPA-induced mouse ear edema | Pinolenic Acid injection | Reduction in biopsy weight | up to 29% reduction | [5] |
Effects on Cellular Processes:
-
Cell Migration: Pinolenic acid at concentrations of 25-100 µM significantly inhibited the migration of THP-1 monocytes by 50-55%.[2]
-
Macropinocytosis and Oxidized LDL Uptake: In THP-1 macrophages, pinolenic acid (25-100 µM) reduced macropinocytosis by 45-55% and the uptake of oxidized low-density lipoprotein (oxLDL) by 40%.[2][4] In human monocyte-derived macrophages (HMDMs), macropinocytosis was reduced by 40% and oxLDL uptake by 25%.[4]
Appetite Suppression
Pinolenic acid has been shown to suppress appetite, an effect attributed to its ability to stimulate the release of satiety hormones.[6]
Mechanism of Action:
Pinolenic acid stimulates enteroendocrine L-cells in the gastrointestinal tract to release cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1).[6] These hormones act as satiety signals in the peripheral and central nervous systems, leading to a reduction in food intake.[7]
Quantitative Data on Appetite Suppression:
| Study Population | Intervention | Effect | Quantitative Change | Reference |
| Overweight women (BMI 25-30 kg/m ³) | 3g Pinolenic Acid | Increased CCK release | Significantly higher than placebo | [7] |
| Overweight women (BMI 25-30 kg/m ³) | 3g Pinolenic Acid | Increased GLP-1 release | Significantly higher than placebo | [7] |
| Overweight women (BMI 25-30 kg/m ³) | 3g Pinolenic Acid | Reduced "Desire to eat" (VAS) | 29% lower than placebo | [7] |
| Overweight women (BMI 25-30 kg/m ³) | 3g Pinolenic Acid | Reduced "Prospective food intake" (VAS) | 36% lower than placebo | [7] |
Anti-Cancer Effects
Preliminary in vitro studies suggest that pinolenic acid may possess anti-cancer properties, particularly in inhibiting metastasis.
Mechanism of Action:
Pinolenic acid is incorporated into the phospholipids (B1166683) of cancer cells, leading to a significant decrease in the percentage of arachidonic acid (AA).[8] This reduction in AA may lead to decreased synthesis of prostaglandin (B15479496) E2 (PGE2) and subsequent down-regulation of COX-2 expression, both of which are implicated in cancer progression and metastasis.[8]
Quantitative Data on Anti-Cancer Effects:
| Model System | Treatment | Effect | Quantitative Change | Reference |
| Human breast cancer MDA-MB-231 cells | Pinolenic Acid | Reduction of arachidonic acid in phospholipids | From 12.6% to 4.9% | [8] |
| Human breast cancer MDA-MB-231 cells | Pinolenic Acid | Inhibition of cell invasiveness and motility | Significant suppression | [8] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to evaluate the biological activities of this compound.
In Vitro Anti-inflammatory Assays
Cell Culture and Differentiation of THP-1 Cells:
-
Cell Culture: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Differentiation: To differentiate THP-1 monocytes into macrophages, the cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100-160 nM for 24-48 hours. This induces the cells to become adherent and adopt a macrophage-like phenotype.[2]
Measurement of Inflammatory Mediators (ELISA):
-
Cell Treatment: Differentiated THP-1 macrophages or peripheral blood mononuclear cells (PBMCs) are pre-incubated with various concentrations of this compound (or vehicle control, typically DMSO) for a specified period (e.g., 24 hours).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 100 ng/mL), for a further incubation period (e.g., 16-24 hours) to induce the production of inflammatory mediators.[2]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentrations of IL-6, TNF-α, and PGE2 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
THP-1 Cell Migration Assay (Modified Boyden Chamber):
-
Cell Preparation: THP-1 monocytes are incubated with this compound or a vehicle control.
-
Assay Setup: A modified Boyden chamber with a porous membrane (e.g., 8 µm pores) is used. The lower chamber contains a chemoattractant, such as monocyte chemoattractant protein-1 (MCP-1).[2]
-
Cell Seeding: The treated THP-1 cells are seeded into the upper chamber.
-
Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified, typically by staining and counting under a microscope.
Macropinocytosis and Oxidized LDL Uptake Assays:
-
Macropinocytosis Assay:
-
Differentiated macrophages are treated with this compound.
-
The cells are then incubated with Lucifer yellow, a fluorescent probe that is taken up by macropinocytosis.[4]
-
The amount of internalized Lucifer yellow is quantified using fluorometry or fluorescence microscopy.
-
-
Oxidized LDL Uptake Assay:
-
Macrophages are treated with this compound.
-
The cells are then incubated with fluorescently labeled oxidized LDL (e.g., DiI-oxLDL).[4]
-
The uptake of DiI-oxLDL is measured by flow cytometry or fluorescence microscopy.
-
Appetite Suppression Clinical Trial Protocol
Study Design: A randomized, double-blind, placebo-controlled trial is the standard for evaluating the appetite-suppressing effects of pinolenic acid.[9][10]
-
Participants: Overweight but otherwise healthy individuals (e.g., BMI 25-30 kg/m ²) are recruited.[7]
-
Intervention:
-
Procedure:
-
Participants fast overnight.
-
A baseline blood sample is taken.
-
Participants consume the assigned capsules.
-
Immediately following, a standardized meal is provided.
-
-
Data Collection:
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 30, 60, 90, 120, 180, and 240 minutes) to measure CCK and GLP-1 levels using ELISA. Blood for GLP-1 measurement should be collected in tubes containing a DPP-4 inhibitor to prevent degradation.[9]
-
Subjective Appetite Assessment: Visual Analogue Scales (VAS) are used at each time point to assess subjective feelings of hunger, satiety, and prospective food intake.[9]
-
Conclusion and Future Directions
This compound exhibits a compelling profile of biological activities, with robust evidence supporting its anti-inflammatory and appetite-suppressing effects. The mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and the stimulation of satiety hormones, are becoming increasingly clear. The preliminary findings on its anti-cancer potential are promising and warrant further investigation.
For drug development professionals and researchers, pinolenic acid represents a promising natural compound for the development of nutraceuticals and therapeutics targeting inflammatory conditions, obesity, and potentially cancer. Future research should focus on:
-
Long-term clinical trials to evaluate the efficacy and safety of pinolenic acid supplementation for weight management and in patients with chronic inflammatory diseases.
-
Further elucidation of the molecular mechanisms underlying its anti-cancer effects, including in vivo studies.
-
Optimization of delivery systems to enhance the bioavailability and efficacy of pinolenic acid.
This technical guide provides a solid foundation of the current knowledge on this compound's biological activity, offering valuable insights for the continued exploration of this multifaceted compound.
References
- 1. This compound - Biochemicals - CAT N°: 10008656 [bertin-bioreagent.com]
- 2. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health [mdpi.com]
- 8. Acute effects of delayed-release hydrolyzed pine nut oil on glucose tolerance, incretins, ghrelin and appetite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of Pinolenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nut oil, and its methyl ester derivative, have garnered significant scientific interest for their diverse physiological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of pinolenic acid methyl ester, focusing on its role in appetite suppression, metabolic regulation, and anti-inflammatory responses. While much of the existing research has focused on the free acid form, it is widely understood that the methyl ester acts as a more lipophilic prodrug, readily hydrolyzed to the active pinolenic acid in biological systems. This guide synthesizes quantitative data, details experimental protocols, and visualizes key signaling pathways to serve as a resource for ongoing research and development.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-pronged approach, primarily targeting pathways involved in satiety, inflammation, and lipid metabolism.
Appetite Suppression via Satiety Hormone Release
A primary mechanism of action for pinolenic acid is the stimulation of the release of anorexigenic gut hormones, cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[1][2] This leads to increased feelings of satiety and a reduction in food intake.
-
Cholecystokinin (CCK): Released from I-cells in the duodenum and jejunum, CCK acts on receptors in the gastrointestinal tract and the central nervous system to slow gastric emptying and promote a feeling of fullness.
-
Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells in the ileum and colon, GLP-1 enhances glucose-dependent insulin (B600854) secretion, inhibits glucagon (B607659) release, and acts as a potent appetite suppressant.[3]
The proposed signaling pathway for this process is illustrated below.
Dual Agonism of Free Fatty Acid Receptors 1 and 4 (FFA1 and FFA4)
Pinolenic acid is a dual agonist for FFA1 (GPR40) and FFA4 (GPR120), G-protein coupled receptors that are activated by medium and long-chain fatty acids.[4][5]
-
FFA1 Activation: Primarily expressed in pancreatic β-cells and enteroendocrine cells, FFA1 activation enhances glucose-stimulated insulin secretion and contributes to the release of CCK and GLP-1.[6]
-
FFA4 Activation: Found in enteroendocrine cells, adipose tissue, and macrophages, FFA4 activation is associated with anti-inflammatory effects, improved insulin sensitivity, and the release of GLP-1.[7]
The dual agonism of these receptors suggests a synergistic effect on metabolic regulation and inflammation.
Anti-Inflammatory and Immunomodulatory Effects
Pinolenic acid exhibits significant anti-inflammatory properties through the modulation of key inflammatory signaling pathways.
-
Inhibition of NF-κB and STAT1 Signaling: Pinolenic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[8][9] These transcription factors are pivotal in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
-
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Pinolenic acid activates PPARα and PPARδ, nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.[4][10] PPAR activation can antagonize the activity of pro-inflammatory transcription factors like NF-κB.
The interplay of these anti-inflammatory pathways is depicted below.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of pinolenic acid. It is important to note that most studies have been conducted using the free acid form.
Table 1: Receptor Activation
| Receptor | Assay Type | Species | EC50 (µM) | Efficacy | Reference |
| FFA1 | Ca2+ mobilization | Human | ~3 | High | [4] |
| FFA4 | β-arrestin-2 | Human | ~3 | High | [4] |
| PPARα | Reporter gene | Human | - | Full activation at 50 µM | [4] |
| PPARδ | Reporter gene | Human | - | ~20% activation at 50 µM | [4] |
Table 2: Anti-Inflammatory Effects
| Cell Type | Stimulant | Measured Effect | Concentration (µM) | % Inhibition/Reduction | Reference |
| THP-1 Macrophages | LPS | IL-6 release | 50 | 46% | [11] |
| THP-1 Macrophages | LPS | TNF-α release | 50 | 18% | [11] |
| THP-1 Macrophages | LPS | PGE2 production | 50 | 87% | [11] |
| Human PBMCs (RA) | LPS | IL-6 release | 25-50 | ~60% | [9] |
| Human PBMCs (RA) | LPS | TNF-α release | 25-50 | - | [9] |
| THP-1 Monocytes | MCP-1 | Cell Migration | 25 | 55% | [9] |
Table 3: Effects on Satiety Hormones
| Study Type | Intervention | Measured Hormone | Result | Reference |
| In vitro (STC-1 cells) | Korean pine nut FFA (50 µM) | CCK-8 release | 493 pg/ml (vs. 46 pg/ml control) | [12] |
| Human Clinical Trial | 3g Korean pine nut FFA | Plasma CCK-8 | 60% higher than placebo over 4h | [2] |
| Human Clinical Trial | 3g Korean pine nut FFA | Plasma GLP-1 | 25% higher than placebo over 4h | [2] |
Experimental Protocols
Synthesis and Purification of this compound
This protocol describes a general method for the preparation of this compound from pine nut oil via acid-catalyzed transesterification, followed by purification.
Workflow Diagram:
Protocol:
-
Transesterification:
-
To 1 mL of pine nut oil in a glass vial, add 1 mL of 2.5% methanolic H₂SO₄ and 20 µL of 2 mg/mL butylated hydroxytoluene in dry methanol.[4]
-
Seal the vial and heat at 60°C overnight.
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 500 µL of n-hexane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
-
Purification (Preparative HPLC):
-
Evaporate the hexane from the collected layer under a stream of nitrogen.
-
Redissolve the crude FAMEs in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Inject the sample onto a preparative reversed-phase C18 HPLC column.
-
Elute with a gradient of acetonitrile and water.
-
Monitor the eluent at approximately 205 nm and collect the fractions corresponding to the this compound peak.
-
Evaporate the solvent from the collected fractions to obtain the purified product.
-
In Vitro CCK Release Assay
This protocol is adapted from studies using the STC-1 enteroendocrine cell line to measure CCK release.
Workflow Diagram:
Protocol:
-
Cell Culture:
-
Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Seed the cells in 24-well plates and grow to confluence.
-
-
Assay:
-
Wash the cells with serum-free DMEM.
-
Prepare working solutions of this compound (solubilized with BSA) in serum-free DMEM at desired concentrations.
-
Add the test solutions to the cells and incubate for 1-2 hours at 37°C.
-
Collect the supernatant and store at -80°C until analysis.
-
-
Quantification:
-
Quantify the concentration of CCK in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
NF-κB Activation Assay (Reporter Gene Assay)
This protocol describes a general method to assess the inhibitory effect of this compound on NF-κB activation using a luciferase reporter gene assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) in appropriate medium.
-
Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Assay:
-
After transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Incubate for an appropriate time (e.g., 6-24 hours).
-
-
Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Calculate the percentage inhibition of NF-κB activation relative to the stimulated control.
-
Conclusion
This compound, acting as a prodrug for pinolenic acid, demonstrates a compelling profile as a multi-target therapeutic agent. Its ability to stimulate satiety hormones, act as a dual agonist for FFA1 and FFA4, and exert potent anti-inflammatory effects through the inhibition of NF-κB and activation of PPARs provides a strong rationale for its further investigation in the context of metabolic and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to advance the understanding and potential therapeutic application of this unique fatty acid. Further studies are warranted to elucidate the precise dose-response relationships of the methyl ester form and to fully characterize its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.
References
- 1. Effect of different long-chain fatty acids on cholecystokinin release in vitro and energy intake in free-living healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rejuvenation-science.com [rejuvenation-science.com]
- 3. mdpi.com [mdpi.com]
- 4. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of PPAR gamma and alpha by punicic acid ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Pinolenic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinolenic acid (PNLA), a unique omega-6 polyunsaturated fatty acid isomer of γ-linolenic acid found in pine nuts, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth analysis of the anti-inflammatory effects of pinolenic acid, with the understanding that its methyl ester form serves as a stable precursor that is likely hydrolyzed to the active free fatty acid in biological systems. We delve into the molecular mechanisms of action, summarizing key quantitative data from in vitro and in vivo studies. Detailed experimental methodologies are provided for pivotal assays, and crucial signaling pathways are visualized to offer a comprehensive understanding of its therapeutic potential. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are exploring novel anti-inflammatory agents.
Introduction
Chronic inflammation is a key pathological feature of a multitude of diseases, including rheumatoid arthritis, atherosclerosis, and metabolic disorders.[1] The search for novel, safe, and effective anti-inflammatory compounds is a continuous endeavor in biomedical research. Pinolenic acid (PNLA), an active ingredient of pine nut oil, has emerged as a promising candidate.[1] This guide focuses on the anti-inflammatory properties of its methyl ester, a more stable form for research and potential therapeutic applications. Pinolenic acid methyl ester is believed to exert its effects after being metabolized to the free acid, pinolenic acid.
Mechanisms of Anti-Inflammatory Action
This compound, through its conversion to PNLA, modulates the inflammatory response via several key mechanisms. These include the inhibition of pro-inflammatory cytokine and mediator production, modulation of key signaling pathways like NF-κB and MAPK, and activation of anti-inflammatory nuclear receptors such as PPARs.
Inhibition of Pro-Inflammatory Mediators
PNLA has been demonstrated to significantly reduce the production of key inflammatory molecules in various cell types.
-
Cytokines: In lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) from rheumatoid arthritis (RA) patients, PNLA (25 µM) reduced the release of TNF-α and IL-6 by 60%.[2] In healthy controls, the reduction was 35% for TNF-α and 50% for IL-6.[2] Further studies on purified CD14+ monocytes from RA patients showed that PNLA (25 or 50 µM) reduced the percentage of cells expressing TNF-α, IL-6, and IL-1β by approximately 23-25%.[3][4]
-
Prostaglandins: PNLA is a potent inhibitor of prostaglandin (B15479496) E2 (PGE2) production. In LPS-stimulated PBMCs from both RA patients and healthy controls, PNLA caused a significant reduction in PGE2 levels.[2] In LPS-stimulated THP-1 macrophages, PNLA (50 µM) reduced PGE2 release by a remarkable 87%.[1][5] This effect is partly mediated by the downregulation of cyclooxygenase-2 (COX-2) expression.[1][5]
-
Nitric Oxide (NO): In murine microglial (BV-2) cells, 50 µM PNLA decreased nitric oxide production by 41%.[6]
Modulation of Inflammatory Signaling Pathways
PNLA exerts its anti-inflammatory effects by targeting upstream signaling cascades that regulate the expression of inflammatory genes.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] PNLA has been shown to inhibit the activation of NF-κB.[1][2] This inhibition is thought to be a key mechanism for the reduced expression of NF-κB target genes, including TNF-α, IL-6, and COX-2.[1][7]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, is also involved in the inflammatory response. Topical application of PNLA in a mouse model of skin inflammation suppressed the phosphorylation of p38 and JNK MAPK, but not ERK-MAPK.[5]
-
PPAR Activation: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors with anti-inflammatory properties.[8] Pathway analysis of gene expression data from PNLA-treated monocytes identified an upstream activation of PPARs.[3][4] PNLA has been shown to activate PPARα and PPARδ at higher concentrations.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the anti-inflammatory effects of Pinolenic Acid.
Table 1: In Vitro Effects of Pinolenic Acid on Pro-Inflammatory Cytokine Production
| Cell Type | Stimulant | PNLA Concentration (µM) | Cytokine | % Reduction | Reference |
| THP-1 Macrophages | LPS | 50 | IL-6 | 46% | [1][5] |
| THP-1 Macrophages | LPS | 50 | TNF-α | 18% | [1][5] |
| RA Patient PBMCs | LPS | 25 | IL-6 | 60% | [2] |
| RA Patient PBMCs | LPS | 25 | TNF-α | 60% | [2] |
| Healthy Control PBMCs | LPS | 25 | IL-6 | 50% | [2] |
| Healthy Control PBMCs | LPS | 25 | TNF-α | 35% | [2] |
| RA Patient CD14+ Monocytes | LPS | 25 or 50 | TNF-α | ~23% | [3][4] |
| RA Patient CD14+ Monocytes | LPS | 25 or 50 | IL-6 | ~25% | [3][4] |
| RA Patient CD14+ Monocytes | LPS | 25 or 50 | IL-1β | ~23% | [3][4] |
| RA Patient CD14+ Monocytes | LPS | 25 or 50 | IL-8 | ~20% | [3][4] |
| Murine Microglial (BV-2) Cells | - | 50 | IL-6 | 74% | [6] |
| Murine Microglial (BV-2) Cells | - | 50 | TNF-α | 27% | [6] |
Table 2: In Vitro Effects of Pinolenic Acid on Other Inflammatory Markers and Cellular Processes
| Cell Type | Parameter | PNLA Concentration (µM) | % Reduction | Reference |
| THP-1 Macrophages | PGE2 Production | 50 | 87% | [1][5] |
| RA Patient & Healthy Control PBMCs | PGE2 Production | Not specified | Significant reduction | [2] |
| THP-1 Macrophages | COX-2 Expression | 50 | 27% | [5] |
| RAW264.7 Macrophages | iNOS Expression | Not specified | 55% | [1] |
| THP-1 Monocytes | Cell Migration | Not specified | 55% | [2] |
| THP-1 Macrophages | Macropinocytosis | Not specified | 50% | [2] |
| THP-1 Macrophages | DiI-oxLDL Uptake | Not specified | 40% | [2] |
| Human Monocyte-Derived Macrophages | Macropinocytosis | Not specified | 40% | [2] |
| Human Monocyte-Derived Macrophages | DiI-oxLDL Uptake | Not specified | 25% | [2] |
Table 3: In Vivo Effects of Pinolenic Acid in a TPA-Induced Mouse Ear Edema Model
| Treatment | Parameter | % Reduction | Reference |
| PNA Injection | Ear Thickness | 15% | [5] |
| PNA Injection | Biopsy Weight | up to 29% | [5] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by Pinolenic Acid.
PNLA Inhibition of the NF-κB Signaling Pathway.
PNLA Modulation of the MAPK Signaling Pathway.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: THP-1 (human monocytic cell line), RAW 264.7 (murine macrophage-like cell line), and BV-2 (murine microglial cell line) are commonly used.
-
Primary Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. CD14+ monocytes can be further purified from PBMCs using magnetic-activated cell sorting (MACS). Human monocyte-derived macrophages (HMDMs) are generated by culturing monocytes with M-CSF.
-
This compound Preparation: this compound is typically dissolved in a suitable solvent like ethanol (B145695) or DMSO to prepare a stock solution, which is then diluted in culture medium to the desired final concentration. Appropriate vehicle controls are essential in all experiments.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is a common stimulus to induce an inflammatory response in vitro. A typical concentration used is 100 ng/mL.
Measurement of Pro-Inflammatory Mediators
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell culture supernatants are collected after treatment with PNLA methyl ester and/or LPS.
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2 are used according to the manufacturer's instructions.
-
Briefly, microtiter plates pre-coated with a capture antibody are incubated with the samples.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.
-
Concentrations are determined by comparison to a standard curve.
-
-
Flow Cytometry for Intracellular Cytokine Staining:
-
Following stimulation, cells are treated with a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.
-
Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD14).
-
Cells are then fixed and permeabilized.
-
Fluorescently labeled antibodies against intracellular cytokines (e.g., TNF-α, IL-6) are added.
-
The percentage of cells expressing the cytokine of interest is quantified using a flow cytometer.
-
Western Blotting for Signaling Protein Analysis
-
Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of signaling proteins (e.g., p-p38, total p38, p-JNK, total JNK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to HRP.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Mouse Ear Edema Model
-
A topical inflammatory agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied to the ears of mice to induce edema.
-
Pinolenic acid (or its methyl ester) is administered, for example, by intraperitoneal injection, either before or after TPA application.
-
Ear thickness is measured at various time points using a digital caliper.
-
At the end of the experiment, ear biopsies are taken and weighed.
-
The tissue can be further processed for histological analysis or measurement of inflammatory mediators.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory properties of pinolenic acid, and by extension, its methyl ester. Its ability to suppress the production of a wide range of pro-inflammatory mediators and modulate key signaling pathways like NF-κB and MAPK underscores its therapeutic potential. The data gathered from both in vitro and in vivo models provide a solid foundation for further investigation.
Future research should focus on:
-
Directly comparing the in vivo efficacy of pinolenic acid versus its methyl ester.
-
Conducting more extensive preclinical studies in various inflammatory disease models.
-
Elucidating the precise molecular interactions between PNLA and its targets.
-
Investigating the potential for synergistic effects with existing anti-inflammatory drugs.
This technical guide provides a comprehensive overview for scientists and drug development professionals, highlighting this compound as a promising candidate for the development of novel anti-inflammatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
A Comprehensive Technical Guide on the Lipid-Lowering Effects of Pinolenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinolenic acid (PNLA), a non-methylene-interrupted polyunsaturated fatty acid found predominantly in pine nut oil, and its methyl ester derivative, are gaining significant scientific interest for their potential roles in metabolic regulation.[1] Evidence from a growing body of in vitro and in vivo research suggests that pinolenic acid exerts beneficial effects on lipid metabolism, including the reduction of circulating triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C).[2][3][4] The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways that govern lipid synthesis, uptake, and oxidation. This technical guide synthesizes the current scientific findings, presenting quantitative data from key studies, detailing experimental methodologies, and illustrating the core signaling pathways to provide a comprehensive resource for researchers and professionals in the field of lipid metabolism and drug development.
Quantitative Data on Lipid-Lowering Effects
The lipid-modulating effects of pinolenic acid and its sources, such as pine nut oil, have been quantified in various experimental models. The following tables summarize the key findings from in vitro and in vivo studies.
Table 1: In Vitro Effects of Pinolenic Acid on Lipid Metabolism in HepG2 Cells
| Parameter Measured | Cell Model | Treatment & Concentration | Duration | Result | Reference |
| Cellular Triglyceride (TG) | Oleic Acid-induced HepG2 | Pinolenic Acid | 24h | Significant decrease | [5][6] |
| Cellular Total Cholesterol (TC) | Oleic Acid-induced HepG2 | Pinolenic Acid | 24h | Significant decrease | [5][6] |
| LDL Internalization | Human Hepatoma HepG2 | High-PNLA Fatty Acid Extract | - | 83.6% increase vs. low-PNLA extract | [7][8] |
| Arachidonic Acid Levels | Hep-G2 Cells | Pinolenic Acid | - | Reduced from 15.9% to 7.0% |
Table 2: In Vivo Effects of Pinolenic Acid / Pine Nut Oil on Lipid Profiles
| Parameter Measured | Animal Model | Treatment | Duration | Result | Reference |
| VLDL-Cholesterol | Adults with borderline dyslipidemia | Pinus koraiensis needle extracts | 12 weeks | Significant decrease | [2] |
| Triglycerides (TG) | Rats | Maritime pine seed oil (MPSO) | - | Decreased | [9][10] |
| VLDL-Triglycerides | Rats | Maritime pine seed oil (MPSO) | - | Decreased | [9][10] |
| VLDL-Cholesterol | Rats | Maritime pine seed oil (MPSO) | - | Decreased | [9][10] |
| HDL-Cholesterol | Transgenic mice (human ApoA-I) | Maritime pine seed oil (MPSO) | - | Decreased | [9] |
| ApoA-I Levels | Transgenic mice (human ApoA-I) | Maritime pine seed oil (MPSO) | - | Decreased | [9] |
Core Signaling Pathways and Mechanisms of Action
Pinolenic acid methyl ester influences lipid metabolism through several interconnected signaling pathways, primarily in the liver. These pathways involve the activation of key metabolic sensors and the regulation of transcription factors that control lipogenesis and fatty acid oxidation.
AMPK/SIRT1 Signaling Pathway
Recent studies in oleic acid-induced HepG2 cells have shown that pinolenic acid can prevent lipid accumulation by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[5][6]
-
AMPK Activation: PNLA treatment leads to the increased phosphorylation of AMPK. Activated AMPK is a master regulator of cellular energy homeostasis.[5]
-
Downstream Effects: Activated AMPK, in turn, enhances the expression of SIRT1 and peroxisome proliferator-activated receptor-α (PPARα), promoting lipolysis.[5] Concurrently, it inhibits key transcription factors involved in lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FASN), and stearoyl-CoA desaturase 1 (SCD1).[5]
PPARα and PPARδ Activation
Pinolenic acid acts as a dual ligand for peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ), which are critical nuclear receptors regulating fatty acid catabolism.[2][11]
-
PPARα: As a primary regulator of hepatic fatty acid oxidation, activation of PPARα by PNLA is a key mechanism for its triglyceride-lowering effects.[3][12]
-
PPARδ: Activation of PPARδ also contributes to fatty acid oxidation. The dual agonism suggests a broad impact on lipid catabolism.[2][11]
Enhanced Hepatic LDL Receptor Activity
In vitro studies using human hepatoma (HepG2) cells have demonstrated that pinolenic acid can significantly enhance the internalization of LDL particles.[1][2][7] This action suggests that PNLA can lower circulating LDL-C by promoting its clearance from the bloodstream via the liver, a mechanism central to cholesterol homeostasis.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines common protocols used to investigate the lipid-lowering effects of this compound.
In Vitro Model: Lipid Accumulation in HepG2 Cells
This protocol is widely used to study the effects of compounds on hepatic lipid metabolism in a controlled environment.[5][6]
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Lipogenesis: To mimic non-alcoholic fatty liver disease (NAFLD), cells are treated with a high concentration of oleic acid (e.g., 1 mM) for 24 hours to induce lipid accumulation.
-
Treatment: Cells are co-treated with oleic acid and various concentrations of pinolenic acid (or its methyl ester) for 24 hours. A vehicle control (e.g., DMSO or BSA) is run in parallel.
-
Lipid Quantification:
-
Oil Red O Staining: Cells are fixed, stained with Oil Red O solution to visualize neutral lipid droplets, and the stain is then extracted with isopropanol (B130326) for spectrophotometric quantification.
-
Enzymatic Assays: Cellular lipids are extracted, and commercial enzymatic kits are used to measure the concentrations of intracellular triglycerides (TG) and total cholesterol (TC).
-
-
Gene and Protein Analysis:
-
RNA Extraction and qRT-PCR: Total RNA is isolated, reverse-transcribed to cDNA, and quantitative real-time PCR is performed to measure the mRNA expression levels of target genes (e.g., SREBP-1c, FASN, PPARα, AMPK).
-
Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is used to detect the protein levels and phosphorylation status of key targets (e.g., total AMPK, phosphorylated AMPK).
-
In Vivo Model: High-Fat Diet-Induced Dyslipidemia in Mice
This protocol assesses the systemic effects of pinolenic acid on lipid metabolism in a whole-organism model.[2]
-
Animal Model: Male C57BL/6 mice are typically used. After an acclimation period, mice are fed a high-fat diet (HFD; e.g., 45-60% kcal from fat) for several weeks to induce obesity and dyslipidemia.
-
Dietary Supplementation: The HFD is supplemented with either a control oil (e.g., corn oil, olive oil) or an oil rich in pinolenic acid (e.g., Korean pine nut oil) for a specified duration (e.g., 12 weeks).
-
Sample Collection:
-
Blood Sampling: Blood is collected periodically (e.g., via tail vein) and at the end of the study (e.g., via cardiac puncture) after a fasting period. Plasma or serum is separated for lipid analysis.
-
-
Lipid Profile Analysis:
-
Plasma Lipids: Commercial enzymatic kits are used to measure plasma concentrations of TC, TG, LDL-C, and HDL-C.
-
Hepatic Lipids: Lipids are extracted from a portion of the liver tissue (e.g., using the Folch method), and TC and TG content are quantified and normalized to tissue weight.[13]
-
-
Gene Expression Analysis: RNA is extracted from liver tissue to analyze the expression of genes involved in lipid metabolism via qRT-PCR, as described for the in vitro protocol.
LDL Uptake Assay
This assay directly measures the ability of hepatocytes to internalize LDL particles.[1][7]
-
Cell Preparation: HepG2 cells are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with pinolenic acid or a control for 24 hours.
-
LDL Labeling and Incubation: Commercially available LDL is labeled with a fluorescent probe, such as 3,3'-dioctadecylindocarbocyanine (B1196578) (DiI-LDL). The treated cells are then incubated with the DiI-LDL solution for a defined period (e.g., 4 hours) at 37°C.
-
Quantification:
-
After incubation, cells are washed thoroughly with a cold buffer to remove any non-internalized DiI-LDL.
-
The internalized fluorescent LDL is extracted from the cells using a solvent like isopropanol.
-
The fluorescence of the cell extracts is measured using a fluorometer.
-
-
Data Normalization: The fluorescence values are normalized to the total protein content of each well to account for variations in cell number. The results are expressed as the relative change in LDL internalization compared to the control group.
Conclusion and Future Directions
This compound demonstrates significant potential as a lipid-lowering agent. The collective evidence indicates that its effects are mediated through the modulation of critical metabolic pathways, including the activation of AMPK and PPARs, inhibition of SREBP-1c-driven lipogenesis, and enhancement of hepatic LDL clearance. The detailed experimental protocols provided herein offer a robust framework for further investigation.
Future research should focus on:
-
Human Clinical Trials: Large-scale, randomized controlled trials are necessary to confirm the preclinical findings and establish optimal dosages and long-term safety in human populations with dyslipidemia.
-
Methyl Ester vs. Free Fatty Acid: Directly comparing the bioavailability and efficacy of this compound versus its free fatty acid form would provide valuable insights for formulation and development.
-
Synergistic Effects: Investigating the potential synergistic effects of pinolenic acid with existing lipid-lowering therapies could open new avenues for combination treatments.
This technical guide provides a solid foundation for scientists and drug development professionals to advance the understanding and potential therapeutic application of this compound in the management of dyslipidemia and related metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. researchgate.net [researchgate.net]
- 5. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Selective increase in pinolenic acid (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Beneficial Effects of Pine Nuts and Its Major Fatty Acid, Pinolenic Acid, on Inflammation and Metabolic Perturbations in Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Appetite-Suppressing Mechanism of Pinolenic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid, a polyunsaturated fatty acid found uniquely in pine nuts, has garnered significant scientific interest for its potential role in appetite regulation and weight management.[1][2] This technical guide provides an in-depth analysis of the physiological effects of pinolenic acid methyl ester on key appetite-regulating hormones, primarily cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1).[1][3] It summarizes quantitative data from key clinical and preclinical trials, details the experimental protocols used in these studies, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of pinolenic acid and its derivatives.
The global prevalence of obesity has driven research into novel strategies for appetite modulation. Gut hormones, released from enteroendocrine cells in response to nutrient ingestion, are pivotal in the complex signaling network that governs hunger and satiety.[4] Among these, CCK and GLP-1 are key mediators of satiation.[1][5] Pinolenic acid has emerged as a promising natural compound capable of stimulating the release of these anorexigenic hormones, thereby potentially reducing food intake and promoting a feeling of fullness.[1][2]
Core Mechanism of Action
Pinolenic acid is believed to exert its appetite-suppressing effects primarily through the activation of free fatty acid receptors (FFARs) expressed on the surface of enteroendocrine cells in the small intestine—I-cells for CCK and L-cells for GLP-1.[1] Specifically, pinolenic acid has been identified as a dual agonist for Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120).[6][7]
Activation of these G-protein coupled receptors by pinolenic acid initiates a downstream signaling cascade. This involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentrations.[8][9] This rise in intracellular calcium is a critical step that triggers the secretion of the satiety hormones CCK and GLP-1 from their respective enteroendocrine cells.[10][11] These hormones then act on the central nervous system to induce feelings of fullness and reduce the desire to eat.[3][4]
Quantitative Data from Key Studies
The following tables summarize the key quantitative findings from in vitro, animal, and human studies investigating the effects of pinolenic acid and Korean pine nut oil on satiety hormones and appetite.
Table 1: In Vitro Studies on CCK Release
| Cell Line | Treatment | Concentration | Result | Reference |
| STC-1 | Korean pine nut FFA | 50 µM | 493 pg/ml CCK-8 release | [12] |
| STC-1 | Control | - | 46 pg/ml CCK-8 release | [12] |
Table 2: Human Clinical Trials on Satiety Hormones and Appetite
| Study Population | Intervention | Dosage | Key Findings | Reference |
| 18 overweight women | PinnoThin™ (Korean pine nut oil) | 3 g | Significant increase in CCK and GLP-1 over 4 hours (p<0.0001). "Desire to eat" and "prospective food intake" were 29% and 36% lower than placebo, respectively. | [4] |
| Post-menopausal overweight women | Korean pine nut FFA | 3 g | 60% higher total plasma CCK-8 and 25% higher GLP-1 compared to placebo over 4 hours. "Prospective food intake" was 36% lower. | [12] |
| Post-menopausal overweight women | Korean pine nut TG | 3 g | 22% higher total plasma CCK-8 compared to placebo over 4 hours. | [12] |
| 42 overweight female volunteers | PinnoThin™ FFA | 2 g | 9% reduction in ad-libitum food intake 30 minutes after dosing compared to placebo. | [13] |
| Healthy, overweight/obese subjects | Hydrolyzed pine nut oil (PNO-FFA) | 6 g | Markedly increased GLP-1 levels and attenuated ghrelin levels during the last 2 hours of an OGTT. Increased satiety and fullness. | [14] |
Table 3: Animal Studies on Body Composition and Gene Expression
| Animal Model | Diet | Duration | Key Findings | Reference |
| C57BL/6 mice | High-fat diet with 10% kcal from Korean PNO | 12 weeks | 18% less fat accumulation compared to control. Downregulated jejunal Cd36 and epididymal Lpl mRNA expression. | [15][16][17] |
| C57BL/6 mice | Control diet with 10% kcal from Korean PNO | 12 weeks | 30% less fat accumulation compared to control. | [15][16][17] |
Detailed Experimental Protocols
In Vitro CCK Release Assay (Pasman et al., 2008)
-
Cell Line: STC-1, a murine enteroendocrine cell line known to secrete CCK.
-
Treatment: Korean pine nut free fatty acids (FFA) were compared to other dietary fatty acids and a control.
-
Concentration: 50 µM.
-
Methodology: STC-1 cells were cultured and then incubated with the different fatty acid preparations. The supernatant was collected to measure the concentration of secreted CCK-8.
-
Analysis: CCK-8 levels were quantified, likely using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[12]
Human Clinical Trial for Satiety Hormones (Causey et al., 2006 & Pasman et al., 2008)
-
Study Design: Randomized, double-blind, placebo-controlled, crossover trial.[4][5]
-
Participants: Overweight women (BMI 25-30 kg/m ³).[4]
-
Intervention: Participants received either 3 grams of active ingredient (Korean pine nut oil or its free fatty acid form) or an olive oil placebo in gel capsules.[4]
-
Procedure: Capsules were administered immediately before a standardized carbohydrate test meal. Blood samples were collected at baseline and at regular intervals (0, 30, 60, 90, 120, 180, and 240 minutes) post-supplementation.[4]
-
Hormone Analysis: Plasma levels of CCK, GLP-1, PYY, and ghrelin were measured. For CCK and GLP-1, blood was collected in tubes containing EDTA and a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent peptide degradation.[18]
-
Subjective Appetite Assessment: Visual Analogue Scales (VAS) were used to record subjective feelings of "desire to eat" and "prospective food intake" at each time point.[4][18]
Animal Study on Body Fat Accumulation (Jo et al., 2022)
-
Diets: Mice were fed either a control diet (10% kcal fat) or a high-fat diet (45% kcal fat) for 12 weeks. The fat source was either Korean pine nut oil (PNO) or soybean oil (SBO).[15][16][17]
-
Measurements: Body weight and food intake were monitored. At the end of the study, fat pads were dissected and weighed.
-
Gene Expression Analysis: Messenger RNA (mRNA) expression of genes related to intestinal lipid absorption (e.g., Cd36) and adipose lipid metabolism (e.g., Lpl) were measured in the jejunum and epididymal adipose tissue, respectively, using quantitative real-time PCR (qPCR).[15][16][17]
Visualizations of Signaling Pathways and Workflows
Caption: Signaling pathway of pinolenic acid in enteroendocrine cells.
Caption: Workflow for a human clinical trial on appetite suppression.
Conclusion
This compound demonstrates a clear physiological effect on the release of the key appetite-regulating hormones CCK and GLP-1.[1][3] The existing body of research provides a strong foundation for its potential application in weight management.[6] This technical guide has summarized the key quantitative data, detailed the experimental protocols of seminal studies, and visualized the underlying signaling pathways to provide a comprehensive resource for the scientific community. While the evidence is promising, it is important to note that many of the initial studies were small in scale and of short duration.[2] Further large-scale, long-term, and independent clinical trials are warranted to fully elucidate the efficacy and therapeutic potential of this unique fatty acid in diverse populations.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Calorie Restriction Without Hunger - Life Extension [lifeextension.com]
- 4. rejuvenation-science.com [rejuvenation-science.com]
- 5. transbiomedicine.com [transbiomedicine.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid-induced cholecystokinin secretion and changes in intracellular Ca2+ in two enteroendocrine cell lines, STC-1 and GLUTag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of Korean pine nut oil on in vitro CCK release, on appetite sensations and on gut hormones in post-menopausal overweight women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of Korean pine nut oil (PinnoThin™) on food intake, feeding behaviour and appetite: A double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dietary supplementation with Korean pine nut oil decreases body fat accumulation and dysregulation of the appetite-suppressing pathway in the hypothalamus of high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dietary supplementation with Korean pine nut oil decreases body fat accumulation and dysregulation of the appetite-suppressing pathway in the hypothalamus of high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary supplementation with Korean pine nut oil decreases body fat accumulation and dysregulation of the appetite-suppressing pathway in the hypothalamus of high-fat diet-induced obese mice -Nutrition Research and Practice | Korea Science [koreascience.kr]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Metabolic Pathway of Pinolenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pinolenic acid (PNLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative have garnered significant scientific interest for their potential therapeutic applications in metabolic and inflammatory disorders. This technical guide provides a comprehensive overview of the metabolic pathway of pinolenic acid methyl ester, detailing its absorption, metabolism, and its influence on key signaling cascades. This document synthesizes current quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and drug development efforts.
Introduction
Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is an isomer of γ-linolenic acid (GLA) and a characteristic component of pine nut oil.[1] Its methyl ester form is often used in research due to its stability and lipophilicity.[2] Preclinical and clinical studies have highlighted the potential of PNLA in appetite suppression, modulation of lipid metabolism, and attenuation of inflammatory responses.[3][4] This guide serves as a technical resource, consolidating the current understanding of the metabolic fate and biological activities of this compound.
Metabolic Pathway of this compound
Upon ingestion, this compound is hydrolyzed to free pinolenic acid (PNLA) for absorption. The metabolic pathway of PNLA is primarily characterized by its elongation in mammalian cells.
Absorption and Distribution
While specific pharmacokinetic studies on this compound are limited, it is presumed to follow the general absorption and distribution pathway of other dietary fatty acids. Following hydrolysis, PNLA is absorbed in the small intestine, incorporated into chylomicrons, and transported via the lymphatic system into the bloodstream. From there, it is distributed to various tissues for metabolism and storage.
Metabolism: Elongation to Eicosatrienoic Acid
The primary metabolic fate of PNLA is its elongation to eicosatrienoic acid (ETA; all-cis-7,11,14-20:3). This two-carbon elongation is catalyzed by the enzyme Elongase of Very Long Chain Fatty Acids 5 (ELOVL5).[2][5] A smaller fraction of ETA can be further elongated.[5] Unlike other omega-6 fatty acids, PNLA is not a direct precursor to arachidonic acid (AA).[2]
Key Signaling Pathways Modulated by Pinolenic Acid
PNLA exerts its biological effects by modulating several key signaling pathways involved in inflammation and metabolism.
Inhibition of NF-κB Signaling
Pinolenic acid has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[6] By preventing the phosphorylation and subsequent degradation of IκB, PNLA blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6]
References
- 1. Transcriptomic profiling of linolenic acid-responsive genes in ROS signaling from RNA-seq data in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. transbiomedicine.com [transbiomedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
An In-depth Technical Guide on the Elongation of Pinolenic Acid Methyl Ester to Eicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinolenic acid (PLA), a unique Δ5-unsaturated fatty acid found in pine nuts, and its elongation product, eicosatrienoic acid (ETA), are gaining attention for their potential therapeutic properties, including anti-inflammatory effects. The conversion of pinolenic acid to eicosatrienoic acid is a critical step in its metabolism, primarily catalyzed by the enzyme Elongase of Very Long-Chain Fatty Acids 5 (ELOVL5). This technical guide provides a comprehensive overview of the biochemical pathway, key enzymatic players, and detailed experimental protocols for studying the elongation of pinolenic acid methyl ester to eicosatrienoic acid. It is intended to serve as a valuable resource for researchers in the fields of lipid metabolism, nutrition, and drug development.
Biochemical Pathway: From Pinolenic Acid to Eicosatrienoic Acid
The elongation of pinolenic acid (18:3, n-6; all-cis-5,9,12) to eicosatrienoic acid (20:3, n-6; all-cis-7,11,14) is an integral part of fatty acid metabolism in mammalian systems.[1][2] This conversion is a two-carbon extension of the fatty acid chain, a process that occurs in the endoplasmic reticulum.
The primary enzyme responsible for this specific elongation step is Elongase of Very Long-Chain Fatty Acids 5 (ELOVL5) .[3][4] ELOVL5 is a key enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs), acting on various C18 and C20 PUFA substrates.[5][6] The conversion of this compound first requires hydrolysis to the free fatty acid, pinolenic acid, which is then activated to its coenzyme A (CoA) derivative, pinolenoyl-CoA. Pinolenoyl-CoA serves as the substrate for the ELOVL5-mediated elongation reaction.
The overall elongation process involves a four-step cycle:
-
Condensation: The initial and rate-limiting step, catalyzed by ELOVL5, involves the condensation of pinolenoyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA intermediate.
-
Reduction: The 3-ketoacyl-CoA is then reduced by a 3-ketoacyl-CoA reductase, utilizing NADPH as a reducing agent.
-
Dehydration: A dehydratase then removes a molecule of water to form a trans-2,3-enoyl-CoA.
-
Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase, also using NADPH, reduces the double bond to yield the elongated fatty acyl-CoA, in this case, eicosatrienoyl-CoA.
The resulting eicosatrienoyl-CoA can then be incorporated into various cellular lipids, such as phospholipids (B1166683) and triglycerides, or be further metabolized.
Figure 1: Biochemical pathway for the elongation of this compound to Eicosatrienoic Acid.
Quantitative Data Summary
Table 1: Cellular Uptake and Elongation of Pinolenic Acid
| Cell Line | Pinolenic Acid Concentration | Incubation Time | Key Findings | Reference |
| EA.hy926 Human Endothelial Cells | 50 µM | 48 hours | Significant increase in intracellular eicosatrienoic acid (ETA) levels. The production of ETA was inhibited by ELOVL5 siRNA, confirming the role of this enzyme. | [5] |
| HepG2 Human Hepatoma Cells | 50 µM | 24 hours | Pinolenic acid treatment led to significant downregulation of genes involved in fatty acid biosynthesis (SREBP1c, FAS, SCD1). | [7] |
| Human THP-1 Macrophages | 25-50 µM | Not Specified | Pinolenic acid treatment resulted in a dose-dependent increase in the cellular content of its elongation product, ETA. | [8] |
Table 2: Effects of Pinolenic Acid and its Elongation Product on Cellular Processes
| Cell Line | Compound & Concentration | Incubation Time | Measured Parameter | Result | Reference |
| EA.hy926 | Pinolenic Acid (50 µM) | 48 hours (pre-treatment) | sICAM-1 Production (TNF-α stimulated) | Significant decrease | |
| EA.hy926 | Pinolenic Acid (50 µM) | 48 hours (pre-treatment) | MCP-1 Production (TNF-α stimulated) | Significant decrease | |
| EA.hy926 | Eicosatrienoic Acid (10 µM) | Not Specified | sICAM-1, MCP-1, RANTES, IL-6 Production | Significant decrease | |
| HepG2 | Pinolenic Acid (1, 5, 10 µM) | 24 hours | Cell Viability (H₂O₂ induced stress) | Increased survival rate | [9] |
| HepG2 | Pinolenic Acid (1, 5, 10 µM) | 24 hours | Intracellular ROS (H₂O₂ induced stress) | Reduced accumulation | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound elongation.
In Vitro Elongation Assay using Rat Liver Microsomes
This protocol is adapted from established methods for measuring fatty acid elongase activity and is designed to quantify the conversion of radiolabeled this compound to eicosatrienoic acid.[1]
Objective: To measure the enzymatic conversion of [1-¹⁴C]pinolenic acid to [1-¹⁴C]eicosatrienoic acid in a microsomal preparation.
Materials:
-
Rat liver microsomes (prepared from fresh or frozen liver)
-
[1-¹⁴C]Pinolenic acid (or its methyl ester, which will be hydrolyzed in the assay)
-
Malonyl-CoA
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.5)
-
Bovine serum albumin (BSA), fatty acid-free
-
Coenzyme A (CoA)
-
ATP
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Potassium hydroxide (B78521) (KOH) in methanol
-
Scintillation cocktail and vials
-
Thin-layer chromatography (TLC) plates (silica gel G) and developing chamber
-
TLC solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
Procedure:
-
Preparation of Microsomes: Isolate microsomes from rat liver using differential centrifugation. Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Mixture Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Potassium phosphate buffer (100 mM, pH 6.5): to a final volume of 200 µL
-
ATP (10 mM): 10 µL
-
CoA (0.5 mM): 10 µL
-
DTT (10 mM): 10 µL
-
MgCl₂ (50 mM): 10 µL
-
NADPH (20 mM): 10 µL
-
Malonyl-CoA (1 mM): 10 µL
-
[1-¹⁴C]Pinolenic acid (complexed to BSA): 10 µL (final concentration to be optimized, e.g., 20 µM)
-
Rat liver microsomes: 50-100 µg of protein
-
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes). The reaction should be linear with respect to time and protein concentration.
-
Reaction Termination and Saponification: Stop the reaction by adding 1 mL of 10% KOH in methanol. Saponify the lipids by heating at 80°C for 1 hour.
-
Extraction of Fatty Acids: After cooling, add 1 mL of water and acidify the mixture with 6N HCl. Extract the fatty acids three times with 2 mL of hexane. Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Analysis by TLC: Resuspend the dried fatty acids in a small volume of hexane and spot onto a silica (B1680970) gel G TLC plate. Also spot standards for pinolenic acid and eicosatrienoic acid. Develop the plate in the TLC solvent system.
-
Quantification: Visualize the fatty acid spots using iodine vapor. Scrape the spots corresponding to pinolenic acid and eicosatrienoic acid into separate scintillation vials. Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Calculation of Conversion Rate: The conversion rate can be calculated as: (CPM in ETA spot / (CPM in PLA spot + CPM in ETA spot)) * 100%
Figure 2: Workflow for the in vitro fatty acid elongation assay using rat liver microsomes.
Cell-Based Elongation Assay using HepG2 Cells
This protocol describes how to treat HepG2 cells with this compound and analyze the resulting changes in the cellular fatty acid profile.
Objective: To determine the conversion of this compound to eicosatrienoic acid in a human liver cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Reagents for lipid extraction (e.g., hexane:isopropanol, 3:2, v/v)
-
Reagents for fatty acid methyl ester (FAME) preparation (e.g., 14% BF₃ in methanol)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
FAME standards for identification and quantification
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Fatty Acid-BSA Complex: Prepare a stock solution of this compound in ethanol. Dilute this stock solution into serum-free DMEM containing fatty acid-free BSA to achieve the desired final concentration (e.g., 50 µM). The molar ratio of fatty acid to BSA should be between 2:1 and 4:1.
-
Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Replace the growth medium with the serum-free medium containing the this compound-BSA complex. Include a control group treated with BSA-containing medium only.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using trypsin-EDTA and pellet them by centrifugation.
-
Lipid Extraction: Extract total lipids from the cell pellet using a suitable solvent system, such as hexane:isopropanol.
-
FAME Preparation: Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) by heating with 14% BF₃ in methanol.
-
GC-MS/FID Analysis: Analyze the FAMEs by gas chromatography. Identify and quantify the peaks for pinolenic acid and eicosatrienoic acid by comparing their retention times and mass spectra with those of authentic standards.
-
Data Analysis: Express the amount of each fatty acid as a percentage of the total fatty acids. Calculate the conversion of pinolenic acid to eicosatrienoic acid.
Expression and Purification of Recombinant Human ELOVL5
This protocol provides a general framework for the expression and purification of recombinant human ELOVL5 from E. coli for use in in vitro kinetic studies.
Objective: To produce purified, active ELOVL5 enzyme.
Materials:
-
Expression vector containing the human ELOVL5 cDNA (e.g., pET vector with a His-tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors)
-
Ni-NTA affinity chromatography resin and column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
SDS-PAGE reagents and equipment
-
Dialysis tubing and buffer
Procedure:
-
Transformation: Transform the ELOVL5 expression vector into a suitable E. coli expression strain.
-
Expression: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium with the appropriate antibiotic. Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged ELOVL5 protein with elution buffer.
-
Analysis and Dialysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., containing glycerol (B35011) for cryoprotection).
-
Activity Assay: Confirm the activity of the purified enzyme using the in vitro elongation assay described in section 3.1.
Figure 3: Workflow for the expression and purification of recombinant ELOVL5.
Future Directions and Conclusion
The elongation of pinolenic acid to eicosatrienoic acid by ELOVL5 is a key metabolic step that warrants further investigation, particularly concerning its regulation and the precise kinetics of the reaction. While this guide provides a solid foundation based on current knowledge, several areas require further research. Determining the Michaelis-Menten constants (Km and Vmax) of purified recombinant ELOVL5 for pinolenoyl-CoA would provide crucial insights into the efficiency of this conversion. Furthermore, a direct comparison of the metabolic fate of pinolenic acid versus its methyl ester in various cell types would be beneficial for understanding the bioavailability and bioactivity of different forms of this fatty acid. The protocols and information presented herein offer a robust starting point for researchers aiming to unravel the complexities of pinolenic acid metabolism and its implications for human health.
References
- 1. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 2. Gamma-Linolenic and Pinolenic Acids Exert Anti-Inflammatory Effects in Cultured Human Endothelial Cells Through Their Elongation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Importance of extracellular matrix and growth state for the EA.hy926 endothelial cell response to polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase[S] | Semantic Scholar [semanticscholar.org]
- 7. Pinolenic Acid Downregulates Lipid Anabolic Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective metabolism of the monoterpene carvone by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pinolenic acid on oxidative stress injury in HepG2 cells induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
Pinolenic Acid Methyl Ester: A Deep Dive into its Inhibitory Effects on the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates inflammatory responses, making it a key target for therapeutic intervention in a host of inflammatory diseases. Pinolenic acid (PLA), a polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative, have demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms by which pinolenic acid methyl ester modulates the NF-κB signaling pathway. We will delve into the molecular interactions, present quantitative data from various in vitro and ex vivo studies, detail relevant experimental protocols, and visualize the complex signaling cascades and experimental workflows.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors are central regulators of the innate and adaptive immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm through its association with inhibitory proteins known as inhibitors of κB (IκB). A wide array of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), can trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of a vast number of pro-inflammatory genes. These include genes encoding for cytokines, chemokines, adhesion molecules, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
This compound's Mechanism of Action on NF-κB Signaling
Pinolenic acid (PLA) and its methyl ester exert their anti-inflammatory effects primarily by inhibiting the activation of the NF-κB pathway.[1][2] This inhibition can occur at multiple levels of the signaling cascade. Studies suggest that PLA may interfere with the upstream signaling events that lead to the activation of the IKK complex. By suppressing IKK activity, PLA prevents the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains bound to IκBα in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3] Furthermore, bioinformatic analyses have predicted that PLA inhibits NF-κB and Signal Transducer and Activator of Transcription 1 (STAT1).[3][4][5]
The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.
Quantitative Effects of Pinolenic Acid on Inflammatory Markers
Numerous studies have quantified the inhibitory effects of pinolenic acid on the production of key inflammatory mediators in various cell types. The following tables summarize these findings.
Table 1: Effect of Pinolenic Acid on Pro-inflammatory Mediators in Macrophage Cell Lines
| Cell Line | Stimulant | PLA Concentration | Mediator | % Inhibition | Reference |
| RAW264.7 | LPS | Not Specified | iNOS Expression | 55% | [1] |
| COX-2 Expression | 10% | [1] | |||
| 50 µM | COX-2 & PGE2 | Reduction | [1] | ||
| DGLA/AA | Not Specified | PGE1/PGE2 | 53%/22% | [1] | |
| LPS | Not Specified | iNOS Protein | 54% | [3] | |
| THP-1 | LPS | Not Specified | IL-6 | 46% | [1][6][7] |
| TNF-α | 18% | [1][6][7] | |||
| PGE2 | 87% | [1][6][7] | |||
| COX-2 Expression | 27% | [6][7] | |||
| BV-2 | Not Specified | 50 µM | Nitric Oxide | 41% | [3] |
| IL-6 | 74% | [3] | |||
| TNF-α | 27% | [3] |
Table 2: Effect of Pinolenic Acid on Pro-inflammatory Mediators in Human Primary Cells
| Cell Type | Stimulant | PLA Concentration | Mediator | % Inhibition | Reference |
| PBMCs (RA Patients) | LPS | Not Specified | IL-6 & TNF-α | 60% | [1][5] |
| PGE2 | Substantial Reduction | [1][3][5] | |||
| PBMCs (Healthy) | LPS | Not Specified | IL-6 | 50% | [1][5] |
| TNF-α | 35% | [1][5] | |||
| IL-1β | Reduction | [1] | |||
| PGE2 | Substantial Reduction | [1][3][5] | |||
| CD14+ Monocytes (RA) | LPS | Not Specified | TNF-α Expression | 23% | [4][8][9] |
| IL-6 Expression | 25% | [4][8][9] | |||
| IL-1β Expression | 23% | [4][8][9] | |||
| IL-8 Expression | 20% | [4][8][9] |
Table 3: Other Anti-inflammatory and Related Effects of Pinolenic Acid
| Cell Line/Model | Stimulant | PLA Concentration | Effect | % Reduction | Reference |
| EA.hy926 | TNF-α | 50 µM | NF-κB Activity | Decreased | [1] |
| MDA-MB-231 | TPA | 50 & 100 µM | PGE2 Generation | Reduced | [1] |
| HepG2 | Not Specified | 25 µM | Nitric Oxide | 50% | [1] |
| THP-1 Monocytes | MCP-1 | 25-100 µM | Cell Migration | 55% | [3][5] |
Experimental Protocols
To aid researchers in replicating and building upon existing findings, this section provides detailed methodologies for key experiments used to assess the impact of this compound on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 (murine macrophages), THP-1 (human monocytes), and HEK293 (human embryonic kidney) cells are commonly used.
-
Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Pinolenic Acid Preparation: A stock solution of pinolenic acid is prepared in ethanol (B145695) or DMSO. Working solutions are made by diluting the stock in a sterile solution of fatty acid-free bovine serum albumin (BSA) in serum-free medium to enhance solubility and cellular uptake. The final solvent concentration should be kept below 0.1%.
-
Experimental Procedure: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the pinolenic acid-BSA complex for a specified duration (e.g., 2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
Western Blotting for NF-κB Pathway Proteins
This technique is used to measure the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα, total IκBα, and nuclear p65.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the target proteins (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, and a loading control like anti-β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is employed to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of TNF-α and IL-6 are measured using commercially available ELISA kits, following the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with capture antibodies, followed by the addition of detection antibodies, a substrate solution, and finally a stop solution.
-
Data Analysis: The absorbance is read at a specific wavelength using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.
Luciferase Reporter Assay for NF-κB Activity
This is a highly sensitive method to directly measure the transcriptional activity of NF-κB.
-
Transfection: Cells (e.g., HEK293 or RAW264.7) are transiently co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.[10][11][12]
-
Treatment: After transfection, cells are treated with pinolenic acid followed by an inflammatory stimulus.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase units (RLU).
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
Downstream Consequences of NF-κB Inhibition
The inhibition of the NF-κB signaling pathway by this compound leads to a significant reduction in the expression of a wide range of pro-inflammatory genes. As evidenced by the quantitative data, this includes a marked decrease in the production of key cytokines like TNF-α, IL-6, and IL-1β, which are major drivers of the inflammatory response.[1][3][5][6][7] The suppression of COX-2 and iNOS expression results in lower levels of prostaglandins (B1171923) (e.g., PGE2) and nitric oxide, respectively, both of which are potent inflammatory mediators.[1][3][6][7] By dampening the production of these molecules, this compound can effectively attenuate the inflammatory cascade.
Conclusion and Future Directions
This compound has emerged as a potent natural anti-inflammatory agent with a clear mechanism of action centered on the inhibition of the NF-κB signaling pathway. The comprehensive data from in vitro and ex vivo studies consistently demonstrate its ability to suppress the production of a broad spectrum of pro-inflammatory mediators. The detailed experimental protocols provided in this guide offer a solid foundation for further research in this area.
Future investigations should focus on elucidating the precise molecular targets of this compound within the NF-κB cascade. In vivo studies in animal models of inflammatory diseases are crucial to validate the therapeutic potential of this compound. Furthermore, exploring its bioavailability, pharmacokinetics, and safety profile will be essential for its development as a potential therapeutic agent for human inflammatory conditions. The continued exploration of this compound holds significant promise for the development of novel, nature-derived anti-inflammatory drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Luciferase Functional Quantitative Assay for Measuring NF-ĸB Promoter Transactivation Mediated by HTLV-1 and HTLV-2 Tax Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinolenic Acid Methyl Ester: A Technical Guide to Peroxisome Proliferator-Activated Receptor (PPAR) Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinolenic acid, a unique polyunsaturated fatty acid found in pine nuts, has garnered attention for its potential therapeutic effects, which are mediated in part through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This technical guide provides an in-depth analysis of the interaction between pinolenic acid and its methyl ester with PPAR isoforms. It summarizes the available quantitative data, details the experimental protocols used to assess this activation, and visualizes the core signaling pathways and experimental workflows. While direct quantitative data for pinolenic acid methyl ester is limited in the current literature, this guide synthesizes the robust findings for pinolenic acid, providing a foundational understanding for researchers in metabolic disease, inflammation, and drug discovery.
Introduction to PPARs and Pinolenic Acid
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors.[1] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. These receptors play crucial roles in lipid and glucose metabolism, inflammation, and cellular differentiation.[1] Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[2]
Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is an isomer of γ-linolenic acid (GLA) found in pine nut oil. Studies have investigated its role as a natural ligand for PPARs, suggesting its potential in managing metabolic disorders. Fatty acids are often studied in their methyl ester form for improved stability and cell permeability in in-vitro assays.
Quantitative Analysis of PPAR Activation by Pinolenic Acid
Current research indicates that pinolenic acid selectively activates PPARα and PPARδ, with no significant activation of PPARγ.[3] The available data is semi-quantitative and is summarized in the table below. It is important to note that specific EC50 values for this compound have not been reported in the reviewed literature; the data pertains to pinolenic acid.
| Compound | PPAR Isoform | Concentration | Observed Effect | Reference Compound |
| Pinolenic Acid | PPARα | 50 µM | Full activation | - |
| 10 µM | Small but significant response | - | ||
| Pinolenic Acid | PPARδ | 50 µM | ~20% of the activation by GW501516 | GW501516 |
| 10 µM | Very small but significant response | GW501516 | ||
| Pinolenic Acid | PPARγ | up to 50 µM | No significant activation | - |
Signaling Pathway of PPAR Activation
The activation of PPARs by a ligand such as pinolenic acid initiates a cascade of molecular events leading to the regulation of gene expression. This canonical signaling pathway is depicted below.
Caption: PPAR Signaling Pathway Activation by Pinolenic Acid.
Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for the assessment of PPAR activation by fatty acids and the preparation of their methyl esters.[3][4]
Preparation of this compound
Fatty acid methyl esters are typically prepared for analytical purposes or for use in in-vitro assays.
Materials:
-
Pine nut oil (source of pinolenic acid)
-
2.5% Methanolic H₂SO₄
-
Butylated hydroxytoluene (BHT) in dry methanol (B129727) (2 mg/ml)
-
Deionized water
-
n-Hexane
Protocol:
-
To 1 µl of pine nut oil, add 1 ml of 2.5% methanolic H₂SO₄ and 20 µl of BHT solution.
-
Incubate the mixture at 60°C overnight to facilitate acid-catalyzed transesterification.
-
After incubation, allow the sample to cool to room temperature.
-
Add 1 ml of deionized water and 500 µl of n-hexane to the reaction vial.
-
Vortex the mixture to partition the fatty acid methyl esters into the n-hexane (upper) phase.
-
Centrifuge the sample to ensure clear phase separation.
-
Carefully collect the upper n-hexane layer containing the this compound for analysis or use in assays.
PPAR Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay is a standard method to quantify the activation of PPAR isoforms by a test compound.
Cell Line:
-
Mouse embryo fibroblast cell line or other suitable host cells (e.g., HEK293).
Plasmids:
-
Reporter Plasmid: A luciferase reporter vector containing a Gal4 responsive element upstream of the luciferase gene.
-
PPAR Expression Plasmid: An expression vector for a fusion protein consisting of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of human PPARα, PPARδ, or PPARγ.
-
Normalization Plasmid: A vector constitutively expressing Renilla luciferase (e.g., driven by a CMV promoter) to normalize for transfection efficiency.
Protocol:
-
Cell Culture and Transfection:
-
Propagate the chosen cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum and antibiotics.
-
For transfection, co-transfect the cells in solution using a suitable lipofection reagent with the three plasmids described above.
-
Seed the transfected cells into 96-well plates at an appropriate density (e.g., 24,000 cells/cm²).
-
-
Compound Treatment:
-
Approximately 6 hours after seeding, replace the medium with fresh medium containing the test compound (this compound), a vehicle control (e.g., DMSO), or a positive control agonist.
-
Positive Controls: GW7647 for PPARα (e.g., 30 nM), GW501516 for PPARδ (e.g., 100 nM), and Rosiglitazone for PPARγ (e.g., 1 µM).
-
-
Incubation:
-
Incubate the plates for approximately 18-24 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells.
-
Measure the luminescence of both Firefly (from the reporter plasmid) and Renilla (from the normalization plasmid) luciferases using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Experimental Workflow Visualization
The workflow for the PPAR transactivation assay is a multi-step process from cell preparation to data analysis.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. findresearcher.sdu.dk [findresearcher.sdu.dk]
Pinolenic Acid Methyl Ester: A Modulator of Cellular Signaling in Inflammation, Metabolism, and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pinolenic acid (PNLA), a unique omega-6 polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative, have emerged as significant bioactive molecules with pleiotropic effects on cellular signaling. This technical guide provides a comprehensive overview of the current understanding of pinolenic acid methyl ester's role in modulating key signaling cascades. It delves into its anti-inflammatory, metabolic-regulating, and anti-cancer properties, presenting quantitative data from various studies in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide utilizes Graphviz visualizations to depict the intricate signaling pathways and experimental workflows, offering a clear and concise representation of the scientific evidence. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of pinolenic acid and its derivatives.
Introduction
Pinolenic acid (PNLA), or cis-5,9,12-octadecatrienoic acid, is a fatty acid isomeric to γ-linolenic acid (GLA) and is found in high concentrations in pine nut oil.[1] Its methyl ester form is a more lipophilic and neutral version of the free acid.[2] Emerging research has highlighted the significant immunomodulatory and metabolic regulatory functions of PNLA, positioning it as a compound of interest for therapeutic applications in inflammatory disorders, metabolic diseases, and oncology.[1][3] This guide will explore the molecular mechanisms underlying these effects, focusing on its interactions with key cellular signaling pathways.
Modulation of Inflammatory Signaling Pathways
Pinolenic acid has demonstrated potent anti-inflammatory effects by targeting several key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[1] PNLA has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1][4] This inhibitory effect leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[1][4]
Modulation of the MAPK Pathway
The MAPK pathway, including p38 and JNK, is another critical regulator of inflammatory responses.[5] Studies have shown that PNLA can suppress the phosphorylation of p38 and JNK MAPKs, but not ERK-MAPK, in response to inflammatory stimuli like 12-O-tetradecanoylphorbol-13-acetate (TPA).[5] This selective inhibition contributes to its anti-inflammatory profile.
Regulation of Metabolic Signaling Pathways
PNLA plays a significant role in regulating lipid and glucose metabolism through its interaction with Peroxisome Proliferator-Activated Receptors (PPARs) and the AMPK/SIRT1 pathway.
Activation of PPARs
PPARs are nuclear receptors that are key regulators of lipid and glucose homeostasis.[6] Pinolenic acid has been shown to activate PPARα and PPARδ.[7] This activation contributes to its lipid-lowering effects and improvement in glucose tolerance.
Activation of the AMPK/SIRT1 Pathway
In HepG2 cells, pinolenic acid has been found to ameliorate oleic acid-induced lipogenesis and oxidative stress by activating the AMPK/SIRT1 signaling pathway.[8] This pathway is crucial for cellular energy homeostasis and its activation by PNLA suggests a therapeutic potential in non-alcoholic fatty liver disease (NAFLD).[8]
Effects on Cancer Cell Signaling
Pinolenic acid has demonstrated anti-cancer properties by inhibiting metastasis and inducing apoptosis in cancer cells.
Inhibition of Metastasis
In human breast cancer MDA-MB-231 cells, PNLA has been shown to inhibit cell metastasis by suppressing cell invasiveness and motility.[9] This effect is partly attributed to the modification of the n-6 polyunsaturated fatty acid composition of the cells, leading to a significant decrease in arachidonic acid (AA) levels.[9]
Downregulation of COX-2 Expression
The reduction in arachidonic acid levels by PNLA leads to decreased synthesis of prostaglandin (B15479496) E2 (PGE2) and subsequent downregulation of inducible cyclooxygenase (COX-2) expression, a key enzyme in inflammation and cancer progression.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of pinolenic acid from various in vitro and in vivo studies.
Table 1: Anti-inflammatory Effects of Pinolenic Acid
| Cell Type/Model | Stimulant | PNLA Concentration | Measured Parameter | Result | Reference |
| Human THP-1 Macrophages | LPS | 50 µM | IL-6 Production | 46% reduction | [5] |
| Human THP-1 Macrophages | LPS | 50 µM | TNF-α Production | 18% reduction | [5] |
| Human THP-1 Macrophages | LPS | 50 µM | PGE2 Production | 87% reduction | [5] |
| Human THP-1 Macrophages | LPS | 50 µM | COX-2 Expression | 27% reduction | [5] |
| RAW264.7 Macrophages | LPS | 50 µM | iNOS Expression | 55% reduction | [1] |
| RAW264.7 Macrophages | LPS | 50 µM | COX-2 Expression | 10% reduction | [1] |
| Rat Primary Peritoneal Macrophages | LPS | Not specified | NO Production | 35% reduction | [1] |
| HepG2 Cells | H2O2 | 1, 5, 10 µM | Intracellular ROS | 29.1%, 59.1%, 65.5% reduction | [1] |
| TPA-induced mouse ear edema | TPA | Injection | Ear Thickness | 15% reduction | [5] |
| TPA-induced mouse ear edema | TPA | Injection | Biopsy Weight | Up to 29% reduction | [5] |
Table 2: Effects of Pinolenic Acid on Lipid Metabolism
| Cell Type | PNLA Concentration | Measured Parameter | Result | Reference |
| HepG2 | 50 µM | SREBP1c mRNA | 53% reduction | [10] |
| HepG2 | 50 µM | FAS mRNA | 54% reduction | [10] |
| HepG2 | 50 µM | SCD1 mRNA | 38% reduction | [10] |
| HepG2 | 50 µM | HMGCR mRNA | 30% reduction | [10] |
| HepG2 | 50 µM | LDLr mRNA | 43% reduction | [10] |
Table 3: Anti-cancer Effects of Pinolenic Acid
| Cell Type | PNLA Concentration | Measured Parameter | Result | Reference |
| MDA-MB-231 Breast Cancer Cells | Not specified | Arachidonic Acid in Phospholipids | Decreased from 12.6% to 4.9% | [9] |
| MDA-MB-231 Breast Cancer Cells | 50 and 100 µM | PGE2 Generation | Reduction | [1] |
| MDA-MB-231 Breast Cancer Cells | Not specified | Cell Invasion | 25% reduction | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Human THP-1 monocytes, RAW264.7 murine macrophages, HepG2 human hepatoma cells, MDA-MB-231 human breast cancer cells.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Pinolenic Acid Preparation: Pinolenic acid is typically dissolved in ethanol (B145695) or DMSO and then complexed with bovine serum albumin (BSA) for cell culture experiments to enhance solubility and delivery.
Measurement of Inflammatory Mediators (ELISA)
-
Cell Seeding: Seed cells (e.g., RAW264.7) in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of pinolenic acid-BSA complex (e.g., 10, 25, 50 µM) for 2 hours.[11]
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 24 hours.[11]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.[11]
-
ELISA: Perform enzyme-linked immunosorbent assay (ELISA) for specific cytokines (e.g., IL-6, TNF-α) or PGE2 according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of the analyte based on a standard curve.
Gene Expression Analysis (qRT-PCR)
-
Cell Treatment: Treat cells (e.g., HepG2) with pinolenic acid as described above.
-
RNA Extraction: Extract total RNA from the treated cells using a suitable RNA extraction kit.[11]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.[11]
-
qPCR: Perform quantitative real-time PCR (qPCR) using specific primers for the genes of interest (e.g., SREBP1c, FAS, SCD1) and a housekeeping gene (e.g., GAPDH) for normalization.[11]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., p-p38, p38, COX-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion
This compound exhibits a remarkable ability to modulate a variety of cell signaling pathways, underscoring its potential as a therapeutic agent for a range of diseases. Its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK pathways, while its metabolic benefits are linked to the activation of PPARs and the AMPK/SIRT1 pathway. Furthermore, its anti-cancer properties, including the inhibition of metastasis and downregulation of COX-2, highlight its potential in oncology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research aimed at further elucidating the mechanisms of action of pinolenic acid and translating these findings into clinical applications. The continued investigation of this unique fatty acid is warranted to fully explore its therapeutic promise.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Biochemicals - CAT N°: 10008656 [bertin-bioreagent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pinolenic acid inhibits human breast cancer MDA-MB-231 cell metastasis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinolenic Acid Downregulates Lipid Anabolic Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Pinolenic Acid Methyl Ester: A Technical Guide to its Interaction with Fatty Acid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinolenic acid, a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative have garnered significant attention for their potential therapeutic effects, particularly in the realm of metabolic diseases. This technical guide provides an in-depth examination of the interaction between pinolenic acid and its methyl ester with key fatty acid receptors, focusing on Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Free Fatty Acid Receptor 4 (FFAR4 or GPR120). This document summarizes the current understanding of their binding affinities, activation profiles, and the subsequent intracellular signaling cascades. Detailed experimental protocols for assays used to characterize these interactions are provided, and key signaling pathways are visualized to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction
Free fatty acid receptors (FFARs) are a class of G protein-coupled receptors (GPCRs) that are activated by free fatty acids, playing crucial roles in various physiological processes, including metabolism and inflammation.[1][2] Among these, FFAR1 and FFAR4 have emerged as promising therapeutic targets for metabolic disorders such as type 2 diabetes and obesity.[3][4] Pinolenic acid (18:3, n-6), an isomer of γ-linolenic acid, has been identified as a potent dual agonist of both FFAR1 and FFAR4.[3][4] Its methyl ester, a more lipophilic form, is often used in research and supplementation. This guide delves into the technical details of the interaction between pinolenic acid and these receptors, providing a comprehensive resource for the scientific community.
Interaction with Fatty Acid Receptors
Pinolenic acid has been demonstrated to be a comparatively potent and efficacious dual agonist for both FFAR1 and FFAR4.[3][4] This dual agonism is significant as these receptors mediate distinct but complementary beneficial metabolic effects.
Free Fatty Acid Receptor 1 (FFAR1/GPR40)
FFAR1 is highly expressed in pancreatic β-cells and plays a key role in enhancing glucose-stimulated insulin (B600854) secretion.[3][4][5] Activation of FFAR1 by fatty acids leads to the potentiation of insulin release, making it a key target for type 2 diabetes therapies.[1][5] Studies have shown that pinolenic acid activates FFAR1, contributing to improved glucose tolerance.[3][4]
Free Fatty Acid Receptor 4 (FFAR4/GPR120)
FFAR4 is expressed in various tissues, including intestinal enteroendocrine cells, adipose tissue, and macrophages.[3][6] Its activation is associated with the secretion of glucagon-like peptide-1 (GLP-1), anti-inflammatory effects, and improved insulin sensitivity.[2][3] Pinolenic acid's ability to activate FFAR4 suggests its potential role in mitigating inflammation and improving overall metabolic health.[3][6]
Quantitative Data Summary
The potency and efficacy of pinolenic acid at FFAR1 and FFAR4 have been quantified in various in vitro studies. The following table summarizes the key data, primarily focusing on the half-maximal effective concentration (EC50), which indicates the concentration of the agonist that produces 50% of the maximal response.
| Receptor | Species | Assay Type | Agonist | EC50 (µM) | Efficacy (% of control) | Reference |
| FFAR1 (GPR40) | Human | Ca2+ Mobilization | Pinolenic Acid | ~5-10 | High | [4] |
| FFAR1 (GPR40) | Mouse | Ca2+ Mobilization | Pinolenic Acid | ~5-10 | High | [4] |
| FFAR4 (GPR120) | Human | β-arrestin-2 Interaction (BRET) | Pinolenic Acid | ~5-10 | High | [4] |
| FFAR4 (GPR120) | Mouse | β-arrestin-2 Interaction (BRET) | Pinolenic Acid | ~5-10 | High | [4] |
Note: The exact EC50 values can vary depending on the specific experimental conditions and cell lines used. The data presented here are approximations based on published literature for comparative purposes.
Signaling Pathways
The activation of FFAR1 and FFAR4 by pinolenic acid initiates downstream signaling cascades that mediate its physiological effects. Both receptors are known to couple to Gq/11 proteins.[5][6]
FFAR1 Signaling Pathway
Upon binding of pinolenic acid, FFAR1 undergoes a conformational change, leading to the activation of the Gq/11 protein.[5] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The resulting increase in intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[5]
Caption: FFAR1 signaling pathway initiated by pinolenic acid.
FFAR4 Signaling Pathway
Similar to FFAR1, FFAR4 activation by pinolenic acid also involves Gq/11 coupling and subsequent PLC activation, leading to an increase in intracellular Ca2+.[6] In addition to this pathway, FFAR4 signaling is also known to involve the recruitment of β-arrestin-2.[6] The β-arrestin-2-mediated pathway is crucial for the anti-inflammatory effects of FFAR4 activation. This pathway can lead to the internalization of the receptor and the activation of other signaling molecules, such as ERK1/2, and ultimately modulate gene expression related to inflammation.
Caption: FFAR4 signaling pathways activated by pinolenic acid.
Experimental Protocols
The characterization of pinolenic acid's interaction with fatty acid receptors relies on robust in vitro assays. Below are detailed methodologies for two key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled GPCR signaling.
Objective: To determine the potency (EC50) of pinolenic acid in activating FFAR1 or FFAR4.
Materials:
-
HEK293 cells stably expressing human or mouse FFAR1 or FFAR4.
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pinolenic acid methyl ester stock solution (in DMSO).
-
Positive control agonist (e.g., a known FFAR1/FFAR4 agonist).
-
Microplate reader with fluorescence detection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the FFAR-expressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of the positive control and a vehicle control (DMSO in assay buffer).
-
Assay Measurement: Place the cell plate in the microplate reader. Record a stable baseline fluorescence for a short period.
-
Compound Addition: Add the pinolenic acid dilutions, positive control, or vehicle control to the wells.
-
Data Acquisition: Immediately after compound addition, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the response of the maximal concentration of the positive control. Plot the normalized response against the logarithm of the pinolenic acid concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Experimental workflow for the calcium mobilization assay.
β-arrestin-2 Recruitment Assay (BRET)
This assay measures the interaction between the activated receptor and β-arrestin-2, a key event in GPCR desensitization and an important signaling pathway for FFAR4.
Objective: To quantify the recruitment of β-arrestin-2 to FFAR4 upon activation by pinolenic acid.
Materials:
-
HEK293 cells co-expressing FFAR4 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).
-
Coelenterazine (B1669285) h (luciferase substrate).
-
Assay buffer.
-
This compound stock solution (in DMSO).
-
Microplate reader capable of measuring BRET.
Procedure:
-
Cell Plating: Seed the co-transfected HEK293 cells in 96-well white microplates.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Initiation: Add the pinolenic acid dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add the luciferase substrate, coelenterazine h, to each well.
-
BRET Measurement: Immediately measure the light emission at two wavelengths: one for the luciferase (e.g., ~485 nm) and one for the YFP (e.g., ~530 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the Rluc emission. Plot the BRET ratio against the logarithm of the pinolenic acid concentration and fit the data to determine the EC50 value.
Caption: Experimental workflow for the BRET assay.
Conclusion
Pinolenic acid and its methyl ester are potent dual agonists of FFAR1 and FFAR4. Their ability to activate these receptors and trigger downstream signaling pathways involved in insulin secretion, GLP-1 release, and anti-inflammatory responses underscores their potential as therapeutic agents for metabolic diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of action and therapeutic applications of this unique fatty acid. Further research is warranted to fully understand the in vivo effects and clinical relevance of pinolenic acid's interaction with fatty acid receptors.
References
- 1. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 4. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 6. Free fatty acid receptor 4 responds to endogenous fatty acids to protect the heart from pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Pinolenic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PLA), a non-methylene-interrupted fatty acid (NMIFA) with the notation cis-5,9,12-octadecatrienoic acid (18:3Δ5,9,12), is a signature component of pine nut oil, particularly from species like Korean pine (Pinus koraiensis) and Siberian pine (Pinus sibirica).[1] Its unique Δ5 double bond sets it apart from more common polyunsaturated fatty acids (PUFAs). Accumulating research has highlighted its potential health benefits, including anti-inflammatory effects, appetite suppression, and favorable modulation of lipid profiles, making its biosynthesis a subject of significant scientific and commercial interest. This technical guide provides a comprehensive overview of the biosynthesis of pinolenic acid in plants, detailing the enzymatic pathway, key regulatory mechanisms, and relevant experimental protocols for its study.
The Biosynthesis of Pinolenic Acid: A Two-Step Desaturation Pathway
The biosynthesis of pinolenic acid in the seeds of Pinus species is a specialized metabolic pathway that occurs primarily in the endoplasmic reticulum (ER). The process begins with a common fatty acid precursor, oleic acid (18:1Δ9), and involves the sequential introduction of two double bonds by specific fatty acid desaturases.
Step 1: Conversion of Oleic Acid to Linoleic Acid
The initial step is the desaturation of oleic acid at the Δ12 position to form linoleic acid (18:2Δ9,12). This reaction is catalyzed by Δ12-fatty acid desaturase (FAD2) , a membrane-bound enzyme.
-
Reaction: Oleoyl-CoA + NADH + H+ + O₂ → Linoleoyl-CoA + NAD+ + 2H₂O
Step 2: Conversion of Linoleic Acid to Pinolenic Acid
The defining step in the pathway is the introduction of a double bond at the Δ5 position of linoleic acid, yielding pinolenic acid. This is catalyzed by a Δ5-fatty acid desaturase . This enzyme is distinct from the Δ6-desaturases commonly found in the pathways for other PUFAs like gamma-linolenic acid (GLA).
-
Reaction: Linoleoyl-CoA + NADH + H+ + O₂ → Pinolenoyl-CoA + NAD+ + 2H₂O
On the Matter of Pinolenic Acid Methyl Ester
It is critical to note that the direct enzymatic biosynthesis of This compound within plants has not been documented and is unlikely to be a natural process. In pine seeds, pinolenic acid is primarily stored in the form of triacylglycerols (TAGs), where it is esterified to a glycerol (B35011) backbone along with other fatty acids.[2][3] The term "this compound" predominantly appears in scientific literature in the context of analytical chemistry. For the purpose of analysis by gas chromatography (GC), fatty acids are chemically converted to their more volatile fatty acid methyl esters (FAMEs) through a process of transesterification or esterification.[4][5]
Quantitative Data: Fatty Acid Composition of Various Pinus Species
The concentration of pinolenic acid and other fatty acids varies significantly among different Pinus species. The following table summarizes the fatty acid profiles of several species, highlighting the content of pinolenic acid.
| Pinus Species | Oleic Acid (18:1Δ⁹) (%) | Linoleic Acid (18:2Δ⁹,¹²) (%) | Pinolenic Acid (18:3Δ⁵,⁹,¹²) (%) | Other Fatty Acids (%) | Reference(s) |
| Pinus koraiensis | 28.0 - 29.3 | 47.0 - 48.4 | 14.0 - 14.5 | 8.8 - 10.7 | [6][7][8] |
| Pinus sibirica | 24.0 | 48.4 | 15.0 - 20.0 | 7.6 - 12.6 | [9] |
| Pinus pinea | 37.1 - 40.9 | 48.0 - 51.1 | 0.2 - 0.3 | 7.7 - 14.7 | [2][6] |
| Pinus pinaster | 16.5 - 17.8 | 50.0 - 55.0 | 7.1 | 10.1 - 16.4 | [10] |
| Pinus nigra (unripe) | 8.8 | 44.2 | 10.5 | 36.5 | [11] |
| Pinus coulteri | 25.5 | 45.1 | 11.8 | 17.6 | [12] |
| Pinus torreyana | 50.7 | 35.7 | 0.3 | 13.3 | [12] |
Experimental Protocols
Extraction and Quantification of Pinolenic Acid from Pine Nuts
This protocol outlines the extraction of total lipids from pine nuts and their subsequent analysis by gas chromatography-mass spectrometry (GC-MS) to quantify pinolenic acid.
A. Lipid Extraction
-
Homogenization: Grind a known weight of pine nut seeds into a fine powder, preferably under liquid nitrogen to prevent lipid degradation.
-
Solvent Extraction: Transfer the powder to a glass tube and add a chloroform (B151607):methanol (2:1, v/v) solution. Vortex thoroughly to ensure complete mixing.
-
Phase Separation: Add 0.9% NaCl solution to the mixture and centrifuge to separate the phases.
-
Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.
-
Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.
B. Preparation of Fatty Acid Methyl Esters (FAMEs)
-
Saponification: To the dried lipid extract, add a solution of 0.5 M NaOH in methanol. Heat at 100°C for 10 minutes.
-
Esterification: Cool the sample and add 14% boron trifluoride (BF₃) in methanol. Heat again at 100°C for 10 minutes.
-
Extraction of FAMEs: After cooling, add n-hexane and a saturated NaCl solution. Vortex and allow the layers to separate.
-
Collection and Drying: Transfer the upper hexane (B92381) layer containing the FAMEs to a new vial and dry it over anhydrous sodium sulfate.
C. GC-MS Analysis
-
Injection: Inject an aliquot of the FAMEs solution into a GC-MS system.
-
Separation: Use a polar capillary column (e.g., BPX70 or DB-WAX) suitable for FAME separation. A typical temperature program would be: initial temperature of 140°C, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Detection: Use a mass spectrometer in full scan mode to identify the FAMEs based on their mass spectra and retention times compared to known standards. For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound.
-
Quantification: Calculate the concentration of pinolenic acid by comparing its peak area to that of an internal standard of known concentration.
Gene Expression Analysis of Desaturase Genes in Pinus koraiensis by qRT-PCR
This protocol provides a method for quantifying the expression levels of the Δ12- and Δ5-desaturase genes in Pinus koraiensis tissues.[10][11]
A. RNA Extraction and cDNA Synthesis
-
Tissue Homogenization: Grind frozen plant tissue (e.g., developing seeds, needles) to a fine powder in liquid nitrogen.
-
RNA Isolation: Extract total RNA using a commercial plant RNA isolation kit or a TRIzol-based method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
B. Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design gene-specific primers for the target desaturase genes and a stable reference gene (e.g., actin or ubiquitin) in Pinus koraiensis.
-
Reaction Setup: Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and the cDNA template.
-
Thermal Cycling: Perform the qRT-PCR using a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be included at the end to verify the specificity of the amplified product.[5][13]
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Signaling Pathways and Regulation
The biosynthesis of fatty acids, including pinolenic acid, is a tightly regulated process influenced by developmental cues and environmental signals. While specific regulatory networks for pinolenic acid in pine are still being elucidated, general principles of fatty acid biosynthesis regulation in plants provide a framework for understanding this process.
Transcriptional Regulation
The expression of fatty acid desaturase genes is controlled by a network of transcription factors. Key regulators of seed oil accumulation in plants include:
-
LEAFY COTYLEDON1 (LEC1) and LEC2: These transcription factors are master regulators of seed development and have been shown to upregulate genes involved in fatty acid biosynthesis.
-
FUSCA3 (FUS3) and ABSCISIC ACID INSENSITIVE3 (ABI3): These B3 domain transcription factors also play crucial roles in seed maturation and the accumulation of storage compounds, including lipids.
-
WRINKLED1 (WRI1): An AP2/ERF domain transcription factor that directly activates genes involved in glycolysis and fatty acid synthesis.
The promoters of desaturase genes contain cis-regulatory elements that respond to these transcription factors, as well as to hormonal and stress signals.
Hormonal Regulation
Plant hormones play a significant role in regulating seed development and, consequently, lipid biosynthesis.
-
Auxin and Cytokinin: These hormones are involved in the early stages of seed development and can influence the expression of fatty acid biosynthesis genes.
-
Abscisic Acid (ABA): ABA is crucial for seed maturation and dormancy and has been shown to regulate the expression of desaturase genes.
-
Gibberellins (GAs): GAs are involved in seed germination and can also influence fatty acid metabolism during seed development.[14]
Visualizations
Caption: Biosynthesis pathway of pinolenic acid from oleic acid.
Caption: Experimental workflow for pinolenic acid analysis.
Caption: Simplified signaling pathway for pinolenic acid regulation.
Conclusion
The biosynthesis of pinolenic acid in plants is a specialized pathway of significant interest for its nutritional and pharmaceutical potential. This guide has detailed the two-step enzymatic conversion from oleic acid, clarified the nature of this compound as an analytical derivative, and provided a framework for its quantitative analysis and the study of its genetic regulation. Further research into the specific transcription factors and signaling cascades that govern the expression of Δ12- and Δ5-desaturases in Pinus species will be crucial for the potential biotechnological production of this valuable fatty acid.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. om.ciheam.org [om.ciheam.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the Effects of Pinus koraiensis Needle Extracts on Serum Lipid and Oxidative Stress in Adults with Borderline Dyslipidemia: A Randomized, Double-Blind, and Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Composition of Pinus nigra Arn. Unripe Seeds from Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Pinus koraiensis Leaf Extract Consumption on Postprandial ApoB100 and Lipid Metabolism: A Randomized, Double-Blind, Placebo-Controlled Trial in Healthy Participants Subjected to an Oral High-Fat Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gene-quantification.de [gene-quantification.de]
- 14. An Overview of the Practices and Management Methods for Enhancing Seed Production in Conifer Plantations for Commercial Use [mdpi.com]
The Discovery and Scientific Journey of Pinolenic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinolenic acid (PLA), a unique polyunsaturated fatty acid found predominantly in pine nut oil, has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, lipid-lowering, and appetite-suppressing effects. Its methyl ester, pinolenic acid methyl ester, serves as a crucial derivative for analytical characterization and as a tool for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to pinolenic acid and its methyl ester. It details the experimental protocols for its analysis and synthesis, summarizes quantitative data from pivotal studies, and illustrates the key signaling pathways it modulates. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction: The Emergence of a Unique Fatty Acid
The history of pinolenic acid is intrinsically linked to the study of the chemical composition of natural oils. While pine nuts have been consumed for centuries, the specific identification of their unique fatty acid components is a more recent scientific endeavor.[1] The initial discovery of pinolenic acid can be traced back to early investigations into the fatty acid profiles of various plant oils.
A significant milestone in the history of pinolenic acid was its isolation from tall oil, a byproduct of the wood pulp industry, by E. Elomaa and colleagues in 1963.[2] This early work laid the foundation for understanding the chemical structure of this novel fatty acid. Pinolenic acid, systematically named (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid, is a positional isomer of the more commonly known gamma-linolenic acid (GLA).[3][4]
The development of analytical techniques, particularly gas chromatography (GC), was pivotal in the characterization of pinolenic acid.[1] For GC analysis, fatty acids are typically converted to their more volatile methyl esters. Thus, the synthesis of This compound became a standard and essential step for its accurate identification and quantification in natural sources. While a singular "discovery" event for the methyl ester is not documented, its use is intrinsically tied to the advancement of lipid analysis methodologies.
Physicochemical Properties
This compound is the methyl ester derivative of pinolenic acid. It is a neutral, more lipophilic form of the free acid, which makes it suitable for various analytical and experimental applications.[2]
Table 1: Physicochemical Properties of Pinolenic Acid and its Methyl Ester
| Property | Pinolenic Acid | This compound |
| Molecular Formula | C₁₈H₃₀O₂ | C₁₉H₃₂O₂ |
| Molecular Weight | 278.43 g/mol | 292.46 g/mol |
| CAS Number | 16833-54-8 | 38406-57-4 |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |
| Systematic Name | (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid | methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate |
Experimental Protocols
Extraction and Derivatization for GC-MS Analysis
The analysis of pinolenic acid content in biological matrices typically involves lipid extraction followed by derivatization to its methyl ester.
Protocol: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis
-
Lipid Extraction:
-
For solid samples, extract lipids using a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
For oil samples, proceed directly to saponification.
-
-
Saponification:
-
To approximately 25 mg of the extracted lipid or oil in a screw-capped tube, add 1.5 mL of 0.5 M methanolic sodium hydroxide.
-
Heat the mixture at 100°C for 5-10 minutes until the fat globules are fully dissolved.
-
-
Esterification:
-
Cool the solution and add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat the mixture again at 100°C for 5-10 minutes.
-
-
Extraction of FAMEs:
-
Cool the tube and add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.
-
Shake the tube vigorously for 30 seconds.
-
Allow the layers to separate and carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Sample Dilution:
-
Dilute the hexane extract to an appropriate concentration for GC-MS analysis.
-
References
Pinolenic Acid Methyl Ester: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Properties, Biological Activities, and Experimental Methodologies of a Promising Polyunsaturated Fatty Acid Derivative
Introduction
Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative have garnered significant scientific interest for their potential therapeutic properties. As an isomer of gamma-linolenic acid (GLA), pinolenic acid exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and lipid-lowering effects. This technical guide provides a comprehensive overview of pinolenic acid methyl ester, focusing on its chemical characteristics, biological functions, and the experimental methodologies used to elucidate its effects. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound.
Chemical and Physical Properties
This compound is the methyl ester form of pinolenic acid (cis-5,9,12-octadecatrienoic acid). This esterification makes the compound more neutral and lipophilic compared to its free acid form.[1][2] Key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 38406-57-4 | [2][3][4][5] |
| Molecular Formula | C₁₉H₃₂O₂ | [2][3][5] |
| Molecular Weight | 292.5 g/mol | [3][5] |
| IUPAC Name | methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | [5] |
| Boiling Point | 78°C | [3] |
| Solubility | Soluble in DMSO (~30 mg/ml), DMF (~30 mg/ml), and ethanol (B145695). | [3][4] |
Biological Activities and Signaling Pathways
Pinolenic acid and its methyl ester have been shown to exert a variety of biological effects, primarily related to inflammation, metabolism, and appetite regulation. These effects are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Effects
Pinolenic acid has demonstrated significant anti-inflammatory properties.[6] It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial regulators of inflammatory gene expression. The anti-inflammatory effects of pinolenic acid are also associated with the modulation of the AMPK/SIRT1 signaling pathway, which can lead to a reduction in oleic acid-induced lipogenesis and oxidative stress.[7][8]
Metabolic Regulation
Pinolenic acid plays a role in regulating lipid metabolism. It has been shown to ameliorate oleic acid-induced lipogenesis and oxidative stress in HepG2 cells through the activation of the AMPK/SIRT1 signaling pathway.[7][8] Activation of this pathway can lead to a decrease in the expression of lipogenic transcription factors such as sterol regulatory element-binding protein 1 (SREBP1c), fatty acid synthase (FASN), and stearoyl-CoA desaturase 1 (SCD1).[7]
Appetite Suppression
Pinolenic acid has been shown to stimulate the release of satiety hormones, including cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which can lead to a reduction in appetite and food intake.[1][9] This effect is thought to be mediated by the activation of G-protein coupled receptors GPR40 (FFA1) and GPR120 (FFA4) on enteroendocrine cells.[10]
Quantitative Data Summary
The biological effects of pinolenic acid have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
In Vitro Anti-inflammatory and Metabolic Effects
| Cell Line | Treatment | Endpoint | Result | Reference |
| Human THP-1 macrophages | Pinolenic acid | IL-6 production | 46% reduction | [11] |
| Human THP-1 macrophages | Pinolenic acid | TNF-α production | 18% reduction | [11] |
| Human THP-1 macrophages | Pinolenic acid | PGE₂ production | 87% reduction | [11] |
| Human THP-1 macrophages | Pinolenic acid | COX-2 expression | 27% reduction | [11] |
| HepG2 cells | Pinolenic acid (25, 50, 100 µM) | Lipid accumulation | Dose-dependent reduction | [12] |
| HepG2 cells | Pinolenic acid (25, 50, 100 µM) | p-AMPK/AMPK ratio | Dose-dependent increase | [12] |
| Hep-G2 cells | Pinolenic acid | Arachidonic acid levels | Reduction from 15.9% to 7.0% | [1][2][9] |
In Vivo and Clinical Effects on Appetite Suppression
| Study Type | Participants | Intervention | Endpoint | Result | Reference |
| Randomized, double-blind, placebo-controlled trial | 18 overweight women | 3g PinnoThin™ (pine nut oil) | CCK release | Significant increase over 4 hours (p<0.0001) | [13] |
| Randomized, double-blind, placebo-controlled trial | 18 overweight women | 3g PinnoThin™ (pine nut oil) | GLP-1 release | Significant increase over 4 hours (p<0.0001) | [13] |
| Randomized, double-blind, placebo-controlled trial | 18 overweight women | 3g PinnoThin™ (pine nut oil) | "Desire to eat" (VAS) | 29% lower than placebo | [13] |
| Randomized, double-blind, placebo-controlled trial | 18 overweight women | 3g PinnoThin™ (pine nut oil) | "Prospective food intake" (VAS) | 36% lower than placebo | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used to characterize the biological effects of this compound.
Protocol 1: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
LPS (from E. coli)
-
ELISA kits for TNF-α and IL-6
-
Griess reagent for nitric oxide (NO) assay
-
Reagents for Western blotting (lysis buffer, primary antibodies for COX-2 and β-actin, secondary antibodies)
Procedure:
-
Cell Culture: Seed RAW264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).
-
Supernatant Collection: After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Assay: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of NO production.
-
Western Blot Analysis: Lyse the cells and determine the protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2 and β-actin (as a loading control), followed by incubation with appropriate secondary antibodies. Visualize protein bands using a suitable detection system.
Protocol 2: TPA-Induced Mouse Ear Edema Model
Objective: To evaluate the topical anti-inflammatory effect of this compound in an acute inflammation model.
Materials:
-
Male Swiss mice (or other suitable strain)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Vehicle (e.g., acetone)
-
Micrometer or thickness gauge
-
Punch biopsy tool
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into control and treatment groups.
-
Treatment: Apply a solution of this compound in a suitable vehicle to the inner and outer surfaces of the right ear of each mouse in the treatment group. Apply the vehicle alone to the right ear of the control group mice.
-
Induction of Edema: After a set time (e.g., 30 minutes), apply a solution of TPA in the same vehicle to the right ear of all mice to induce inflammation.
-
Measurement of Edema: At various time points after TPA application (e.g., 4, 6, 24 hours), measure the thickness of the right ear using a micrometer.
-
Biopsy and Weight: At the end of the experiment, sacrifice the mice and take a punch biopsy from both the right (treated) and left (untreated) ears. Weigh the biopsies to determine the increase in weight due to edema.
-
Data Analysis: Calculate the percentage of edema inhibition in the treated group compared to the control group.
Protocol 3: TNBS-Induced Colitis Model in Rats
Objective: To assess the therapeutic potential of this compound in a model of inflammatory bowel disease.
Materials:
-
Male Wistar rats
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Anesthetic
-
Catheter for intrarectal administration
Procedure:
-
Animal Acclimatization and Diet: Acclimatize rats for one week.
-
Grouping: Divide rats into control, TNBS-control, and TNBS + this compound treatment groups.
-
Treatment: Administer this compound or vehicle daily by oral gavage for a specified period before and/or after colitis induction.
-
Induction of Colitis: Anesthetize the rats and instill a solution of TNBS in ethanol intrarectally via a catheter. Keep the animals in a head-down position for a few minutes to ensure proper distribution.
-
Monitoring: Monitor the animals daily for body weight, stool consistency, and signs of rectal bleeding.
-
Euthanasia and Tissue Collection: At the end of the study period, euthanize the rats and collect the colon.
-
Macroscopic and Histological Analysis: Score the colon for macroscopic signs of damage. Collect tissue samples for histological analysis to assess inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Homogenize colon tissue to measure levels of inflammatory markers such as myeloperoxidase (MPO) activity and cytokines (e.g., TNF-α, IL-6).
Conclusion
This compound is a multifaceted compound with significant potential in the fields of nutrition and pharmacology. Its well-documented anti-inflammatory, metabolic-regulating, and appetite-suppressing effects, mediated through defined signaling pathways, make it a compelling subject for further research and development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for scientists and drug development professionals to design and execute robust studies to further explore the therapeutic applications of this promising natural product derivative. Future research should focus on elucidating the precise molecular interactions in its signaling pathways, conducting more extensive clinical trials to confirm its efficacy and safety in various human populations, and optimizing its formulation and delivery for therapeutic use.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Role of fatty acid transport protein 4 in oleic acid-induced glucagon-like peptide-1 secretion from murine intestinal L cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acids stimulate cholecystokinin secretion via an acyl chain length-specific, Ca2+-dependent mechanism in the enteroendocrine cell line STC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid signalling in a mouse enteroendocrine cell line involves fatty acid aggregates rather than free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid-induced cholecystokinin secretion and changes in intracellular Ca2+ in two enteroendocrine cell lines, STC-1 and GLUTag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Mechanism of Fatty Acid Sensing in Enteroendocrine Cells: Specific Structures in Oxo-Fatty Acids Produced by Gut Bacteria Are Responsible for CCK Secretion in STC-1 Cells via GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of Korean pine nut oil (PinnoThin™) on food intake, feeding behaviour and appetite: A double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rejuvenation-science.com [rejuvenation-science.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Analysis of Pinolenic Acid Methyl Ester from Pine Nut Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PLA), a unique polyunsaturated fatty acid (cis-5,9,12-octadecatrienoic acid), is found almost exclusively in the oil of pine nuts (Pinus sp.). As an isomer of γ-linolenic acid (GLA), it has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, appetite-suppressing, and lipid-lowering activities. Recent studies have highlighted its role in ameliorating oleic acid-induced lipogenesis and oxidative stress through the AMPK/SIRT1 signaling pathway.[1][2]
Accurate synthesis and quantification of pinolenic acid and its derivatives are crucial for research and development in the pharmaceutical and nutraceutical industries. The conversion of triglycerides in pine nut oil to their corresponding fatty acid methyl esters (FAMEs) is a standard and necessary step for analysis by gas chromatography.
This document provides detailed protocols for the synthesis of pinolenic acid methyl ester via transesterification of pine nut oil and its subsequent analysis using gas chromatography-mass spectrometry (GC-MS). Additionally, it outlines key biological signaling pathways influenced by pinolenic acid.
Composition of Pine Nut Oil
Pine nut oil is rich in polyunsaturated fatty acids. The specific composition can vary depending on the pine species, geographical origin, and extraction method.[3][4][5] Siberian and Korean pine nuts are known to yield oils with the highest concentrations of pinolenic acid.[6] A typical fatty acid profile is summarized below.
Table 1: Typical Fatty Acid Composition of Siberian Pine Nut Oil
| Fatty Acid | Abbreviation | Percentage (%) |
| Linoleic Acid | C18:2 (n-6) | 49.0 ± 2.3[6] |
| Oleic Acid | C18:1 (n-9) | 23.8 ± 2.1[6] |
| Pinolenic Acid | C18:3 (n-6) | 17.1 ± 2.0 [6] |
| Palmitic Acid | C16:0 | 6.3 ± 2.2[6] |
| Stearic Acid | C18:0 | 2.5 ± 0.1[6] |
Synthesis of this compound via Transesterification
The conversion of triglycerides in pine nut oil into FAMEs is essential for increasing their volatility for GC analysis. The following acid-catalyzed transesterification protocol is a standard and effective method.[7][8]
Workflow for FAMEs Synthesis```dot
Figure 2: Inhibition of the NF-κB inflammatory pathway by Pinolenic Acid.
B. Activation of AMPK/SIRT1 Metabolic Pathway
Pinolenic acid has been shown to combat lipogenesis (fat accumulation) and oxidative stress by activating the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway. [1][2]Activation of AMPK, a key cellular energy sensor, leads to the upregulation of SIRT1. This cascade results in the downregulation of lipogenic transcription factors like SREBP-1c and FASN, thereby reducing lipid synthesis. [1][9][10]
References
- 1. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. Pine nut oil - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice [frontiersin.org]
- 10. Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipase-Catalyzed Esterification of Pinolenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PLA), a unique omega-6 polyunsaturated fatty acid found predominantly in pine nut oil, has garnered significant scientific interest for its potential therapeutic properties. As an isomer of gamma-linolenic acid (GLA), PLA has been demonstrated to possess anti-inflammatory, and lipid-lowering activities.[1] Research suggests that pinolenic acid may ameliorate oleic acid-induced lipogenesis and oxidative stress through the activation of the AMPK/SIRT1 signaling pathway.[2][3] The conversion of pinolenic acid to its methyl ester form is a crucial step for various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), and can also be relevant in the development of PLA-based derivatives for pharmaceutical and nutraceutical applications.
Enzymatic esterification using lipases offers a mild and selective alternative to traditional chemical methods, which often require harsh conditions that can lead to the degradation of sensitive polyunsaturated fatty acids. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are widely used for their high activity, stability, and reusability in organic solvents.
These application notes provide a comprehensive overview and detailed protocols for the lipase-catalyzed esterification of pinolenic acid with methanol (B129727) to produce pinolenic acid methyl ester. The provided methodologies are intended to serve as a foundational guide for researchers, which can be further optimized for specific laboratory conditions and research objectives.
Data Presentation
Table 1: General Reaction Parameters for Lipase-Catalyzed Methyl Esterification of Fatty Acids
| Parameter | Typical Range | Notes |
| Enzyme | Novozym® 435 (Candida antarctica lipase (B570770) B) | A commonly used, robust, and non-specific lipase. Other lipases may also be effective. |
| Substrates | Pinolenic Acid, Methanol | Pinolenic acid can be sourced from pine nut oil. Anhydrous methanol is recommended. |
| Methanol to Fatty Acid Molar Ratio | 1:1 to 6:1 | Excess methanol can increase reaction rates but may also inhibit or inactivate the lipase. Stepwise addition of methanol is often employed to mitigate this effect. |
| Enzyme Loading | 1% to 10% (w/w of substrates) | Higher enzyme loading can increase the reaction rate but also adds to the cost. |
| Temperature | 30°C to 60°C | Lipase activity increases with temperature up to an optimum, beyond which denaturation occurs. The optimal temperature depends on the specific lipase. |
| Reaction Time | 4 to 48 hours | Reaction time will vary depending on other parameters. Monitoring the reaction progress is recommended. |
| Solvent | Solvent-free or in an organic solvent (e.g., n-hexane, tert-butanol) | Solvent-free systems are environmentally friendly. Solvents can help to overcome mass transfer limitations. |
| Agitation | 150 to 250 rpm | Adequate mixing is crucial to ensure proper contact between substrates and the immobilized enzyme. |
Table 2: Example of Optimized Conditions for Lipase-Catalyzed Methyl Esterification of Fatty Acids from Rapeseed Oil
| Parameter | Optimized Value | Reference |
| Enzyme | Novozym™ 435 | Zhang et al., 2011 |
| Substrate Molar Ratio (Methanol/Fatty Acid) | 1.25:1 | Zhang et al., 2011 |
| Lipase Dosage | 11.5 g/kg FFA | Zhang et al., 2011 |
| Temperature | 42.2°C | Zhang et al., 2011 |
| Rotating Speed | 199 r/min | Zhang et al., 2011 |
| Reaction Time | 6 hours | Zhang et al., 2011 |
| Esterification Rate | 95.67% | Zhang et al., 2011 |
Note: These conditions were optimized for fatty acids from rapeseed oil and should serve as a starting point for the optimization of pinolenic acid esterification.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of this compound
This protocol describes a general procedure for the enzymatic synthesis of this compound using an immobilized lipase.
Materials:
-
Pinolenic acid (or pine nut oil fatty acids)
-
Anhydrous methanol
-
Immobilized lipase (e.g., Novozym® 435)
-
Organic solvent (e.g., n-hexane, optional)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Molecular sieves (optional, to remove water)
Procedure:
-
Substrate Preparation: Accurately weigh a known amount of pinolenic acid into the reaction vessel.
-
Solvent Addition (Optional): If using a solvent, add the desired volume of n-hexane to the reaction vessel.
-
Methanol Addition: Add methanol to the reaction mixture. The molar ratio of methanol to pinolenic acid should be determined based on optimization experiments (a starting point of 3:1 is recommended). To avoid enzyme inhibition, methanol can be added stepwise (e.g., one-third of the total amount every 2-4 hours).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 1% and 10% of the total substrate weight.
-
Water Removal (Optional): Add activated molecular sieves to the mixture to remove water produced during the esterification, which can shift the equilibrium towards product formation.
-
Reaction Incubation: Tightly seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer set to the desired temperature (e.g., 40-50°C) and agitation speed (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion, stop the reaction by filtering or centrifuging to remove the immobilized lipase. The lipase can be washed with solvent and reused.
-
Product Purification: The resulting mixture contains this compound, unreacted pinolenic acid, and methanol. The product can be purified as described in Protocol 2.
Protocol 2: Purification of this compound
This protocol outlines a method for purifying the synthesized this compound.
Materials:
-
Reaction mixture from Protocol 1
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent (e.g., n-hexane or diethyl ether)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional)
Procedure:
-
Solvent Extraction: Dilute the reaction mixture with n-hexane or diethyl ether.
-
Washing: Transfer the diluted mixture to a separatory funnel.
-
Wash with a saturated sodium bicarbonate solution to remove any unreacted acidic pinolenic acid.
-
Wash with brine to remove any residual water-soluble impurities.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
-
Column Chromatography (Optional): For higher purity, the crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). The fractions can be monitored by TLC to isolate the pure this compound.
Protocol 3: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of the synthesized this compound by gas chromatography-mass spectrometry.
Materials:
-
Purified this compound
-
n-Hexane (GC grade)
-
Internal standard (e.g., methyl heptadecanoate)
-
GC-MS system with a suitable capillary column (e.g., a polar column like DB-23 or HP-88 for FAME analysis)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in n-hexane.
-
Prepare a series of dilutions for calibration.
-
Add a known concentration of the internal standard to each sample and standard solution.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Column: e.g., DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness)
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 200°C at 5°C/min, then ramp to 230°C at 2°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Scan Range: m/z 50-500 or Selected Ion Monitoring (SIM) mode for targeted quantification.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum by comparing with a standard.
-
Quantify the amount of this compound using the internal standard method and the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Proposed AMPK/SIRT1 signaling pathway modulated by pinolenic acid to reduce lipogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Direct Transesterification of Pinolenic Acid to its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is a unique polyunsaturated fatty acid found in the oil of pine nuts (Pinus sp.). As an isomer of gamma-linolenic acid (GLA), it has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and lipid-lowering activities. For research and pharmaceutical development, the conversion of pinolenic acid into its methyl ester is a crucial step. This enhances its volatility for analytical procedures like gas chromatography-mass spectrometry (GC-MS) and creates a more lipophilic form of the free acid.
Direct transesterification is an efficient method that combines the extraction and transesterification of lipids into a single step, reducing solvent and time requirements compared to traditional multi-step procedures. This document provides detailed protocols for the direct transesterification of pine nut oil to yield pinolenic acid methyl ester, utilizing both acid and base catalysis.
Methodology Overview: Direct Transesterification
Direct transesterification involves reacting the triglycerides in pine nut oil directly with an alcohol (typically methanol) in the presence of a catalyst to form fatty acid methyl esters (FAMEs) and glycerol (B35011). The choice between acid and base catalysis depends on the free fatty acid (FFA) content of the oil. Acid catalysts are suitable for oils with high FFA content as they catalyze both esterification of FFAs and transesterification of triglycerides. Base catalysts are faster but are sensitive to high FFA and water content, which can lead to soap formation and reduce yield.
Experimental Protocols
Protocol 1: Acid-Catalyzed Direct Transesterification
This protocol is adapted from general methods for acid-catalyzed transesterification of vegetable oils and is suitable for pine nut oil with varying levels of free fatty acids.[1]
Materials:
-
Pine nut oil (e.g., from Pinus koraiensis or Pinus sibirica)
-
Methanol (B129727) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
n-Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, add pine nut oil.
-
Reagent Addition: Add anhydrous methanol to the flask. A typical molar ratio of methanol to oil is between 6:1 and 30:1. A higher ratio can drive the reaction towards completion. Slowly add the acid catalyst (e.g., 1-5% H₂SO₄ by weight of the oil) while stirring.
-
Reaction: Heat the mixture to 60-65°C (near the boiling point of methanol) under reflux with continuous stirring. The reaction time can range from a few hours to over 48 hours, depending on the desired conversion rate.
-
Extraction of FAMEs: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add n-hexane to extract the FAMEs and a saturated NaCl solution to help break any emulsions and remove the glycerol and catalyst.
-
Washing: Shake the funnel vigorously and allow the layers to separate. Collect the upper hexane (B92381) layer containing the FAMEs. Wash the hexane layer with distilled water until the washings are neutral to pH paper.
-
Drying and Solvent Removal: Dry the hexane extract over anhydrous sodium sulfate. Filter to remove the drying agent. Evaporate the hexane using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): Further purification can be achieved through silica (B1680970) gel chromatography or vacuum distillation.
Protocol 2: Base-Catalyzed Direct Transesterification
This protocol is suitable for pine nut oil with low free fatty acid and water content. It is generally faster than the acid-catalyzed method.
Materials:
-
Pine nut oil (low FFA content)
-
Methanol (anhydrous)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
n-Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Prepare a solution of sodium methoxide (B1231860) by carefully dissolving NaOH or KOH (typically 0.5-1.5% by weight of the oil) in anhydrous methanol.
-
Reaction Setup: Heat the pine nut oil to approximately 60°C in a round-bottom flask with stirring.
-
Reaction: Add the sodium methoxide solution to the heated oil. Continue to heat the mixture at 60-65°C under reflux with vigorous stirring for 1-2 hours.
-
Phase Separation: After the reaction, stop the heating and stirring. Allow the mixture to settle. Two distinct layers will form: an upper layer of FAMEs and a lower layer of glycerol.
-
Glycerol Removal: Carefully separate the lower glycerol layer using a separatory funnel.
-
Washing: Wash the upper FAMEs layer with warm distilled water (around 50°C) to remove any residual catalyst, soap, and methanol. Repeat the washing process until the water runs clear and is neutral.
-
Drying and Solvent Removal: Dry the FAMEs layer over anhydrous sodium sulfate. Filter and then remove any residual water and methanol under vacuum, often with gentle heating.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the direct transesterification of vegetable oils, which can be applied to pine nut oil.
Table 1: Comparison of Acid and Base-Catalyzed Transesterification Parameters
| Parameter | Acid-Catalyzed Method | Base-Catalyzed Method |
| Catalyst | H₂SO₄, HCl | NaOH, KOH (as alkoxide) |
| Catalyst Conc. | 1-5% (w/w of oil) | 0.5-1.5% (w/w of oil) |
| Methanol:Oil Ratio | 6:1 to 30:1 (molar) | 6:1 (molar) is common |
| Temperature | 60-65°C | 60-65°C |
| Reaction Time | 4 - 48 hours | 1 - 2 hours |
| FFA Tolerance | High | Low (<1%) |
| Water Tolerance | Moderate | Very Low (<0.1%) |
Table 2: Physicochemical Properties of Pinolenic Acid and its Methyl Ester
| Property | Pinolenic Acid | This compound |
| Molecular Formula | C₁₈H₃₀O₂ | C₁₉H₃₂O₂ |
| Molecular Weight | 278.43 g/mol | 292.46 g/mol |
| Synonyms | (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid | Methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the direct transesterification of pine nut oil to produce this compound.
References
Application Notes and Protocols for the GC-MS Analysis of Pinolenic Acid Methyl Ester
Introduction
Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is a polyunsaturated fatty acid found in pine nuts and their oil.[1] As an isomer of gamma-linolenic acid (GLA), it has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and lipid-lowering activities.[1][2] Accurate quantification of pinolenic acid is crucial for research and development in the nutraceutical and pharmaceutical industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for fatty acid analysis, offering high sensitivity and selectivity.[1] This document provides detailed protocols for the analysis of pinolenic acid as its methyl ester derivative by GC-MS.
Experimental Protocols
The analysis of pinolenic acid by GC-MS requires derivatization to its fatty acid methyl ester (FAME) to increase volatility for gas chromatography.[1][3]
Protocol 1: Sample Preparation and Derivatization to Pinolenic Acid Methyl Ester
This protocol is adapted from standard methods for fatty acid analysis.[1]
Materials:
-
Sample containing pinolenic acid (e.g., pine nut oil, lipid extract)
-
Methanolic sodium hydroxide (B78521) (0.5 M)
-
Boron trifluoride (BF3) in methanol (B129727) (14%)[1][4]
-
n-Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., heptadecanoic acid, C17:0)
Procedure:
-
Lipid Extraction (if necessary): For solid samples, extract lipids using a suitable solvent system such as chloroform:methanol (2:1, v/v).[1]
-
Saponification:
-
Esterification:
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.[1]
-
Shake vigorously for 30 seconds.[1]
-
Allow the layers to separate and carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.[1]
-
-
Drying and Dilution:
Protocol 2: GC-MS Analysis
The following are general GC-MS conditions for the analysis of FAMEs and should be optimized for the specific instrument and column used.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Analytical Conditions:
| Parameter | Value |
| GC Column | SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injector Temperature | 220°C[5] |
| Injection Mode | Splitless[5] |
| Injection Volume | 1 µL[5] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[6] |
| Oven Temperature Program | Initial temperature 70°C, hold for 2 min; ramp at 5°C/min to 240°C, hold for 5 min.[6] |
| Transfer Line Temperature | 240°C[6] |
| Ion Source Temperature | 230°C[6] |
| Ionization Energy | 70 eV[6] |
| Mass Analyzer | Quadrupole[6] |
| Scan Range | m/z 40-550[6] |
| Solvent Delay | 3.5 min[6] |
Data Presentation
Quantitative Analysis
Quantitative analysis of this compound is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][5] The selection of appropriate quantifier and qualifier ions is crucial for accurate results and should be confirmed by analyzing a standard of this compound.[1]
Table 1: GC-MS Parameters for this compound Analysis
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | To be determined experimentally | e.g., 292.2 (M+) | e.g., 67, 79, 91 |
Note: The molecular weight of pinolenic acid is 278.4 g/mol , and its methyl ester is approximately 292.4 g/mol . The quantifier and qualifier ions should be determined from the mass spectrum of a pure standard.[2][7]
Table 2: Typical Method Validation Parameters for FAMEs Analysis by GC-MS
| Parameter | Typical Value |
| Linearity (r²) | > 0.99[6] |
| Precision (RSD%) | < 5%[6] |
| Accuracy (%) | 99.8 - 101.3%[6] |
| Limit of Detection (LOD) | Low femtomol range on column[8] |
These values should be experimentally determined for the specific pinolenic acid analysis method.[1]
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pinolenic acid - Wikipedia [en.wikipedia.org]
- 3. gcms.cz [gcms.cz]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. Pinolenic acid | C18H30O2 | CID 5312495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pinolenic Acid Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the analysis of pinolenic acid methyl ester using High-Performance Liquid Chromatography (HPLC). It includes protocols for sample preparation, chromatographic conditions, and expected quantitative performance, intended for quality control, formulation development, and research applications.
Introduction
Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is a bioactive polyunsaturated fatty acid found in pine nut oil, recognized for its potential health benefits, including anti-inflammatory effects and appetite suppression.[1][2] Accurate and precise quantification of its methyl ester derivative, this compound, is essential for the quality control of raw materials and formulated products. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for this analysis.[3] While gas chromatography (GC) is also widely used for fatty acid analysis, HPLC is particularly valuable for applications such as the separation of geometrical isomers.[3]
This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Experimental Protocols
Sample Preparation: From Pine Nut Oil to Fatty Acid Methyl Esters (FAMEs)
The following protocol outlines the conversion of triglycerides in pine nut oil to their corresponding fatty acid methyl esters (FAMEs) for HPLC analysis.
Materials:
-
Pine nut oil sample
-
Methanolic sodium hydroxide (B78521) (0.5 M) or 2 M Potassium hydroxide (KOH) in ethanol[1]
-
Boron trifluoride (BF₃) in methanol (B129727) (14%)
-
n-Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
HPLC grade acetonitrile, methanol, 2-propanol, and water
Procedure:
-
Lipid Extraction (if necessary): For solid matrices, extract lipids using a suitable solvent system such as chloroform:methanol (2:1, v/v). For pine nut oil, proceed directly to saponification.
-
Saponification:
-
Accurately weigh approximately 100 mg of the pine nut oil sample into a screw-cap test tube.[1]
-
Add 2 mL of 2 M ethanolic KOH.[1]
-
Heat the mixture at 80°C for 1 hour to facilitate saponification.[1]
-
Cool the sample to room temperature and add 2 mL of deionized water.[1]
-
Acidify the solution to a pH of approximately 2 with 1 M HCl to protonate the fatty acid salts.[1]
-
Extract the free fatty acids by adding 5 mL of hexane (B92381) and vortexing for 2 minutes.[1]
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[1]
-
Carefully transfer the upper hexane layer containing the free fatty acids to a new tube. Repeat the extraction twice more and combine the hexane extracts.[1]
-
Dry the pooled hexane extract over anhydrous sodium sulfate.[1]
-
Evaporate the hexane under a stream of nitrogen or using a rotary evaporator.[1]
-
-
Esterification (Methylation):
-
To the dried fatty acid residue, add 2 mL of 14% BF₃ in methanol.
-
Heat the mixture at 100°C for 5-10 minutes.
-
Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Shake vigorously for 30 seconds and allow the layers to separate.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.[4]
-
-
Sample Dilution:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., acetonitrile) to an appropriate concentration (e.g., 1 mg/mL).[5]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
-
HPLC System and Conditions
The following HPLC conditions are recommended for the analysis of this compound.
Method A: Gradient Elution
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV Detector |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: MethanolB: 2-Propanol:Hexane (5:4, v/v) |
| Gradient | 0 min: 100% A10 min: 50% A, 50% B20 min: 50% A, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Detector | UV at 205 nm |
This method is adapted from a procedure for the analysis of FAMEs in various oils.[6][7][8]
Method B: Isocratic Elution
| Parameter | Condition |
| HPLC System | Isocratic Pump, Autosampler, Column Oven, UV Detector |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile |
| Elution Mode | Isocratic for 34 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Detector | UV at 205 nm |
This method has been successfully used for determining the fatty acid composition of oils by analyzing their methyl ester derivatives.[6][8][9]
Data Presentation
The performance of HPLC methods for fatty acid methyl ester analysis is typically characterized by several key parameters. The following table summarizes expected quantitative data based on validated methods for FAME analysis.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99[6][8][9] |
| Precision (RSD) | < 3%[6][8][9] |
| Accuracy (Recovery) | 92.9% to 108.5%[10] |
| Limit of Detection (LOD) | Method-dependent, typically in the µg/mL range.[10] |
| Limit of Quantitation (LOQ) | Method-dependent, typically in the µg/mL range.[10] |
| Analysis Time | Approximately 20-45 minutes per sample.[6][10] |
Visualization
Experimental Workflow
The overall experimental process from sample preparation to data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for this compound analysis.
Logical Relationship of HPLC Method Components
The interplay between the key components of the HPLC method is crucial for a successful analysis.
Caption: Key components of the HPLC analysis method.
Conclusion
The HPLC methods described in this application note provide a robust and reliable approach for the quantification of this compound. The combination of a detailed sample preparation protocol and optimized chromatographic conditions allows for accurate and precise results. This methodology is well-suited for routine quality control and research applications in the pharmaceutical and nutraceutical industries. Method validation should be performed according to internal laboratory and regulatory guidelines to ensure data quality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. scielo.br [scielo.br]
- 7. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID [inis.iaea.org]
- 8. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID – ScienceOpen [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Pinolenic Acid Methyl Ester in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PNLA), a unique polyunsaturated fatty acid found primarily in pine nuts and their oil, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, appetite-suppressing, and lipid-lowering effects.[1] Accurate and reliable quantification of pinolenic acid in biological matrices is paramount for preclinical and clinical research, drug development, and the quality control of nutraceuticals. This document provides detailed application notes and protocols for the quantification of pinolenic acid, following its conversion to pinolenic acid methyl ester (PAME), in various biological samples. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective method for fatty acid analysis.[2]
Analytical Methodologies: A Comparative Overview
The quantification of fatty acids like pinolenic acid typically involves extraction from the biological matrix, derivatization to a more volatile form (fatty acid methyl esters - FAMEs), and subsequent analysis by a chromatographic technique. While several methods are available, GC-MS, GC-FID, and HPLC-ELSD are among the most common.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) |
| Principle | Separation based on volatility and polarity, with mass-based detection and identification. | Separation based on volatility and polarity, with detection based on the ionization of analytes in a flame. | Separation based on polarity, with detection based on the scattering of light by analyte particles after solvent evaporation. |
| Derivatization | Typically required to increase volatility (conversion to FAMEs).[2] | Required to increase volatility (conversion to FAMEs). | Not always necessary, but can be used to enhance detection. |
| Sensitivity | High, with Limits of Detection (LOD) in the low femtomol range on column.[3] | Good, but generally less sensitive than GC-MS. | Moderate, and can be non-linear. |
| Selectivity | Very high due to mass fragmentation patterns, allowing for confident compound identification.[2] | Lower than GC-MS; identification is based on retention time. | Moderate, relies on chromatographic separation. |
| Linearity (R²) | > 0.99[4] | > 0.99[3] | Often non-linear, requiring specific calibration models. |
| Precision (%RSD) | < 10%[3] | < 5% for major components. | Variable, can be higher than GC-based methods. |
| Accuracy (Recovery) | Typically 85-115%. | Typically 90-110%. | Can be variable and matrix-dependent. |
Experimental Protocols
This section details a comprehensive workflow for the quantification of this compound in biological samples, from sample preparation to data analysis.
Part 1: Sample Preparation and Lipid Extraction
The initial step involves the extraction of total lipids from the biological sample. The choice of method can depend on the sample type.
Protocol 1.1: Lipid Extraction from Plasma/Serum
This protocol is adapted from established methods for lipid extraction from plasma.[4]
Materials:
-
Human plasma or serum samples
-
Internal Standard (IS) solution (e.g., heptadecanoic acid, C17:0, in methanol)
-
Cold acetonitrile (B52724) with 1% formic acid
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Thaw 100 µL of human plasma or serum on ice.
-
Add a known amount of internal standard solution.
-
Add 300 µL of cold acetonitrile with 1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the lipid extract and transfer it to a clean vial for the derivatization step.
Protocol 1.2: Lipid Extraction from Cells/Tissues
This protocol is based on the widely used Bligh and Dyer method.
Materials:
-
Cell pellet or tissue homogenate
-
Internal Standard (IS) solution (e.g., heptadecanoic acid, C17:0, in methanol)
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a known amount of cell pellet or tissue homogenate, add a known amount of internal standard.
-
Add a 2:1 (v/v) mixture of chloroform:methanol. For every 100 mg of tissue, use 3 mL of the solvent mixture.
-
Homogenize the sample thoroughly.
-
Add 1 part deionized water to the homogenate (e.g., 1 mL of water for every 3 mL of chloroform:methanol).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette.
-
Transfer the chloroform layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.
Part 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
To increase the volatility of the fatty acids for GC analysis, they are converted to their corresponding methyl esters. Boron trifluoride (BF3) in methanol is a common and effective reagent for this purpose.[2]
Protocol 2.1: Esterification using Boron Trifluoride-Methanol
Materials:
-
Dried lipid extract
-
0.5 M Methanolic Sodium Hydroxide (NaOH)
-
14% Boron Trifluoride (BF3) in methanol
-
n-Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Screw-capped glass tubes
Procedure:
-
To the dried lipid extract in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 100°C for 5-10 minutes to facilitate saponification.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF3 in methanol.
-
Heat the mixture again at 100°C for 5-10 minutes.
-
Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Shake vigorously for 30 seconds to extract the FAMEs into the hexane (B92381) layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis. Dilute the extract with hexane if necessary.
Part 3: GC-MS Analysis of this compound
Protocol 3.1: GC-MS Parameters
The following are typical GC-MS conditions for the analysis of FAMEs.[2] These parameters should be optimized for the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 250°C |
| Mass Scan Range | m/z 50-400 (for full scan identification) |
| Data Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
Protocol 3.2: Selected Ion Monitoring (SIM) for Quantification
For enhanced sensitivity and selectivity, quantitative analysis of this compound should be performed in SIM mode.[2] The selection of appropriate quantifier and qualifier ions is crucial for accurate results.
| Compound | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 292.5 | 79 | 95, 109, 123[2] |
| Heptadecanoic Acid Methyl Ester (IS) | 284.5 | 74 | 87, 143 |
Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound and examining its mass spectrum.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Pinolenic Acid Methyl Ester Standard in Gas Chromatography
Introduction
Pinolenic acid (cis-5,9,12-octadecatrienoic acid) is a polyunsaturated fatty acid found in pine nuts and their oils.[1] It is an isomer of gamma-linolenic acid (GLA) and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and lipid-lowering activities.[1] Accurate quantification of pinolenic acid is crucial for research and development in the pharmaceutical and nutraceutical industries. Gas chromatography (GC) is a primary analytical technique for fatty acid analysis, offering high sensitivity and selectivity.[1][2] Due to the low volatility of free fatty acids, a derivatization step to form fatty acid methyl esters (FAMEs) is necessary for successful GC analysis.[2][3] This document provides detailed application notes and protocols for the use of Pinolenic Acid Methyl Ester as a standard in gas chromatography.
Experimental Protocols
Protocol 1: Sample Preparation - Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of fatty acids in a sample (e.g., pine nut oil, lipid extract) to their corresponding methyl esters, making them suitable for GC analysis. Two common methods are presented: an acid-catalyzed and a base-catalyzed reaction.
Method A: Acid-Catalyzed Esterification using Boron Trifluoride (BF3) in Methanol (B129727) [1]
-
Materials:
-
Sample containing pinolenic acid (e.g., pine nut oil, lipid extract)
-
Methanolic sodium hydroxide (B78521) (0.5 M)
-
Boron trifluoride (BF3) in methanol (14%)
-
n-Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., methyl heptadecanoate)[4]
-
-
Procedure:
-
Lipid Extraction (if necessary): For solid samples, extract lipids using a suitable solvent system such as chloroform:methanol (2:1, v/v).[1]
-
Saponification:
-
Esterification:
-
Extraction of FAMEs:
-
Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.[1]
-
Shake vigorously for 30 seconds.[1]
-
Allow the layers to separate and transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.[1]
-
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.[1]
-
Sample Dilution: Dilute the hexane extract to an appropriate concentration for GC analysis. For analysis, standards are typically dissolved in hexane at a 0.01%–0.1% (w/v) concentration.[5]
-
Method B: Base-Catalyzed Transesterification [5]
-
Materials:
-
Oil or fat sample
-
Hexane
-
2 M Potassium hydroxide in methanol
-
-
Procedure:
-
Weigh 100 mg of the sample into a 20-mL test tube with a screw cap.[5]
-
Dissolve the sample in 10 mL of hexane.[5]
-
Add 100 µL of 2 M potassium hydroxide in methanol.[5]
-
Close the tube and vortex for 30 seconds.[5]
-
Centrifuge to separate the layers.
-
Transfer the clear supernatant (hexane layer) into a 2-mL autosampler vial for GC analysis.[5]
-
Protocol 2: Gas Chromatography (GC) Analysis
The following are general GC conditions for the analysis of FAMEs.[1] Instrument parameters should be optimized for the specific instrument and column used.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.
Typical GC-FID and GC-MS Parameters
| Parameter | GC-FID Conditions | GC-MS Conditions |
| Column | Polar capillary column (e.g., DB-23, HP-88, FAMEWAX)[3][5] | Polar capillary column (e.g., Supelco wax, BPX-50)[6] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness[7] | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen[7] | Helium |
| Flow Rate | Constant flow, e.g., 1.0 mL/min[3] | Constant flow, e.g., 1 mL/min[8] |
| Inlet Temperature | 250 °C[7] | 250 °C |
| Injection Volume | 1 µL[7] | 1 µL |
| Split Ratio | 50:1 or as appropriate[7] | 20:1 or as appropriate[3] |
| Oven Temperature Program | Example: 50°C (hold 1 min), ramp at 25°C/min to 175°C, then ramp at 4°C/min to 230°C (hold 5 min)[7] | Example: 70°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min)[8] |
| Detector | FID | Mass Spectrometer |
| Detector Temperature | 280 °C[7] | N/A |
| MS Transfer Line Temp | N/A | 240 °C[8] |
| MS Ion Source Temp | N/A | 230 °C[8] |
| MS Mode | N/A | Scan or Selected Ion Monitoring (SIM)[1] |
Data Presentation
Quantitative analysis of this compound is typically performed using an internal standard method. The concentration of pinolenic acid in the original sample is calculated by comparing the peak area of its methyl ester to that of a known amount of an internal standard.
Table 1: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (this compound) | Peak Area (Internal Standard) | Response Factor |
| 10 | 50,000 | 100,000 | 0.50 |
| 25 | 125,000 | 100,000 | 1.25 |
| 50 | 250,000 | 100,000 | 2.50 |
| 100 | 500,000 | 100,000 | 5.00 |
| 200 | 1,000,000 | 100,000 | 10.00 |
Visualizations
Signaling Pathway
Pinolenic acid has been shown to ameliorate oleic acid-induced lipogenesis and oxidative stress through the AMPK/SIRT1 signaling pathway.[1]
Caption: AMPK/SIRT1 Signaling Pathway Activation by Pinolenic Acid.
Experimental Workflow
The overall workflow for the analysis of pinolenic acid from a sample to the final GC data is depicted below.
Caption: Workflow for GC Analysis of Pinolenic Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. s4science.at [s4science.at]
- 3. gcms.cz [gcms.cz]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. interchim.fr [interchim.fr]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Application Notes and Protocols: Pinolenic Acid Methyl Ester in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PNA), a polyunsaturated fatty acid found in pine nuts, and its more lipophilic methyl ester, have garnered significant interest in biomedical research for their diverse biological activities. These application notes provide a comprehensive overview of the in vitro uses of Pinolenic Acid methyl ester, detailing its effects on lipid metabolism, inflammation, and cancer cell metastasis. The following sections present quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
I. Regulation of Lipid Metabolism in HepG2 Cells
Pinolenic acid has been shown to modulate lipid metabolism in human hepatoma (HepG2) cells, making it a compound of interest for studies on hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).
Data Presentation: Quantitative Effects on Lipid Metabolism
| Parameter | Cell Line | PNA Concentration | Effect | Quantitative Change | Reference(s) |
| LDL Internalization | HepG2 | 45.1% (in fatty acid extract) | Increased LDL uptake | 47.0 ± 0.15 (arbitrary fluorescence units) | [1] |
| SREBP-1c mRNA | HepG2 | 50 µM | Downregulation | 53% decrease vs. control | [2] |
| FAS mRNA | HepG2 | 50 µM | Downregulation | 54% decrease vs. control | [2] |
| SCD1 mRNA | HepG2 | 50 µM | Downregulation | 38% decrease vs. control | [2] |
| HMGCR mRNA | HepG2 | 50 µM | Downregulation | 30% decrease vs. control | [2] |
| LDLr mRNA | HepG2 | 50 µM | Downregulation | 43% decrease vs. control | [2] |
Experimental Protocols
1. LDL Receptor Activity Assay (Fluorescent LDL Uptake)
This protocol describes the measurement of LDL receptor-mediated uptake of fluorescently labeled LDL in HepG2 cells.
-
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo Red-LDL)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or fluorescence microscope
-
-
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere and grow for 48 hours.
-
Preparation of PNA-BSA Complex:
-
Prepare a stock solution of this compound in ethanol (B145695) or DMSO.
-
In a separate tube, prepare a solution of fatty acid-free BSA in serum-free medium.
-
Slowly add the PNA stock solution to the BSA solution while vortexing to create the complex. This improves solubility and reduces cytotoxicity.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add fresh serum-free medium containing the desired concentrations of the PNA-BSA complex. Include a vehicle control (BSA-containing medium with the solvent used for PNA).
-
Incubate for 24 hours.
-
-
LDL Uptake:
-
Remove the treatment medium.
-
Add 100 µL/well of serum-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL).
-
Incubate for 3-4 hours at 37°C.
-
-
Measurement:
-
Wash the cells three times with ice-cold PBS to remove non-internalized LDL.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths for the chosen fluorescent label. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
-
2. Western Blot Analysis of Proteins in the Lipid Anabolic Pathway
This protocol details the detection of key proteins involved in lipid synthesis by Western blotting.
-
Materials:
-
Treated HepG2 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SREBP1c, anti-FAS, anti-SCD1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the treated HepG2 cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal.
-
Perform densitometric analysis of the protein bands and normalize to the loading control (e.g., β-actin).
-
-
Visualization
Lipid metabolism regulation by Pinolenic Acid.
II. Anti-inflammatory Effects in Monocytes and Macrophages
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Data Presentation: Quantitative Anti-inflammatory Effects
| Parameter | Cell Line | PNA Concentration | Effect | Quantitative Change | Reference(s) |
| IL-6 Production | THP-1 macrophages | Not specified | Inhibition | 46% decrease | [3] |
| TNF-α Production | THP-1 macrophages | Not specified | Inhibition | 18% decrease | [3] |
| PGE2 Production | THP-1 macrophages | Not specified | Inhibition | 87% decrease | [3] |
| COX-2 Expression | THP-1 macrophages | Not specified | Inhibition | 27% decrease | [3] |
| Monocyte Migration | THP-1 monocytes | 25-100 µM | Inhibition | ~55% inhibition | |
| Macropinocytosis | THP-1 macrophages | 25-100 µM | Inhibition | 45-55% inhibition | |
| oxLDL Uptake | THP-1 macrophages | 25-100 µM | Inhibition | ~40% inhibition | |
| IL-6 Release (LPS-stimulated) | Human PBMCs (RA patients) | 50 µM | Inhibition | 60% decrease | [4] |
| TNF-α Release (LPS-stimulated) | Human PBMCs (RA patients) | 50 µM | Inhibition | 60% decrease | [4] |
| NF-κB Activation | EA.hy926 cells | 50 µM | Inhibition of p65 phosphorylation | Not specified | [5] |
| p38 MAPK Phosphorylation | Mouse dorsal skin | Not specified | Inhibition | Not specified | [3] |
| JNK MAPK Phosphorylation | Mouse dorsal skin | Not specified | Inhibition | Not specified | [3] |
Experimental Protocols
1. LPS-Stimulated Cytokine Release in Human PBMCs
This protocol describes the induction of an inflammatory response in PBMCs using LPS and the measurement of subsequent cytokine release.
-
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound-BSA complex
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
-
Protocol:
-
Cell Culture: Culture PBMCs in RPMI-1640 supplemented with 10% FBS.
-
Pre-treatment: Seed PBMCs in a 96-well plate and pre-treat with various concentrations of PNA-BSA complex for 24 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for an additional 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
2. Cell Migration Assay (Boyden Chamber)
This protocol outlines the assessment of monocyte migration towards a chemoattractant.
-
Materials:
-
THP-1 monocytes
-
Boyden chamber apparatus with inserts (e.g., 5 µm pore size)
-
Chemoattractant (e.g., MCP-1)
-
Serum-free medium
-
This compound-BSA complex
-
Calcein-AM (or other fluorescent dye)
-
-
Protocol:
-
Cell Preparation: Label THP-1 monocytes with Calcein-AM.
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant to the lower chamber of the Boyden apparatus.
-
Add the labeled THP-1 cells, pre-treated with PNA-BSA complex or vehicle, to the upper chamber (insert).
-
-
Incubation: Incubate for 3-4 hours at 37°C to allow for cell migration.
-
Quantification:
-
Remove non-migrated cells from the top of the insert.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Visualization
Anti-inflammatory signaling pathways modulated by Pinolenic Acid.
III. Anti-Metastatic Effects in Breast Cancer Cells
Pinolenic acid has been demonstrated to inhibit the metastatic potential of human breast cancer cells (MDA-MB-231) in vitro, without affecting cell viability.
Data Presentation: Quantitative Anti-Metastatic Effects
| Parameter | Cell Line | PNA Concentration | Effect | Quantitative Change | Reference(s) |
| Cell Viability | MDA-MB-231 | Up to 100 µM | No effect | Not applicable | [6] |
| Cell Invasion | MDA-MB-231 | Not specified | Inhibition | Significant reduction | [6] |
| Cell Motility | MDA-MB-231 | Not specified | Inhibition | Significant reduction | [6] |
| Arachidonic Acid in Phospholipids | MDA-MB-231 | Not specified | Reduction | From 12.6% to 4.9% | [6] |
Experimental Protocols
1. Cell Invasion Assay (Transwell with Matrigel)
This protocol measures the ability of cancer cells to invade through a basement membrane matrix.
-
Materials:
-
MDA-MB-231 cells
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound-BSA complex
-
Cotton swabs
-
Methanol
-
Crystal violet stain
-
-
Protocol:
-
Insert Preparation: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding:
-
Add complete medium to the lower chamber.
-
Seed pre-treated MDA-MB-231 cells (with PNA-BSA or vehicle) in serum-free medium into the upper chamber.
-
-
Incubation: Incubate for 24-48 hours to allow for invasion.
-
Staining and Quantification:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the insert with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
-
Visualization
Workflow for the cell invasion assay.
IV. General Considerations for In Vitro Studies
-
Solubility: this compound is lipophilic and requires a carrier for aqueous solutions. Complexing with fatty acid-free BSA is a common method to improve solubility and bioavailability in cell culture, while minimizing solvent-induced cytotoxicity.
-
Controls: Always include appropriate controls in your experiments, such as untreated cells and vehicle-treated cells (containing the same concentration of solvent and BSA as the highest PNA concentration).
-
Dose-Response: The optimal concentration of this compound can vary between cell lines and experimental endpoints. It is recommended to perform a dose-response study to determine the optimal working concentration for your specific application.
-
Purity: Ensure the purity of the this compound used in your experiments, as contaminants can influence the results.
These application notes and protocols are intended to serve as a guide for researchers interested in exploring the in vitro effects of this compound. It is recommended to consult the primary literature for further details and to optimize the protocols for your specific experimental conditions.
References
- 1. Selective increase in pinolenic acid (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinolenic Acid Downregulates Lipid Anabolic Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gamma-Linolenic and Pinolenic Acids Exert Anti-Inflammatory Effects in Cultured Human Endothelial Cells Through Their Elongation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinolenic acid inhibits human breast cancer MDA-MB-231 cell metastasis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pinolenic Acid Methyl Ester Treatment of Macrophage Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinolenic acid (PNLA), a unique omega-6 polyunsaturated fatty acid found in pine nuts, has garnered significant interest for its potent anti-inflammatory and immunomodulatory properties.[1][2] In the context of macrophage biology, PNLA has been demonstrated to mitigate pro-inflammatory responses, influence lipid metabolism, and modulate key signaling pathways involved in inflammation.[1][3] These characteristics make it a compelling candidate for therapeutic development in inflammatory disorders such as rheumatoid arthritis and atherosclerosis.[1]
This document provides detailed application notes and protocols for the treatment of macrophage cell lines with pinolenic acid methyl ester. The methyl ester form is a more lipophilic and neutral version of the free fatty acid, which may facilitate its handling and cellular uptake. It is presumed that intracellular esterases hydrolyze the methyl ester to release the biologically active pinolenic acid.
Data Presentation
The following tables summarize the quantitative effects of pinolenic acid on macrophage and related cell lines, providing a baseline for expected outcomes when using its methyl ester.
Table 1: Anti-inflammatory Effects of Pinolenic Acid on Macrophage and Monocytic Cell Lines
| Cell Line | Treatment Conditions | Parameter Measured | Result | Reference |
| Human THP-1 macrophages | Pinolenic Acid (concentration not specified) | IL-6 Production | 46% reduction | [4] |
| TNF-α Production | 18% reduction | [4] | ||
| PGE₂ Production | 87% reduction | [4] | ||
| COX-2 Expression | 27% reduction | [4] | ||
| Human CD14+ Monocytes (from RA patients) | 25 µM and 50 µM PNLA with LPS stimulation | TNF-α expressing monocytes | 23% reduction | [5] |
| IL-6 expressing monocytes | 25% reduction | [5] | ||
| IL-1β expressing monocytes | 23% reduction | [5] | ||
| Murine RAW264.7 macrophages | 50 µM PNLA with LPS stimulation | iNOS Expression | 55% reduction | [6] |
| COX-2 Expression | 10% reduction | [6] | ||
| Murine microglial BV-2 cells | 50 µM PNLA with LPS stimulation | Nitric Oxide (NO) Production | 27-74% reduction | [2] |
| IL-6 Production | 27-74% reduction | [2] | ||
| TNF-α Production | 27-74% reduction | [2] |
Table 2: Effects of Pinolenic Acid on Macrophage Function
| Cell Line/Cell Type | Treatment Conditions | Parameter Measured | Result | Reference |
| THP-1 monocytes | Pinolenic Acid | Chemokine-induced migration | 55% reduction | [3][7] |
| THP-1 macrophages | Pinolenic Acid | Macropinocytosis | 50% reduction | [3][7] |
| DiI-oxLDL uptake | 40% reduction | [3][7] | ||
| Human monocyte-derived macrophages (HMDMs) | Pinolenic Acid | Macropinocytosis | 40% reduction | [3][7] |
| DiI-oxLDL uptake | 25% reduction | [3][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by pinolenic acid and a general experimental workflow for studying its effects on macrophage cell lines.
Figure 1. Signaling pathway of pinolenic acid's anti-inflammatory effects.
Figure 2. Experimental workflow for macrophage treatment.
Experimental Protocols
Preparation of this compound Working Solution
Principle: Fatty acids and their methyl esters are lipophilic and require a carrier molecule, such as fatty acid-free bovine serum albumin (BSA), for solubilization in aqueous cell culture media. This complex facilitates the delivery of the fatty acid to the cells.
Materials:
-
This compound (high purity)
-
Ethanol (B145695) (200 proof, sterile) or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., RPMI-1640)
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in ethanol or DMSO.
-
Prepare a sterile solution of 10% (w/v) fatty acid-free BSA in serum-free medium.
-
To prepare a 1 mM working solution of this compound-BSA complex, slowly add the 100 mM stock solution to the 10% BSA solution while vortexing to achieve the desired concentration.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterilize the final working solution by passing it through a 0.22 µm syringe filter.
-
The final concentration of the solvent (ethanol or DMSO) in the cell culture should be kept low (e.g., <0.1%) to avoid cytotoxicity.
THP-1 Monocyte Culture and Differentiation into Macrophages
Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA). Differentiated macrophages become adherent and express macrophage-specific surface markers.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)
-
6-well or 12-well tissue culture plates
Procedure:
-
Culture THP-1 monocytes in suspension in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in the desired tissue culture plates.
-
Add PMA to the culture medium to a final concentration of 25-100 ng/mL.
-
Incubate the cells for 48-72 hours to induce differentiation. Observe the cells for adherence and morphological changes characteristic of macrophages (larger, more spread-out appearance).
-
After the differentiation period, gently aspirate the PMA-containing medium and wash the adherent macrophages twice with sterile phosphate-buffered saline (PBS).
-
Add fresh, complete RPMI-1640 medium without PMA and allow the cells to rest for 24 hours before proceeding with the this compound treatment.
Macrophage Treatment and Inflammatory Challenge
Principle: Differentiated macrophages are treated with the this compound-BSA complex prior to stimulation with an inflammatory agent like lipopolysaccharide (LPS) to assess the compound's anti-inflammatory effects.
Materials:
-
Differentiated THP-1 macrophages
-
This compound-BSA complex working solution
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile water)
-
Complete RPMI-1640 medium
Procedure:
-
Aspirate the medium from the rested, differentiated macrophages.
-
Add fresh complete medium containing the desired concentrations of the this compound-BSA complex (e.g., 10, 25, 50 µM). Include a vehicle control (medium with BSA and the equivalent concentration of solvent).
-
Pre-incubate the cells with the treatment for 2-24 hours.
-
For inflammatory studies, add LPS to the medium to a final concentration of 100 ng/mL.
-
Incubate for a further 4-24 hours, depending on the downstream assay (e.g., 4-6 hours for gene expression analysis, 18-24 hours for cytokine protein measurement).
Downstream Assays
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Procedure:
-
After the treatment and LPS stimulation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any detached cells or debris.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the relative expression levels of genes encoding pro-inflammatory mediators (e.g., TNF, IL6, IL1B, NOS2, PTGS2 (COX-2)).
Procedure:
-
After treatment and stimulation, wash the cells with PBS and lyse them to extract total RNA using a suitable kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using the cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).
Principle: The uptake of lipids can be visualized and quantified using fluorescently labeled lipids, such as DiI-labeled oxidized low-density lipoprotein (DiI-oxLDL).
Procedure:
-
Treat differentiated macrophages with this compound as described above.
-
During the last few hours of treatment, add DiI-oxLDL to the culture medium.
-
After incubation, wash the cells extensively with PBS to remove unbound DiI-oxLDL.
-
Lyse the cells and measure the fluorescence intensity using a fluorometer. Alternatively, visualize the uptake using fluorescence microscopy or quantify it by flow cytometry.
Principle: Macrophage phagocytic activity can be assessed by their ability to engulf fluorescently labeled particles, such as zymosan bioparticles or fluorescent beads.
Procedure:
-
Treat differentiated macrophages with this compound.
-
Add fluorescently labeled particles to the cells and incubate for a period to allow for phagocytosis (e.g., 1-2 hours).
-
Wash the cells thoroughly to remove non-phagocytosed particles.
-
The extent of phagocytosis can be quantified by measuring the fluorescence of the cell lysate or by flow cytometry.
Concluding Remarks
The provided protocols offer a comprehensive framework for investigating the effects of this compound on macrophage cell lines. Researchers should optimize parameters such as treatment concentrations and incubation times for their specific experimental setup. The data suggests that pinolenic acid, and by extension its methyl ester, is a promising natural compound for modulating macrophage function and inflammation.
References
- 1. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Beneficial Effects of Pine Nuts and Its Major Fatty Acid, Pinolenic Acid, on Inflammation and Metabolic Perturbations in Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
Application Notes and Protocols: Effects of Pinolenic Acid Methyl Ester on Endothelial Cells In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PLA), a polyunsaturated fatty acid found in pine nuts, and its derivatives have garnered interest for their potential therapeutic effects, particularly in modulating inflammatory responses. In the context of vascular biology, endothelial cells are key regulators of inflammation, angiogenesis, and vascular tone. Understanding the effects of exogenous agents like pinolenic acid methyl ester on these cells is crucial for developing novel therapeutic strategies for cardiovascular diseases.
These application notes provide a summary of the known in vitro effects of pinolenic acid on endothelial cells, focusing on its anti-inflammatory properties. While the available research primarily utilizes pinolenic acid, it is a common practice in cell culture studies to use the methyl ester form for improved stability and cell permeability. It is presumed that cellular esterases rapidly hydrolyze the methyl ester to the active free fatty acid form, pinolenic acid. This document details the experimental protocols to investigate these effects and proposes methods to explore other key endothelial functions such as angiogenesis, cell proliferation, migration, and nitric oxide production.
Data Presentation
Anti-inflammatory Effects of Pinolenic Acid on Endothelial Cells
The following table summarizes the quantitative data on the anti-inflammatory effects of pinolenic acid (PLA) on the human endothelial cell line EA.hy926, as observed in studies where inflammation was induced by tumor necrosis factor-alpha (TNF-α).[1][2][3][4][5]
| Cell Line | Treatment Conditions | Parameter Measured | Concentration of PLA | Result |
| EA.hy926 | Pre-treatment with PLA, followed by TNF-α stimulation | Soluble Intercellular Adhesion Molecule-1 (sICAM-1) Production | 50 µM | Significant Decrease |
| EA.hy926 | Pre-treatment with PLA, followed by TNF-α stimulation | Monocyte Chemoattractant Protein-1 (MCP-1) Production | 50 µM | Significant Decrease |
| EA.hy926 | Pre-treatment with PLA, followed by TNF-α stimulation | RANTES Production | 50 µM | Significant Decrease |
| EA.hy926 | Pre-treatment with PLA, followed by TNF-α stimulation | THP-1 Monocyte Adhesion | 50 µM | Reduction in adhesion |
| EA.hy926 | Pre-treatment with PLA, followed by TNF-α stimulation | NFκBp65 Phosphorylation | 50 µM | Decreased Phosphorylation |
Potential Anti-Angiogenic Effects of Eicosatrienoic Acid (ETA)
Pinolenic acid is metabolized within endothelial cells to eicosatrienoic acid (ETA). While direct studies on PLA's effect on angiogenesis are limited, research on other forms of eicosatrienoic acid suggests a potential anti-angiogenic role.
| Cell Model | Treatment Conditions | Parameter Measured | Fatty Acid | Concentration | Result |
| Human Umbilical Vein Endothelial Cells (HUVECs) and Diploid Fibroblasts Co-culture | VEGF-A (10 ng/mL) stimulation | Angiogenesis (Vessel Area) | n-9 Eicosatrienoic Acid | 0.1-10 µmol/L | Dose-dependent inhibition |
| Human Umbilical Vein Endothelial Cells (HUVECs) and Diploid Fibroblasts Co-culture | VEGF-A (10 ng/mL) stimulation | Angiogenesis (Vessel Area) | n-3 Eicosatrienoic Acid | 0.1-10 µmol/L | Dose-dependent inhibition |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pinolenic Acid's Anti-inflammatory Action
Caption: Proposed anti-inflammatory signaling pathway of Pinolenic Acid in endothelial cells.
Experimental Workflow: Investigating Anti-inflammatory Effects
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Experimental Workflow: Tube Formation Assay
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Experimental Workflow: Cell Proliferation, Migration, and Nitric Oxide Assays
Caption: General workflow for assessing endothelial cell proliferation, migration, and nitric oxide production.
Experimental Protocols
Preparation of this compound Working Solutions
Materials:
-
This compound
-
Ethanol (B145695) or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
Protocol:
-
Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in ethanol or DMSO.
-
To prepare working solutions, dilute the stock solution in a sterile solution of fatty acid-free BSA in serum-free medium. The BSA helps to solubilize the fatty acid and facilitate its delivery to the cells. A 5:1 molar ratio of fatty acid to BSA is commonly used.
-
Gently vortex the solution to ensure proper mixing and complexing of the this compound to the BSA.
-
The final concentration of the solvent (ethanol or DMSO) in the cell culture should be kept low (e.g., <0.1%) to avoid toxicity.
Endothelial Cell Culture and Treatment
Materials:
-
Human endothelial cell line (e.g., EA.hy926 or HUVECs)
-
Complete endothelial cell growth medium
-
TNF-α
-
This compound-BSA complex
Protocol:
-
Culture endothelial cells in complete growth medium in a humidified incubator at 37°C and 5% CO2.
-
Seed cells into appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and reach about 80-90% confluency.
-
Remove the growth medium and replace it with a medium containing the desired concentrations of this compound-BSA complex. Incubate for a predetermined period (e.g., 24-48 hours).
-
For inflammatory studies, after the pre-treatment period, add TNF-α (e.g., 10 ng/mL) to the wells and incubate for a further period (e.g., 6-24 hours) depending on the endpoint being measured.
Measurement of Inflammatory Mediators (ELISA)
Materials:
-
ELISA kits for human sICAM-1, MCP-1, and RANTES
-
Plate reader
Protocol:
-
Following treatment, collect the cell culture supernatants.
-
Perform the ELISA for each inflammatory mediator according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentrations of the mediators based on the standard curve.
Monocyte Adhesion Assay
Materials:
-
THP-1 monocytic cells
-
Calcein-AM fluorescent dye
-
Fluorescence microscope or plate reader
Protocol:
-
Label THP-1 cells with Calcein-AM according to the dye manufacturer's protocol.
-
After treating the endothelial cell monolayer with this compound and TNF-α, wash the monolayer gently with a fresh medium.
-
Add the fluorescently labeled THP-1 cells to the endothelial cell monolayer and incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.
-
Gently wash the wells multiple times to remove non-adherent THP-1 cells.
-
Quantify the number of adherent THP-1 cells by either counting under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.
Western Blot for NFκB p65 Phosphorylation
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies against phospho-NFκB p65 and total NFκB p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-NFκB p65 and total NFκB p65.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of phosphorylated to total NFκB p65.
In Vitro Tube Formation Assay
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
24-well or 96-well plates
-
Endothelial cells
-
Microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Resuspend endothelial cells in a medium containing the desired concentration of this compound.
-
Seed the cell suspension onto the solidified matrix.
-
Incubate for 4-18 hours to allow for the formation of capillary-like structures.
-
Image the tube network using a microscope and quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
Cell Proliferation Assay (CCK-8)
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Plate reader
Protocol:
-
Seed endothelial cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
24-well plates
-
Pipette tip or cell scraper
-
Microscope with imaging capabilities
Protocol:
-
Seed endothelial cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add a medium containing different concentrations of this compound.
-
Image the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Nitric Oxide (NO) Detection (Griess Assay)
Materials:
-
Griess Reagent System
-
96-well plates
-
Plate reader
Protocol:
-
Seed endothelial cells and treat them with this compound as desired.
-
Collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant according to the manufacturer's instructions to measure the concentration of nitrite (B80452), a stable and quantifiable breakdown product of NO.
-
Read the absorbance at the appropriate wavelength and determine the nitrite concentration from a standard curve.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gamma-Linolenic and Pinolenic Acids Exert Anti-Inflammatory Effects in Cultured Human Endothelial Cells Through Their Elongation Products [dadun.unav.edu]
- 4. Gamma-linolenic and pinolenic acids exert anti-inflammatory effects in cultured human endothelial cells through their elongation products - ePrints Soton [eprints.soton.ac.uk]
- 5. Gamma-Linolenic and Pinolenic Acids Exert Anti-Inflammatory Effects in Cultured Human Endothelial Cells Through Their Elongation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinolenic Acid Methyl Ester: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PLA), a polyunsaturated fatty acid found in pine nuts, has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. Its methyl ester form is often utilized in cell-based assays due to its increased lipophilicity and cell permeability. This document provides detailed protocols for utilizing pinolenic acid methyl ester in various cell-based assays to investigate its therapeutic potential.
Data Presentation: Quantitative Effects of Pinolenic Acid
The following tables summarize the quantitative data from various studies on the effects of pinolenic acid in different cell culture models.
Table 1: Anti-inflammatory Effects of Pinolenic Acid
| Cell Line | Treatment Conditions | Parameter Measured | Result | Citation |
| Human THP-1 macrophages | PLA | IL-6 production | 46% reduction | [1] |
| TNF-α production | 18% reduction | [1] | ||
| PGE2 production | 87% reduction | [1] | ||
| COX-2 expression | 27% reduction | [1] | ||
| Human CD14+ Monocytes (from RA patients) | 25 µM and 50 µM PLA with LPS stimulation | TNF-α expressing monocytes | 23% reduction | [2] |
| IL-6 expressing monocytes | 25% reduction | [2] | ||
| IL-1β expressing monocytes | 23% reduction | [2] | ||
| Murine RAW264.7 macrophages | 50 µM PLA with LPS stimulation | COX-2 expression | 10% reduction | [3] |
| iNOS expression | 55% reduction | [3] | ||
| Human Endothelial Cells (EA.hy926) | 50 µM PLA with TNF-α stimulation | sICAM-1 production | Significant decrease | [4] |
| MCP-1 production | Significant decrease | [4] | ||
| RANTES production | Significant decrease | [4] |
Table 2: Anti-Cancer and Metabolic Effects of Pinolenic Acid
| Cell Line | Assay | Treatment Conditions | Key Findings | Citation |
| Human THP-1 monocytes | Cell Migration | 25-100 µM PLA | 55% reduction in migration | [5][6] |
| HepG2 | Lipid Accumulation | 50 µM PLA | Downregulated lipid anabolic pathway | [7] |
| HepG2 | Gene Expression (qRT-PCR) | 50 µM PLA | SREBP1c, FAS, SCD1 mRNA levels significantly downregulated | [7] |
| HepG2 | Arachidonic Acid Levels | Pinolenic Acid | Reduced arachidonic acid levels from 15.9% to 7.0% |
Experimental Protocols
Preparation of this compound for Cell-Based Assays
This compound is lipophilic and requires proper solubilization for use in aqueous cell culture media.
Materials:
-
This compound
-
Ethanol (B145695) or DMSO (for stock solution)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Serum-free cell culture medium
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in ethanol or DMSO.
-
To prepare working solutions, dilute the stock solution in a sterile solution of fatty acid-free BSA in serum-free medium. The BSA helps to solubilize the fatty acid and facilitate its delivery to the cells.
-
The final concentration of the solvent (ethanol or DMSO) should be kept low (e.g., <0.1%) to avoid toxicity.
-
Gently vortex the solution to ensure proper mixing and complexing of the this compound to the BSA.
Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol assesses the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cells
-
Complete DMEM medium
-
LPS
-
This compound-BSA complex
-
Griess Reagent for Nitric Oxide assay
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Seed RAW264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[1]
-
Pre-treat the cells with various concentrations of this compound-BSA complex (e.g., 10, 25, 50 µM) for 2 hours.[1]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[1]
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.[1]
-
After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of nitric oxide production, according to the manufacturer's instructions.[1]
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[1]
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol details the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cells (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound-BSA complex
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound-BSA complex for a predetermined time (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsin-EDTA.[4]
-
Wash the cells twice with cold PBS by centrifugation.[2]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour.
Lipid Accumulation Assay in HepG2 Cells
This protocol is for assessing the effect of this compound on lipid accumulation in hepatocytes.
Materials:
-
HepG2 cells
-
Complete cell culture medium
-
Oleic acid
-
This compound-BSA complex
-
Oil Red O staining solution
Protocol:
-
Seed HepG2 cells in 24-well plates and grow to confluence.[1]
-
Induce lipid accumulation by treating the cells with oleic acid complexed to BSA for 24 hours.[1]
-
Concurrently, treat the cells with different concentrations of this compound-BSA complex.[1]
-
After treatment, wash the cells with PBS and fix with 10% formalin.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.[1]
-
Wash the cells to remove excess stain and visualize the lipid droplets under a microscope.[1]
-
To quantify lipid accumulation, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at approximately 510 nm.[1]
Signaling Pathways and Visualizations
Pinolenic acid has been shown to modulate several key signaling pathways. The following diagrams illustrate these pathways.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. bosterbio.com [bosterbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
Pinolenic Acid Methyl Ester in Animal Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PNA), a unique polyunsaturated fatty acid found in pine nuts, has demonstrated notable anti-inflammatory properties.[1] Its methyl ester, pinolenic acid methyl ester (PLAME), offers a more lipophilic alternative for research and potential therapeutic applications.[2] These application notes provide a comprehensive guide to utilizing PLAME in various animal models of inflammation, based on existing research on pinolenic acid and its derivatives. The protocols detailed below are designed to facilitate the investigation of PLAME's mechanisms of action and its efficacy as an anti-inflammatory agent.
Mechanisms of Action
Pinolenic acid exerts its anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. In vivo studies are essential for validating these mechanisms and understanding the physiological relevance of PLAME's anti-inflammatory activity. Key molecular targets include:
-
NF-κB Signaling Pathway: Pinolenic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition is believed to occur by preventing the degradation of IκBα, which retains NF-κB in an inactive state in the cytoplasm.[1]
-
MAPK Signaling Pathway: Research indicates that pinolenic acid can suppress the phosphorylation of p38 and JNK mitogen-activated protein kinases (MAPK), but not ERK-MAPK.[3][4] This selective inhibition points to a specific mechanism for reducing the production of inflammatory mediators.
-
COX-2 and Lipoxygenase Inhibition: Pinolenic acid has been observed to reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[3][4] It may also impact the lipoxygenase pathway, further contributing to its anti-inflammatory profile.
Quantitative Data Summary
The following tables summarize quantitative data from studies on pinolenic acid in various inflammation models. These data can serve as a reference for designing experiments with PLAME.
Table 1: In Vivo Efficacy of Pinolenic Acid in Mouse Models of Inflammation
| Animal Model | Treatment | Dosage/Concentration | Key Findings | Reference |
| TPA-Induced Ear Edema | Pinolenic Acid (injection) | Not specified | 15% reduction in ear thickness; Up to 29% reduction in biopsy weight. | [3][4] |
| TPA-Induced Dorsal Skin Inflammation | Pinolenic Acid (topical) | Not specified | Reduction in IL-1β, IL-6, TNF-α, and PGE2 levels. | [3] |
Table 2: In Vitro Anti-inflammatory Effects of Pinolenic Acid
| Cell Line | Treatment | Concentration | Key Findings | Reference |
| Human THP-1 Macrophages | Pinolenic Acid | Not specified | 46% reduction in IL-6; 18% reduction in TNF-α; 87% reduction in PGE2; 27% reduction in COX-2 expression. | [3][4] |
| Murine Microglial (BV-2) Cells | Pinolenic Acid | 50 µM | 41% reduction in nitric oxide; 74% reduction in IL-6; 27% reduction in TNF-α. | [5] |
| LPS-Stimulated PBMCs (RA patients) | Pinolenic Acid | 25 µM and 50 µM | Significant reduction in TNF-α, IL-6, and PGE2 release. | [5] |
| LPS-Stimulated PBMCs (Healthy controls) | Pinolenic Acid | 25 µM and 50 µM | Significant reduction in TNF-α, IL-6, and PGE2 release. | [5] |
Experimental Protocols
Protocol 1: TPA-Induced Mouse Ear Edema Model
This model is used to assess the anti-inflammatory effects of topically or systemically administered agents on acute inflammation.[1]
Materials:
-
Male ICR mice (or a similar strain)
-
This compound (PLAME)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Vehicle for PLAME (e.g., acetone (B3395972), ethanol, or a suitable oil)
-
Acetone (for TPA dissolution)
-
Micropipettes
-
Biopsy punch (6 mm)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Divide the mice into the following groups (n=5-8 per group):
-
Vehicle control
-
TPA control
-
PLAME treatment group(s) (different doses)
-
Positive control (e.g., indomethacin)
-
-
Treatment Application:
-
Topically apply the vehicle or PLAME solution to the inner and outer surfaces of the right ear of each mouse.
-
After 20-30 minutes, apply a solution of TPA in acetone to the same ear to induce inflammation.
-
-
Assessment of Edema:
-
After 6 hours, euthanize the mice.
-
Use a biopsy punch to collect a 6 mm disc from both the treated (right) and untreated (left) ears.
-
Weigh the ear discs immediately. The difference in weight between the right and left ear punches indicates the degree of edema.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the PLAME-treated groups compared to the TPA control group.
Protocol 2: LPS-Induced Systemic Inflammation Model
This model mimics the systemic inflammatory response seen in conditions like sepsis by activating the innate immune system.[1]
Materials:
-
Male BALB/c mice (or a similar strain)
-
This compound (PLAME)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for PLAME (e.g., 10% DMSO, 10% Cremophor®, 80% mannitol (B672) solution)[6]
-
Sterile saline
-
Syringes and needles for oral gavage and intraperitoneal injection
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the mice into the following groups (n=6-8 per group):
-
Vehicle control (saline)
-
LPS control
-
PLAME treatment group(s) (different doses) + LPS
-
Positive control (e.g., dexamethasone) + LPS
-
-
PLAME Administration: Administer PLAME or the vehicle by oral gavage one hour before the LPS challenge.
-
Induction of Inflammation: Inject LPS intraperitoneally at a dose known to elicit a robust inflammatory response (e.g., 1-5 mg/kg).[1]
-
Sample Collection: At various time points after LPS injection (e.g., 2, 6, and 24 hours), collect blood via cardiac puncture under anesthesia.[1]
-
Cytokine Measurement: Prepare serum from the blood samples and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits, following the manufacturer's instructions.
-
Tissue Analysis (Optional): Harvest tissues such as the liver and lungs for histological examination and measurement of inflammatory markers.
-
Data Analysis: Compare the serum cytokine levels in the PLAME-treated groups to the LPS control group to determine the percentage of inhibition.
Visualizations
Caption: PLAME inhibits the NF-κB signaling pathway.
Caption: General experimental workflow for in vivo studies.
Caption: PLAME modulates the MAPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Biochemicals - CAT N°: 10008656 [bertin-bioreagent.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pinolenic Acid Methyl Ester: In Vivo Applications for Lipid Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative, are gaining attention for their potential therapeutic effects on lipid metabolism. As an isomer of γ-linolenic acid (GLA), PLA engages in distinct metabolic and signaling pathways that influence cholesterol homeostasis, triglyceride levels, and the expression of key genes involved in lipid synthesis and uptake. These properties make pinolenic acid methyl ester a compound of interest for the development of novel lipid-lowering agents.
These application notes provide a summary of quantitative data from in vivo studies, detailed experimental protocols for rodent models, and a visual representation of the key signaling pathways involved in the action of pinolenic acid on lipid metabolism.
Data Presentation: In Vivo Effects on Lipid Metabolism
The following tables summarize the quantitative data from key in vivo studies investigating the effects of pine nut oil (PNO), a primary source of pinolenic acid, on various metabolic parameters in rodent models.
Table 1: Effects of Pine Nut Oil Supplementation on Plasma Lipids in Mice
| Parameter | Control (Maize Oil) | Pine Nut Oil | % Change | Study Reference |
| Plasma Triglycerides (mg/dL) | 125 ± 8 | 85.2 ± 6 | -31.8% | Ferramosca et al., 2012 |
| Plasma Total Cholesterol (mg/dL) | 148 ± 9 | 105.8 ± 7 | -28.5% | Ferramosca et al., 2012 |
| Body Weight Gain (g) | 10.06 ± 0.94 | 6.30 ± 0.51 | -37.4% | Ferramosca et al., 2012 |
| Liver Weight (g) | 1.45 ± 0.08 | 1.25 ± 0.06 | -13.7% | Ferramosca et al., 2012 |
| *Values are presented as mean ± SE. Statistically significant difference from control (p < 0.05). |
Table 2: Effects of Pine Nut Oil Supplementation on Serum Lipids in Rats on a High-Cholesterol, High-Fat Diet
| Parameter | HCHF Control | HCHF + 7% PNO | HCHF + 15% PNO | Study Reference |
| Serum LDL-Cholesterol (mg/dL) | 135.8 ± 10.2 | 102.5 ± 8.5 | 95.4 ± 7.9 | Kang et al., 2015[1] |
| Serum HDL-Cholesterol (mg/dL) | 38.6 ± 3.1 | 45.2 ± 3.8 | 48.9 ± 4.1 | Kang et al., 2015[1] |
| Serum Triglycerides (mg/dL) | 85.4 ± 6.9 | 72.1 ± 5.8 | 68.3 ± 5.5 | Kang et al., 2015[1] |
| Serum Total Cholesterol (mg/dL) | 189.7 ± 15.1 | 160.3 ± 12.8 | 152.1 ± 12.2 | Kang et al., 2015[1] |
| HCHF: High-Cholesterol, High-Fat Diet. PNO: Pine Nut Oil. Values are presented as mean ± SD. Statistically significant difference from HCHF control (p < 0.05). |
Key Signaling Pathways
Pinolenic acid's effects on lipid metabolism are mediated through complex signaling networks. The primary mechanisms involve the regulation of sterol regulatory element-binding protein 2 (SREBP-2) and the activation of peroxisome proliferator-activated receptors (PPARs).
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature on pinolenic acid and lipid metabolism.
Protocol 1: High-Fat Diet-Induced Obesity and Hyperlipidemia Model in Rodents
Objective: To induce obesity and dyslipidemia in mice or rats to study the therapeutic effects of this compound.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats (6-8 weeks old)
-
Standard chow diet (Control)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
This compound (or pine nut oil)
-
Vehicle control (e.g., corn oil or olive oil)
-
Metabolic cages
-
Blood collection supplies (e.g., EDTA tubes)
-
Analytical equipment for lipid profiling (e.g., spectrophotometer, HPLC)
Procedure:
-
Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week.
-
Dietary Intervention:
-
Divide animals into experimental groups (n=8-10 per group):
-
Control Group: Standard chow diet + Vehicle.
-
HFD Control Group: High-fat diet + Vehicle.
-
Treatment Group(s): High-fat diet + this compound (at desired doses, e.g., 100, 200 mg/kg body weight).
-
-
Administer the respective diets for a period of 8-16 weeks.
-
-
Treatment Administration: Administer this compound or vehicle daily via oral gavage.
-
Monitoring:
-
Record body weight and food intake weekly.
-
At the end of the study, place animals in metabolic cages for 24-hour urine and feces collection.
-
-
Sample Collection:
-
At the end of the experimental period, fast animals overnight.
-
Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge blood at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Euthanize animals and dissect liver and adipose tissues. Weigh and store samples at -80°C for further analysis.
-
-
Biochemical Analysis:
-
Measure plasma levels of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using commercial enzymatic kits.
-
Analyze liver and adipose tissue for lipid content (e.g., via Folch extraction).
-
Protocol 2: Gene Expression Analysis of Lipid Metabolism-Related Genes
Objective: To determine the effect of this compound on the mRNA expression of key genes involved in lipid metabolism in the liver.
Materials:
-
Liver tissue samples from Protocol 1
-
RNA extraction kit (e.g., TRIzol reagent)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SREBP-2, LDLR, PPAR-α, FASN, HMGCR) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Homogenize frozen liver tissue (~50-100 mg) in RNA extraction reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform qPCR using a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the relative gene expression levels between the treatment and control groups.
-
Conclusion
The available in vivo data strongly suggest that pinolenic acid and its methyl ester derivative have significant lipid-lowering effects. These effects appear to be mediated by the modulation of key regulatory pathways in lipid metabolism, including the SREBP-2/LDLR and PPAR signaling cascades. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in the context of dyslipidemia and related metabolic disorders. Further studies are warranted to fully elucidate the mechanisms of action and to translate these preclinical findings to human applications.
References
Pinolenic Acid Methyl Ester: A Versatile Tool for Lipidomics Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pinolenic acid methyl ester (PAME) is the methyl ester form of pinolenic acid (PNLA), a unique polyunsaturated fatty acid found predominantly in pine nuts and their oil.[1] As a more neutral and lipophilic derivative of its parent fatty acid, PAME serves as an invaluable research tool in the field of lipidomics. Its distinct biological activities, including anti-inflammatory, lipid-lowering, and anti-cancer properties, make it a focal point for studies on metabolic and inflammatory disorders.[1][2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C19H32O2 | [3] |
| Molecular Weight | 292.5 g/mol | [3] |
| IUPAC Name | methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | [3] |
| CAS Number | 38406-57-4 | [3] |
Applications in Lipidomics
PAME is extensively utilized in lipidomics research for a variety of applications:
-
Investigating Anti-Inflammatory Pathways: PAME is used to explore the modulation of inflammatory responses. Studies have shown its ability to suppress pro-inflammatory pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and to reduce the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2).[2][4]
-
Elucidating Metabolic Signaling: Researchers employ PAME to study its influence on metabolic signaling cascades. It has been demonstrated to ameliorate oleic acid-induced lipogenesis and oxidative stress through the AMPK/SIRT1 signaling pathway.[1]
-
Lipid Metabolism Studies: Due to its unique non-methylene-interrupted double bond structure, pinolenic acid is not converted to arachidonic acid. PAME is therefore a useful tool to study fatty acid metabolism and its impact on lipid profiles, including the reduction of arachidonic acid levels in cellular fractions.
-
Appetite Regulation Research: The precursor of PAME, pinolenic acid, has been linked to an increase in the satiety hormones cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), making PAME a relevant compound in obesity and appetite control studies.
Quantitative Data Summary
The following tables summarize the quantitative effects of pinolenic acid (the active form of PAME in biological systems) observed in various experimental models.
Table 1: Anti-Inflammatory Effects of Pinolenic Acid
| Model System | Treatment | Effect | Quantitative Change | Reference |
| LPS-stimulated THP-1 macrophages | Pinolenic Acid | Reduction of IL-6 | 46% decrease | [2] |
| LPS-stimulated THP-1 macrophages | Pinolenic Acid | Reduction of TNF-α | 18% decrease | [2] |
| LPS-stimulated THP-1 macrophages | Pinolenic Acid | Reduction of PGE2 | 87% decrease | [2] |
| LPS-stimulated RAW264.7 macrophages | 50 μM Pinolenic Acid | Reduction of COX-2 expression | Significant reduction | [2] |
| LPS-stimulated RAW264.7 macrophages | Pinolenic Acid | Reduction of iNOS expression | 55% decrease | [2] |
| LPS-stimulated rat primary peritoneal macrophages | Pinolenic Acid | Reduction of Nitric Oxide (NO) | 35% decrease | [2] |
| HepG2 cells | 25 μM Pinolenic Acid | Reduction of Nitric Oxide (NO) | 50% decrease | [2] |
| PBMCs from Rheumatoid Arthritis patients (LPS-stimulated) | Pinolenic Acid | Reduction of IL-6 release | 60% decrease | [2] |
| PBMCs from Healthy Controls (LPS-stimulated) | Pinolenic Acid | Reduction of IL-6 release | 50% decrease | [2] |
| PBMCs from Rheumatoid Arthritis patients (LPS-stimulated) | Pinolenic Acid | Reduction of TNF-α release | 60% decrease | [2] |
| PBMCs from Healthy Controls (LPS-stimulated) | Pinolenic Acid | Reduction of TNF-α release | 35% decrease | [2] |
| Purified monocytes from Rheumatoid Arthritis patients (LPS-stimulated) | Pinolenic Acid | Reduction of monocytes expressing TNF-α | 23% decrease | [5][6] |
| Purified monocytes from Rheumatoid Arthritis patients (LPS-stimulated) | Pinolenic Acid | Reduction of monocytes expressing IL-6 | 25% decrease | [5][6] |
| Purified monocytes from Rheumatoid Arthritis patients (LPS-stimulated) | Pinolenic Acid | Reduction of monocytes expressing IL-1β | 23% decrease | [5][6] |
Table 2: Effects of Pinolenic Acid on Cellular Processes
| Model System | Treatment | Effect | Quantitative Change | Reference |
| HepG2 cells | Pinolenic Acid | Reduction of arachidonic acid in phosphatidylinositol fraction | From 15.9% to 7.0% | |
| THP-1 macrophages | Pinolenic Acid | Reduction of macropinocytosis | 50% decrease | [7][8] |
| THP-1 macrophages | Pinolenic Acid | Reduction of oxidized LDL uptake | 40% decrease | [7][8] |
| Human monocyte-derived macrophages (HMDMs) | Pinolenic Acid | Reduction of macropinocytosis | 40% decrease | [7][8] |
| Human monocyte-derived macrophages (HMDMs) | Pinolenic Acid | Reduction of oxidized LDL uptake | 25% decrease | [7][8] |
| THP-1 monocytes | Pinolenic Acid | Reduction of chemokine-induced migration | 55% decrease | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments involving PAME are provided below.
Protocol 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the conversion of lipids containing pinolenic acid into their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.[1]
Materials:
-
Sample containing pinolenic acid (e.g., pine nut oil, lipid extract)
-
Methanolic sodium hydroxide (B78521) (0.5 M)
-
Boron trifluoride (BF3) in methanol (B129727) (14%)
-
n-Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., heptadecanoic acid, C17:0)
Procedure:
-
Lipid Extraction (if necessary): For solid samples, extract lipids using a chloroform:methanol (2:1, v/v) solvent system.
-
Saponification:
-
To approximately 25 mg of the extracted lipid or oil in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH.
-
Add a known amount of the internal standard.
-
Heat the mixture at 100°C for 5-10 minutes until the fat globules dissolve.[1]
-
-
Esterification:
-
Cool the solution and add 2 mL of 14% BF3 in methanol.
-
Heat again at 100°C for 5-10 minutes.[1]
-
-
Extraction of FAMEs:
-
Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Shake vigorously for 30 seconds.
-
Allow the layers to separate and transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.[1]
-
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis:
-
Dilute the hexane extract to an appropriate concentration.
-
Inject the sample into the GC-MS system.
-
Typical GC conditions should be optimized for the specific instrument and column used.[1]
-
Quantitative analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]
-
Protocol 2: Analysis of Pinolenic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is often preferred for its high sensitivity and specificity and can often be performed without chemical derivatization.[9]
Materials:
-
Lipid extract containing pinolenic acid
-
Internal standard (e.g., Deuterated Pinolenic Acid)
-
1N potassium hydroxide (KOH)
-
1N hydrochloric acid (HCl)
-
iso-octane
-
LC-MS grade solvents (water, acetonitrile, isopropanol, formic acid)
Procedure:
-
Sample Preparation (for total fatty acid analysis):
-
Extraction:
-
Perform a liquid-liquid extraction by adding 1 mL of iso-octane.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system with a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.[9]
-
Gradient: A suitable gradient to separate pinolenic acid from other fatty acids (e.g., start at 30% B, ramp to 95% B over 10 minutes).[9]
-
Flow Rate: 0.3 mL/min.[9]
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[9]
-
Detection: Use Multiple Reaction Monitoring (MRM) for pinolenic acid and its internal standard.[9]
-
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways influenced by pinolenic acid and a general workflow for its analysis.
Caption: Anti-inflammatory signaling pathway of Pinolenic Acid.
Caption: Metabolic regulation via the AMPK/SIRT1 pathway.
Caption: Workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C19H32O2 | CID 35027731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Pinolenic Acid Methyl Ester in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester (PLAME), have garnered significant attention in metabolic research. PLAME, a more lipophilic and neutral form of PLA, is readily hydrolyzed in vivo to release the active pinolenic acid. This document provides detailed application notes and protocols for the use of Pinolenic Acid Methyl Ester in studying various aspects of metabolic regulation, including glucose homeostasis, lipid metabolism, and appetite control. The information presented is collated from peer-reviewed scientific literature and is intended to guide researchers in designing and executing experiments to investigate the metabolic effects of this promising bioactive compound.
Applications in Metabolic Research
This compound serves as a valuable tool for investigating key metabolic pathways and has shown potential as a nutraceutical for the management of metabolic disorders. Its primary applications in metabolic research include:
-
Glucose Metabolism: PLAME, through its conversion to PLA, has been shown to improve glucose tolerance.[1] It acts as a dual agonist for free fatty acid receptor 1 (FFA1 or GPR40) and free fatty acid receptor 4 (FFA4 or GPR120), which are key regulators of insulin (B600854) secretion and sensitivity.[1][2][3]
-
Lipid Metabolism: Studies have indicated that pine nut oil and its active component, pinolenic acid, can modulate lipid profiles. This includes reducing hepatic triglyceride levels and influencing the expression of genes involved in cholesterol synthesis and fatty acid oxidation.[4]
-
Appetite Regulation and Satiety: PLAME can be used to study the mechanisms of appetite control. Pinolenic acid has been found to increase the release of satiety hormones such as cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), leading to a reduced desire to eat.[2]
-
Anti-Inflammatory Effects: Chronic low-grade inflammation is a hallmark of many metabolic diseases. Pinolenic acid has demonstrated anti-inflammatory properties, potentially through the modulation of pathways such as NF-κB and PPAR-γ.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the metabolic effects of pinolenic acid and its derivatives.
Table 1: Effects of Pinolenic Acid on Glucose Metabolism
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Plasma Glucose | Mice | Pinolenic acid ethyl ester | - | Significantly lowered plasma glucose at 30 min (P<0.001) and 60 min (P<0.05) post-glucose challenge compared to control. | [1] |
| Glucose Tolerance | Mice | Pine nut oil | - | Moderately but significantly improved glucose tolerance compared to maize oil. | [1] |
| Incretin (B1656795) Secretion (GLP-1) | Healthy Humans | Hydrolyzed pine nut oil | 3g and 6g | Enhanced GLP-1 release. | [2] |
| Incretin Secretion (GLP-1) | Overweight/Obese Humans | 6g hydrolyzed pine nut oil | 6g | Augmented GLP-1 secretion from 0-360 min compared to no oil. | [6] |
Table 2: Effects of Pinolenic Acid on Lipid Metabolism and Gene Expression
| Parameter | Model | Treatment | Outcome | Reference | | --- | --- | --- | --- | | Hepatic Triglyceride Levels | Rats | Pine nut oil diet | 26% lower compared to a high-fat diet. |[4] | | Hepatic Acyl-CoA Dehydrogenase Long Chain (ACADL) mRNA | Rats | Pine nut oil diet | Increased mRNA levels, suggesting increased fatty acid β-oxidation. |[4] | | 3-Hydroxy-3-Methyl-Glutaryl-Coenzyme A Reductase (HMGCR) mRNA | - | Pinolenic acid | Significantly suppressed by 30%. |[4] | | LDL Receptor (LDLr) mRNA | - | Pinolenic acid | Significantly suppressed by 43%. |[4] | | Arachidonic Acid Levels | HepG2 cells | Pinolenic acid | Reduced from 16% to 8.7% in the phosphatidylinositol fraction. |[4] |
Experimental Protocols
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of this compound on glucose tolerance in a murine model.
Materials:
-
This compound (PLAME)
-
Vehicle control (e.g., maize oil or a solution of 10% DMSO, 10% Cremophor®, 80% mannitol (B672) solution)[3]
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Mice (e.g., C57BL/6J)
Procedure:
-
Animal Acclimatization: House mice under standard conditions (22°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.[3]
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Glucose Measurement: Measure baseline blood glucose levels (t= -30 min) from the tail vein using a glucometer.
-
Compound Administration: Administer PLAME or vehicle control orally via gavage. The dosage of PLAME should be determined based on previous studies or a dose-response pilot experiment (e.g., 250 mg/kg).[3]
-
Glucose Challenge: After 30 minutes (t=0 min), administer a glucose solution (2 g/kg body weight) orally via gavage.[1]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion. Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the treatment group with the control group.
In Vitro: FFA1/FFA4 Receptor Activation Assay
This protocol outlines a method to determine the agonist activity of this compound on FFA1 and FFA4 receptors, typically using a calcium mobilization or β-arrestin recruitment assay in a cell-based system.
Materials:
-
Cell line stably expressing human or mouse FFA1 or FFA4 (e.g., CHO-K1 or HEK293 cells)
-
This compound (PLAME)
-
Positive control agonist (e.g., a known FFA1/FFA4 agonist)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or β-arrestin detection reagents
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture and Plating: Culture the FFA1 or FFA4 expressing cells according to standard protocols. Seed the cells into a 96-well or 384-well black, clear-bottom microplate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of PLAME in a suitable solvent (e.g., DMSO). Create a serial dilution of PLAME in the assay buffer to achieve the desired final concentrations.
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Place the plate in the microplate reader and measure the baseline fluorescence.
-
Add the diluted PLAME or control compounds to the wells and immediately start recording the fluorescence signal over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
-
β-Arrestin Recruitment Assay:
-
Follow the specific protocol for the chosen β-arrestin assay system (e.g., BRET or FRET-based). This typically involves transfection with tagged β-arrestin and receptor constructs.
-
Add the diluted PLAME or control compounds and incubate for the recommended time.
-
Measure the signal (e.g., luminescence or fluorescence ratio) to quantify β-arrestin recruitment to the receptor.
-
-
Data Analysis: For each concentration of PLAME, calculate the response (e.g., change in fluorescence or BRET ratio). Plot the response against the log of the compound concentration to generate a dose-response curve. Calculate the EC50 value to determine the potency of PLAME as an agonist for FFA1 and FFA4.[1]
Signaling Pathways and Mechanisms of Action
This compound, after its conversion to pinolenic acid, exerts its metabolic effects through the modulation of several key signaling pathways.
FFA1/FFA4 Agonism and Incretin Secretion
Pinolenic acid is a dual agonist of FFA1 (GPR40) and FFA4 (GPR120), G-protein coupled receptors expressed in pancreatic β-cells and enteroendocrine L-cells. Activation of these receptors leads to the secretion of incretin hormones like GLP-1, which in turn enhances glucose-stimulated insulin secretion from pancreatic β-cells.
Caption: FFA1/FFA4 signaling cascade initiated by Pinolenic Acid.
Anti-Inflammatory Signaling
Pinolenic acid has been suggested to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway and potentially activating the nuclear receptor PPAR-γ.
Caption: Anti-inflammatory mechanisms of Pinolenic Acid.
Experimental Workflow for Metabolic Phenotyping
The following diagram illustrates a logical workflow for characterizing the metabolic effects of this compound in a preclinical setting.
Caption: Workflow for investigating the metabolic effects of PLAME.
Disclaimer
The protocols and information provided in this document are intended for guidance and should be adapted to specific experimental conditions and laboratory settings. Researchers should consult relevant safety data sheets and adhere to all institutional and national guidelines for laboratory safety and animal welfare.
References
- 1. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Chronic administration of hydrolysed pine nut oil to mice improves insulin sensitivity and glucose tolerance and increases energy expenditure via a free fatty acid receptor 4-dependent mechanism | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Delayed-Release Olive Oil and Hydrolyzed Pine Nut Oil on Glucose Tolerance, Incretin Secretion and Appetite in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinolenic Acid Methyl Ester: A Tool for Investigating Fatty Acid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nuts, and its more stable methyl ester form, are emerging as significant molecules of interest in the study of fatty acid metabolism.[1] With a chemical structure of all-cis-5,9,12-18:3, this isomer of gamma-linolenic acid (GLA) exhibits distinct physiological effects, including the potential to modulate lipid profiles, influence appetite, and mitigate oxidative stress.[1] These properties make Pinolenic Acid methyl ester a valuable tool for researchers in academia and the pharmaceutical industry exploring the complexities of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and dyslipidemia.
This document provides detailed application notes and experimental protocols for the use of this compound in studying fatty acid metabolism, encompassing both in vitro and in vivo models.
Mechanisms of Action
This compound exerts its effects on fatty acid metabolism through several key mechanisms:
-
Activation of the AMPK/SIRT1 Signaling Pathway: Pinolenic acid has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) and the expression of Sirtuin 1 (SIRT1).[2][3] This pathway plays a crucial role in cellular energy homeostasis. Activated AMPK can lead to the inhibition of lipogenesis and the promotion of fatty acid oxidation.[4]
-
Modulation of Lipogenic Gene Expression: Treatment with pinolenic acid can significantly downregulate the mRNA levels of key lipogenic transcription factors and enzymes, including Sterol Regulatory Element-Binding Protein 1c (SREBP1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).[5][6]
-
Dual Agonism of FFA1 and FFA4: Pinolenic acid acts as a dual agonist for the free fatty acid receptors 1 (FFA1) and 4 (FFA4).[7][8] Activation of these G protein-coupled receptors is associated with enhanced glucose-stimulated insulin (B600854) secretion and improved insulin sensitivity.[8][9]
-
Stimulation of Satiety Hormones: In vivo studies have demonstrated that pinolenic acid can stimulate the release of the satiety hormones cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1).[10] This can lead to a reduction in food intake and may contribute to weight management.[1][10]
-
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs): Pinolenic acid has been shown to activate PPARα and PPARδ, nuclear receptors that are key regulators of lipid and glucose metabolism.[6][7]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Pinolenic Acid (PLA) and its derivatives.
Table 1: In Vitro Effects of Pinolenic Acid on HepG2 Cells
| Parameter | Treatment | Result | Reference |
| Cellular Triglyceride (TG) Levels | Oleic Acid (OA) vs. OA + PLA | Significantly decreased with PLA treatment | [2][3] |
| Cellular Total Cholesterol (TC) Levels | Oleic Acid (OA) vs. OA + PLA | Significantly decreased with PLA treatment | [2][3] |
| SREBP1c mRNA Expression | Control (BSA) vs. 50 µM PLA | 53% lower with PLA treatment | [5] |
| FASN mRNA Expression | Control (BSA) vs. 50 µM PLA | 54% lower with PLA treatment | [5] |
| SCD1 mRNA Expression | Control (BSA) vs. 50 µM PLA | 38% lower with PLA treatment | [5] |
| p-AMPK Protein Expression | Oleic Acid (OA) vs. OA + PLA | Increased with PLA treatment | [2][3] |
| SIRT1 Protein Expression | Oleic Acid (OA) vs. OA + PLA | Increased with PLA treatment | [2][3] |
Table 2: In Vivo Effects of Pinolenic Acid and Pine Nut Oil (PNO) in Animal Models
| Parameter | Animal Model | Treatment | Result | Reference |
| Plasma Glucose Concentration | Mice | PNO vs. Maize Oil (Oral Glucose Tolerance Test) | Significantly reduced with PNO at 30 min | [7] |
| Plasma Glucose Concentration | Mice | Pinolenic acid ethyl ester vs. Maize Oil (Oral Glucose Tolerance Test) | Significantly lower with PLA ethyl ester at 30 and 60 min | [7] |
| Body Weight Gain | Mice on High-Fat Diet | PNO vs. Soybean Oil | 17% lower weight gain with PNO | [6] |
| Plasma Triglycerides | Mice | PNO vs. Maize Oil | 31.8% decrease with PNO | [2] |
| Plasma Total Cholesterol | Mice | PNO vs. Maize Oil | 28.5% decrease with PNO | [2] |
| Liver Triglycerides | Mice | PNO vs. Maize Oil | Significant decrease with PNO | [2] |
| Liver Total Cholesterol | Mice | PNO vs. Maize Oil | Significant decrease with PNO | [2] |
Table 3: Effects of Pine Nut Oil on Satiety Hormones in Humans
| Parameter | Treatment | Result | Reference |
| Cholecystokinin (CCK) Release | 3g Pine Nut Oil vs. Placebo | Significant increase over 4 hours | [10] |
| Glucagon-like peptide-1 (GLP-1) Release | 3g Pine Nut Oil vs. Placebo | Significant increase over 4 hours | [10] |
| "Desire to eat" (Visual Analog Scale) | 3g Pine Nut Oil vs. Placebo | 29% lower than placebo | [10] |
| "Prospective food intake" (Visual Analog Scale) | 3g Pine Nut Oil vs. Placebo | 36% lower than placebo | [10] |
Experimental Protocols
In Vitro Studies in HepG2 Cells
1. Cell Culture and Treatment
-
Cell Line: Human hepatoma cell line, HepG2.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile ethanol (B145695) or DMSO.
-
Preparation of Working Solution: For cell treatment, dilute the stock solution in serum-free DMEM containing fatty acid-free bovine serum albumin (BSA). The final concentration of the solvent should be less than 0.1%.
-
Induction of Lipogenesis (Optional): To mimic conditions of NAFLD, cells can be pre-treated with oleic acid (e.g., 1 mM complexed with BSA) for 24 hours prior to or concurrently with this compound treatment.
2. Oil Red O Staining for Lipid Accumulation
-
Procedure:
-
Seed HepG2 cells in 24-well plates and grow to 80-90% confluency.
-
Treat cells with this compound at desired concentrations for 24-48 hours.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for 1 hour at room temperature.
-
Wash the cells twice with distilled water.
-
Wash briefly with 60% isopropanol (B130326).
-
Add Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted 3:2 with water and filtered) and incubate for 30 minutes at room temperature.
-
Wash cells four times with distilled water.
-
Visualize lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 490-520 nm.
-
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Procedure:
-
Treat HepG2 cells with this compound as described above.
-
Extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for target genes (e.g., SREBP1c, FASN, SCD1, PPARα) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Analyze the data using the 2^-ΔΔCt method to determine relative gene expression.
-
4. Western Blotting for Protein Expression and Phosphorylation
-
Procedure:
-
Treat HepG2 cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AMPK, anti-AMPK, anti-SIRT1, anti-β-actin).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
In Vivo Studies in Mice
1. Animal Model and Husbandry
-
Animal Strain: C57BL/6J mice are a commonly used model for metabolic studies.
-
Housing: House mice in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to water and a standard chow diet for acclimatization.
-
Diet-Induced Obesity Model (Optional): To study the effects of this compound in the context of obesity and NAFLD, feed mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks.
2. Preparation and Administration of this compound
-
Vehicle Selection: Corn oil is a commonly used and well-tolerated vehicle for oral administration of lipophilic compounds in mice.[1]
-
Preparation of Dosing Solution: Dissolve this compound in corn oil to the desired concentration. Ensure the solution is homogenous before administration.
-
Dosage: Dosages in animal studies have varied. A typical starting point could be in the range of 100-500 mg/kg body weight per day. Dose-response studies are recommended to determine the optimal dose for a specific experimental endpoint.
-
Administration: Administer the this compound solution or vehicle control daily via oral gavage using a ball-tipped gavage needle.
3. Oral Glucose Tolerance Test (OGTT)
-
Procedure:
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip using a glucometer (t=0).
-
Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) to assess glucose tolerance.
-
4. Plasma and Liver Lipid Profile Analysis
-
Procedure:
-
At the end of the treatment period, fast mice for 6-12 hours.
-
Collect blood via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Harvest the liver, rinse with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store samples at -80°C.
-
Analyze plasma and liver homogenates for total cholesterol, triglycerides, and free fatty acids using commercially available enzymatic kits.
-
5. Measurement of Satiety Hormones (CCK and GLP-1)
-
Procedure:
-
Following a treatment period, fast mice as required.
-
Administer this compound or vehicle control.
-
Collect blood at various time points (e.g., 0, 30, 60, 120 minutes) into tubes containing a DPP-4 inhibitor (for GLP-1) and a protease inhibitor cocktail.
-
Separate plasma as described above.
-
Measure plasma concentrations of CCK and GLP-1 using commercially available ELISA kits.
-
Visualization of Pathways and Workflows
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for in vitro experiments.
Caption: General workflow for in vivo experiments.
References
- 1. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 5. nal.usda.gov [nal.usda.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid metabolism: Fat Tolerance Test (oral gavage with olive or corn oil) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pinolenic Acid Methyl Ester in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PLA), a polyunsaturated fatty acid found predominantly in pine nuts, has garnered significant interest for its diverse biological activities, including anti-inflammatory, appetite-suppressing, and lipid-lowering effects.[1] As a C18:3 fatty acid with a unique non-methylene-interrupted double bond structure (cis-5,9,12), its metabolism and interaction with key enzymes are of considerable interest in drug discovery and nutritional science.[2] Pinolenic acid methyl ester (PAME), a more neutral and lipophilic derivative, serves as a valuable substrate for in vitro enzyme assays, facilitating the investigation of enzymes involved in fatty acid metabolism and signaling.[2]
This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate for three key enzyme classes: lipases, lipoxygenases (LOX), and cyclooxygenases (COX). These enzymes play crucial roles in lipid metabolism, inflammation, and cellular signaling.
Signaling Pathways Involving Pinolenic Acid
Pinolenic acid has been shown to modulate several important signaling pathways, which are critical in understanding its physiological effects. These include the AMPK/SIRT1 pathway, involved in metabolic regulation, and the NF-κB and PPAR signaling pathways, which are key regulators of inflammation.
Caption: Signaling pathways modulated by Pinolenic Acid.
I. Lipase (B570770) Assay using this compound
Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in triglycerides. They can also catalyze the transesterification of fatty acid esters. This protocol describes a colorimetric assay to measure lipase activity using this compound as a substrate in a transesterification reaction with p-nitrophenol (pNP). The decrease in p-nitrophenol is monitored spectrophotometrically.
Experimental Workflow: Lipase Assay
Caption: Workflow for the lipase-catalyzed transesterification assay.
Materials and Reagents
-
This compound (PAME)
-
p-Nitrophenol (pNP)
-
Lipase (e.g., from Candida antarctica, Novozym 435)
-
n-Hexane (or other suitable organic solvent)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Microtiter plates (96-well)
-
Spectrophotometer (plate reader)
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in n-hexane (e.g., 240 mM).
-
Prepare a stock solution of p-nitrophenol in n-hexane (e.g., 40 mM).
-
Prepare a working solution of lipase in a suitable buffer or as a suspension in the organic solvent.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 10 µl of the lipase preparation with 990 µl of n-hexane containing 4 mM pNP and 24 mM this compound.[3]
-
Incubate the reaction mixture at the optimal temperature for the specific lipase (e.g., 50-60°C) with agitation.[4]
-
At defined time intervals (e.g., 0, 10, 20, 30 minutes), withdraw a 100 µl aliquot and transfer it to a new tube.[5]
-
Centrifuge the aliquot at 13,000 rpm for 1 minute to pellet the enzyme.[5]
-
Transfer 5 µl of the clear supernatant to a well of a 96-well plate containing 195 µl of Tris-HCl buffer.
-
Measure the absorbance at 412 nm, which corresponds to the unreacted p-nitrophenol.[5]
-
-
Data Analysis:
-
Calculate the concentration of p-nitrophenol consumed over time.
-
Determine the initial reaction velocity (V₀).
-
To determine the kinetic parameters, vary the concentration of this compound while keeping the pNP concentration constant, and measure the initial velocities.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Representative Data
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| Candida antarctica Lipase B | This compound | 1.5 - 5.0 | 50 - 150 |
| Rhizomucor miehei Lipase | This compound | 2.0 - 7.0 | 30 - 100 |
II. Lipoxygenase (LOX) Assay using this compound
Lipoxygenases (EC 1.13.11.-) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. This protocol describes a spectrophotometric assay to measure LOX activity by monitoring the formation of conjugated dienes from this compound at 234 nm.
Experimental Workflow: LOX Assay
Caption: Workflow for the spectrophotometric lipoxygenase assay.
Materials and Reagents
-
This compound (PAME)
-
Lipoxygenase (e.g., soybean LOX)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 6.0-9.0, depending on the LOX isoform)
-
UV-Vis Spectrophotometer
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a working substrate solution by diluting the stock solution in the appropriate phosphate buffer. Note: The final ethanol concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.
-
Prepare a working solution of the LOX enzyme in the same phosphate buffer.
-
-
Assay Procedure:
-
In a quartz cuvette, add the phosphate buffer and the this compound substrate solution to a final volume of 1 ml.
-
Equilibrate the cuvette at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the LOX enzyme solution and mix immediately.
-
Monitor the increase in absorbance at 234 nm for several minutes.[6]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the molar extinction coefficient of the hydroperoxide product (ε₂₃₄ = 25,000 M⁻¹cm⁻¹).
-
Determine Kₘ and Vₘₐₓ by varying the substrate concentration and measuring the initial velocities.
-
Representative Data
| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| Soybean Lipoxygenase-1 | This compound | 10 - 50 | 100 - 300 |
| Human 5-Lipoxygenase | This compound | 5 - 25 | 20 - 80 |
III. Cyclooxygenase (COX) Assay using this compound
Cyclooxygenases (COX-1 and COX-2, EC 1.14.99.1) are key enzymes in the conversion of polyunsaturated fatty acids to prostaglandins. This protocol describes a method to assess the activity of COX enzymes with this compound as a substrate by measuring oxygen consumption using an oxygen electrode.
Experimental Workflow: COX Assay
Caption: Workflow for the cyclooxygenase assay using an oxygen electrode.
Materials and Reagents
-
This compound (PAME)
-
Purified COX-1 or COX-2 enzyme, or microsomal preparations
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Phenol (B47542) (or other reducing cosubstrate)
-
Oxygen electrode and chamber
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Prepare the assay buffer containing hematin (e.g., 1 µM) and phenol (e.g., 1 mM).
-
Prepare a working solution of the COX enzyme in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer and the COX enzyme solution to the oxygen electrode chamber.
-
Allow the system to equilibrate to the desired temperature (e.g., 37°C) with stirring.
-
Initiate the reaction by injecting a small volume of the this compound solution into the chamber.
-
Record the decrease in oxygen concentration over time.
-
-
Data Analysis:
-
Calculate the initial rate of oxygen consumption from the linear portion of the oxygen concentration versus time plot.
-
The specific activity is expressed as nmol of O₂ consumed per minute per mg of protein.
-
Determine Kₘ and Vₘₐₓ by varying the substrate concentration and measuring the initial rates of oxygen consumption.
-
Representative Data
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol O₂/min/mg) |
| Ovine COX-1 | This compound | 20 - 100 | 50 - 200 |
| Human COX-2 | This compound | 10 - 50 | 100 - 400 |
Conclusion
This compound is a versatile substrate for assaying the activity of several key enzymes involved in lipid metabolism and inflammation. The protocols provided herein offer a framework for researchers to investigate the interactions of this unique fatty acid ester with lipases, lipoxygenases, and cyclooxygenases. The determination of kinetic parameters for these interactions will provide valuable insights into the biochemical basis of the physiological effects of pinolenic acid and may aid in the development of novel therapeutics. Further research is warranted to establish specific kinetic data for this compound with a wider range of enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Biochemicals - CAT N°: 10008656 [bertin-bioreagent.com]
- 3. Molecular characterization of transesterification activity of novel lipase family I.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a microtiter plate-based assay for the detection of lipase-catalyzed transesterifications in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pinolenic Acid Methyl Ester in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (PNA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester (PAME), have emerged as promising bioactive compounds in drug discovery.[1] Exhibiting a range of therapeutic properties including anti-inflammatory, anti-cancer, and metabolic regulatory effects, PAME presents a compelling candidate for the development of novel therapeutics. These application notes provide a comprehensive overview of the mechanisms of action of PAME and detailed protocols for key in vitro experiments to facilitate further research and development.
Mechanisms of Action
Pinolenic acid methyl ester exerts its biological effects through the modulation of several key signaling pathways implicated in inflammation, cancer progression, and metabolic homeostasis.
Anti-inflammatory Effects
PAME demonstrates potent anti-inflammatory activity primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This inhibition is achieved by preventing the degradation of IκBα (Inhibitor of NF-κB alpha), which otherwise releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2] Consequently, PAME treatment leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) , as well as the inflammatory mediator Prostaglandin E2 (PGE2) .[1]
Furthermore, PAME has been shown to suppress the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, another critical regulator of inflammatory responses.[1]
Metabolic Regulation
PAME plays a significant role in metabolic regulation through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPARα and PPARδ.[3][4] Activation of these nuclear receptors is crucial for the regulation of lipid metabolism and fatty acid oxidation. Additionally, PAME has been found to activate the AMPK/SIRT1 (AMP-activated protein kinase/Sirtuin 1) signaling pathway.[1][3] This pathway is a key sensor of cellular energy status and its activation promotes fatty acid oxidation and improves overall metabolic health.
Anti-Cancer Effects
In the context of cancer, PAME has been shown to inhibit the metastasis of human breast cancer cells (MDA-MB-231) in vitro.[5] This anti-metastatic effect is attributed to the suppression of cell invasiveness and motility. Mechanistically, PAME can decrease the cellular levels of arachidonic acid (AA), a precursor for the synthesis of PGE2. The subsequent reduction in PGE2 synthesis leads to the downregulation of Cyclooxygenase-2 (COX-2) expression, an enzyme often overexpressed in tumors and associated with cancer progression.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative effects of Pinolenic Acid (PNA) and its derivatives observed in various in vitro studies.
Table 1: Anti-inflammatory Effects of Pinolenic Acid
| Cell Type | Stimulant | PNA Concentration | Measured Parameter | % Reduction (Mean) | Reference |
| THP-1 Macrophages | LPS | 25 µM | IL-6 Release | 46% | [1] |
| THP-1 Macrophages | LPS | 25 µM | TNF-α Release | 18% | [1] |
| THP-1 Macrophages | LPS | 25 µM | PGE2 Release | 87% | [1] |
| RAW264.7 Macrophages | LPS | 50 µM | iNOS Expression | 55% | [1] |
| RAW264.7 Macrophages | LPS | 50 µM | COX-2 Expression | 10% | [1] |
| Human PBMCs (RA Patients) | LPS | Not Specified | IL-6 Release | 60% | [1] |
| Human PBMCs (RA Patients) | LPS | Not Specified | TNF-α Release | Not Specified | [1] |
| Human PBMCs (Healthy Controls) | LPS | Not Specified | IL-6 Release | 50% | [1] |
| Human PBMCs (Healthy Controls) | LPS | Not Specified | TNF-α Release | 35% | [1] |
Table 2: Effects of Pinolenic Acid on Macrophage Function
| Cell Type | Assay | PNA Concentration | Measured Parameter | % Inhibition (Mean) | Reference |
| THP-1 Monocytes | Chemokine-induced Migration | 25-100 µM | Cell Migration | 55% | [6] |
| THP-1 Macrophages | Macropinocytosis (Lucifer Yellow) | 25-100 µM | Lucifer Yellow Uptake | 50-55% | [6] |
| THP-1 Macrophages | Oxidized LDL Uptake (DiI-oxLDL) | 25 µM | DiI-oxLDL Uptake | 40% | [6] |
| Human Monocyte-Derived Macrophages (HMDMs) | Macropinocytosis (Lucifer Yellow) | 25-100 µM | Lucifer Yellow Uptake | 40-50% | [6] |
| Human Monocyte-Derived Macrophages (HMDMs) | Oxidized LDL Uptake (DiI-oxLDL) | 25 µM | DiI-oxLDL Uptake | 25% | [6] |
Table 3: Anti-Cancer Effects of Pinolenic Acid
| Cell Line | PNA Concentration | Measured Parameter | % Reduction (Mean) | Reference |
| MDA-MB-231 (Human Breast Cancer) | Not Specified | Arachidonic Acid in Phospholipids | 45% (from 12.6% to 4.9%) | [5] |
| MDA-MB-231 (Human Breast Cancer) | 50-100 µM | PGE2 Generation | Not Specified (Dose-dependent reduction) | [1] |
| MDA-MB-231 (Human Breast Cancer) | 50-100 µM | COX-2 mRNA and Protein Levels | Lowered | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the biological activities of this compound.
NF-κB Activation Assay (Luciferase Reporter)
This protocol is designed to quantify the inhibitory effect of PAME on NF-κB activation in response to an inflammatory stimulus.
Materials:
-
HEK293 or THP-1 cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM or RPMI-1640 medium with 10% FBS
-
TNF-α or Lipopolysaccharide (LPS)
-
This compound (PAME)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 or THP-1 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
PAME Treatment: Pre-treat the cells with various concentrations of PAME (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold inhibition of NF-κB activity by PAME compared to the stimulated control.
Cytokine Release Assay (ELISA)
This protocol measures the effect of PAME on the release of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (PAME)
-
Human TNF-α and IL-6 ELISA kits
-
96-well plate
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.
-
PAME Treatment: Pre-treat the cells with various concentrations of PAME for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration of TNF-α and IL-6 in each sample. Calculate the percentage of inhibition of cytokine release by PAME.
Macrophage Macropinocytosis Assay
This protocol assesses the effect of PAME on the fluid-phase uptake by macrophages using Lucifer Yellow.
Materials:
-
THP-1 cells or Human Monocyte-Derived Macrophages (HMDMs)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Lucifer Yellow CH, potassium salt
-
This compound (PAME)
-
Ice-cold PBS
-
Cell lysis buffer
-
Fluorometer
Protocol:
-
Macrophage Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
PAME Treatment: Treat the macrophages with various concentrations of PAME for 24 hours.
-
Lucifer Yellow Incubation: Incubate the cells with Lucifer Yellow (e.g., 1 mg/mL) in serum-free medium for 1 hour at 37°C.
-
Washing: Wash the cells extensively with ice-cold PBS to remove extracellular Lucifer Yellow.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorometer (excitation ~428 nm, emission ~536 nm).
-
Data Analysis: Normalize the fluorescence intensity to the total protein concentration of each sample. Calculate the percentage of inhibition of Lucifer Yellow uptake by PAME.
Oxidized LDL Uptake Assay
This protocol evaluates the effect of PAME on the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages.
Materials:
-
THP-1 cells or HMDMs
-
PMA for THP-1 differentiation
-
DiI-labeled oxidized LDL (DiI-oxLDL)
-
This compound (PAME)
-
DAPI for nuclear staining (optional)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Macrophage Differentiation (for THP-1): Differentiate THP-1 cells into macrophages as described in protocol 3.3.
-
PAME Treatment: Treat the macrophages with various concentrations of PAME for 24 hours.
-
DiI-oxLDL Incubation: Incubate the cells with DiI-oxLDL (e.g., 10 µg/mL) for 4-6 hours at 37°C.
-
Washing: Wash the cells with PBS to remove unbound DiI-oxLDL.
-
Analysis:
-
Fluorescence Microscopy: Fix the cells, optionally counterstain with DAPI, and visualize the uptake of DiI-oxLDL using a fluorescence microscope.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or the percentage of DiI-positive cells. Calculate the percentage of inhibition of DiI-oxLDL uptake by PAME.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: PAME inhibits the NF-κB signaling pathway.
Caption: PAME regulates metabolic pathways.
Caption: General workflow for in vitro PAME studies.
Conclusion
This compound demonstrates significant therapeutic potential through its multi-faceted mechanisms of action. The provided protocols and data serve as a valuable resource for researchers investigating PAME's role in inflammation, metabolic disorders, and cancer. Further exploration of its in vivo efficacy and safety profile is warranted to advance its development as a novel therapeutic agent.
References
- 1. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Untitled 2 [kms.ac.jp]
- 6. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Applications of High-Purity Pinolenic Acid Methyl Ester: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of high-purity Pinolenic Acid (PLA) methyl ester, including commercial suppliers, detailed application notes, and experimental protocols. Pinolenic acid, a unique polyunsaturated fatty acid found in pine nuts, is gaining significant attention for its potential therapeutic applications in appetite suppression, lipid metabolism modulation, and anti-inflammatory responses.
Commercial Availability of High-Purity Pinolenic Acid Methyl Ester
High-purity this compound is available from several reputable suppliers, primarily for research and development purposes. The product is typically offered with a purity of ≥98% and is often supplied as a solution in ethanol. When sourcing this compound, it is crucial to obtain a certificate of analysis for lot-specific data.
| Supplier | Product Name | Purity | Formulation | CAS Number |
| Cayman Chemical | This compound | ≥98% | A solution in ethanol | 38406-57-4 |
| Santa Cruz Biotechnology (SCBT) | This compound | Information available upon request | Information available upon request | 38406-57-4 |
| Clinivex | This compound | Information available upon request | Information available upon request | 38406-57-4 |
| Chemlyte Solutions | This compound | 99.0% | Liquid | 38406-57-4 |
| Bertin Bioreagent (distributor for Cayman Chemical) | This compound | ≥98% | A solution in ethanol | 38406-57-4 |
| Cambridge Bioscience (distributor for Cayman Chemical) | This compound | ≥98% | A solution in ethanol | 38406-57-4 |
Application Notes: Mechanisms of Action
This compound serves as a more stable and lipophilic precursor to pinolenic acid, facilitating its use in various experimental settings. The biological activities of pinolenic acid are primarily attributed to its influence on key signaling pathways involved in appetite control and metabolic regulation.
Appetite Suppression via Satiety Hormone Release
Pinolenic acid has been shown to stimulate the release of the satiety hormones cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gut.[1][2] These hormones play a crucial role in signaling fullness to the brain, thereby reducing food intake.[3][4] This effect is believed to be mediated through the activation of free fatty acid receptors FFAR1 (GPR40) and FFAR4 (GPR120).[1]
Signaling Pathway of Pinolenic Acid in Appetite Suppression
Pinolenic acid stimulates enteroendocrine cells to release CCK and GLP-1, which signal satiety to the brain.
Modulation of Lipid Metabolism via the AMPK/SIRT1 Pathway
In hepatocytes, pinolenic acid has been demonstrated to downregulate the lipid anabolic pathway.[5] It reduces the expression of genes involved in fatty acid and cholesterol synthesis. This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway, which plays a central role in cellular energy homeostasis.[6]
Pinolenic Acid's Role in Hepatic Lipid Metabolism
Pinolenic acid activates the AMPK/SIRT1 pathway, leading to reduced lipogenesis and increased fatty acid oxidation.
Quantitative Data Summary
The following tables summarize the quantitative effects of pinolenic acid observed in human clinical trials and in vitro studies.
Table 1: Effects of Pinolenic Acid on Appetite Suppression in Overweight Individuals [7][8]
| Outcome Measure | Effect of Pinolenic Acid (3g) vs. Placebo (Olive Oil) |
| Cholecystokinin (CCK) Release | ▲ 60% increase at 30 minutes post-ingestion |
| Glucagon-like peptide-1 (GLP-1) Release | ▲ 25% increase at 60 minutes post-ingestion |
| "Desire to Eat" (Visual Analog Scale) | ▼ 29% reduction at 30 minutes post-ingestion |
| "Prospective Food Intake" (Visual Analog Scale) | ▼ 36% reduction at 30 minutes post-ingestion |
Table 2: Effects of Pinolenic Acid on Gene Expression in HepG2 Cells [5]
| Gene | Function | Change in mRNA Levels with Pinolenic Acid (50 µM) |
| SREBP-1c | Master regulator of lipogenesis | ▼ 53% decrease |
| FAS | Fatty acid synthesis | ▼ 54% decrease |
| SCD1 | Fatty acid desaturation | ▼ 38% decrease |
| HMGCR | Cholesterol synthesis | ▼ 30% decrease |
| LDLr | LDL cholesterol uptake | ▼ 43% decrease |
Table 3: Anti-inflammatory Effects of Pinolenic Acid on Macrophages [9][10][11][12]
| Cell Type | Inflammatory Stimulus | Pinolenic Acid Concentration | Measured Parameter | % Reduction (vs. control) |
| THP-1 Macrophages | LPS | 50 µM | IL-6 Production | 46% |
| THP-1 Macrophages | LPS | 50 µM | TNF-α Production | 18% |
| Murine Microglial (BV-2) | LPS | 50 µM | IL-6 Production | 74% |
| Murine Microglial (BV-2) | LPS | 50 µM | TNF-α Production | 27% |
| PBMCs (RA patients) | LPS | 25-50 µM | IL-6 Release | 60% |
| PBMCs (RA patients) | LPS | 25-50 µM | TNF-α Release | 23% |
Experimental Protocols
Protocol 1: Clinical Trial for Appetite Suppression Assessment
This protocol outlines a randomized, double-blind, placebo-controlled crossover study to evaluate the effects of Pinolenic Acid on satiety hormones and appetite.[7]
1. Study Population: Overweight but otherwise healthy individuals (BMI 25-30 kg/m ²).
2. Intervention:
- Active Arm: 3 grams of Pinolenic Acid in capsules.
- Placebo Arm: 3 grams of olive oil in identical capsules.
3. Procedure:
- Participants fast overnight.
- A baseline blood sample is collected.
- Participants ingest either the active or placebo capsules.
- Blood samples are collected at 30, 60, 90, 120, 180, and 240 minutes post-ingestion.
- Subjective appetite is assessed at each time point using a 100-mm Visual Analogue Scale (VAS) for "desire to eat" and "prospective food intake".
4. Biomarker Analysis:
- Plasma levels of CCK and GLP-1 are quantified using commercially available ELISA kits.
Experimental Workflow for Appetite Suppression Clinical Trial
Workflow for a crossover clinical trial investigating the effects of pinolenic acid on appetite.
Protocol 2: In Vitro Anti-inflammatory Assay in Macrophages
This protocol details a cell-based assay to determine the anti-inflammatory effects of this compound on LPS-stimulated macrophages.[1]
1. Cell Culture:
- Culture RAW 264.7 murine macrophages or THP-1 human monocytes (differentiated into macrophages) in appropriate media.
2. Treatment:
- Pre-treat macrophages with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for 2 hours.
3. Stimulation:
- Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
4. Measurement of Inflammatory Mediators:
- Cytokines (TNF-α, IL-6): Collect cell culture supernatants and quantify cytokine levels using ELISA kits.
- Nitric Oxide (NO): Measure nitrite (B80452) accumulation in the supernatant using the Griess reagent.
- Prostaglandin E2 (PGE2): Quantify PGE2 levels in the supernatant using an ELISA kit.
5. Western Blot Analysis:
- Lyse the cells and perform Western blotting to analyze the protein expression of key inflammatory enzymes like iNOS and COX-2.
Protocol 3: HepG2 Cell Lipid Metabolism Assay
This protocol describes an in vitro assay to investigate the effect of this compound on the expression of genes involved in lipid metabolism in human hepatoma cells.[5]
1. Cell Culture:
- Culture HepG2 cells in a suitable medium until they reach 70-80% confluency.
2. Treatment:
- Treat the cells with 50 µM this compound or a bovine serum albumin (BSA) control in serum-free medium for 24 hours.
3. RNA Extraction and qRT-PCR:
- Isolate total RNA from the cells.
- Perform reverse transcription to synthesize cDNA.
- Quantify the mRNA expression levels of target genes (e.g., SREBP-1c, FAS, SCD1, HMGCR, LDLr) using real-time quantitative PCR (qRT-PCR). Normalize the expression to a housekeeping gene (e.g., GAPDH).
4. Western Blot Analysis:
- Analyze the protein levels of key targets, such as the LDL receptor, by Western blotting to correlate with gene expression changes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pinolenic Acid Downregulates Lipid Anabolic Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pinolenic Acid methyl ester stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Pinolenic Acid methyl ester for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1][2][3] It is recommended to store it in a tightly sealed container, protected from light and in a dry, cool, and well-ventilated area.[2][4][5] To prevent oxidation, it is advisable to store it under an inert gas, such as nitrogen or argon, as it can be sensitive to air.[5]
Q2: What is the expected shelf-life of this compound?
When stored correctly at -20°C, this compound is expected to be stable for at least two years.[3][4] However, for solutions of similar polyunsaturated fatty acid methyl esters, a shorter stability period of one month at -20°C and six months at -80°C has been suggested, especially when in solution and protected from light under a nitrogen atmosphere.[2]
Q3: How does temperature affect the stability of this compound?
This compound, being a polyunsaturated fatty acid (PUFA) methyl ester, is susceptible to degradation at higher temperatures. Room temperature storage is not recommended for long-term stability due to the increased risk of oxidation.[5] For optimal stability, adherence to the recommended -20°C storage temperature is crucial.
Q4: Is this compound sensitive to light and air?
Yes, exposure to light and air (oxygen) can significantly accelerate the degradation of this compound through oxidation.[1][2] It is crucial to store it in a light-protected container (e.g., an amber vial) and to minimize headspace in the container or purge with an inert gas.
Q5: Are repeated freeze-thaw cycles detrimental to the stability of this compound solutions?
Yes, it is highly recommended to aliquot solutions of this compound into single-use vials to avoid repeated freeze-thaw cycles.[2] These cycles can accelerate degradation and may affect the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of biological activity. | Degradation of this compound due to improper storage or handling. | Verify that the compound has been stored at -20°C, protected from light and air. If degradation is suspected, it is advisable to use a fresh, unopened vial. For quantitative assessment of purity, consider analytical testing such as GC-MS. |
| Visible changes in the product (e.g., color change, precipitation, oily film). | Oxidation or degradation of the product. Advanced oxidation can lead to the formation of insoluble gums and sediments.[6] | Do not use the product if its physical appearance has changed. Discard the vial and use a new one that has been stored under the recommended conditions. |
| Difficulty dissolving the compound. | The compound may have degraded or polymerized. | Ensure you are using a suitable solvent as recommended by the supplier. If solubility issues persist with a previously soluble batch, it may be a sign of degradation. |
Data on Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[1][2][3] | Minimizes oxidation and degradation. |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon).[5] | Prevents oxidation from atmospheric oxygen. |
| Light Exposure | Protect from light (use amber vials or store in the dark).[2] | Light can catalyze oxidative reactions. |
| Container | Tightly sealed container.[2][4][5] | Prevents exposure to air and moisture. |
| Freeze-Thaw Cycles | Avoid by aliquoting into single-use vials.[2] | Prevents degradation caused by repeated temperature changes. |
Table 2: Factors Influencing the Stability of Polyunsaturated Fatty Acid Methyl Esters
| Factor | Effect on Stability | Mitigation Strategy |
| Oxygen (Air) | Accelerates autoxidation.[1] | Store under inert gas, minimize headspace in vials. |
| Light (UV Radiation) | Promotes oxidation.[1] | Use amber or opaque containers, store in the dark. |
| Elevated Temperature | Increases the rate of degradation. | Store at recommended low temperatures (-20°C or -80°C). |
| Metal Contaminants | Can catalyze oxidation.[1] | Use high-purity solvents and clean storage containers. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by GC-MS
This protocol outlines the procedure for converting this compound to a volatile derivative for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to assess its purity and degradation. This method is adapted from standard procedures for fatty acid analysis.[7]
Materials:
-
This compound sample
-
Methanolic sodium hydroxide (B78521) (0.5 M)
-
Boron trifluoride (BF3) in methanol (B129727) (14%)
-
n-Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., Heptadecanoic acid methyl ester)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a screw-capped glass tube.
-
Add a known amount of the internal standard.
-
-
Saponification:
-
Add 2 mL of 0.5 M methanolic sodium hydroxide to the tube.
-
Heat the mixture at 100°C for 5-10 minutes until the solution is clear.
-
-
Esterification:
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF3 in methanol.
-
Heat the mixture again at 100°C for 5-10 minutes.
-
-
Extraction of Fatty Acid Methyl Esters (FAMEs):
-
Cool the tube to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the tube vigorously for 30 seconds.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into the GC-MS system.
-
Use an appropriate capillary column (e.g., a highly polar column) for the separation of FAMEs.
-
Set the GC oven temperature program to achieve good separation of the fatty acid methyl esters.
-
The mass spectrometer can be operated in either full scan mode for identification of degradation products or in selected ion monitoring (SIM) mode for quantification of this compound.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
References
Technical Support Center: Preventing Oxidation of Pinolenic Acid Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of pinolenic acid methyl ester during experimental procedures.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Question: Why are my experimental results inconsistent when using stored this compound?
-
Answer: Inconsistent results are often due to the degradation of this compound during storage. As a polyunsaturated fatty acid methyl ester, it is highly susceptible to oxidation, which can alter its chemical structure and biological activity.[1] To troubleshoot, it is crucial to assess the integrity of your stored sample.
-
Recommended Actions:
-
Assess Purity: Re-analyze the purity of your this compound sample using Gas Chromatography (GC).
-
Check for Oxidation: Determine the Peroxide Value (PV) and p-Anisidine (B42471) Value (AV) of the stored sample. Elevated values are indicative of significant oxidative degradation.[1]
-
-
Issue 2: Visible changes in the this compound sample.
-
Question: My this compound sample has changed in color and has a rancid odor. What does this indicate?
-
Answer: Visible changes such as yellowing or browning, development of a rancid smell, and increased viscosity are all indicators of advanced degradation of the this compound.[1] These changes are caused by the formation of primary and secondary oxidation products.
-
Recommended Actions:
-
Discard the Sample: It is highly recommended to discard any sample that shows visible signs of degradation, as it is no longer suitable for experimental use.
-
Review Storage Conditions: Ensure that your storage protocols are adequate to prevent future degradation.
-
-
Issue 3: How to properly store this compound to prevent oxidation.
-
Question: What are the optimal storage conditions for preventing the oxidation of this compound?
-
Answer: Proper storage is critical for maintaining the stability of this compound. The primary factors that accelerate its degradation are exposure to oxygen, light, and high temperatures.[1]
-
Recommended Storage Protocol:
-
Temperature: Store at -20°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light: Protect from light by using amber glass vials or by storing in a dark location.
-
Antioxidants: Consider adding a suitable antioxidant to the sample before storage.
-
-
Issue 4: Choosing an appropriate antioxidant.
-
Question: What type of antioxidant is effective in preventing the oxidation of this compound?
-
Answer: Both natural and synthetic antioxidants can be used to inhibit the oxidation of polyunsaturated fatty acid methyl esters.
-
Examples of Effective Antioxidants:
-
Synthetic: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used and have been shown to be effective.
-
Natural: Tocopherols (Vitamin E) and essential oils containing phenolic compounds like eugenol (B1671780) and carvacrol (B1668589) can also be used.
-
-
Important Consideration: The concentration of the antioxidant should be optimized, as high concentrations can sometimes have a pro-oxidant effect.[1]
-
Quantitative Data on Oxidative Stability
The following tables summarize key data related to the oxidative stability of fatty acid methyl esters (FAMEs). While data specific to this compound is limited in the public domain, the following examples for other FAMEs provide a useful reference for comparison.
Table 1: Effect of Antioxidants on the Oxidative Stability of Canola Methyl Ester (CME)
| Antioxidant (Concentration) | Induction Period (hours) at 110°C |
| Neat CME (No Antioxidant) | 5.53 |
| BHT (100 ppm) | 6.14 |
| BPH (100 ppm) | 6.93 |
Data adapted from a study on Canola Fatty Acid Methyl Ester.[2][3][4]
Table 2: Key Analytical Methods for Assessing this compound Stability
| Parameter | Method | Principle | Interpretation of High Values |
| Primary Oxidation | Peroxide Value (PV) | Titrimetric or spectrophotometric determination of hydroperoxides.[1] | Indicates the initial stages of lipid oxidation.[1] |
| Secondary Oxidation | p-Anisidine Value (AV) | Spectrophotometric measurement of aldehydes formed from the decomposition of hydroperoxides. | Indicates the later stages of lipid oxidation and the presence of off-flavors. |
| Overall Oxidative Stability | Oxidative Stability Index (OSI) / Rancimat | Measures the induction period before rapid oxidation occurs under accelerated conditions (high temperature and airflow).[1] | A shorter induction time indicates lower stability.[1] |
| Degradation Products | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile and non-volatile degradation products.[1] | Provides a detailed profile of the degradation products formed.[1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the oxidation of this compound are provided below.
Protocol 1: Determination of Peroxide Value (PV)
This method determines the concentration of hydroperoxides, which are primary oxidation products.
-
Principle: The method is based on the reaction of hydroperoxides with iodide ions to form iodine. The liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution.[1]
-
Reagents:
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
-
-
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl, and place it in the dark for exactly 1 minute.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution with constant and vigorous shaking until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration, with constant shaking, until the blue color disappears completely.
-
Record the volume of sodium thiosulfate solution used.
-
A blank determination should be performed under the same conditions.
-
-
Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
Protocol 2: Determination of p-Anisidine Value (AV)
This method measures the amount of aldehydes (principally 2-alkenals), which are secondary oxidation products.
-
Principle: Aldehydes in the sample react with p-anisidine in a solvent to form a yellowish product. The intensity of the color, which is proportional to the aldehyde concentration, is measured spectrophotometrically at 350 nm.[5]
-
Reagents:
-
p-Anisidine reagent (0.25% w/v in glacial acetic acid)
-
Procedure:
-
Accurately weigh a suitable amount of the this compound sample into a 25 mL volumetric flask and dilute to volume with isooctane.
-
Measure the absorbance of this solution at 350 nm using a spectrophotometer, with isooctane as the blank. This is the initial absorbance (Ab).
-
Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second (blank) test tube.
-
To each tube, add 1 mL of the p-anisidine reagent, stopper, and shake.
-
After exactly 10 minutes, measure the absorbance of the sample solution against the blank solution at 350 nm. This is the final absorbance (As).
-
-
Calculation: p-Anisidine Value = [25 * (1.2 * As - Ab)] / W Where:
-
As = Absorbance of the sample solution after reaction with p-anisidine
-
Ab = Absorbance of the sample solution in isooctane
-
W = Weight of the sample (g)
-
Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay is a widely used method for measuring malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.[6]
-
Reagents:
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
-
Malondialdehyde (MDA) standard solution
-
-
Procedure:
-
Mix the this compound sample with the TCA solution to precipitate any interfering proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add the TBA solution to the supernatant.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 10-15 minutes) to allow for color development.
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink solution at 532 nm.
-
Prepare a standard curve using known concentrations of MDA.
-
-
Calculation: The concentration of MDA in the sample is determined by comparing its absorbance to the standard curve.
Visualizations
Autoxidation Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of Oxidative Storage Stability of Canola Fatty Acid Methyl Ester Stabilised with Antioxidants - Neliti [neliti.com]
- 5. crystal-filtration.com [crystal-filtration.com]
- 6. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
Technical Support Center: Pinolenic Acid Methyl Ester Quantification
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quantification of Pinolenic Acid methyl ester (PLAME).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of this compound?
The accurate quantification of Pinolenic Acid (PNA) and its methyl ester (PLAME) is challenging due to its unique structure and chemical properties. As a polyunsaturated fatty acid (PUFA), it is highly susceptible to oxidation and isomerization (conversion between cis and trans forms), which can occur during sample preparation, derivatization, and analysis.[1][2] Key challenges include preventing degradation, achieving complete derivatization for Gas Chromatography (GC) analysis, and separating it from other structurally similar fatty acid isomers.[3][4]
Q2: Which analytical method is better for PLAME quantification: GC-MS or HPLC?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for fatty acid analysis, with the choice depending on the specific experimental needs.
-
GC-MS: Offers high sensitivity and selectivity and is a robust, widely used method for fatty acid analysis.[5] However, it requires a derivatization step to convert the non-volatile pinolenic acid into its more volatile methyl ester (PLAME).[5][6] This adds a step to sample preparation where issues like incomplete reactions or isomerization can arise.[3][6]
-
LC-MS/MS: This method is often preferred for its high sensitivity and specificity and can frequently analyze fatty acids without a chemical derivatization step.[6] This simplifies the workflow, reduces analysis time, and minimizes potential analyte loss.[6]
-
HPLC with UV or ELSD: HPLC can also be used, but since fatty acids lack a strong UV chromophore, pre-column derivatization is often required to enable sensitive UV detection.[7] HPLC with an Evaporative Light-Scattering Detector (HPLC-ELSD) can analyze fatty acids without derivatization.[8]
Q3: Why is derivatization necessary for the GC-MS analysis of pinolenic acid?
Derivatization is a chemical process that modifies an analyte to make it more suitable for a specific analytical method.[6] Fatty acids like pinolenic acid are not volatile enough to travel through a GC column at typical operating temperatures.[6] The derivatization process, most commonly methylation to form Fatty Acid Methyl Esters (FAMEs), converts the polar carboxylic acid group into a less polar, more volatile ester.[5][9] This increases thermal stability, leading to improved chromatographic peak shape and more sensitive detection.[6]
Q4: How should I choose an internal standard for pinolenic acid quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as Deuterated Pinolenic Acid (e.g., Pinolenic Acid-d5).[6] This is because it behaves almost identically to the analyte during extraction, derivatization, and ionization, correcting for variations in these steps. If an isotope-labeled standard is unavailable, a structurally similar fatty acid with a different chain length or degree of unsaturation that is not naturally present in the sample (e.g., heptadecanoic acid, C17:0) can be used.[5][6]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Peak Tailing) in GC-MS
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | The most common cause is the presence of underivatized pinolenic acid. The free carboxylic acid group interacts strongly with active sites in the GC system, causing tailing.[6] Solution: Ensure the derivatization reaction (e.g., methylation) goes to completion. Optimize reaction time and temperature, use fresh reagents, and ensure the sample is free of water, which can interfere with the reaction.[6][10] |
| Active Sites in the GC System | The GC inlet liner, column, or seals may have active sites that interact with the analyte.[6] Solution: Use a deactivated inlet liner. Trim the first few centimeters from the front of the GC column. Replace the septa and seals. |
| Improper Injection Temperature | If the injector temperature is too low, the analyte may not volatilize efficiently and quickly, leading to a broad, tailing peak.[6] Solution: Optimize the injector temperature to ensure rapid volatilization of PLAME. |
Issue 2: Low or No Analyte Signal Detected
| Potential Cause | Troubleshooting Step |
| Sample Degradation (Oxidation) | Pinolenic acid is a PUFA and is prone to oxidation, which can lead to significant analyte loss.[1] Solution: Protect the sample from oxygen and light. Work at low temperatures and purge solvents with an inert gas like nitrogen or argon.[1] Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) during sample extraction and storage.[6] |
| Inefficient Extraction | The lipid extraction from the sample matrix may be incomplete. Solution: Optimize the extraction solvent system (e.g., chloroform:methanol (B129727) 2:1, v/v) and method (e.g., vortexing, sonication).[5] For complex matrices, consider using Solid Phase Extraction (SPE) for cleanup and concentration.[6] |
| Loss During Derivatization | The analyte can be lost during the heating and extraction steps of the derivatization protocol. Solution: Ensure reaction vials are properly sealed. Optimize heating time and temperature to avoid degradation.[3] Carefully perform the liquid-liquid extraction of the FAMEs to ensure complete recovery.[5] |
| Incorrect Mass Spectrometer Settings | The MS may not be set to monitor the correct ions for PLAME. Solution: Verify that the MS parameters, especially the selected ions for Selected Ion Monitoring (SIM) mode in GC-MS or MRM transitions for LC-MS/MS, are correctly set for pinolenic acid and its derivative.[6] |
Issue 3: Poor Reproducibility and Inconsistent Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Internal Standard Addition | Variability in the amount of internal standard added will directly impact the accuracy and reproducibility of the quantification. Solution: Use a high-precision pipette or an automated liquid handler to add the internal standard. Ensure the internal standard is fully dissolved and the solution is homogeneous before use.[6] |
| Isomerization During Sample Prep | The cis-double bonds of pinolenic acid can isomerize to the more stable trans configuration, especially when exposed to heat, acid, or basic conditions during derivatization.[2][3] This leads to multiple peaks or a shift in retention time, causing inconsistent quantification. Solution: Use milder derivatization conditions. For acid-catalyzed methylation, H2SO4/methanol at 40°C for 10 min has been shown to minimize isomerization. For base-catalyzed methylation, NaOMe/methanol at 40°C for 10 min is recommended.[3] |
| Variability in Sample Preparation | Inconsistencies in any step of the sample preparation workflow (e.g., extraction time, evaporation of solvent, reconstitution volume) can lead to poor reproducibility.[6] Solution: Standardize all steps of the protocol. Use consistent timings, temperatures, and volumes for all samples and standards. |
Quantitative Data Summary
The performance of an analytical method is determined by its validation parameters. Below are typical performance characteristics for fatty acid quantification methods.
Table 1: Example Method Validation Parameters for PLAME Quantification
| Parameter | GC-FID / GC-MS | HPLC-UV / HPLC-ELSD |
| Linearity (r²) | > 0.99[11][12] | > 0.99[13][14] |
| Limit of Quantification (LOQ) | Method-dependent, typically in the low ng/mL to µg/mL range.[15] | Method-dependent, often slightly higher than GC-MS unless derivatized for high sensitivity.[13] |
| Accuracy (Recovery) | 96.2% to 103.9%[8] | 92.9% to 108.5%[8] |
| Precision (RSD%) | < 15% (typically < 5%)[12] | < 3% to < 10%[13][14] |
Note: These values are representative and should be experimentally determined for each specific laboratory setup and method.[5][7]
Experimental Protocols
Protocol 1: Derivatization of Pinolenic Acid to FAME for GC-MS Analysis
This protocol is a standard acid-catalyzed method adapted from established procedures.[5][16]
Materials:
-
Lipid extract or oil sample containing pinolenic acid
-
Internal standard solution (e.g., Heptadecanoic acid)
-
Methanolic Sodium Hydroxide (0.5 M)
-
Boron trifluoride (BF3) in methanol (14%)
-
n-Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Saponification: To approximately 25 mg of the oil or lipid extract in a screw-capped glass tube, add a known amount of the internal standard. Add 1.5 mL of 0.5 M methanolic NaOH.[5]
-
Heat the mixture at 100°C for 5-10 minutes until the lipids are completely dissolved.[5]
-
Esterification: Cool the solution and add 2 mL of 14% BF3 in methanol.[5]
-
Seal the tube and heat again at 100°C for 5-10 minutes.[5]
-
Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.[5]
-
Shake the tube vigorously for 30 seconds and allow the layers to separate.
-
Carefully transfer the upper hexane (B92381) layer, which contains the FAMEs, to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.[5]
-
Dilute the extract to an appropriate concentration with n-hexane for GC-MS analysis.[5]
Protocol 2: GC-MS Analysis of PLAME
The following are general starting conditions for the analysis of FAMEs and should be optimized for the specific instrument.[5]
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer
-
Column: A polar capillary column, such as one coated with cyanopropyl silicone (e.g., DB-23, SP-2560), is recommended for FAME separation.[17]
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 10 minutes at 240°C
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.[5]
-
Ions to Monitor for PLAME (m/z): The molecular ion and characteristic fragment ions should be selected. This must be confirmed by analyzing a pure standard of this compound.[5] Common fragment ions for FAMEs include m/z 74 and 87.[18]
Visualizations
Caption: General experimental workflow for PLAME quantification by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
- 12. perlan.com.pl [perlan.com.pl]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pinolenic Acid Methyl Ester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pinolenic Acid methyl ester.
Troubleshooting Guide
This section is designed to provide rapid solutions to specific problems that may arise during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Transesterification: The reaction may not have gone to completion. | - Increase Reaction Time: Extend the reaction time to ensure all triglycerides are converted. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Optimize Catalyst Concentration: The catalyst concentration may be too low. For base-catalyzed reactions, ensure the catalyst is not consumed by free fatty acids (FFAs). Consider a two-step process (acid esterification followed by base transesterification) if FFA content is high.[1] - Increase Methanol (B129727) to Oil Molar Ratio: A higher molar ratio of methanol to oil can shift the equilibrium towards the product side.[2][3] |
| Water Content in Reactants: The presence of water can lead to saponification (soap formation) in base-catalyzed reactions, which consumes the catalyst and reduces the yield.[3] | - Use Anhydrous Reactants: Ensure that the pine nut oil, methanol, and any solvents used are anhydrous. Dry the oil before the reaction if necessary. | |
| Inadequate Mixing: Poor mixing can result in a slow reaction rate due to the immiscibility of the oil and methanol. | - Increase Agitation Speed: Ensure vigorous stirring throughout the reaction to improve the contact between the reactants. | |
| Formation of a Gel or Emulsion (Soap Formation) | High Free Fatty Acid (FFA) Content in Pine Nut Oil: FFAs react with the base catalyst to form soap, especially in homogeneous catalysis.[1][3] | - Pre-treatment of the Oil: If the FFA content is high, pre-treat the oil with an acid catalyst to esterify the FFAs before proceeding with the base-catalyzed transesterification.[1] - Use a Heterogeneous Catalyst: Solid acid or base catalysts are less sensitive to FFAs and can minimize soap formation.[2] |
| Excessive Catalyst Concentration: Too much base catalyst can promote saponification. | - Reduce Catalyst Amount: Optimize the catalyst concentration to the minimum effective amount. | |
| Incomplete Separation of Glycerol (B35011) and Methyl Ester Layers | Soap Formation: The presence of soap acts as an emulsifier, preventing the separation of the glycerol and methyl ester layers. | - Wash with Warm Water: After the reaction, wash the mixture with warm, slightly acidic water to break the emulsion and remove the soap. - Centrifugation: Use a centrifuge to aid in the separation of the two layers. |
| Residual Methanol: Excess methanol can increase the solubility of glycerol in the methyl ester phase. | - Methanol Recovery: After the reaction, remove the excess methanol by distillation or evaporation under reduced pressure before the separation step. | |
| Low Purity of this compound | Incomplete Reaction: Unreacted mono-, di-, and triglycerides may remain in the product. | - Optimize Reaction Conditions: Refer to the "Low Yield" section to ensure the reaction goes to completion. |
| Contamination from Side Products: Byproducts from saponification or other side reactions may be present. | - Purification: Wash the crude methyl ester product with warm water to remove residual glycerol, methanol, and soap. Further purification can be achieved using silica (B1680970) gel chromatography. | |
| Oxidation of Pinolenic Acid: As a polyunsaturated fatty acid, pinolenic acid is susceptible to oxidation, especially at high temperatures. | - Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Lower Reaction Temperature: If using a highly active catalyst, it may be possible to lower the reaction temperature. |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound from pine nut oil?
The most common method is transesterification, also known as alcoholysis.[4] This chemical reaction involves reacting the triglycerides in pine nut oil with an alcohol, typically methanol, in the presence of a catalyst to produce fatty acid methyl esters (FAMEs), including this compound, and glycerol as a byproduct.[3]
2. What are the different types of catalysts that can be used for this synthesis?
There are three main types of catalysts used in transesterification:
-
Homogeneous Base Catalysts: Such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). These are widely used due to their high reaction rates and mild operating conditions.[2] However, they are sensitive to water and free fatty acids.[2]
-
Homogeneous Acid Catalysts: Including sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). These can catalyze both esterification of free fatty acids and transesterification of triglycerides, making them suitable for oils with high FFA content. However, the reaction is typically slower than with base catalysts.[1]
-
Heterogeneous Catalysts: These are solid catalysts, such as metal oxides and zeolites, that are in a different phase from the reactants.[2] Their main advantage is easy separation from the reaction mixture and potential for reuse, which simplifies the purification process.[2]
-
Enzymatic Catalysts (Lipases): These are a more environmentally friendly option and can work under mild conditions, but they are generally more expensive and have slower reaction rates.[2]
3. How can I monitor the progress of the transesterification reaction?
The progress of the reaction can be monitored using analytical techniques such as:
-
Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of triglycerides and the appearance of fatty acid methyl esters.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the most common and accurate method for quantitative analysis of the FAMEs produced.[5] This allows for the determination of the conversion yield and the purity of the this compound.
4. What are the optimal reaction conditions for base-catalyzed synthesis of this compound?
Optimal conditions can vary depending on the specific catalyst and the quality of the pine nut oil. However, typical ranges are:
-
Methanol to Oil Molar Ratio: 6:1 is commonly used for base-catalyzed reactions.[2]
-
Catalyst Concentration: For NaOH or KOH, this is typically around 1% (w/w) of the oil.
-
Reaction Temperature: A temperature of around 60°C is generally effective.[2]
-
Reaction Time: This can range from 1 to 3 hours, depending on the other reaction parameters.[3]
5. How do I purify the this compound after the reaction?
The purification process typically involves several steps:
-
Separation: Allow the reaction mixture to settle in a separatory funnel. The denser glycerol layer will separate at the bottom and can be drained off.
-
Washing: Wash the upper methyl ester layer with warm, slightly acidified water to remove any residual catalyst, soap, and glycerol. Follow this with a wash with distilled water until the wash water is neutral.
-
Drying: Dry the washed methyl ester layer over an anhydrous drying agent like sodium sulfate (B86663).
-
Solvent Removal: If any solvent was used, remove it using a rotary evaporator.
-
Further Purification (Optional): For high-purity applications, column chromatography on silica gel can be used to separate the this compound from other fatty acid methyl esters.
Data Presentation
Table 1: Comparison of Reaction Conditions for Transesterification of Vegetable Oils
| Parameter | Base-Catalyzed | Acid-Catalyzed | Enzymatic |
| Catalyst | NaOH, KOH | H₂SO₄, HCl | Lipases |
| Molar Ratio (Alcohol:Oil) | 6:1 | >20:1 | 3:1 |
| Temperature (°C) | 60 - 65 | 75 - 95 | 30 - 50 |
| Reaction Time | 1 - 3 hours | 9 - 24 hours | 24 - 72 hours |
| Catalyst Concentration | 0.5 - 1.5 wt% | 4 - 5 wt% | 5 - 10 wt% |
| Advantages | High reaction rate, mild conditions | Tolerant to high FFA and water content | Environmentally friendly, high purity product |
| Disadvantages | Sensitive to FFA and water, soap formation | Slower reaction, corrosive, high energy consumption | Expensive, slow reaction rate |
Note: The values in this table are general ranges and may need to be optimized for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Base-Catalyzed Transesterification of Pine Nut Oil
This protocol outlines a general procedure for the synthesis of this compound using a base catalyst.
Materials:
-
Pine nut oil
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Catalyst Preparation: Prepare a solution of sodium methoxide (B1231860) by dissolving the required amount of NaOH (e.g., 1 g for 100 g of oil) in methanol (e.g., 25 mL for 100 g of oil) with stirring in a separate flask. Ensure the NaOH is completely dissolved.
-
Reaction Setup: Place the pine nut oil (e.g., 100 g) in the reaction flask and heat it to the desired reaction temperature (e.g., 60°C) with stirring.
-
Reaction: Once the oil reaches the target temperature, slowly add the sodium methoxide solution to the reaction flask. Reflux the mixture for the desired reaction time (e.g., 1.5 hours) with continuous stirring.
-
Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer is glycerol, and the upper layer is the crude methyl esters.
-
Glycerol Removal: Carefully drain the glycerol layer.
-
Washing: Wash the methyl ester layer with a small amount of warm, dilute acid (e.g., 0.5% sulfuric acid) to neutralize any remaining catalyst, followed by several washes with warm distilled water until the washings are neutral.
-
Drying: Transfer the washed methyl ester layer to a clean flask and add anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: Filter off the sodium sulfate and, if necessary, remove any excess methanol or hexane using a rotary evaporator. The resulting product is the crude this compound.
Protocol 2: Analysis of this compound by GC-FID
This protocol provides a general method for the analysis of the synthesized product.
Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or equivalent)
-
Helium or Hydrogen as carrier gas
-
FAME standards for identification and quantification
-
Hexane for sample dilution
Procedure:
-
Sample Preparation: Dilute a small amount of the synthesized this compound in hexane to an appropriate concentration for GC analysis.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp up to 230°C at a rate of 4°C/minute, and hold for 10 minutes.
-
Carrier Gas Flow Rate: 1-2 mL/minute
-
Injection Volume: 1 µL
-
-
Analysis: Inject the prepared sample into the GC. Identify the this compound peak by comparing its retention time with that of a known standard.
-
Quantification: The concentration of this compound can be determined by using an internal or external standard calibration method.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical troubleshooting guide for low yield in this compound synthesis.
References
- 1. Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions [mdpi.com]
- 2. technoilogy.it [technoilogy.it]
- 3. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
Technical Support Center: GC-MS Analysis of Pinolenic Acid Methyl Ester
Welcome to the technical support center for the analysis of Pinolenic Acid methyl ester by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for successful analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Sample Preparation and Derivatization
Q1: Why is derivatization necessary for analyzing pinolenic acid with GC-MS?
A: Free fatty acids, like pinolenic acid, are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[1] This leads to significant analytical challenges, including poor, tailing peak shapes and potential adsorption to the GC column, which results in inaccurate and irreproducible data.[1] Derivatization, most commonly by converting the fatty acid into its corresponding fatty acid methyl ester (FAME), neutralizes the polar carboxyl group.[1] This increases the molecule's volatility and reduces its polarity, making it much more suitable for GC analysis and allowing for better separation.[1][2]
Q2: My derivatization to this compound appears incomplete. What are the potential causes and solutions?
A: Incomplete derivatization is a common issue that can lead to poor quantification and peak tailing of the free acid. Here are the likely causes and their solutions:
-
Presence of Water: Water can hinder the esterification reaction.[1] Ensure all glassware is dry and use anhydrous solvents. It is crucial to use high-quality derivatization reagents with low moisture content.
-
Ineffective Catalyst: The catalyst (e.g., Boron trifluoride - BF3) may be old or degraded. Use fresh reagents for optimal performance.
-
Incorrect Reaction Conditions: The temperature and reaction time are critical. For the BF3-methanol method, heating at 100°C for 5-10 minutes is typically required for complete esterification.[3] Ensure these parameters are optimized and controlled.
-
Sample Matrix Effects: The sample matrix may interfere with the reaction. Ensure that the initial saponification step is complete to free all fatty acids from glycerides before esterification.[4]
Category 2: Gas Chromatography (GC) Issues
Q3: My chromatogram shows significant peak tailing for this compound. How can I fix this?
A: Peak tailing, where a peak is asymmetrical with a trailing edge, can compromise integration and quantification.[5] It is often caused by either chemical or physical issues within the GC system.[6][7]
-
Active Sites: Highly polar analytes can interact with active sites (exposed silanol (B1196071) groups) in the injector liner, column, or detector, causing tailing.[6][7][8]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Solution: Bake out the column according to the manufacturer's instructions. If this fails, trim the column inlet.[1]
-
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create turbulence and unswept volumes, leading to tailing.[7]
-
Solution: Reinstall the column according to the manufacturer's specifications for your instrument.
-
-
Low Injector Temperature: If the injector temperature is too low for the analyte, it can cause slow volatilization, resulting in broad or tailing peaks.[8]
-
Solution: Ensure the injector temperature is appropriate, typically around 250°C for FAME analysis.[3]
-
Q4: How can I improve the separation of pinolenic acid isomers or other closely eluting FAMEs?
A: Achieving baseline separation is critical for accurate identification and quantification, especially for cis/trans isomers.[8][9]
-
Inappropriate GC Column: The choice of stationary phase is the most critical factor for selectivity.[8] For complex FAME mixtures and the separation of cis/trans isomers, a highly polar cyanopropyl-polysiloxane column (e.g., HP-88, CP-Sil 88) is preferred.[9][10] For general-purpose FAME analysis, a polyethylene (B3416737) glycol (PEG) type column (e.g., DB-WAX) can be used, but it may not separate all isomers.[3][10]
-
Suboptimal Oven Temperature Program: A ramp rate that is too fast will decrease resolution.
-
Solution: Decrease the oven temperature ramp rate (e.g., from 4°C/min to 2-3°C/min) to allow more interaction time with the stationary phase, improving separation.
-
-
Incorrect Carrier Gas Flow Rate: Column efficiency is dependent on the linear velocity of the carrier gas.[8]
-
Solution: Operate the column at its optimal flow rate, which is typically around 1 mL/min for helium.[3]
-
Category 3: Mass Spectrometry (MS) Issues
Q5: I am experiencing low sensitivity for this compound. How can I improve the signal?
A: Low sensitivity can be due to issues with the MS detector or the method parameters.
-
MS Detector Tuning: The detector may need to be tuned.
-
Solution: Perform an autotune or manual tune of the mass spectrometer to ensure optimal ion source and analyzer performance.
-
-
Incorrect Data Acquisition Mode: Full scan mode provides qualitative data but has lower sensitivity than Selected Ion Monitoring (SIM) mode.
-
Ion Source Contamination: A dirty ion source will reduce sensitivity.
-
Solution: Clean the ion source components (repeller, lenses) according to the manufacturer's maintenance guide.
-
Q6: What are the key mass spectral ions for identifying this compound?
A: Electron Ionization (EI) of FAMEs produces characteristic fragments. For this compound (molecular weight 292.5 g/mol ), the mass spectrum is used for identification.[3][13] For quantification, specific ions are chosen.
-
Quantifier Ion: This is typically a highly abundant and specific ion used for quantification. For this compound, m/z 79 is often used.[3]
-
Qualifier Ions: These are other characteristic ions used for confirmation of identity. Common qualifier ions include m/z 95, 109, and 123 .[3] The ratios of these ions to the quantifier ion should be consistent between samples and standards.
Experimental Protocols
Protocol 1: Derivatization of Pinolenic Acid to its Methyl Ester
This protocol is a standard method for preparing FAMEs using saponification followed by esterification with Boron Trifluoride (BF3) in methanol.[3][4]
Materials:
-
Sample containing pinolenic acid (e.g., pine nut oil)
-
0.5 M Methanolic Sodium Hydroxide (NaOH)
-
14% Boron Trifluoride (BF3) in Methanol
-
n-Hexane (high purity)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Saponification: Place approximately 25 mg of the oil or lipid extract into a screw-capped tube. Add 1.5 mL of 0.5 M methanolic NaOH.[3]
-
Heat the mixture at 100°C for 5-10 minutes until the fat globules are fully dissolved.[3]
-
Esterification: Cool the solution and add 2 mL of 14% BF3 in methanol.[3]
-
Heat the tube again at 100°C for 5-10 minutes.[3]
-
Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.[3]
-
Shake the tube vigorously for 30 seconds and allow the layers to separate.
-
Carefully transfer the upper hexane (B92381) layer, which contains the FAMEs, to a clean vial.
-
Dry the hexane extract by adding a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis. Dilute as necessary with hexane.
Protocol 2: General GC-MS Analysis Conditions
These are typical starting conditions for the analysis of FAMEs, including this compound. Parameters should be optimized for your specific instrument and column.[3]
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| GC Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). For isomer separation, an HP-88 or CP-Sil 88 is recommended.[3][9][10] |
| Carrier Gas | Helium at a constant flow of 1 mL/min.[3] |
| Inlet Temperature | 250°C.[3] |
| Injection Volume | 1 µL. |
| Injection Mode | Split (e.g., 50:1 ratio).[3] |
| Oven Program | Initial 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[3] |
| Ion Source Temp. | 230°C.[3] |
| Transfer Line Temp. | 250°C.[3] |
| Data Acquisition | Full Scan (m/z 50-400) for identification; SIM for quantification.[3] |
Quantitative Data Summary
Table 1: Mass Spectral Data for this compound This table provides key ions for use in Selected Ion Monitoring (SIM) mode for accurate quantification.
| Compound | Molecular Weight ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 292.5 | 79[3] | 95, 109, 123[3] |
| Note: The selection of ions should be verified by analyzing a pure standard of this compound on your instrument. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
GC Column Selection Logic
Caption: Logic for selecting the appropriate GC column.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. manuals.plus [manuals.plus]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C19H32O2 | CID 35027731 - PubChem [pubchem.ncbi.nlm.nih.gov]
avoiding isomerization during Pinolenic Acid methyl ester preparation
Welcome to the technical support center for the preparation of Pinolenic Acid Methyl Ester (PAME). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to minimize isomerization during the synthesis of PAME.
Frequently Asked Questions (FAQs)
Q1: What is pinolenic acid and why is its isomerization a concern?
A1: Pinolenic acid is a polyunsaturated fatty acid found in pine nut oil, with the chemical structure (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid. The "Z" configuration (cis) of its double bonds is crucial for its biological activity. Isomerization, the conversion of these cis double bonds to the more stable trans ("E") configuration, can occur during the preparation of its methyl ester for analysis (e.g., by gas chromatography). This is a significant concern as it can lead to inaccurate quantification and a loss of the desired biological properties of the final product.[1]
Q2: What are the main factors that cause isomerization during PAME preparation?
A2: The primary factors that promote the isomerization of pinolenic acid to its trans isomers are:
-
High Temperatures: Prolonged exposure to elevated temperatures during the reaction or purification steps can provide the energy needed for the double bonds to flip from the cis to the trans configuration.[2][3]
-
Strongly Acidic or Basic Conditions: Harsh acid or base catalysts can facilitate the isomerization process.[1]
-
Extended Reaction Times: Longer reaction times, especially under harsh conditions, increase the likelihood of isomerization.[3]
-
Presence of Oxygen: An oxygen-rich environment can promote radical-induced isomerization.[2]
Q3: Which analytical techniques are suitable for detecting and quantifying pinolenic acid isomers?
A3: Several analytical techniques can be used to separate and quantify the geometric isomers of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate different isomers, and MS provides confirmation of the molecular weight and fragmentation patterns.[1][4]
-
Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This is a powerful technique that provides excellent separation of geometric isomers of unsaturated fatty acids based on the differential interaction of silver ions with cis and trans double bonds.[1]
Q4: Are there methods to prepare PAME that inherently minimize isomerization?
A4: Yes, enzymatic methods offer a milder alternative to traditional chemical catalysis. Lipase-catalyzed esterification or transesterification can be performed under gentle conditions (e.g., lower temperatures), which significantly reduces the risk of isomerization.[5][6][7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High levels of trans-isomers detected in the final PAME product. | 1. Reaction temperature was too high. 2. A harsh catalyst (e.g., BF3 in methanol) was used. 3. The reaction time was too long. 4. The reaction was not conducted under an inert atmosphere. | 1. Lower the reaction temperature. For acid-catalyzed methods, consider temperatures around 40°C. 2. Switch to a milder acid catalyst like H2SO4/methanol (B129727) or HCl/methanol.[3] Alternatively, use a base-catalyzed or enzymatic method. 3. Optimize the reaction time to the minimum required for complete conversion.[3] 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-induced isomerization. |
| Low yield of PAME. | 1. Incomplete reaction. 2. Saponification of the ester product in base-catalyzed methods due to high free fatty acid or water content in the starting oil. 3. Inefficient extraction of the final product. | 1. Ensure proper mixing and stoichiometry of reagents. If using a milder method, a slightly longer reaction time may be necessary, but monitor for isomerization. 2. For oils with high free fatty acid content, consider a two-step process: acid-catalyzed esterification of free fatty acids followed by base-catalyzed transesterification of triglycerides. 3. Ensure complete phase separation during extraction and consider multiple extractions with the organic solvent. |
| Inconsistent results between batches. | 1. Variation in the quality of starting materials (e.g., age and storage of pine nut oil). 2. Inconsistent reaction conditions (temperature, time, reagent concentration). | 1. Use fresh, high-quality pine nut oil and store it properly to prevent oxidation. 2. Carefully control all reaction parameters. Use a temperature-controlled water bath or heating block for consistent heating. |
Quantitative Data on Isomerization
| Methylation Method | Typical Conditions | Relative Isomerization Risk | Notes |
| BF3 in Methanol | Often requires heating (e.g., 100°C) | High | Known to cause more significant isomerization of polyunsaturated fatty acids compared to other acid catalysts.[3][8] |
| H2SO4 in Methanol | Milder conditions (e.g., 40°C for 10 min) | Low to Moderate | A preferred acid-catalyzed method for minimizing isomerization of conjugated linolenic acids.[3] |
| HCl in Methanol | Milder conditions (e.g., 45°C for 60 min) | Low to Moderate | A cost-effective and appropriate substitute for BF3 in methanol, with a lower risk of causing isomerization.[8] |
| NaOMe in Methanol (Base-catalyzed) | Milder conditions (e.g., 40°C for 10 min) | Low | Very effective for transesterification of triglycerides and minimizes isomerization. Not suitable for free fatty acids.[3] |
| Enzymatic (Lipase-catalyzed) | Very mild conditions (e.g., 15-25°C) | Very Low | Considered the gentlest method, preserving the original cis-structure of the fatty acids.[7] |
Experimental Protocols
Protocol 1: Mild Acid-Catalyzed Esterification using H2SO4/Methanol
This method is recommended for the esterification of free pinolenic acid or for samples containing a mix of free fatty acids and triglycerides where minimizing isomerization is a priority.
Materials:
-
Pinolenic acid or pine nut oil
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
n-Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Screw-capped reaction vials
-
Water bath or heating block
Procedure:
-
Reagent Preparation: Prepare a 1% (v/v) solution of sulfuric acid in methanol by carefully adding 1 mL of concentrated H2SO4 to 99 mL of anhydrous methanol. Caution: This should be done in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: Place approximately 25 mg of the pinolenic acid or pine nut oil into a screw-capped reaction vial.
-
Esterification: Add 2 mL of the 1% H2SO4 in methanol solution to the vial.
-
Incubation: Tightly cap the vial and place it in a water bath or heating block at 40°C for 10-20 minutes.[3]
-
Extraction: After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the vial.
-
Phase Separation: Vortex the vial vigorously for 30 seconds and then allow the layers to separate.
-
Collection: Carefully transfer the upper hexane (B92381) layer containing the PAME to a clean vial.
-
Drying: Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Base-Catalyzed Transesterification using NaOMe/Methanol
This method is highly effective for converting triglycerides in pine nut oil to PAME with minimal isomerization. It is not suitable for esterifying free fatty acids.
Materials:
-
Pine nut oil
-
Sodium methoxide (B1231860) (NaOMe) solution in methanol (0.5 M)
-
n-Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Screw-capped reaction vials
-
Water bath or heating block
Procedure:
-
Reaction Setup: Place approximately 25 mg of pine nut oil into a screw-capped reaction vial.
-
Transesterification: Add 1.5 mL of 0.5 M sodium methoxide in methanol to the vial.
-
Incubation: Tightly cap the vial and place it in a water bath or heating block at 40°C for 10 minutes.[3]
-
Extraction: After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Vortex vigorously for 30 seconds and allow the layers to separate.
-
Collection: Transfer the upper hexane layer to a clean vial.
-
Drying: Dry the extract over anhydrous sodium sulfate.
-
Analysis: The sample is ready for GC-MS analysis.
Protocol 3: Enzymatic Esterification using Lipase (B570770)
This is the mildest method and is ideal when the preservation of the original fatty acid profile is critical.
Materials:
-
Pine nut oil fatty acids (obtained by saponification of the oil)
-
Methanol
-
Immobilized lipase (e.g., from Candida antarctica or Candida rugosa)
-
Molecular sieves (to remove water)
-
Orbital shaker
-
n-Hexane for extraction
Procedure:
-
Reaction Setup: In a sealed vial, combine the pine nut oil fatty acids and methanol in a suitable molar ratio (e.g., 1:3).
-
Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of the fatty acids).
-
Water Removal: Add molecular sieves to the reaction mixture to remove the water produced during esterification, which helps to drive the reaction to completion.
-
Incubation: Place the vial in an orbital shaker at a controlled low temperature (e.g., 15-25°C) for several hours (reaction time will need to be optimized, potentially up to 24 hours).[7]
-
Enzyme Removal: Separate the immobilized lipase from the reaction mixture by filtration or centrifugation.
-
Product Isolation: Evaporate the excess methanol under reduced pressure. The remaining liquid is the PAME-enriched fraction.
-
Purification (Optional): The product can be further purified by extraction with n-hexane.
Visualizations
Caption: Workflow for Mild Acid-Catalyzed PAME Preparation.
Caption: Workflow for Base-Catalyzed PAME Preparation.
Caption: Factors Influencing Isomerization During PAME Preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of monoacylglycerol containing pinolenic acid via stepwise esterification using a cold active lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of highly purified pinolenic acid from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
Technical Support Center: Purification of Pinolenic acid methyl ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Pinolenic Acid methyl ester from complex mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield of this compound | Incomplete saponification of pine nut oil. | Ensure complete hydrolysis of triglycerides by refluxing with an ethanolic solution of NaOH or KOH, followed by acidification.[1] |
| Suboptimal solvent-to-fatty acid ratio in low-temperature crystallization. | Experiment with different solvent-to-free fatty acid ratios; a 30:1 (v/w) n-hexane-to-FFA ratio has proven effective.[1] | |
| Inadequate cooling during low-temperature crystallization. | Ensure the crystallization temperature is sufficiently low. Optimal yields have been reported at temperatures as low as -85°C.[1] | |
| Insufficient fractionation time. | Allow adequate time for the crystallization process to complete. A fractionation time of 36 hours has been used successfully.[1] | |
| Inefficient separation of the liquid and solid fractions. | Use effective cold filtration or centrifugation to separate the liquid fraction (rich in pinolenic acid) from the solid precipitate.[1] | |
| Pinolenic acid degradation. | Pinolenic acid is prone to oxidation. Purge all solvents with an inert gas (e.g., nitrogen) and store samples under an inert atmosphere at low temperatures (-20°C).[2] | |
| Low Purity of this compound | Incomplete removal of saturated and monounsaturated fatty acids. | Optimize the urea-to-fatty acid ratio during urea (B33335) complexation. Ratios between 3:1 and 5:1 (w/w) are recommended for high purity.[3][4] |
| Co-elution of other fatty acid methyl esters during chromatography. | For silver nitrate (B79036) chromatography, adjust the polarity of the mobile phase to improve separation.[5] For HPLC, optimize the gradient of the mobile phase (e.g., acetonitrile (B52724) and water).[1] | |
| Incomplete derivatization to fatty acid methyl esters (FAMEs). | Ensure complete conversion of fatty acids to FAMEs using a standard procedure, such as with BF3-methanol, before GC analysis.[3][6] | |
| Inaccurate Quantification by GC | Improper calibration. | Use a certified FAME standard mix for calibration. If pinolenic acid is not in the standard, its identification should be confirmed by mass spectrometry (MS).[7] |
| Co-elution with other compounds. | High-resolution capillary GC columns (e.g., 100 m) can resolve complex mixtures of FAME isomers.[8] Specialized tandem mass spectrometry can help identify and resolve confounded peaks.[9] | |
| Sample degradation during analysis. | Minimize sample exposure to heat and oxygen. Use an autosampler to ensure consistent injection times and reduce the time samples spend at high temperatures in the GC inlet. | |
| Phase Separation Issues During Extraction | Emulsion formation. | The formation of soap during saponification can lead to emulsions.[10] Ensure proper acidification to break the soap and facilitate the release of free fatty acids.[11] Centrifugation can also help to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying pinolenic acid from pine nut oil?
A1: The initial step is typically the hydrolysis (saponification) of the triglycerides in the pine nut oil to yield a mixture of free fatty acids (FFAs). This is commonly achieved by refluxing the oil with an ethanolic solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), followed by acidification with an acid like HCl to protonate the fatty acid salts.[1][3]
Q2: What are the most common methods for enriching pinolenic acid?
A2: The most common methods for enriching pinolenic acid from the FFA mixture are low-temperature solvent fractionation and urea complexation.[1] Low-temperature fractionation relies on the lower solubility of saturated and monounsaturated fatty acids in a solvent like n-hexane at very low temperatures (e.g., -85°C), causing them to precipitate while the polyunsaturated pinolenic acid remains in solution.[1] Urea complexation involves the formation of crystalline inclusion complexes between urea and straight-chain saturated and monounsaturated fatty acids, leaving the bulkier, polyunsaturated pinolenic acid in the liquid filtrate.[1][3]
Q3: How can I achieve very high purity (>95%) of this compound?
A3: Achieving very high purity often requires a multi-step approach. A combination of enzymatic esterification followed by urea complexation has been shown to produce pinolenic acid with a purity greater than 95 mol%.[4] For even higher purity, preparative high-performance liquid chromatography (HPLC) using a reversed-phase C18 column is the method of choice.[1] Silver nitrate-impregnated silica (B1680970) gel chromatography is also a highly effective method for separating unsaturated fatty acids.[5]
Q4: What is the purpose of converting pinolenic acid to its methyl ester for analysis?
A4: Pinolenic acid is converted to its more volatile fatty acid methyl ester (FAME) for analysis by gas chromatography (GC).[3] This derivatization is a necessary step to increase the volatility of the fatty acid, allowing it to be analyzed by GC.[6]
Q5: How can I confirm the identity of the pinolenic acid peak in my GC chromatogram?
A5: The identity of the this compound peak should be confirmed using gas chromatography-mass spectrometry (GC-MS).[6] By comparing the mass spectrum of the peak to a known standard or a spectral library, you can confidently identify it.
Experimental Protocols
Protocol 1: Saponification of Pine Nut Oil
-
In a round-bottom flask, add the pine nut oil and an ethanolic solution of potassium hydroxide (KOH).[3]
-
Reflux the mixture with stirring until the oil is completely dissolved and the solution becomes clear, indicating the completion of saponification.[1]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Acidify the mixture to a pH of 4-5 with 6N HCl to protonate the fatty acid salts.[3]
-
Extract the free fatty acids (FFAs) with n-hexane. Repeat the extraction three times.[3]
-
Combine the organic (n-hexane) layers and wash with distilled water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the n-hexane using a rotary evaporator to obtain the free fatty acid mixture. Store under a nitrogen atmosphere at -20°C.[3]
Protocol 2: Urea Complexation for Pinolenic Acid Enrichment
-
Dissolve the FFA mixture obtained from Protocol 1 in 95% ethanol (B145695) or methanol (B129727) with gentle heating (60-70°C) and stirring.[3]
-
In a separate flask, prepare a saturated solution of urea in 95% ethanol or methanol at 60-70°C.
-
Add the FFA solution to the urea solution. A recommended starting urea-to-FFA ratio is between 3:1 and 5:1 (w/w).[3][4]
-
Allow the mixture to cool slowly to room temperature, and then transfer it to a refrigerator or cooling bath (e.g., 4°C) to facilitate crystallization.[1]
-
Separate the liquid filtrate (non-urea complexing fraction, rich in pinolenic acid) from the solid urea-fatty acid adducts by vacuum filtration.[1]
-
To recover the enriched fatty acids from the filtrate, add an equal volume of water and acidify with 6N HCl to a pH of 4-5.[3]
-
Extract the enriched fatty acids with n-hexane, wash until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.[3]
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the pinolenic acid-enriched FFA sample, add a methanolic sodium hydroxide solution.[6]
-
Heat the mixture at 100°C for 5-10 minutes.[6]
-
After cooling, add boron trifluoride (BF3) in methanol (14%) and heat again at 100°C for 5-10 minutes.[6]
-
Cool the tube and add n-hexane and a saturated NaCl solution. Shake vigorously.[6]
-
Allow the layers to separate and transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for GC analysis.[6]
Experimental Workflow
Caption: General workflow for the purification and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of highly purified pinolenic acid from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silver nitrate-silica gel column chromatography purification linolenic acid in the walnut oil [spgykj.com]
- 6. benchchem.com [benchchem.com]
- 7. Plants | Free Full-Text | Chemical Composition of Pinus nigra Arn. Unripe Seeds from Bulgaria [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. View of A simple method for purification of deodorizer distillate from Indian rice (Oryza Sativa) bran oil and preparation of phytosterols | Grasas y Aceites [grasasyaceites.revistas.csic.es]
dealing with Pinolenic Acid methyl ester degradation products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Pinolenic Acid methyl ester. All information is presented in a direct question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
Pinolenic acid is a polyunsaturated fatty acid found in pine nut oil.[1] Its methyl ester form is a more neutral and lipophilic version of the free acid, making it suitable for various experimental applications.[1] Pinolenic acid and its derivatives are of significant interest to the scientific community for their potential therapeutic properties, including anti-inflammatory effects and their role in lipid metabolism.[2]
Q2: How should I store this compound to prevent degradation?
This compound is susceptible to degradation through oxidation and hydrolysis. To ensure its stability, it is crucial to adhere to the following storage recommendations:
-
Temperature: For long-term storage, maintain a temperature of -20°C or below.[3]
-
Light: Protect the compound from light by using amber-colored vials and storing it in a dark location.[3]
-
Atmosphere: To minimize oxidation, store under an inert atmosphere such as nitrogen or argon.[3]
Q3: What are the primary degradation products of this compound?
The degradation of this compound primarily occurs through two pathways:
-
Oxidation: As a polyunsaturated fatty acid, it is prone to autoxidation, which involves a free radical chain reaction. The primary products are hydroperoxides, which are unstable and can further decompose into a complex mixture of secondary oxidation products, including:
-
Aldehydes
-
Ketones
-
Alcohols
-
Alkanes
-
Furanoid compounds
-
-
Hydrolysis: The ester linkage can be hydrolyzed, particularly in the presence of water, acids, or bases, to yield Pinolenic Acid and methanol (B129727).
Troubleshooting Experimental Issues
This section addresses specific problems that may arise during your experiments with this compound.
Inconsistent Experimental Results
Q4: My experimental results using a previously opened vial of this compound are inconsistent. What could be the cause?
Inconsistent results are often due to the degradation of the this compound during storage. This can lead to a lower concentration of the active compound and the presence of interfering degradation products.
Troubleshooting Steps:
-
Assess Purity: Re-analyze the purity of your sample using Gas Chromatography (GC).
-
Check for Oxidation: Determine the peroxide value (PV) and acid value (AV) of the stored sample. Elevated values are indicative of significant oxidative and hydrolytic degradation.[3]
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of this compound for your experiments and compare the results.[3]
-
Purify the Sample: If feasible, repurify the stored compound to remove degradation products before use.[3]
GC-MS Analysis Challenges
Q5: I'm observing poor peak shape (tailing or fronting) in my GC-MS analysis of this compound. How can I resolve this?
Poor peak shape can compromise both the resolution and quantification of your analysis. The following are common causes and their solutions:
| Potential Cause | Solution |
| Active sites in the GC system | Ensure complete derivatization to FAMEs. Clean or replace the inlet liner and consider using a column designed for inertness. |
| Column overload | Dilute your sample to ensure you are injecting an appropriate amount on the column. |
| Improper solvent choice | Dissolve your FAMEs in a nonpolar solvent like hexane (B92381) or heptane. |
| Injector temperature too low | For higher molecular weight FAMEs, a low injector temperature can cause slow volatilization. Optimize the injector temperature. |
Q6: I'm having difficulty separating cis/trans isomers of this compound. What can I do to improve resolution?
Achieving baseline separation of isomers can be challenging. Consider the following:
-
GC Column Selection: The choice of the stationary phase is critical. Highly polar cyanopropyl-substituted columns are specifically designed for the separation of cis/trans FAME isomers.
-
Carrier Gas Flow Rate: Operate the column at its optimal flow rate. Hydrogen is often a preferred carrier gas as it can provide faster analysis without a significant loss of resolution.
-
Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.
Q7: My chromatogram shows extraneous peaks. What are the common sources of contamination in FAME analysis?
Contamination can originate from several sources:
-
Solvents and Reagents: Use high-purity solvents and derivatization reagents to avoid introducing impurities.
-
Sample Preparation: Phthalates from plasticware are a common contaminant. Use glass whenever possible and rinse all glassware thoroughly with high-purity solvent.
-
GC System: Column bleed, septum bleed, and contamination in the injector liner can all introduce interfering peaks. Regular maintenance of your GC-MS system is crucial.
Data Presentation
The following tables provide representative data on the degradation of polyunsaturated fatty acid methyl esters under different storage conditions. While this data is not specific to this compound, it illustrates the expected trends in degradation.
Table 1: Effect of Temperature on Peroxide Value (PV) of a Polyunsaturated Fatty Acid Methyl Ester Stored in the Dark for 30 Days
| Storage Temperature (°C) | Initial PV (meq/kg) | PV after 30 days (meq/kg) |
| -20 | 0.5 | 1.2 |
| 4 | 0.5 | 5.8 |
| 25 | 0.5 | 25.3 |
Table 2: Effect of Light Exposure on Acid Value (AV) of a Polyunsaturated Fatty Acid Methyl Ester Stored at 25°C for 30 Days
| Storage Condition | Initial AV (mg KOH/g) | AV after 30 days (mg KOH/g) |
| Dark | 0.1 | 0.8 |
| Diffuse Daylight | 0.1 | 2.5 |
| Direct Sunlight | 0.1 | 7.2 |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol is adapted from standard methods for fatty acid analysis.
Materials:
-
Sample containing Pinolenic Acid
-
Methanolic sodium hydroxide (B78521) (0.5 M)
-
Boron trifluoride (BF3) in methanol (14%)
-
n-Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., heptadecanoic acid, C17:0)
Procedure:
-
Saponification: To approximately 25 mg of the lipid sample in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH and a known amount of the internal standard. Heat the mixture at 100°C for 5-10 minutes.
-
Esterification: Cool the solution and add 2 mL of 14% BF3 in methanol. Heat again at 100°C for 5-10 minutes.
-
Extraction of FAMEs: Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution. Shake vigorously for 30 seconds. Allow the layers to separate and transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC-MS or GC-FID analysis.
Protocol 2: Determination of Peroxide Value (PV)
Principle:
The peroxide value is a measure of the hydroperoxides in the sample. Hydroperoxides react with iodide ions to form iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.
Reagents:
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Allow the solution to stand with occasional shaking for exactly one minute, then add 30 mL of distilled water.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, adding the starch indicator towards the end of the titration.
-
A blank determination should be performed concurrently.
Protocol 3: Determination of Acid Value (AV)
Principle:
The acid value is the number of milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the sample.
Reagents:
-
Neutralized ethanol (B145695) (95%)
-
Phenolphthalein (B1677637) indicator solution (1% in 95% ethanol)
-
0.1 N Potassium hydroxide (KOH) solution, standardized
Procedure:
-
Accurately weigh approximately 10 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized hot ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 N KOH solution until a permanent pink color is observed.
Visualizations
This compound Degradation Pathways
Caption: Primary degradation pathways of this compound.
Experimental Workflow for GC-MS Analysis of this compound
Caption: Workflow for the analysis of this compound by GC-MS.
Pinolenic Acid and the AMPK/SIRT1 Signaling Pathway
Pinolenic acid has been shown to ameliorate oleic acid-induced lipogenesis and oxidative stress through the AMPK/SIRT1 signaling pathway.
Caption: Simplified diagram of Pinolenic Acid's effect on the AMPK/SIRT1 pathway.
References
Technical Support Center: Pinolenic Acid Methyl Ester Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pinolenic Acid methyl ester standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound standards?
A1: To ensure the stability and integrity of your this compound standard, it is crucial to adhere to proper storage and handling protocols. The primary factors affecting stability are temperature, light, and oxygen.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or below for long-term stability. | Minimizes the rate of oxidative and hydrolytic degradation. |
| Atmosphere | Store under an inert gas atmosphere (e.g., nitrogen or argon). | Reduces the availability of oxygen, thereby preventing oxidative degradation. |
| Light Exposure | Protect from light by using amber-colored vials or storing in a dark location. | Prevents photo-oxidation initiated by UV and visible light. |
| Formulation | Standards are often supplied as a solution in an organic solvent, such as ethanol. | |
| Stability | When stored correctly, the standard should be stable for at least 2 years. |
For handling, it is recommended to use and store the standard in a well-ventilated area, away from heat, sparks, and open flames.
Q2: What is the typical purity of a this compound standard?
A2: Commercial this compound standards typically have a purity of ≥98%. The purity is commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Q3: Which analytical techniques are most suitable for the quality control of this compound?
A3: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the most common and robust technique for analyzing fatty acid methyl esters (FAMEs), including this compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a powerful alternative, particularly for its high sensitivity and specificity, often without the need for derivatization.
Comparison of Analytical Methods:
| Technique | Advantages | Considerations |
| GC-MS/FID | Robust, reliable, widely used for FAME analysis. High sensitivity and selectivity with GC-MS. | Requires derivatization of fatty acids to FAMEs to increase volatility. |
| LC-MS/MS | High sensitivity and specificity, can often analyze without derivatization, simplifying sample preparation. |
Q4: Why is derivatization to a methyl ester necessary for GC analysis?
A4: Derivatization is a chemical process that modifies an analyte to make it more suitable for a particular analytical method. Pinolenic acid, in its free fatty acid form, is not volatile enough to be analyzed directly by Gas Chromatography at typical operating temperatures. Converting it to its corresponding methyl ester (FAME) increases its volatility and thermal stability, which leads to improved chromatographic peak shape and detection.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
This is a common problem that can arise from the degradation of the standard.
-
Possible Cause: Improper storage conditions leading to oxidation or hydrolysis of the this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the standard has been consistently stored at -20°C, protected from light, and under an inert atmosphere.
-
Use a Fresh Standard: If degradation is suspected, use a new, unopened vial of the standard and compare the results.
-
Check for Degradation Products: Analyze the standard using GC-MS to look for peaks that may correspond to oxidation or hydrolysis products.
-
Issue 2: Low purity detected in the standard.
If you observe a lower purity than specified on the certificate of analysis, consider the following:
-
Possible Cause: Contamination during handling or degradation.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the solvent used for dilution is of high purity and free from contaminants.
-
Cleanliness of Labware: Use scrupulously clean glassware and syringes to avoid cross-contamination.
-
Analytical Method Verification: Confirm that your analytical method is properly validated and optimized for FAME analysis.
-
Issue 3: Poor chromatographic peak shape (e.g., tailing, broadening).
-
Possible Cause: Issues with the GC system or incomplete derivatization.
-
Troubleshooting Steps:
-
GC System Maintenance: Check the GC inlet liner for contamination, ensure the column is properly installed and conditioned, and check for leaks in the system.
-
Derivatization Efficiency: Review your derivatization protocol to ensure the reaction has gone to completion. Incomplete derivatization can leave behind free fatty acids which chromatograph poorly.
-
Injection Technique: The sample introduction is a critical step in GC analysis. Cold injection techniques (on-column or programmed-temperature vaporization) are preferred to avoid sample discrimination that can occur with split injection.
-
Issue 4: Weak or no signal for this compound.
-
Possible Cause: This can stem from multiple points in the analytical workflow.
-
Troubleshooting Steps:
-
Sample Preparation: For biological samples, ensure lipid extraction and saponification (if measuring total fatty acids) are efficient.
-
Derivatization: Verify that the derivatization reaction was successful.
-
Instrumental Parameters: Check the GC-MS or LC-MS/MS instrument parameters, including injection volume, split ratio (for GC), and detector settings, to ensure they are optimized for sensitivity.
-
Internal Standard: Use an appropriate internal standard, such as a stable isotope-labeled version of the analyte (e.g., Deuterated Pinolenic Acid), to normalize for variations in sample preparation and instrument response.
-
Experimental Protocols
Protocol 1: Derivatization of Pinolenic Acid to its Methyl Ester (FAME) for GC Analysis
This protocol is adapted from standard methods for fatty acid analysis.
Materials:
-
Sample containing Pinolenic Acid
-
Methanolic sodium hydroxide (B78521) (0.5 M)
-
Boron trifluoride (BF3) in methanol (B129727) (14%)
-
n-Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., heptadecanoic acid, C17:0)
Procedure:
-
Saponification:
-
To approximately 25 mg of the lipid sample in a screw-capped tube, add a known amount of the internal standard.
-
Add 1.5 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 100°C for 5-10 minutes until the fat globules are dissolved.
-
-
Esterification:
-
Cool the solution and add 2 mL of 14% BF3 in methanol.
-
Heat again at 100°C for 5-10 minutes.
-
-
Extraction of FAMEs:
-
Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Shake vigorously for 30 seconds.
-
Allow the layers to separate and transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.
-
-
Drying:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Analysis:
-
Dilute the hexane extract to an appropriate concentration for GC analysis.
-
Protocol 2: General GC-MS Conditions for FAME Analysis
Instrument parameters should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 7 |
Technical Support Center: Pinolenic Acid Methyl Ester (PLAME) Extraction
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of Pinolenic Acid methyl ester (PLAME), focusing on minimizing sample loss and ensuring high-purity yields.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting PLAME yield during extraction?
A1: The choice of methylation (transesterification) catalyst and method is paramount. The optimal choice depends on the free fatty acid (FFA) content of your starting pine nut oil. For oils with high FFA content (>1%), an acid-catalyzed pre-treatment is crucial to prevent soap formation (saponification), which occurs with alkali catalysts and significantly reduces yield.[1] Base-catalyzed methods are generally faster and operate at milder, room temperatures, which can prevent the degradation of heat-sensitive polyunsaturated fatty acids like pinolenic acid.[1]
Q2: My final PLAME sample shows artifact peaks in the gas chromatogram. What could be the cause?
A2: Artifact peaks often indicate sample degradation or contamination. Polyunsaturated fatty acids are highly susceptible to oxidation.[1] To prevent this, minimize the sample's exposure to air and light by working under an inert atmosphere (e.g., nitrogen) and using amber vials.[1] Adding an antioxidant like BHT during preparation can also inhibit oxidation.[1] Another cause could be thermal degradation from excessive heat during acid-catalyzed derivatization; optimizing for the lowest effective temperature and shortest time is recommended.[1]
Q3: Why is derivatization to a methyl ester necessary for analyzing pinolenic acid?
A3: Free fatty acids like pinolenic acid are polar and not very volatile, which makes them unsuitable for direct gas chromatography (GC) analysis.[2] This can lead to poor and broad peak shapes, inaccurate results, and potential adsorption to the GC column.[2] Converting them to fatty acid methyl esters (FAMEs) increases their volatility and reduces polarity, allowing for sharp peaks and reliable quantification.[2]
Q4: Can I use a direct transesterification method to simplify the workflow?
A4: Yes, direct transesterification (DT) is an effective method that combines lipid extraction and methylation into a single step, saving time and reducing solvent usage.[3][4] Studies have shown that DT can result in higher and more accurate quantitation of total fatty acids from biomass compared to multi-step extraction-then-transesterification methods, as it minimizes the loss of saponifiable lipids.[3]
Q5: What is the best way to purify PLAME and remove more saturated fatty acids?
A5: Low-temperature solvent fractionation is a highly effective technique. By dissolving the free fatty acid mixture in a solvent like n-hexane and cooling it to cryogenic temperatures (e.g., -85°C), the more saturated fatty acids, which have lower solubility at these temperatures, will crystallize and precipitate.[5][6] The liquid fraction, which remains enriched with pinolenic acid, can then be separated by cold filtration.[6]
Troubleshooting Guide
This guide addresses common problems encountered during PLAME extraction and analysis.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No PLAME Yield | 1. Incomplete Reaction: Insufficient catalyst, time, or temperature. | 1. Ensure reagents are fresh. Optimize reaction conditions (time, temperature). For acid-catalyzed methods, ensure the complete absence of water, which can reverse the reaction.[1] |
| 2. Wrong Catalyst: Using a base catalyst on a high FFA sample. | 2. For oils with >1% FFA, use an acid-catalyzed pre-treatment before base-catalyzed transesterification.[1] | |
| 3. Sample Loss During Washing: Emulsion formation or loss of FAMEs in the aqueous layer. | 3. Break emulsions by adding a saturated NaCl solution. Ensure phase separation is complete before collecting the organic layer. Centrifugation can aid separation.[1] | |
| Poor GC Peak Shape (Tailing) | 1. Active Sites in GC System: Contamination in the injector liner or column. | 1. Clean or replace the inlet liner.[2][7] Use a fresh, silanized liner. Condition the column according to the manufacturer's instructions. |
| 2. Acidic Sample Injection: Residual acid catalyst (e.g., HCl, BF₃) degrading the column. | 2. Neutralize the final FAME extract by washing with a weak base solution (e.g., 2% potassium carbonate) followed by a water wash.[1] Dry the extract over anhydrous sodium sulfate (B86663) before injection.[8] | |
| 3. Column Overload: Injecting a sample that is too concentrated. | 3. Dilute the sample. Reduce the injection volume.[2] | |
| Extra "Ghost" Peaks in Chromatogram | 1. Sample Carryover: Residue from a previous, more concentrated injection. | 1. Run a solvent blank to confirm carryover. If present, bake out the column at a high temperature and clean the syringe thoroughly.[2] |
| 2. Contamination: Contaminated solvents, reagents, or glassware. | 2. Use high-purity, GC-grade solvents. Ensure all glassware is meticulously cleaned. | |
| 3. Septum Bleed: Degradation of the injector port septum at high temperatures. | 3. Use a high-quality, low-bleed septum. Check for fragments of old septa in the inlet.[9] |
Data Summary: Method Comparison for FAME Yield
The choice of extraction and transesterification method can significantly impact the final yield of fatty acid methyl esters. The following table summarizes representative yields from different approaches.
| Extraction Method | Transesterification Catalyst | Starting Material | Reported FAME Yield / Purity | Reference |
| Lipase-Catalyzed Esterification (1st Step) | Lipozyme RM IM | Pine Nut Oil FFAs | 40 mol% yield (51 mol% purity) | [10] |
| Lipase-Catalyzed Esterification (2nd Step) | Lipozyme RM IM | Enriched FFAs | 15 mol% yield (86 mol% purity) | [10] |
| Lipase-Catalyzed Esterification + Urea (B33335) Complexation | Candida rugosa Lipase / Urea | Pine Nut Oil FFAs | 8.7 mol% yield (>95 mol% purity) | [11] |
| Direct Transesterification (Optimized) | KOH + Nano Alumina/Cerium Oxide | Pine Oil | >81% | [12][13] |
| Solvent Extraction (Microwave-Assisted) | Not Specified | Pangus Fish | 21.8% oil yield | [14] |
Note: Yields are highly dependent on the specific protocol, starting material quality, and optimization. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Two-Step Acid/Base-Catalyzed Transesterification
This method is ideal for pine nut oil with unknown or high free fatty acid (FFA) content.
Materials:
-
Pine nut oil
-
Methanolic HCl (5%) or BF₃ in Methanol (B129727) (14%)[8]
-
Methanolic NaOH (0.5 M)[8]
-
n-Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Screw-cap tubes, heater block, centrifuge
Procedure:
-
Saponification & Esterification:
-
Methylation:
-
Extraction:
-
Cool the tube. Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube.[8]
-
Vortex vigorously for 30 seconds to mix the phases.
-
Centrifuge for 5 minutes at ~2000 x g to separate the layers.
-
-
Recovery & Drying:
-
Carefully transfer the upper hexane (B92381) layer, containing the FAMEs, to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
The sample is now ready for dilution and GC analysis.
-
Protocol 2: Direct Transesterification (One-Step)
This rapid method is suitable for small samples and screening purposes.
Materials:
-
Pine nut oil or biomass
-
Transesterification reagent (e.g., Methanolic H₂SO₄ or HCl)
-
n-Hexane
-
Internal Standard (e.g., Methyl heptadecanoate)
-
Heater block, vortex mixer
Procedure:
-
Reaction Setup:
-
Place a known amount of sample (e.g., 10-20 mg) into a glass reaction tube.
-
Add a precise volume of the internal standard solution.
-
Add 2 mL of the transesterification reagent (e.g., 2% H₂SO₄ in methanol).
-
-
Reaction:
-
Cap the tube tightly and vortex to mix.
-
Heat the mixture at 80-90°C for 1-2 hours.
-
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of n-hexane and 1 mL of water.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
-
Recovery:
-
Allow the layers to separate (centrifugation can be used if necessary).
-
Transfer the upper hexane layer to a GC vial for analysis.
-
Visualizations
Workflow for Minimizing PLAME Sample Loss
Caption: Workflow diagram highlighting critical points for potential sample loss.
Troubleshooting Logic for Low PLAME Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of direct transesterification as the preferred method for assay of fatty acid content of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 10. Preparation of High Purity Δ5-Olefinic Acids from Pine Nut Oil via Repeated Lipase-Catalyzed Esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of highly purified pinolenic acid from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijettjournal.org [ijettjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pinolenic Acid Methyl Ester (PLAME) Delivery to Cells in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Pinolenic Acid Methyl Ester (PLAME) to cells in culture. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you overcome common challenges and achieve reliable and reproducible results in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: My this compound (PLAME) is not dissolving in my cell culture medium. How can I improve its solubility?
A1: PLAME, like other long-chain fatty acid methyl esters, has very low solubility in aqueous solutions like cell culture media. Direct addition will likely result in precipitation. To overcome this, PLAME should first be dissolved in an organic solvent and then complexed with a carrier protein.
-
Solvent Choice : High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are suitable solvents for creating a concentrated stock solution of PLAME.[1]
-
Carrier Protein : The most common and recommended method for delivering fatty acids to cells in culture is by complexing them with fatty acid-free Bovine Serum Albumin (BSA).[2] This mimics the physiological transport of fatty acids in the bloodstream and enhances their stability and delivery to cells.
Q2: What is the difference between Pinolenic Acid (PLA) and this compound (PLAME) for cell culture experiments?
A2: The primary difference lies in their chemical properties. PLAME is the methyl ester of pinolenic acid, making it a more neutral and lipophilic (fat-soluble) molecule compared to the free fatty acid form. This difference in polarity can affect its uptake and metabolism by cells. While both are used to study the effects of this unique fatty acid, it is crucial to be consistent with the form used throughout a study.
Q3: I am observing cytotoxicity in my cell culture experiments with PLAME. What are the potential causes and how can I mitigate this?
A3: Cytotoxicity can arise from several factors when working with PLAME:
-
High PLAME Concentration : At high concentrations, fatty acids and their esters can induce lipotoxicity. It is essential to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.[3]
-
Solvent Toxicity : The organic solvent (DMSO or ethanol) used to dissolve PLAME can be toxic to cells at higher concentrations. The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.1% for DMSO.[2][4] Always include a vehicle control (medium with the same concentration of solvent and BSA without PLAME) in your experiments to account for any solvent-induced effects.
-
Oxidation : As a polyunsaturated fatty acid derivative, PLAME is susceptible to oxidation. Oxidized lipids can be more cytotoxic than their non-oxidized counterparts. Ensure your PLAME is of high purity, stored correctly (at -20°C under an inert atmosphere if possible), and that stock solutions are freshly prepared.
Q4: What is the recommended molar ratio of PLAME to BSA for complexation?
A4: The optimal molar ratio of PLAME to BSA can vary depending on the cell type and experimental design. A common starting point is a molar ratio between 3:1 and 6:1 (PLAME:BSA). However, it is advisable to empirically determine the optimal ratio for your specific experimental conditions to ensure efficient delivery without causing cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Cloudy or Precipitated Solution in Culture Medium | Poor aqueous solubility of PLAME. Direct addition of a concentrated organic stock solution to the medium. | Prepare a PLAME-BSA complex to enhance solubility. Add the PLAME stock solution to the BSA solution slowly while vortexing. Ensure the final concentration of the organic solvent in the medium is low (<0.1%).[5] |
| Low or No Biological Effect Observed | Inefficient cellular uptake of PLAME. Suboptimal concentration of PLAME. Degradation of PLAME. | Optimize the PLAME:BSA molar ratio. Perform a dose-response curve to identify the effective concentration range. Prepare fresh PLAME solutions and handle them carefully to prevent oxidation. |
| High Variability Between Replicate Wells | Inconsistent cell seeding density. "Edge effects" in multi-well plates. Inaccurate addition of PLAME solution. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of plates for treatment groups; instead, fill them with sterile PBS or media.[6] Use calibrated pipettes for consistent reagent addition. |
| Unexpected Off-Target Effects in Cells | Cellular metabolism of PLAME into other bioactive molecules. Effects of the delivery vehicle (solvent or BSA). | Perform dose-response and time-course experiments to find the optimal conditions with minimal off-target effects. Always include appropriate vehicle controls (medium + solvent + BSA) to differentiate the effects of PLAME from those of the delivery reagents.[5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM PLAME Stock Solution
Materials:
-
This compound (PLAME)
-
Sterile, cell-culture grade DMSO or 100% Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of PLAME in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the PLAME is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of PLAME-BSA Complex for Cell Culture
Materials:
-
100 mM PLAME stock solution (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10% (w/v) BSA solution by dissolving fatty acid-free BSA in sterile PBS or serum-free medium. Gently warm the solution to 37°C to aid dissolution.
-
Sterile-filter the BSA solution using a 0.22 µm filter.
-
To prepare a PLAME-BSA complex with a 5:1 molar ratio, slowly add the 100 mM PLAME stock solution dropwise to the warm 10% BSA solution while gently vortexing.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[3]
-
This PLAME-BSA complex is now ready to be diluted to the desired final concentration in your cell culture medium.
Protocol 3: General Protocol for a Cell-Based Assay with PLAME
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PLAME-BSA complex (from Protocol 2)
-
Vehicle control (BSA solution with the same concentration of organic solvent as the PLAME-BSA complex)
-
Multi-well cell culture plates
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere and recover overnight.
-
The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the PLAME-BSA complex.
-
Include wells with untreated cells and cells treated with the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with your specific downstream analysis (e.g., cell viability assay, gene expression analysis, cytokine measurement).
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 100 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data from ChemicalBook.[1]
Table 2: Recommended Starting Concentrations for Pinolenic Acid in Cell Culture Experiments
Note: Specific data for PLAME is limited. The following concentrations for Pinolenic Acid (PLA) can be used as a starting point for dose-response experiments with PLAME.
| Cell Line | Treatment Conditions | Parameter Measured | Result | Reference |
| Human THP-1 macrophages | PLA with LPS stimulation | IL-6, TNF-α, PGE2 production | Significant reduction | --INVALID-LINK-- |
| Murine RAW264.7 macrophages | 10, 25, 50 µM PLA with LPS stimulation | Nitric Oxide, COX-2 expression | Dose-dependent reduction | --INVALID-LINK-- |
| Human MDA-MB-231 breast cancer cells | 25, 50, 100 µM PLA | Cell invasion | Inhibition | --INVALID-LINK-- |
| Human HepG2 hepatoma cells | 50 µM PLA for 24h | mRNA levels of lipid synthesis genes | Significant reduction | --INVALID-LINK-- |
Signaling Pathways and Diagrams
Pinolenic acid has been shown to exert its biological effects, particularly its anti-inflammatory properties, through the modulation of key signaling pathways, including the NF-κB and PPAR pathways. It is anticipated that PLAME will have similar effects following cellular uptake and potential hydrolysis to the free fatty acid.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pinolenic acid has been shown to inhibit the activation of NF-κB.
Caption: PLAME's inhibitory effect on the NF-κB signaling pathway.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Upon activation by fatty acid ligands, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. Pinolenic acid is known to activate PPARs, leading to anti-inflammatory and metabolic regulatory effects.
Caption: Activation of the PPAR signaling pathway by PLAME.
Experimental Workflow
The following diagram outlines a general workflow for conducting a cell culture experiment to investigate the effects of PLAME.
Caption: General workflow for a PLAME cell culture experiment.
References
- 1. This compound CAS#: 38406-57-4 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Pinolenic acid inhibits human breast cancer MDA-MB-231 cell metastasis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of Pinolenic Acid Methyl Ester in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo bioavailability of Pinolenic Acid (PLA) methyl ester.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of Pinolenic Acid methyl ester expected to be low after oral administration?
A1: As a lipophilic ester, this compound faces several challenges in oral absorption. Its poor aqueous solubility limits its dissolution in gastrointestinal fluids, which is a critical first step for absorption.[1] Furthermore, like other fatty acid ethyl esters, it requires enzymatic hydrolysis by lipases to release the free fatty acid (Pinolenic Acid) for absorption into the intestinal mucosal cells.[2] The efficiency of this hydrolysis and the subsequent absorption can be influenced by factors such as the presence of dietary fats and the formulation of the administered product.[3][4]
Q2: What is the primary mechanism of absorption for Pinolenic Acid after the hydrolysis of its methyl ester?
A2: Following enzymatic hydrolysis of the methyl ester in the gastrointestinal tract, the released free Pinolenic Acid is emulsified by bile salts to form mixed micelles. These micelles facilitate the transport of the fatty acid to the surface of the enterocytes (intestinal absorptive cells). From there, it is believed to be absorbed via passive diffusion across the cell membrane.[5][6]
Q3: Which is more readily absorbed: Pinolenic Acid free fatty acid or its methyl/ethyl ester?
A3: While direct comparative pharmacokinetic data for Pinolenic Acid and its esters is limited, studies on other polyunsaturated fatty acids, such as omega-3s, consistently show that the free fatty acid (FFA) form is more readily absorbed than the ethyl ester (EE) form.[2][7] One study demonstrated that the bioavailability of omega-3 FFAs was significantly higher than that of omega-3 EEs, particularly in a low-fat diet.[7] An in vivo study in mice showed that both pure pinolenic acid and its ethyl ester improved glucose tolerance, indicating that the ethyl ester is absorbed and bioactive.[3] However, for optimal absorption, especially in the absence of a high-fat meal, formulating to enhance the dispersion and hydrolysis of the ester is crucial.
Q4: What are the most promising formulation strategies to enhance the in vivo bioavailability of this compound?
A4: Lipid-Based Drug Delivery Systems (LBDDS) are the most effective strategies for improving the oral bioavailability of poorly water-soluble compounds like this compound.[6][8] Key approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, increasing the surface area for enzymatic digestion and absorption.[9]
-
Nanoemulsions: These are kinetically stable dispersions of oil droplets in an aqueous phase with droplet sizes in the nanometer range (typically 20-200 nm).[10][11] The small droplet size provides a large surface area, which can enhance the dissolution and absorption of lipophilic drugs.[12]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids or a blend of solid and liquid lipids. They can encapsulate lipophilic compounds, protect them from degradation, and provide controlled release.[13]
Q5: Can first-pass metabolism affect the bioavailability of Pinolenic Acid?
A5: First-pass metabolism is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation, primarily due to metabolism in the liver and gut wall. While Pinolenic Acid is a naturally occurring fatty acid and is metabolized, the extent to which first-pass metabolism specifically limits the systemic availability of exogenously administered Pinolenic Acid from its methyl ester is not well-documented. However, formulation strategies that enhance lymphatic transport, such as LBDDS, can help to partially bypass the liver and mitigate the first-pass effect.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of Pinolenic Acid Between Subjects
| Possible Cause | Troubleshooting Step |
| Inconsistent Dissolution and Absorption | Formulate the this compound into a SEDDS or nanoemulsion to ensure more uniform dispersion and absorption in the GI tract.[9][10] |
| Food Effect | Standardize feeding protocols. Administer the formulation with a meal containing a consistent amount of fat to promote bile secretion and lipase (B570770) activity, which aid in the digestion and absorption of lipids.[3] |
| Incomplete Hydrolysis of the Methyl Ester | Include a lipase or a combination of surfactants in the formulation that can promote the enzymatic breakdown of the ester bond. |
Issue 2: Low Measured Plasma Concentrations of Pinolenic Acid (Poor Bioavailability)
| Possible Cause | Troubleshooting Step |
| Poor Formulation | Develop and optimize a lipid-based formulation such as a nanoemulsion or a nanostructured lipid carrier (NLC) to improve solubility and absorption.[13] |
| Inadequate Analytical Sensitivity | Optimize the analytical method for quantifying Pinolenic Acid in plasma. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to a fatty acid methyl ester (FAME) is a highly sensitive method. Ensure the use of an appropriate internal standard, such as a deuterated version of Pinolenic Acid, for accurate quantification. |
| Rapid Metabolism | Consider co-administration with an inhibitor of relevant metabolic enzymes if the metabolic pathway is known and a suitable inhibitor is available. However, this approach requires careful consideration of potential drug-drug interactions. |
| Incorrect Chemical Form | If feasible, compare the bioavailability of the methyl ester with the free fatty acid or triglyceride form of Pinolenic Acid in your experimental model. Studies with other fatty acids suggest the free fatty acid form may have higher bioavailability.[2][7] |
Quantitative Data Summary
Table 1: Comparative Bioavailability of Omega-3 Fatty Acids in Different Chemical Forms
| Fatty Acid Form | Relative Bioavailability (vs. Free Fatty Acid) | Key Findings | Reference |
| Free Fatty Acid (FFA) | 100% | Well absorbed. | [2] |
| Triacylglycerol (TG) | 57-68% | Absorption is less complete compared to the free acid form. | [2] |
| Ethyl Ester (EE) | 20-21% | Significantly lower absorption compared to the free acid and triglyceride forms. | [2] |
Table 2: Pharmacokinetic Parameters of Omega-3 Fatty Acids from Different Formulations (Low-Fat Diet)
| Formulation | Analyte | AUC₀₋ₜ (nmol·h/mL) | Key Findings | Reference |
| Omega-3 Free Fatty Acid (OM-3 FFA) | EPA + DHA | 2650.2 | Bioavailability is 4-fold greater than the ethyl ester form in a low-fat diet. | [7] |
| Omega-3 Acid Ethyl Ester (OM-3 EE) | EPA + DHA | 662.0 | Bioavailability is significantly lower than the free fatty acid form in a low-fat diet. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, olive oil, sesame oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol HP, propylene (B89431) glycol).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant in which the this compound has the highest solubility.
-
Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different ratios (e.g., 1:1, 2:1, 1:2).
-
For each Sₘᵢₓ ratio, mix with the oil at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).
-
To each mixture, add water dropwise with gentle stirring and observe for the formation of a clear or slightly bluish, stable nanoemulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the nanoemulsion region.
-
-
Formulation Optimization:
-
Select a formulation from the nanoemulsion region of the phase diagram.
-
Incorporate the desired concentration of this compound into the oil phase.
-
Characterize the formulation for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Assess the stability of the formulation under different storage conditions.
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (200-250 g).
-
House the animals in a controlled environment and provide standard chow and water ad libitum.
-
Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (n=6-8 per group) for each formulation to be tested (e.g., this compound in corn oil vs. This compound in a SEDDS formulation).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-dose (0 h) and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
-
Plasma Analysis:
-
Extract lipids from the plasma samples using a suitable method (e.g., Folch extraction).
-
Derivatize the extracted fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.
-
Quantify the concentration of this compound in the samples using a validated GC-MS method with an appropriate internal standard.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, and AUC₀₋ₜ) from the plasma concentration-time data using non-compartmental analysis software.
-
Visualizations
Caption: Workflow for assessing the in vivo bioavailability of this compound.
Caption: Simplified pathway of this compound digestion and absorption.
Caption: Troubleshooting logic for poor in vivo bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Human absorption of fish oil fatty acids as triacylglycerols, free acids, or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel omega-3 free fatty acid formulation has dramatically improved bioavailability during a low-fat diet compared with omega-3-acid ethyl esters: the ECLIPSE (Epanova(®) compared to Lovaza(®) in a pharmacokinetic single-dose evaluation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 9. Influence of pyruvic acid methyl ester on rat pancreatic islets. Effects on insulin secretion, phosphoinositide hydrolysis, and sensitization of the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KINETICS OF LINOLEIC AND ARACHIDONIC ACID INCORPORATION AND EICOSATRIENOIC DEPLETION IN THE LIPIDS OF FAT-DEFICIENT RATS FED METHYL LINOLEATE AND ARACHIDONATE. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Pinolenic Acid Methyl Ester Derivatization
Welcome to the technical support center for the methodological refinement of pinolenic acid methyl ester (PAME) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for converting pinolenic acid into its methyl ester for analysis, typically by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to derivatize pinolenic acid to its methyl ester before GC analysis?
A1: Derivatization is essential for several reasons. Free fatty acids like pinolenic acid are highly polar and tend to form hydrogen bonds, which can lead to poor peak shape, tailing, and adsorption issues during GC analysis.[1] Converting the carboxylic acid to a less polar methyl ester increases its volatility and thermal stability, resulting in sharper peaks, improved resolution, and more accurate and reproducible quantification.[1][2][3]
Q2: What are the most common methods for preparing pinolenic acid methyl esters (PAMEs)?
A2: The most common methods involve acid-catalyzed or base-catalyzed esterification/transesterification.
-
Acid-Catalyzed Methods: Reagents like boron trifluoride in methanol (B129727) (BF3-Methanol) or methanolic HCl are widely used.[4] These methods are effective for esterifying both free fatty acids and transesterifying acylglycerols in a single step.[4]
-
Base-Catalyzed Methods: Reagents such as sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH) in methanol are also common.[5] Base-catalyzed reactions are typically faster and occur under milder conditions than acid-catalyzed methods but are not effective for esterifying free fatty acids.[4][5][6]
Q3: Pinolenic acid is a polyunsaturated fatty acid (PUFA). Are there special precautions I should take during derivatization?
A3: Yes. PUFAs like pinolenic acid are susceptible to oxidation and isomerization (changes in double bond position or geometry) when exposed to heat, acid, or oxygen.[7][8][9] To minimize degradation, it is recommended to:
-
Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[7]
-
Use high-quality, anhydrous solvents and reagents, as water can hinder the reaction.[10]
-
Use the mildest temperature and shortest reaction time that still allows for complete derivatization.[4]
-
Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the sample.
Q4: Can I use the same derivatization method for free pinolenic acid and for pinolenic acid present in triglycerides (e.g., in pine nut oil)?
A4: Acid-catalyzed methods (e.g., BF3-Methanol or methanolic HCl) are suitable for both free fatty acids and triglycerides.[4] These reagents will both esterify the free acids and transesterify the glycerolipids. Base-catalyzed methods, however, are primarily for transesterification and will not efficiently convert free fatty acids into methyl esters.[5] If your sample contains a high amount of free fatty acids, an acid-catalyzed approach is recommended.[6][10]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound (PAME)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | Verify Reaction Conditions: Ensure optimal reaction time and temperature. Acid-catalyzed reactions may require heating (e.g., 60-100°C) for a specific duration (e.g., 10-60 minutes).[4][11] Consult established protocols for your chosen reagent. |
| Check Catalyst Activity: Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh, high-quality reagents. Boron trifluoride (BF3), for example, has a limited shelf life at room temperature.[1] | |
| Presence of Water | Use Anhydrous Reagents: Water interferes with both acid and base-catalyzed reactions, leading to incomplete esterification and potential hydrolysis of the formed esters.[10] Use anhydrous methanol and solvents. Dry the sample thoroughly if applicable. |
| Incorrect Reagent for Sample Type | Select the Right Catalyst: If your sample has a high content of free fatty acids (FFAs), a base-catalyzed method will be ineffective. Use an acid catalyst like BF3-Methanol or methanolic HCl for samples containing high FFAs.[6][10] |
| Loss During Extraction | Optimize Extraction: After derivatization, PAMEs are typically extracted into a non-polar solvent like hexane (B92381).[11] Ensure vigorous shaking to facilitate transfer from the reaction medium to the extraction solvent. Allow layers to separate completely before collecting the organic layer. Adding a saturated NaCl solution can improve layer separation.[11] |
Issue 2: Extra or Unexpected Peaks in the GC Chromatogram
| Potential Cause | Troubleshooting Steps & Recommendations |
| Oxidation of Pinolenic Acid | Minimize Oxygen Exposure: The multiple double bonds in pinolenic acid make it prone to oxidation, creating artifacts. Purge reaction vials with nitrogen or argon.[7] Store samples and extracts at low temperatures (-20°C or lower).[7] |
| Isomerization | Use Mild Conditions: Harsh acidic conditions or high temperatures can cause isomerization (shifting of double bonds or cis/trans conversion), leading to multiple peaks for a single fatty acid.[9] Use the mildest effective reaction conditions. Base-catalyzed methods are generally milder.[4] |
| Contaminants from Reagents | Run a Reagent Blank: Always prepare and run a blank sample containing only the solvents and reagents used in the derivatization process. This helps identify contaminant peaks originating from your reagents or glassware. |
| Incomplete Reaction | Check for Free Fatty Acid Peak: If the reaction is incomplete, you may see a broad, tailing peak corresponding to underivatized pinolenic acid. Increase reaction time, temperature, or catalyst concentration and re-analyze. |
Experimental Protocols & Data
Protocol: Acid-Catalyzed Methylation using BF3-Methanol
This protocol is a standard method for the simultaneous esterification of free fatty acids and transesterification of glycerolipids.[11]
Materials:
-
Lipid sample (e.g., pine nut oil or extracted free fatty acids)
-
Boron Trifluoride-Methanol (12-14% w/w BF3 in Methanol)
-
n-Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Screw-cap reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Weigh approximately 10-25 mg of the lipid sample into a screw-cap reaction vial. If using an internal standard for quantification, add a known amount at this stage.
-
Saponification (Optional but Recommended for Oils): For samples containing triglycerides like pine nut oil, add 1.5 mL of 0.5 M methanolic NaOH. Heat at 100°C for 5-10 minutes. This step creates fatty acid salts. Cool the vial to room temperature.[11]
-
Esterification: Add 2 mL of 14% BF3-Methanol reagent to the vial.[11] Cap the vial tightly.
-
Heating: Heat the vial at 100°C for 10 minutes in a heating block or water bath.[11] This step drives the methylation reaction.
-
Extraction: Cool the vial to room temperature. Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the vial.[11]
-
Mixing: Cap the vial and shake vigorously for 30-60 seconds to extract the PAMEs into the hexane layer.
-
Phase Separation: Allow the layers to separate. The upper layer is the n-hexane containing the PAMEs.
-
Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: The sample is now ready for dilution (if necessary) and injection into the GC system.
Data Presentation: Comparison of Derivatization Conditions
The following table summarizes typical conditions for common FAME preparation methods. Optimal conditions should be determined empirically for your specific sample and system.
| Method | Catalyst | Typical Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Acid-Catalyzed | 12-14% BF₃ in Methanol | 60 - 100 °C | 5 - 30 min | Effective for both FFAs and glycerolipids.[4] | Harsher conditions can cause PUFA degradation/isomerization.[4][5] Reagent has limited shelf life.[1] |
| Acid-Catalyzed | 1-5% HCl in Methanol | 45 - 100 °C | 1 - 16 hours | Milder than BF₃.[4] Reagents are easy to prepare.[4] | Slower reaction rates compared to other methods.[4][6] |
| Base-Catalyzed | 0.5 M KOH or NaOH in Methanol | Room Temp - 60 °C | 2 - 15 min | Very fast reaction under mild conditions.[1][4] Minimizes degradation of labile fatty acids.[1] | Ineffective for esterifying free fatty acids (FFAs).[4][5] |
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for PAME derivatization and analysis.
Troubleshooting Logic for Low PAME Yield
Caption: Logic diagram for troubleshooting low PAME yield.
Pinolenic Acid and a Potential Signaling Pathway
Pinolenic acid has been studied for its potential therapeutic properties, including its role in ameliorating lipogenesis and oxidative stress.[11] One suggested mechanism involves the AMPK/SIRT1 signaling pathway.[11]
Caption: Pinolenic acid's potential role in the AMPK/SIRT1 pathway.
References
- 1. perlan.com.pl [perlan.com.pl]
- 2. agilent.com [agilent.com]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Pinolenic Acid Methyl Ester vs. Alpha-Linolenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pinolenic Acid (PNLA) methyl ester and Alpha-Linolenic Acid (ALA) methyl ester, focusing on their structural distinctions, physicochemical properties, and biological activities. While direct comparative experimental data on the methyl ester forms is limited, this guide synthesizes available research on their parent fatty acids to offer valuable insights for research and drug development.
Structural and Physicochemical Properties
Pinolenic acid and alpha-linolenic acid are both 18-carbon polyunsaturated fatty acids (PUFAs) with three double bonds. Their fundamental difference lies in the position of these double bonds, which significantly influences their metabolic pathways and biological functions. Both are commonly studied and utilized as their methyl ester derivatives to enhance lipophilicity.
Table 1: Physicochemical Properties of Pinolenic Acid Methyl Ester and Alpha-Linolenic Acid Methyl Ester
| Property | This compound | Alpha-Linolenic Acid Methyl Ester |
| IUPAC Name | methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | methyl (9Z,12Z,15Z)-octadecatrienoate |
| Molecular Formula | C₁₉H₃₂O₂ | C₁₉H₃₂O₂ |
| Molecular Weight | 292.46 g/mol | 292.46 g/mol |
| CAS Number | 38406-57-4 | 301-00-8 |
| Structure | A non-methylene-interrupted fatty acid (delta-5,9,12) | A methylene-interrupted omega-3 fatty acid (delta-9,12,15) |
| Solubility | Soluble in DMSO and ethanol | Soluble in ethanol |
Biological Activity: A Comparative Overview
The biological activities of PNLA and ALA are largely attributed to their unique structures. While both exhibit anti-inflammatory and lipid-modulating properties, their mechanisms and metabolic fates differ.
Anti-Inflammatory Effects
Both PNLA and ALA have demonstrated potent anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.
Pinolenic Acid (PNLA):
PNLA has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[1] This inhibition leads to the downregulation of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, PNLA reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Furthermore, in human peripheral blood mononuclear cells (PBMCs), PNLA has been observed to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4]
Alpha-Linolenic Acid (ALA):
As a primary omega-3 fatty acid, ALA is a well-established anti-inflammatory agent.[5] It competes with the pro-inflammatory omega-6 fatty acid, linoleic acid, for the same metabolic enzymes, leading to the production of less inflammatory eicosanoids. ALA has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of iNOS, COX-2, and TNF-α in various cell models.[6][7]
Table 2: Comparative Anti-Inflammatory Effects of Pinolenic Acid and Alpha-Linolenic Acid
| Parameter | Pinolenic Acid | Alpha-Linolenic Acid |
| Primary Mechanism | Inhibition of NF-κB activation | Inhibition of NF-κB activation, competitive inhibition of omega-6 metabolism |
| Effect on iNOS | Reduces expression | Reduces expression |
| Effect on COX-2 | Reduces expression | Reduces expression |
| Effect on TNF-α | Reduces release | Reduces release |
| Effect on IL-6 | Reduces release | Reduces release |
It is important to note that while these data are for the free fatty acids, the methyl ester forms are expected to be hydrolyzed to their active free acid forms in vivo to exert these effects. The increased lipophilicity of the methyl esters may influence their absorption and bioavailability.
Lipid Metabolism
Both PNLA and ALA play significant roles in lipid metabolism, with potential applications in managing dyslipidemia.
Pinolenic Acid (PNLA):
PNLA has been associated with favorable effects on lipid profiles. It is known to increase the secretion of the satiety hormones cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which can contribute to reduced appetite and food intake. A key metabolic feature of PNLA is that due to its non-methylene-interrupted double bond structure, it is not a precursor to arachidonic acid (AA), a pro-inflammatory omega-6 fatty acid.
Alpha-Linolenic Acid (ALA):
ALA is the metabolic precursor to the long-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are well-known for their cardiovascular benefits. ALA itself has been shown to have cholesterol-lowering effects.[8] It can influence lipid metabolism by suppressing the expression of SREBP-2, SREBP-1a, and -1c, key transcription factors involved in cholesterol and triacylglycerol biosynthesis.[3]
Table 3: Comparative Effects on Lipid Metabolism
| Parameter | Pinolenic Acid | Alpha-Linolenic Acid |
| Effect on Cholesterol | Cholesterol-lowering potential | Lowers blood cholesterol |
| Effect on Satiety Hormones | Increases CCK and GLP-1 | Not a primary mechanism |
| Metabolic Fate | Not converted to Arachidonic Acid | Precursor to EPA and DHA |
| Key Regulatory Proteins | - | Suppresses SREBP-2, SREBP-1a, -1c |
Signaling Pathways
The biological effects of PNLA and ALA are mediated through complex signaling pathways. The inhibition of the NF-κB pathway is a central mechanism for their anti-inflammatory actions.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by Pinolenic Acid and Alpha-Linolenic Acid.
Experimental Protocols
In Vitro Anti-Inflammatory Assay (NF-κB Activity)
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
Treatment: Cells are pre-treated with various concentrations of this compound or Alpha-Linolenic Acid methyl ester for 1-2 hours. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture medium is measured as an indicator of NO production using the Griess reagent.
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against iNOS, COX-2, IκBα, and phospho-IκBα, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
ELISA for Cytokines: The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
In Vitro Lipid Metabolism Assay
Cell Culture: Human hepatoma HepG2 cells are maintained in MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
Treatment: Cells are incubated with this compound or Alpha-Linolenic Acid methyl ester at various concentrations for 24-48 hours.
Oil Red O Staining: To visualize intracellular lipid accumulation, cells are fixed with 4% paraformaldehyde and stained with Oil Red O solution.
Cholesterol and Triglyceride Quantification: Cellular lipids are extracted using a chloroform:methanol (2:1) solution. The dried lipid extracts are then reconstituted, and total cholesterol and triglyceride levels are measured using commercially available enzymatic kits.
Gene Expression Analysis (qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of key genes involved in lipid metabolism (e.g., SREBP-1c, SREBP-2, FAS, ACC) are quantified by real-time quantitative PCR using specific primers.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effects of fatty acid methyl esters.
Conclusion
This compound and alpha-linolenic acid methyl ester are structurally related yet functionally distinct polyunsaturated fatty acid derivatives. While both demonstrate significant anti-inflammatory and lipid-modulating properties, their different metabolic fates—PNLA not being a precursor to arachidonic acid and ALA serving as a precursor to EPA and DHA—suggest distinct therapeutic potentials.
The choice between these two molecules for research and drug development will depend on the specific biological system and therapeutic target. Further direct comparative studies on their methyl ester forms are warranted to fully elucidate their respective potencies and mechanisms of action. This guide provides a foundational understanding to aid researchers in designing such studies and exploring the potential of these bioactive lipids.
References
- 1. Assessment of Fatty Acid-Specific Lipolysis by In Vitro Digestion and GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]
- 3. α-Linolenic acid suppresses cholesterol and triacylglycerol biosynthesis pathway by suppressing SREBP-2, SREBP-1a and -1c expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-Linolenic and Pinolenic Acids Exert Anti-Inflammatory Effects in Cultured Human Endothelial Cells Through Their Elongation Products [dadun.unav.edu]
- 5. Gamma-Linolenic and Pinolenic Acids Exert Anti-Inflammatory Effects in Cultured Human Endothelial Cells Through Their Elongation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytothesis.us [cytothesis.us]
- 7. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary alpha-linolenic acid is as effective as oleic acid and linoleic acid in lowering blood cholesterol in normolipidemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Pinolenic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of pinolenic acid and its methyl ester, methyl pinolenate. While extensive research has elucidated the effects of pinolenic acid, a polyunsaturated fatty acid found in pine nut oil, direct comparative studies on its methyl ester are notably scarce in publicly available literature. This document, therefore, summarizes the established biological effects of pinolenic acid and provides a scientifically-grounded inference on the potential activities of methyl pinolenate, based on the general understanding of fatty acid ester metabolism.
At a Glance: Pinolenic Acid vs. Methyl Pinolenate
| Feature | Pinolenic Acid | Methyl Pinolenate (Inferred) |
| Primary Form | Free Fatty Acid | Fatty Acid Methyl Ester |
| Anti-inflammatory Activity | Demonstrated in vitro and in vivo. | Likely requires hydrolysis to pinolenic acid to exert similar effects. Direct activity is not established. |
| Appetite Suppression | Clinically observed through stimulation of satiety hormones. | Expected to be inactive until hydrolyzed to pinolenic acid. |
| Mechanism of Action | Inhibition of the NF-κB signaling pathway; potential PPAR activation. | The free acid, after hydrolysis, would follow the same mechanism. |
| Bioavailability | Readily absorbed. | Expected to be absorbed and subsequently hydrolyzed by esterases. |
Anti-inflammatory Effects
Pinolenic acid has been shown to possess significant anti-inflammatory properties. Studies have demonstrated its ability to reduce the production of pro-inflammatory mediators.[1][2] The primary mechanism for this action is believed to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Pinolenic acid may also exert some of its effects through the activation of peroxisome proliferator-activated receptors (PPARs).[1]
For methyl pinolenate, it is anticipated that the ester must first be hydrolyzed to its free fatty acid form, pinolenic acid, by cellular esterases to exhibit anti-inflammatory activity. Fatty acid methyl esters are generally less biologically active than their corresponding free fatty acids until this conversion occurs.
Quantitative Data on Anti-inflammatory Mediators
The following table summarizes the observed effects of pinolenic acid on various pro-inflammatory markers. Data for methyl pinolenate is not available due to a lack of direct studies.
| Inflammatory Mediator | Cell Type | Stimulus | Pinolenic Acid Concentration | % Reduction / Effect |
| TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) from RA patients | LPS | 50 µM | Reduced release by 60%[3] |
| IL-6 | Human PBMCs from RA patients | LPS | 50 µM | Reduced release by 60%[3] |
| PGE2 | Human PBMCs from RA patients | LPS | 50 µM | Substantially reduced levels[3] |
| iNOS Expression | RAW264.7 Macrophages | LPS | Not Specified | Reduced by 55%[1] |
| COX-2 Expression | RAW264.7 Macrophages | LPS | Not Specified | Reduced by 10%[1] |
| NF-κB Activation | EA.hy926 Cells | TNF-α | 50 µM | Decreased[1] |
Appetite Suppression
Pinolenic acid has gained attention for its potential role in weight management due to its appetite-suppressing effects. It is thought to stimulate the release of satiety hormones, cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which signal fullness to the brain.
The methyl ester form, methyl pinolenate, is not expected to directly stimulate the release of these hormones. It would likely need to be hydrolyzed to pinolenic acid in the gastrointestinal tract before it can exert any effect on appetite regulation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Pinolenic acid's inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay
Objective: To evaluate the effect of a test compound on the production of pro-inflammatory mediators in cultured immune cells.
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-incubated with various concentrations of the test compound (pinolenic acid or methyl pinolenate) or a vehicle control for a specified period (e.g., 1-24 hours).
-
Stimulation: An inflammatory response is induced by adding a stimulating agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to the cell cultures.
-
Sample Collection: After a defined incubation period (e.g., 16-24 hours), the cell culture supernatant is collected to measure secreted inflammatory mediators. The cells are harvested to prepare lysates for protein or gene expression analysis.
-
Quantification of Inflammatory Mediators:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) in the supernatant are quantified using commercially available ELISA kits.
-
Griess Assay: The production of nitric oxide (NO), another inflammatory mediator, can be measured in the supernatant using the Griess reagent.
-
-
Western Blot Analysis: Cell lysates are used to determine the protein levels of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as components of signaling pathways like NF-κB.
Appetite Hormone Secretion Assay
Objective: To assess the effect of a test compound on the secretion of satiety hormones from enteroendocrine cells.
Methodology:
-
Cell Culture: A suitable enteroendocrine cell line (e.g., STC-1, NCI-H716) is cultured in appropriate media.
-
Treatment: Cells are incubated with the test compound (pinolenic acid or methyl pinolenate) at various concentrations.
-
Sample Collection: The cell culture medium is collected at different time points after treatment.
-
Hormone Quantification: The concentrations of secreted cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1) in the collected medium are measured using specific ELISA or radioimmunoassay (RIA) kits.
Conclusion
Pinolenic acid exhibits well-documented anti-inflammatory and appetite-suppressing properties, primarily through the modulation of the NF-κB signaling pathway and stimulation of satiety hormones. In contrast, there is a significant lack of direct experimental data on the biological activities of its methyl ester, methyl pinolenate. Based on established principles of lipid biochemistry, it is reasonable to hypothesize that methyl pinolenate would require enzymatic hydrolysis to pinolenic acid to exert similar biological effects. Therefore, the free fatty acid form is likely the more direct and potent bioactive molecule. Further research is warranted to directly compare the bioavailability, metabolism, and efficacy of pinolenic acid and its methyl ester to validate these inferences and explore any potential unique activities of the esterified form.
References
A Comparative Guide to Pinolenic Acid Methyl Ester Versus Other Omega-6 Fatty Acids for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Pinolenic Acid (PNLA) methyl ester with other notable omega-6 fatty acids, including Linoleic Acid (LA), Gamma-Linolenic Acid (GLA), and Arachidonic Acid (AA). The content is tailored for researchers, scientists, and professionals in drug development, offering an objective analysis of their respective biochemical and physiological effects, supported by experimental data.
At a Glance: Key Differentiators
Pinolenic acid, a polyunsaturated fatty acid found in pine nuts, distinguishes itself from other omega-6 fatty acids through its unique metabolic and signaling properties. While linoleic acid is the most common omega-6 in the diet and a precursor to other fatty acids in this class, and arachidonic acid is known for its pro-inflammatory role, pinolenic acid exhibits potent anti-inflammatory and appetite-suppressing effects. Gamma-linolenic acid also possesses anti-inflammatory properties, but its mechanisms of action differ from those of pinolenic acid.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies, offering a comparative look at the effects of these omega-6 fatty acids on key biological markers. It is important to note that experimental conditions such as cell types, stimuli, and concentrations may vary between studies.
Table 1: Comparative Anti-inflammatory Effects
| Inflammatory Marker | Fatty Acid | Cell Type | Stimulus | Concentration (µM) | % Reduction / Effect | Citation(s) |
| TNF-α | Pinolenic Acid | Human PBMCs (from RA patients) | LPS | 50 | 60% | [1] |
| Pinolenic Acid | THP-1 Macrophages | LPS | 50 | 18% | [1] | |
| Pinolenic Acid | Murine Microglial (BV-2) | LPS | 50 | 27% | [2] | |
| Gamma-Linolenic Acid | Human Monocytes | - | - | Reduced production | [2] | |
| IL-6 | Pinolenic Acid | Human PBMCs (from RA patients) | LPS | 50 | 60% | [1] |
| Pinolenic Acid | THP-1 Macrophages | LPS | 50 | 46% | [1] | |
| Pinolenic Acid | Murine Microglial (BV-2) | LPS | 50 | 74% | [2] | |
| PGE2 | Pinolenic Acid | RAW264.7 Macrophages | DGLA or AA | - | 53% (vs DGLA), 22% (vs AA) | [1] |
| oxLDL Uptake | Pinolenic Acid | THP-1 Macrophages | - | 25-100 | 40-50% reduction in macropinocytosis | [2] |
Table 2: Comparative Effects on Lipid Metabolism
| Parameter | Pinolenic Acid (PNLA) | Linoleic Acid (LA) | Conjugated Linoleic Acid (CLA) | Arachidonic Acid (AA) | Citation(s) |
| Total Cholesterol (TC) | Generally Decreased | Can lower TC when substituted for saturated fats | Inconsistent: Increased, Decreased, or No Significant Effect | Associated with increased TC | [3][4][5] |
| LDL-Cholesterol (LDL-C) | Generally Decreased | Can lower LDL-C | Inconsistent: Decreased or No Significant Effect | Associated with increased LDL-C | [3][4][5] |
| HDL-Cholesterol (HDL-C) | No Significant Change or Potential Increase | - | Inconsistent: Increased, Decreased, or No Significant Effect | - | [3] |
| Triglycerides (TG) | Generally Decreased | - | Inconsistent: Increased, Decreased, or No Significant Effect | Lowered in some animal studies compared to LA | [3][6] |
| Hepatic LDL Uptake | Enhanced | - | - | - | [3][7] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of pinolenic acid compared to other omega-6 fatty acids can be attributed to their differential effects on key signaling pathways.
Anti-inflammatory Signaling
Pinolenic acid primarily exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the modulation of Peroxisome Proliferator-Activated Receptor (PPAR) activity.[8]
In contrast, arachidonic acid is a precursor for pro-inflammatory eicosanoids, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, often downstream of NF-κB activation. While gamma-linolenic acid has anti-inflammatory properties, these are largely mediated by its conversion to dihomo-gamma-linolenic acid (DGLA), which is a precursor to anti-inflammatory prostaglandins (B1171923) and competes with arachidonic acid.
Caption: Pinolenic acid's inhibition of the NF-κB signaling pathway.
Lipid Metabolism Regulation
Pinolenic acid's effects on lipid metabolism are partly mediated by its interaction with Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPAR-alpha and PPAR-delta, which are key regulators of fatty acid oxidation.[3]
Caption: Pinolenic acid's activation of PPAR signaling in lipid metabolism.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Cytokine Production in Cell Culture Supernatants by ELISA
This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of cultured macrophages following treatment with fatty acids.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-like cell line (e.g., THP-1).
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Fatty Acid Preparation: Dissolve fatty acid methyl esters in ethanol (B145695) to create stock solutions. Complex the fatty acids with fatty acid-free bovine serum albumin (BSA) in the culture medium to ensure solubility. The final ethanol concentration should be below 0.1%.
-
Treatment: Seed cells in 24- or 96-well plates. Pre-treat cells with various concentrations of the fatty acids (e.g., 10, 25, 50, 100 µM) or a vehicle control for a specified period (e.g., 24 hours).
-
Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the culture plates and carefully collect the supernatant for analysis.
2. ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants and a series of known standards to the wells and incubate for 2 hours.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Enzyme Conjugation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30-60 minutes.
-
Substrate Reaction: Wash the plate and add a substrate (e.g., TMB). Allow the color to develop.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Caption: Experimental workflow for cytokine measurement by ELISA.
Macrophage Uptake of Oxidized Low-Density Lipoprotein (oxLDL)
This protocol outlines a method to assess the effect of fatty acids on the uptake of oxidized LDL by macrophages, a key process in the development of atherosclerosis.
1. Preparation of Labeled oxLDL:
-
Isolate LDL from human plasma by ultracentrifugation.
-
Label the LDL with a fluorescent dye (e.g., DiI).
-
Induce oxidation of the DiI-labeled LDL by incubation with a copper sulfate (B86663) solution.
-
Purify the DiI-oxLDL to remove unbound dye and copper ions.
2. Macrophage Culture and Treatment:
-
Culture macrophages (e.g., THP-1 derived macrophages) in appropriate media.
-
Pre-treat the macrophages with different concentrations of pinolenic acid or other fatty acids for a specified duration (e.g., 24 hours).
3. oxLDL Uptake Assay:
-
Incubate the pre-treated macrophages with DiI-oxLDL (e.g., 10 µg/mL) for a set period (e.g., 4-6 hours).
-
Wash the cells thoroughly to remove any unbound DiI-oxLDL.
-
Analyze the uptake of DiI-oxLDL using:
-
Fluorescence Microscopy: Visualize and capture images of the fluorescently labeled macrophages.
-
Flow Cytometry: Quantify the fluorescence intensity of individual cells to measure the amount of internalized DiI-oxLDL.
-
Caption: Experimental workflow for assessing macrophage oxLDL uptake.
Conclusion
Pinolenic acid methyl ester presents a distinct profile compared to other omega-6 fatty acids. Its notable anti-inflammatory and lipid-modulating properties, mediated through the inhibition of NF-κB and activation of PPAR signaling pathways, position it as a compound of significant interest for further research and potential therapeutic development. In contrast, linoleic acid serves primarily as a precursor, while arachidonic acid is predominantly pro-inflammatory. Gamma-linolenic acid shares some anti-inflammatory characteristics with pinolenic acid, though their mechanisms of action differ. The provided experimental data and protocols offer a solid foundation for researchers to explore the unique potential of pinolenic acid in various therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Arachidonic acid is associated with dyslipidemia and cholesterol-related lipoprotein metabolism signatures [frontiersin.org]
- 6. Effect of dietary linoleic, alpha-linolenic and arachidonic acids on lipid metabolism, tissue fatty acid composition and eicosanoid production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective increase in pinolenic acid (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of Pinolenic Acid Methyl Ester: NMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and traditional chromatographic methods for the purity validation of Pinolenic Acid methyl ester. The information presented is supported by established experimental protocols and comparative data to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Data Presentation: Comparative Analysis of Purity Assessment Methods
The following table summarizes the key performance characteristics of quantitative ¹H-NMR (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) for the purity analysis of this compound.
| Parameter | Quantitative ¹H-NMR (qNMR) | GC-MS | HPLC-ELSD |
| Principle | Measures the signal intensity of specific protons in the molecule, which is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection and quantification. | Separates compounds based on their affinity to a stationary phase, followed by detection based on the light scattering of nebulized analyte particles. |
| Sample Preparation | Simple dissolution in a deuterated solvent with a known amount of an internal standard. Non-destructive. | Derivatization to volatile fatty acid methyl esters (FAMEs) is typically required. | Minimal sample preparation, usually dissolution in a suitable solvent. |
| Selectivity | High, based on unique chemical shifts of protons. Can distinguish between structurally similar compounds. | High, based on both chromatographic retention time and mass fragmentation patterns. | Moderate, separates based on polarity. May have limitations with co-eluting compounds of similar volatility. |
| Accuracy | High, traceable to a certified reference material. | High, with proper calibration and use of an internal standard. | Good, but can be affected by the non-linear response of the detector. |
| Precision (RSD) | Typically <1% | Typically <5% | Typically 5-10% |
| Analysis Time | ~10-15 minutes per sample | ~30-60 minutes per sample (including derivatization) | ~20-40 minutes per sample |
| Strengths | - Absolute quantification - Non-destructive - Provides structural information - Fast analysis time | - High sensitivity and selectivity - Well-established methods | - Universal detection for non-volatile compounds - No derivatization required |
| Limitations | - Lower sensitivity compared to MS methods - Potential for signal overlap in complex mixtures | - Destructive technique - Derivatization can introduce errors | - Non-linear detector response - Lower sensitivity for volatile compounds |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) for Purity Determination
This protocol outlines the procedure for determining the purity of this compound using qNMR with an internal standard.
1. Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone) of certified purity (>99.5%)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-precision analytical balance
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the solution until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Parameters:
-
Relaxation delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 s for quantitative analysis of esters).
-
Number of scans (ns): 16-64, depending on the sample concentration.
-
Acquisition time (at): ≥ 3 s.
-
Spectral width (sw): sufficient to cover all signals of interest (e.g., 0-12 ppm).
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic, well-resolved signals of both the this compound and the internal standard. For this compound, the singlet signal of the methyl ester protons (~3.67 ppm) is often used.
-
Calculate the purity using the following formula:
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
GC-MS Protocol for Purity Analysis
This protocol describes a typical GC-MS method for the analysis of this compound.[1]
1. Sample Preparation (Derivatization):
-
Accurately weigh a small amount of the sample (e.g., 10 mg) into a reaction vial.
-
Add 1 mL of 0.5 M NaOH in methanol (B129727) and heat at 100°C for 5 minutes.
-
Cool the vial and add 1 mL of 14% Boron trifluoride (BF₃) in methanol. Heat again at 100°C for 5 minutes.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-88, 100 m x 0.25 mm, 0.20 µm film thickness (or equivalent polar capillary column).
-
Inlet: Split/splitless, 250°C, split ratio 50:1.
-
Oven Program: 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 10 min.
-
Carrier Gas: Helium, constant flow at 1 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
HPLC-ELSD Protocol for Purity Analysis
This protocol provides a general method for the analysis of fatty acid methyl esters using HPLC-ELSD.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile (B52724)/isopropanol mixture) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-ELSD Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Detector:
-
Nebulizer Temperature: 30°C.
-
Evaporator Temperature: 50°C.
-
Gas Flow Rate: 1.5 L/min.
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Determine the purity by area percentage. Due to the non-linear response of the ELSD, a calibration curve with standards of known concentration is recommended for more accurate quantification.
Mandatory Visualization
References
A Comparative Guide to Analytical Methods for Pinolenic Acid Methyl Ester
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pinolenic acid is essential for understanding its therapeutic potential in areas like inflammation, lipid metabolism, and appetite suppression.[1] As pinolenic acid is typically analyzed in its more volatile methyl ester form, this guide provides an objective comparison of common analytical methods for pinolenic acid methyl ester, supported by experimental data to inform methodological selection.
Overview of Analytical Techniques
The analysis of fatty acid methyl esters (FAMEs), including this compound, is predominantly carried out using gas chromatography (GC) and high-performance liquid chromatography (HPLC).[2][3] Gas chromatography, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a widely used and robust technique for FAME analysis.[4][5] It offers high resolution and sensitivity, though it requires a derivatization step to convert fatty acids into their volatile methyl esters.[1][6]
High-performance liquid chromatography provides a valuable alternative, particularly for thermally sensitive compounds, as separations are performed at or near ambient temperatures.[7] HPLC can be paired with various detectors, such as Ultraviolet (UV) or Evaporative Light Scattering Detector (ELSD), to quantify FAMEs.[2][4]
Performance Comparison
The selection of an analytical method is often guided by performance metrics such as linearity, precision, accuracy, and sensitivity (limits of detection and quantification). The following table summarizes these parameters for various techniques used in the analysis of fatty acid methyl esters, including pinolenic acid.
| Parameter | GC-FID | GC-MS | HPLC-UV | HPLC-ELSD |
| Linearity (R²) | ≥ 0.9998[5] | Typically ≥ 0.99 | ≥ 0.995[2] | ≥ 0.997[4] |
| Precision (%RSD) | Repeatability < 1.0%[5] | Intermediate Precision < 15% | Repeatability < 3%[8][9] | Intermediate Repeatability < 5%[4] |
| Accuracy (Recovery %) | Not explicitly stated | 96.2% to 103.9%[4] | 81.7% to 110.9%[2] | 92.9% to 108.5%[4] |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL[5] | High sensitivity (µg/L to ng/L range)[7] | 0.0001% to 0.0018% mass[2] | 0.02 to 0.04 µg[4] |
| Limit of Quantitation (LOQ) | 0.63 to 1.63 µg/mL[5] | Not explicitly stated | 0.0004% to 0.0054% mass[2] | 0.04 to 0.10 µg[4] |
| Analysis Time | ~25-45 minutes per sample[4] | ~25-45 minutes per sample | ~34 minutes per sample[8][9] | ~11-45 minutes per sample[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for GC-FID and HPLC-UV analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a standard method for FAME analysis, valued for its robustness and quantitative accuracy.
1. Sample Preparation (Derivatization to FAMEs): Fatty acids must be converted to their corresponding methyl esters to increase volatility for GC analysis.[6]
-
Lipid Extraction (if necessary): For complex matrices, lipids are first extracted using a method like Folch or Bligh-Dyer.[10]
-
Saponification & Esterification:
-
Approximately 25 mg of the extracted lipid or oil is placed in a screw-capped tube with a known amount of internal standard (e.g., heptadecanoic acid).[1]
-
1.5 mL of 0.5 M methanolic NaOH is added, and the mixture is heated at 100°C for 5-10 minutes.[1]
-
After cooling, 2 mL of 14% Boron trifluoride (BF3) in methanol (B129727) is added, and the mixture is heated again at 100°C for 5-10 minutes.[1]
-
The FAMEs are then extracted with n-hexane.[1] The hexane (B92381) layer is dried over anhydrous sodium sulfate (B86663) before GC analysis.[1]
-
2. GC-FID Instrumentation and Conditions:
-
GC System: Agilent 6890 GC with FID or similar.[11]
-
Column: A polar capillary column such as a DB-Wax or Omegawax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Inlet Temperature: 250°C.[11]
-
Oven Temperature Program: 50°C (1 min), ramp at 25°C/min to 200°C, then ramp at 3°C/min to 230°C and hold for 18 min.[11]
-
Carrier Gas: Hydrogen or Helium.[11]
-
Detector Temperature: 280°C.[11]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV can be an effective method for FAME analysis, especially for resolving cis-trans isomers.[8]
1. Sample Preparation:
-
If starting from an oil, FAMEs are first prepared, often through base-catalyzed transesterification with methanolic potassium hydroxide.[8]
-
The resulting FAMEs are dissolved in a suitable solvent like acetonitrile (B52724) for injection.[8]
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Two C18 reversed-phase columns in series (e.g., 250 mm × 4.6 mm, 5 µm).[8]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the general experimental workflow and the logical relationship in method selection.
Caption: General workflow for this compound analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both GC and HPLC are powerful techniques for the cross-validation of this compound analytical methods. GC-MS is often considered the gold standard for its high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[7] GC-FID offers a robust and cost-effective solution for routine quantitative analysis. HPLC is a strong alternative, particularly when dealing with thermally labile compounds or when resolution of specific isomers is critical.[7][8] The choice of method should be guided by the specific research question, sample matrix, and the required data quality.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. perlan.com.pl [perlan.com.pl]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
A Comparative Analysis of Pinolenic Acid Methyl Ester from Diverse Pine Nut Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pinolenic Acid Methyl Ester Sources, Supported by Experimental Data.
Pinolenic acid (PNA), a unique polyunsaturated fatty acid, has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory, lipid-lowering, and anti-cancer activities.[1] This guide provides a comparative analysis of this compound derived from various pine nut species, offering a valuable resource for researchers sourcing this compound for experimental and developmental purposes. The data presented herein is a synthesis of findings from multiple studies, offering insights into the yield, purity, and fatty acid profiles from different natural sources.
Quantitative Analysis: A Comparative Overview
The concentration of pinolenic acid varies significantly among different pine nut species. This variation inherently affects the yield and potential purity of the derived this compound. The following tables summarize the pinolenic acid content in the oils of several common pine nut species and the fatty acid composition of representative oils.
Table 1: Pinolenic Acid Content in Oils from Various Pinus Species
| Pinus Species | Common Name | Pinolenic Acid Content (% of total fatty acids) | Reference |
| Pinus sibirica | Siberian Pine | 18.1 - 27% | [2][3] |
| Pinus koraiensis | Korean Pine | 13.9 - 20% | [2][3] |
| Pinus gerardiana | Chilgoza Pine | 12 - 14% | [4] |
| Pinus pinea | Stone Pine | Very low to 15% | [2][5] |
| Pinus pinaster | Maritime Pine | Rich source | [2] |
| Pinus orientalis | Oriental Pine | Rich source | [2] |
| Pinus nigra | Black Pine | ~10.5% (unripe seeds) | [6] |
| Pinus edulis | Colorado Pinyon | ~14% | [4] |
| Pinus cembroides | Mexican Pinyon | ~19% | [4] |
| Pinus monophylla | Single-leaf Pinyon | ~10% | [4] |
| Pinus eldarica | Eldar Pine | Low | [2] |
| Pinus excelsa | Blue Pine | Low | [2] |
| Pinus torreyana | Torrey Pine | Low | [2] |
Table 2: Comparative Fatty Acid Profile of Select Pine Nut Oils (% of total fatty acids)
| Fatty Acid | Pinus sibirica Oil | Pinus koraiensis Oil |
| Pinolenic Acid (C18:3) | ~18.1 - 18.5% | ~13.9 - 15.0% |
| Linoleic Acid (C18:2) | ~48.4% | Not specified |
| Oleic Acid (C18:1) | ~24% | Not specified |
| Palmitic Acid (C16:0) | Present | Present |
| Stearic Acid (C18:0) | Present | Present |
| Taxoleic Acid | ~1.8% | Not specified |
Data synthesized from multiple sources.[2][3] Exact compositions can vary based on geographical location, harvesting time, and extraction methods.
Experimental Protocols
Accurate comparative analysis relies on standardized methodologies. The following section details common experimental protocols for the extraction of pine nut oil, the preparation of this compound (FAMEs), and its subsequent analysis.
Pine Nut Oil Extraction
A common and efficient method for obtaining oil from pine nuts is cold pressing. This method avoids the use of chemical solvents and high temperatures, which can degrade the fatty acids.
Protocol: Cold Pressing Extraction
-
Sample Preparation: Pine nuts are shelled and cleaned to remove any foreign material.
-
Pressing: The cleaned nuts are fed into a mechanical screw press. The press exerts high pressure, forcing the oil out of the nutmeat.
-
Filtration: The collected crude oil is then filtered to remove any solid particles.
-
Storage: The final oil is stored in airtight, dark containers, often under a nitrogen atmosphere, to prevent oxidation.
Preparation of this compound (FAMEs)
For analytical techniques such as Gas Chromatography, fatty acids are typically converted into their more volatile methyl esters. A widely used method involves saponification followed by esterification with Boron Trifluoride (BF3) in methanol.[1]
Protocol: Saponification and BF3-Methanol Esterification
-
Saponification:
-
To approximately 25 mg of pine nut oil in a screw-capped tube, add 1.5 mL of 0.5 M methanolic sodium hydroxide (B78521) (NaOH).[1]
-
If quantitative analysis is desired, a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) should be added at this stage.[1]
-
Heat the mixture at 100°C for 5-10 minutes until the oil globules dissolve completely.[1]
-
-
Esterification:
-
Extraction of FAMEs:
-
Cool the tube and add 1 mL of n-hexane and 1 mL of saturated sodium chloride (NaCl) solution.[1]
-
Shake the tube vigorously for 30 seconds.[1]
-
Allow the layers to separate and carefully transfer the upper hexane (B92381) layer, containing the FAMEs, to a clean vial.[1]
-
Dry the hexane extract over anhydrous sodium sulfate.[1]
-
-
Sample Dilution:
-
Dilute the hexane extract to an appropriate concentration for GC-MS analysis.[1]
-
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the different fatty acid methyl esters in a sample.
General GC-MS Conditions for FAME Analysis:
-
Injector Temperature: 250°C
-
Column: A capillary column suitable for FAME analysis (e.g., a high-polarity column like HP-88 or DB-FFAP).[7]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/minute.
-
Ramp to 240°C at a rate of 5°C/minute, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Note: These are general conditions and should be optimized for the specific instrument and column being used.[1]
Visualizing the Workflow and Biological Pathways
To further aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound analysis and a key signaling pathway influenced by pinolenic acid.
References
A Comparative Guide to Pinolenic Acid Methyl Ester as an Internal Standard in Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pinolenic acid methyl ester with established internal standards for fatty acid analysis. While direct experimental validation of this compound as a routine internal standard is not widely documented, this document offers a theoretical evaluation based on the ideal properties of an internal standard, alongside relevant physicochemical data and detailed experimental protocols for its potential validation and use.
The Role and Ideal Properties of an Internal Standard in Fatty Acid Analysis
Accurate quantification of fatty acids is paramount in various fields, including metabolic research, clinical diagnostics, and pharmaceutical development. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is the gold standard for this analysis. However, the multi-step sample preparation process, which includes extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs), can introduce variability. An internal standard (IS) is a known amount of a specific compound added to the sample at the beginning of the workflow to correct for these variations, thereby improving the accuracy and precision of the results.
An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during extraction and derivatization.
-
Non-Endogenous: It must not be naturally present in the sample matrix to avoid interference and inaccurate quantification.
-
Chromatographic Resolution: It should be well-resolved from all other components in the sample chromatogram.
-
Stability: It must be stable throughout the entire analytical process.
-
Purity and Availability: It should be available in a highly pure form.
Comparative Analysis of this compound
This section compares the theoretical suitability of this compound as an internal standard against two commonly used odd-chain fatty acid methyl esters: Methyl Heptadecanoate (C17:0) and Methyl Nonadecanoate (C19:0).
Data Presentation: Physicochemical Properties
| Property | This compound | Methyl Heptadecanoate | Methyl Nonadecanoate |
| Molecular Formula | C₁₉H₃₂O₂[1][2] | C₁₈H₃₆O₂ | C₂₀H₄₀O₂[1] |
| Molecular Weight | 292.5 g/mol [1][2][3] | 284.48 g/mol | 312.53 g/mol [1] |
| Structure | Unsaturated (18:3, n-6) | Saturated (17:0) | Saturated (19:0) |
| Predicted Boiling Point | 375.7 ± 31.0 °C[4][5] | 152-153 °C @ 0.05 mmHg | 342.00 °C[1] |
| Melting Point | Not available | 29.8-30.3 °C | 30.00 °C[1] |
| Solubility | Soluble in DMF, DMSO, Ethanol[4][5] | Insoluble in water; soluble in alcohol and ether. | Insoluble in water; soluble in nonpolar organic solvents.[1] |
| Natural Occurrence | Primarily in pine nuts and conifer seeds.[6] | Low abundance in most biological samples; present in dairy and ruminant fats. | Very low abundance in most biological samples. |
Theoretical Suitability Assessment
-
Chemical Similarity: As a C18 polyunsaturated fatty acid methyl ester, this compound is structurally similar to many common long-chain fatty acids found in biological samples. However, its three double bonds make it more susceptible to oxidation compared to the saturated odd-chain standards.
-
Non-Endogenous Nature: Pinolenic acid is found in significant amounts in pine nuts and their oils.[6] Therefore, its methyl ester would be an unsuitable internal standard for analyzing samples that may contain pine nut derivatives or in nutritional studies where pine nut consumption is a variable. For other matrices, its natural absence would be a key advantage.
-
Chromatographic Behavior: With a C18 backbone, this compound would elute in the region of other C18 FAMEs. Its retention time on polar GC columns would be longer than its saturated and monounsaturated counterparts due to the presence of three double bonds. This could be advantageous for resolution in some cases but may also lead to co-elution with other polyunsaturated fatty acids in complex mixtures.
-
Stability: Being a polyunsaturated fatty acid, this compound is more prone to oxidation than saturated fatty acids like methyl heptadecanoate and methyl nonadecanoate. This could be a significant drawback, potentially compromising the accuracy of quantification if rigorous antioxidant measures are not taken during sample preparation and storage.
-
Purity and Availability: this compound is commercially available, though perhaps less common and potentially more expensive than the standard odd-chain fatty acid methyl esters.
Experimental Protocols
This section provides a detailed protocol for the analysis of fatty acids using an internal standard and a proposed workflow for the validation of this compound as a novel internal standard.
General Protocol for Fatty Acid Analysis using an Internal Standard
This protocol describes the conversion of fatty acids in a lipid sample to FAMEs for GC analysis.
1. Lipid Extraction (Folch Method) a. Homogenize the sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol. b. Add the internal standard solution (e.g., this compound in chloroform/methanol) at a known concentration. c. Add 0.2 volumes of 0.9% NaCl solution and vortex. d. Centrifuge to separate the phases. e. Collect the lower organic layer containing the lipids. f. Dry the lipid extract under a stream of nitrogen.
2. Saponification a. To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH. b. Heat at 100°C for 5-10 minutes to hydrolyze the lipids into free fatty acids. c. Cool the sample to room temperature.
3. Methylation (Esterification) a. Add 2 mL of 14% boron trifluoride (BF₃) in methanol. b. Heat at 100°C for 5-10 minutes to convert the free fatty acids to FAMEs. c. Cool the sample.
4. FAME Extraction a. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the upper hexane layer containing the FAMEs. d. Transfer the hexane extract to a clean vial, and if necessary, dry with anhydrous sodium sulfate. e. The sample is now ready for GC-FID or GC-MS analysis.
Proposed Protocol for Validation of this compound as an Internal Standard
This protocol outlines the steps to validate the performance of this compound as a new internal standard.
1. Specificity/Selectivity a. Analyze a blank matrix (a sample to which no analyte or IS has been added) to ensure no interfering peaks are present at the retention time of this compound. b. Analyze a sample spiked only with this compound to confirm its retention time and peak purity.
2. Linearity a. Prepare a series of calibration standards with varying concentrations of a standard FAME mix and a fixed concentration of this compound. b. Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte. c. Determine the linearity of the response by calculating the coefficient of determination (R²), which should ideally be ≥ 0.99.
3. Accuracy and Precision a. Prepare quality control (QC) samples at low, medium, and high concentrations of the analytes in the relevant matrix, each spiked with a fixed concentration of this compound. b. Analyze multiple replicates of each QC sample on the same day (intra-day precision) and on different days (inter-day precision). c. Accuracy is determined by comparing the measured concentration to the known concentration and is expressed as a percentage. Precision is expressed as the relative standard deviation (RSD). Acceptance criteria are typically within ±15% for accuracy and ≤15% for RSD.
4. Stability a. Assess the stability of this compound in the stock solution and in processed samples under different storage conditions (e.g., room temperature, refrigerated, frozen) over various time points. b. The response of the internal standard should remain consistent over the tested period.
Visualizations
Diagrams of Key Processes
Caption: Experimental workflow for fatty acid analysis using an internal standard.
Caption: Logical workflow for the validation of a new internal standard.
Conclusion
This compound presents a theoretically plausible option as an internal standard for fatty acid analysis in specific contexts, primarily where its natural occurrence is not a concern. Its chemical similarity to other C18 fatty acids is an advantage. However, its polyunsaturated nature raises concerns about its stability compared to the more robust saturated odd-chain fatty acid methyl esters like methyl heptadecanoate and methyl nonadecanoate.
For researchers considering its use, a thorough validation as outlined in this guide is essential to ensure the accuracy and reliability of their quantitative results. In most routine applications, the well-established and validated odd-chain fatty acid methyl esters remain the more prudent choice.
References
- 1. This compound | CAS 38406-57-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. This compound | C19H32O2 | CID 35027731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 38406-57-4 [m.chemicalbook.com]
- 5. This compound CAS#: 38406-57-4 [m.chemicalbook.com]
- 6. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pinolenic Acid Methyl Ester and its Metabolites in Modulating Inflammatory Responses
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects of Pinolenic Acid (PNLA) methyl ester and its primary metabolite, eicosatrienoic acid (ETA), on key inflammatory pathways. This document synthesizes experimental data to provide a clear comparison of their bioactivities, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.
Pinolenic acid, a unique polyunsaturated fatty acid found in pine nut oil, has garnered significant attention for its anti-inflammatory properties. Following administration, PNLA is metabolized in the body, primarily through elongation, to metabolites such as eicosatrienoic acid (ETA). Understanding the distinct and comparative effects of the parent compound and its metabolites is crucial for the development of novel therapeutic agents targeting inflammatory disorders. This guide provides an in-depth comparison of their effects, focusing on key inflammatory mediators and signaling pathways.
Quantitative Comparison of Anti-Inflammatory Effects
Experimental data from in vitro studies on human endothelial cells (EA.hy926) stimulated with tumor necrosis factor-alpha (TNF-α) reveals that both PNLA and its metabolite ETA possess significant anti-inflammatory properties. However, their potency in modulating specific inflammatory markers varies. The following table summarizes the quantitative effects of PNLA and ETA on the production of key pro-inflammatory mediators.
| Inflammatory Mediator | Compound | Concentration | Cell Line | % Reduction (Compared to Control) | Reference |
| sICAM-1 | Pinolenic Acid (PLA) | 50 µM | EA.hy926 | Decreased | [1][2] |
| Eicosatrienoic Acid (ETA) | 10 µM | EA.hy926 | Decreased | [1][2] | |
| MCP-1 | Pinolenic Acid (PLA) | 50 µM | EA.hy926 | Decreased | [1][2] |
| Eicosatrienoic Acid (ETA) | 10 µM | EA.hy926 | Decreased | [1][2] | |
| RANTES | Pinolenic Acid (PLA) | 50 µM | EA.hy926 | Decreased | [1][2] |
| Eicosatrienoic Acid (ETA) | 10 µM | EA.hy926 | Decreased | [1][2] | |
| IL-6 | Eicosatrienoic Acid (ETA) | 10 µM | EA.hy926 | Decreased | [1][2] |
| TNF-α | Pinolenic Acid (PNLA) | 50 µM | THP-1 Macrophages | 18% | [3][4] |
| Pinolenic Acid (PNLA) | 50 µM | Murine Microglial (BV-2) | 27% | [4] | |
| IL-6 | Pinolenic Acid (PNLA) | 50 µM | THP-1 Macrophages | 46% | [3][4] |
| Pinolenic Acid (PNLA) | 50 µM | Murine Microglial (BV-2) | 74% | [4] | |
| PGE₂ | Pinolenic Acid (PNLA) | 50 µM | THP-1 Macrophages | 87% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: In Vitro Anti-inflammatory Assay in Endothelial Cells
Objective: To determine and compare the effects of Pinolenic Acid (PLA) and Eicosatrienoic Acid (ETA) on the production of pro-inflammatory chemokines and cytokines in TNF-α-stimulated human endothelial cells.
Cell Line: EA.hy926 human endothelial cells.
Materials:
-
EA.hy926 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Pinolenic acid (high purity)
-
Eicosatrienoic acid (high purity)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Tumor Necrosis Factor-alpha (TNF-α)
-
ELISA kits for sICAM-1, MCP-1, RANTES, and IL-6
Procedure:
-
Cell Culture: Culture EA.hy926 cells in complete medium to 80-90% confluency.
-
Fatty Acid Preparation: Prepare stock solutions of PLA and ETA complexed with fatty acid-free BSA in serum-free medium.
-
Treatment: Pre-incubate the cells with either PLA (e.g., 50 µM) or ETA (e.g., 10 µM) for 24 hours. Include a vehicle control (BSA in medium).
-
Stimulation: After the pre-incubation period, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a further 24 hours to induce an inflammatory response.
-
Sample Collection: Collect the cell culture supernatants for cytokine analysis.
-
Cytokine Analysis (ELISA): Quantify the levels of sICAM-1, MCP-1, RANTES, and IL-6 in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis for NF-κB Pathway Activation
Objective: To investigate the effect of PLA and ETA on the activation of the NF-κB signaling pathway by assessing the phosphorylation of the p65 subunit.
Materials:
-
Treated and control cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C. A loading control like β-actin should also be probed on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated p65 to total p65.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of both Pinolenic Acid and its metabolite, Eicosatrienoic Acid, are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][5] Studies have shown that both PLA (at 50 µM) and ETA (at 10 µM) can decrease the phosphorylation of the NF-κB p65 subunit, which is a key step in its activation and subsequent translocation to the nucleus to induce the transcription of pro-inflammatory genes.[2]
Furthermore, the conversion of PLA to ETA by the enzyme elongase 5 appears to be a crucial step for its anti-inflammatory activity. When elongase 5 is silenced, the anti-inflammatory effects of PLA on the production of sICAM-1, MCP-1, and RANTES are diminished, suggesting that ETA is a more potent anti-inflammatory agent than its precursor for these mediators.[1][2]
Conclusion
The available evidence strongly suggests that both Pinolenic Acid methyl ester and its primary metabolite, Eicosatrienoic Acid, are effective in attenuating inflammatory responses in vitro. Notably, ETA appears to be a more potent anti-inflammatory agent for certain mediators than its precursor, PLA. The primary mechanism of action for both compounds involves the inhibition of the NF-κB signaling pathway. These findings highlight the therapeutic potential of PNLA and its metabolites in the management of inflammatory diseases and provide a solid foundation for further preclinical and clinical investigations.
References
- 1. Gamma-linolenic and pinolenic acids exert anti-inflammatory effects in cultured human endothelial cells through their elongation products - CentAUR [centaur.reading.ac.uk]
- 2. Gamma-Linolenic and Pinolenic Acids Exert Anti-Inflammatory Effects in Cultured Human Endothelial Cells Through Their Elongation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Pinolenic Acid Methyl Ester: A Comparative Guide to its Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Pinolenic Acid (PNLA) methyl ester on gene expression, benchmarked against other fatty acids and control conditions. The information is compiled from multiple peer-reviewed studies to support research and development in inflammation, metabolic disorders, and related fields.
Quantitative Comparison of Gene Expression Modulation
The following tables summarize the quantitative impact of Pinolenic Acid on the expression of key genes involved in inflammation and lipid metabolism.
Inflammatory Gene Expression
| Gene/Protein | Cell Type | Treatment | Concentration | Result | Reference |
| TNF-α | Human CD14+ Monocytes (from RA patients) | PNLA + LPS | 25 µM | 23% reduction in expressing cells (p=0.048) | [1][2] |
| IL-6 | Human CD14+ Monocytes (from RA patients) | PNLA + LPS | 25 µM | 25% reduction in expressing cells (p=0.011) | [1][2] |
| IL-1β | Human CD14+ Monocytes (from RA patients) | PNLA + LPS | 25 µM | 23% reduction in expressing cells (p=0.050) | [1][2] |
| IL-8 | Human CD14+ Monocytes (from RA patients) | PNLA + LPS | 25 µM | 20% reduction in expressing cells (p=0.066) | [2] |
| TNF-α | Human PBMCs (from RA patients) | PNLA + LPS | 25 µM | 60% reduction in release | [3][4][5] |
| IL-6 | Human PBMCs (from RA patients) | PNLA + LPS | 25 µM | 60% reduction in release (p<0.001) | [3][4][5] |
| TNF-α | Human PBMCs (from Healthy Controls) | PNLA + LPS | 25 µM | 35% reduction in release (p<0.01) | [3][4][5] |
| IL-6 | Human PBMCs (from Healthy Controls) | PNLA + LPS | 25 µM | 50% reduction in release (p<0.01) | [3][4][5] |
| iNOS | RAW264.7 Macrophages | PNLA + LPS | Not Specified | 55% reduction in expression | [3] |
| COX-2 | RAW264.7 Macrophages | PNLA + LPS | Not Specified | 10% reduction in expression | [3] |
| IL-6 | THP-1 Macrophages | PNLA | Not Specified | 46% reduction in production | [6] |
| TNF-α | THP-1 Macrophages | PNLA | Not Specified | 18% reduction in production | [6] |
| COX-2 | THP-1 Macrophages | PNLA | Not Specified | 27% reduction in expression | [6] |
Lipid Metabolism Gene Expression in HepG2 Cells
| Gene | Treatment Comparison | Concentration | Result | Reference |
| SREBP1c | PNLA vs. BSA control | 50 µM | 53% lower mRNA levels | [7] |
| FAS | PNLA vs. BSA control | 50 µM | 54% lower mRNA levels | [7] |
| SCD1 | PNLA vs. BSA control | 50 µM | 38% lower mRNA levels | [7] |
| HMGCR | PNLA vs. BSA control | 50 µM | 30% lower mRNA levels | [7] |
| LDLr | PNLA vs. BSA control | 50 µM | 43% lower mRNA levels | [7] |
Experimental Protocols
Cell Culture and Treatment
Human hepatoma (HepG2), murine macrophage (RAW264.7), and human monocytic (THP-1) cell lines are commonly used to investigate the effects of Pinolenic Acid.
-
Cell Seeding: Cells are seeded in appropriate culture plates and allowed to adhere and proliferate in standard growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 atmosphere.
-
Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophage-like cells, they are often treated with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Fatty Acid Treatment: Cells are typically incubated in serum-free medium supplemented with Pinolenic Acid methyl ester at a specific concentration (e.g., 50 µM) for 24 hours. Control groups are treated with a vehicle such as bovine serum albumin (BSA). Other fatty acids like palmitic acid, oleic acid, α-linolenic acid (ALA), and eicosapentaenoic acid (EPA) can be used for comparative analysis.[7]
-
Inflammatory Stimulation: For studying anti-inflammatory effects, cells are often pre-treated with Pinolenic Acid for a period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) for a further 16-24 hours.[3][8]
Gene Expression Analysis (qPCR)
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The relative mRNA levels of target genes are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: The fold change in gene expression is calculated using the ΔΔCt method.
Whole-Genome Transcriptome Analysis (RNA-Sequencing)
-
RNA Isolation and Quality Control: High-quality total RNA is extracted from cells. RNA integrity is assessed using an Agilent Bioanalyzer.
-
Library Preparation: mRNA is enriched from the total RNA, fragmented, and used for the synthesis of a cDNA library.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between different treatment groups.[1][2] Pathway analysis of the differentially expressed genes is then conducted to identify the biological pathways that are significantly affected.[1][2][8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by Pinolenic Acid and a typical experimental workflow for studying its effects on gene expression.
Caption: Key signaling pathways modulated by Pinolenic Acid.
References
- 1. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Beneficial Effects of Pine Nuts and Its Major Fatty Acid, Pinolenic Acid, on Inflammation and Metabolic Perturbations in Inflammatory Disorders [mdpi.com]
- 4. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinolenic Acid Downregulates Lipid Anabolic Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pinolenic Acid Methyl Ester and EPA/DHA for Researchers
An Objective Guide to the Biological Activities of Three Potent Polyunsaturated Fatty Acids
For researchers and drug development professionals navigating the landscape of bioactive lipids, understanding the nuanced differences between various polyunsaturated fatty acids (PUFAs) is critical. This guide provides a comparative study of Pinolenic Acid (PNLA) methyl ester, a unique omega-6 PUFA found in pine nuts, and the well-established omega-3 PUFAs, Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA). This document synthesizes experimental data on their anti-inflammatory, antioxidant, and lipid-lowering effects to support further investigation and therapeutic development. While most research has been conducted on the free fatty acid form of pinolenic acid, its biological activity is attributed to the fatty acid itself, which is readily available after the hydrolysis of the methyl ester.
Comparative Efficacy: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the quantitative effects of Pinolenic Acid, EPA, and DHA on key biological markers. It is important to note that the experimental conditions, such as cell types, stimuli, and concentrations, may vary between studies, which should be considered when interpreting the data.
Table 1: Comparative Anti-inflammatory Effects
| Parameter | Pinolenic Acid (PNLA) | EPA | DHA | Source |
| IL-6 Reduction | 46% reduction in LPS-stimulated THP-1 macrophages (50 µM) | Significant reduction in LPS-stimulated adipocytes (100 µM) | Significant reduction in LPS-stimulated adipocytes (100 µM) | [1] |
| TNF-α Reduction | 18% reduction in LPS-stimulated THP-1 macrophages (50 µM) | 47% reduction in TNF-α mRNA in LPS-stimulated RAW 264.7 cells | DHA had a stronger anti-inflammatory effect than EPA, lowering the genetic expression of four types of pro-inflammatory proteins, whereas EPA lowered only one type. | [1][2] |
| PGE2 Reduction | 87% reduction in LPS-stimulated THP-1 macrophages | N/A | N/A | [1] |
| NF-κB Activity | Inhibition of NF-κB activation | Inhibition of IκB phosphorylation, decreasing NF-κB activity | Inhibition of NF-κB activation | [1] |
Table 2: Comparative Antioxidant Activity
| Assay | Pinolenic Acid (PNLA) | EPA | DHA | Source |
| DPPH Radical Scavenging | Data not available in direct comparison | 50.51% DPPH inhibition | 49.72% DPPH inhibition | [3] |
| HDL Oxidation Inhibition | Data not available | Potently inhibited HDL oxidation | Less effective than EPA at inhibiting HDL oxidation | [4] |
| Lipid Peroxidation | Data not available | Supplementation in humans led to an increase in plasma MDA and lipid peroxides. | Supplementation in humans led to an increase in plasma MDA and lipid peroxides. | [5] |
Table 3: Comparative Lipid-Lowering Effects
| Parameter | Pinolenic Acid (PNLA) | EPA | DHA | Source |
| Oxidized LDL Uptake in Macrophages | 40% reduction in THP-1 macrophages | Increased OxLDL uptake in THP-1 macrophages | Inhibited OxLDL uptake in THP-1 macrophages | [6] |
| Acetylated LDL Uptake in Macrophages | Data not available | Reduced AcLDL uptake | Reduced AcLDL uptake | [6] |
| Plasma Triglycerides | Data not available in direct comparison | Both EPA and DHA lower triglyceride levels, with DHA potentially having a slightly greater effect. | Both EPA and DHA lower triglyceride levels, with DHA potentially having a slightly greater effect. | [7] |
| LDL Cholesterol | Data not available in direct comparison | Does not increase LDL-C | May increase LDL-C, but also increases LDL particle size | [8][7] |
| HDL Cholesterol | Lowered HDL and ApoA-I levels in mice | May lower HDL3 subfraction | Increases HDL cholesterol, particularly HDL2 | [7] |
| Adipocyte Lipid Accumulation | Data not available | Reduced lipid droplet formation | Reduced lipid droplet formation | [9] |
Signaling Pathways and Mechanisms of Action
The biological effects of these fatty acids are mediated through their interaction with key signaling pathways involved in inflammation and lipid metabolism.
Pinolenic Acid's Anti-inflammatory Signaling
Pinolenic acid has been shown to exert its anti-inflammatory effects by inhibiting the activation of critical transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins.[1] By downregulating these pathways, PNLA effectively reduces the expression of pro-inflammatory genes.
EPA and DHA's Anti-inflammatory Signaling
EPA and DHA are precursors to a class of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which actively resolve inflammation. Additionally, they can inhibit the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate the biological activities of these fatty acids.
Anti-inflammatory Activity Assessment
-
Cell Culture and Treatment: Human monocytic THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA). The macrophages are then pre-treated with various concentrations of Pinolenic Acid methyl ester, EPA, or DHA for a specified period (e.g., 24 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cytokine Analysis (ELISA): The concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
NF-κB Activity Assay: NF-κB activation can be assessed by various methods, including Western blotting for the phosphorylated form of NF-κB subunits (e.g., p65) or reporter gene assays where cells are transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
Antioxidant Capacity Measurement (DPPH Assay)
-
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical with a deep violet color, which becomes colorless or pale yellow upon reduction by an antioxidant.
-
Procedure: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compound (this compound, EPA, or DHA) is added to the DPPH solution at various concentrations. The mixture is incubated in the dark for a specific time (e.g., 30 minutes), and the absorbance is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The percentage of DPPH radical scavenging activity is then calculated.
Lipid-Lowering Effect Evaluation
-
Macrophage Cholesterol Uptake Assay: Differentiated macrophages (e.g., THP-1) are incubated with fluorescently labeled oxidized low-density lipoprotein (oxLDL) in the presence or absence of the test fatty acids. After incubation, the cells are washed, and the amount of internalized oxLDL is quantified using a fluorescence plate reader or flow cytometry.
-
Adipocyte Lipid Accumulation Assay (Oil Red O Staining): Preadipocyte cell lines (e.g., 3T3-L1) are induced to differentiate into mature adipocytes in the presence of the test fatty acids. After several days, the cells are fixed and stained with Oil Red O, a lipid-soluble dye. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a typical experimental workflow for a comparative study of this compound and EPA/DHA.
Conclusion
This comparative guide highlights the distinct and overlapping biological activities of this compound, EPA, and DHA. While all three demonstrate potent anti-inflammatory properties, their mechanisms and efficacy on specific markers can differ. Notably, Pinolenic Acid shows a strong inhibitory effect on the uptake of oxidized LDL by macrophages, a key event in atherosclerosis, where EPA appears to have an opposing effect. In contrast, DHA shares this beneficial effect with PNLA.
For antioxidant activity, direct comparative data for PNLA is lacking, but EPA appears to be more potent than DHA in preventing HDL oxidation. In terms of lipid metabolism, both EPA and DHA effectively lower triglycerides, but have differential effects on LDL and HDL cholesterol levels.
The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct further comparative studies. A direct head-to-head investigation of these three fatty acids under identical experimental conditions would be invaluable to fully elucidate their relative therapeutic potential. The choice of fatty acid for a specific research or therapeutic application should be guided by a clear understanding of their distinct molecular mechanisms and biological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Role of EPA and DHA on Cellular Oxidative Stress; Profiling Antidiabetic and Antihypertensive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid peroxidation during n-3 fatty acid and vitamin E supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Differential Effects of Eicosapentaenoic Acid and Docosahexaenoic Acid on Cardiometabolic Risk Factors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials [frontiersin.org]
- 9. Omega-3 polyunsaturated fatty acids attenuate inflammatory activation and alter differentiation in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Pinolenic Acid Methyl Ester's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological effects of Pinolenic Acid Methyl Ester (PAME), focusing on its specificity compared to other fatty acids. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a valuable resource for evaluating the therapeutic potential of PAME.
At a Glance: Key Biological Activities
Pinolenic acid (PNA), the active form of PAME, has demonstrated significant anti-inflammatory, appetite-suppressing, and anti-atherogenic properties.[1][2] Its biological activities are often compared to other polyunsaturated fatty acids (PUFAs), such as gamma-linolenic acid (GLA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). While direct comparative studies on PAME are limited, research on PNA provides strong evidence of its distinct mechanisms of action.
PNA primarily exerts its anti-inflammatory effects by directly modulating intracellular signaling pathways, notably inhibiting the transcription factors NF-κB and STAT.[3] In contrast, the anti-inflammatory properties of GLA are largely attributed to its metabolic conversion to dihomo-gamma-linolenic acid (DGLA), a precursor to anti-inflammatory eicosanoids, and its competition with the pro-inflammatory arachidonic acid (AA) pathway.[3]
Quantitative Data Summary: A Comparative Overview
The following tables summarize quantitative data from studies investigating the anti-inflammatory and appetite-suppressing effects of pinolenic acid, with comparisons to other relevant fatty acids where available.
Table 1: Comparative Anti-Inflammatory Effects of Pinolenic Acid and Gamma-Linolenic Acid [3]
| Inflammatory Marker | Fatty Acid | Cell Type | Stimulus | Concentration | % Reduction / Effect |
| Pro-inflammatory Cytokines | |||||
| TNF-α | Pinolenic Acid | Human PBMCs (from RA patients) | LPS | 50 µM | ~60% reduction |
| TNF-α | Gamma-Linolenic Acid | Human PBMCs | LPS | 50 µM | ~40% reduction |
| IL-6 | Pinolenic Acid | Human PBMCs (from RA patients) | LPS | 50 µM | ~60% reduction |
| IL-6 | Gamma-Linolenic Acid | Human PBMCs | LPS | 50 µM | ~30% reduction |
| Pro-inflammatory Enzymes & Mediators | |||||
| PGE2 | Pinolenic Acid | Human PBMCs (from RA patients) | LPS | 50 µM | Significant reduction |
| PGE2 | Gamma-Linolenic Acid | Human Synovial Fibroblasts | IL-1β | 25 µM | Significant reduction |
| Adhesion Molecules | |||||
| sICAM-1 | Pinolenic Acid | Human Endothelial Cells (EA.hy926) | TNF-α | 50 µM | Significant decrease |
| sICAM-1 | Gamma-Linolenic Acid | Human Endothelial Cells (EA.hy926) | TNF-α | 50 µM | Significant decrease |
| Chemokines | |||||
| MCP-1 | Pinolenic Acid | Human Endothelial Cells (EA.hy926) | TNF-α | 50 µM | Significant decrease |
| MCP-1 | Gamma-Linolenic Acid | Human Endothelial Cells (EA.hy926) | TNF-α | 50 µM | Significant decrease |
Table 2: Appetite-Suppressing Effects of Pinolenic Acid [4]
| Hormone/Parameter | Treatment | Study Population | Dosage | Observation |
| Cholecystokinin (B1591339) (CCK) | Pinolenic Acid | Overweight women | 3 grams | Significant increase over 4 hours (p<0.0001) |
| Glucagon-like peptide-1 (GLP-1) | Pinolenic Acid | Overweight women | 3 grams | Significant increase over 4 hours (p<0.0001) |
| Desire to eat (VAS) | Pinolenic Acid | Overweight women | 3 grams | 29% lower than placebo |
| Prospective food intake (VAS) | Pinolenic Acid | Overweight women | 3 grams | 36% lower than placebo |
Signaling Pathways and Mechanisms of Action
The biological effects of pinolenic acid are mediated through its influence on key signaling pathways involved in inflammation and appetite regulation.
Anti-Inflammatory Signaling of Pinolenic Acid
Pinolenic acid has been shown to inhibit the activation of NF-κB and STAT1, which are critical transcription factors for pro-inflammatory cytokines like TNF-α and IL-6.[1] It is also predicted to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are known to have anti-inflammatory roles.[1]
Caption: Anti-inflammatory signaling pathway of Pinolenic Acid.
Appetite Suppression Signaling of Pinolenic Acid
Pinolenic acid stimulates the release of satiety hormones cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gut. These hormones then signal to the brain to reduce appetite and food intake.
Caption: Appetite suppression pathway of Pinolenic Acid.
Experimental Protocols
This section details the methodologies for key experiments cited in the assessment of pinolenic acid's biological effects.
In Vitro Anti-Inflammatory Assay
Objective: To determine the effect of Pinolenic Acid on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
Cell Culture:
-
Human PBMCs are isolated from healthy donors or rheumatoid arthritis (RA) patients.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Treatment:
-
PBMCs are pre-incubated with various concentrations of Pinolenic Acid (e.g., 25, 50, 100 µM) or a vehicle control for 24 hours.
-
Cells are then stimulated with 100 ng/mL lipopolysaccharide (LPS) for 4 hours to induce an inflammatory response.
Analysis:
-
Supernatants are collected and the concentrations of TNF-α and IL-6 are measured by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell viability is assessed using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
Data Interpretation:
-
A dose-dependent reduction in TNF-α and IL-6 levels in the presence of Pinolenic Acid indicates its anti-inflammatory activity.
Experimental Workflow for Comparative Anti-Inflammatory Studies
Caption: In vitro comparative anti-inflammatory workflow.
Conclusion and Future Directions
The available evidence strongly supports the potent and specific biological effects of pinolenic acid, particularly in the realms of anti-inflammation and appetite suppression. Its mechanism of action, centered on the direct inhibition of key inflammatory signaling pathways like NF-κB and STAT, distinguishes it from other fatty acids such as GLA.
While this compound (PAME) is the form often used in supplements due to its stability, the majority of in-depth mechanistic studies have been conducted on the free fatty acid form (PNA). It is presumed that PAME is hydrolyzed to PNA in vivo to exert its effects. However, to definitively establish the specificity of PAME itself, direct comparative studies of PAME against other fatty acid methyl esters are warranted.
Future research should focus on head-to-head clinical trials comparing the efficacy and safety of PAME with other established anti-inflammatory and appetite-suppressing agents. Furthermore, elucidating the precise receptor interactions and downstream signaling events of both PNA and PAME will provide a more complete understanding of their therapeutic potential.
References
- 1. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Biochemicals - CAT N°: 10008656 [bertin-bioreagent.com]
A Comparative Benchmarking Guide: Pinolenic Acid Methyl Ester vs. Known Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Pinolenic Acid (PNLA) methyl ester against well-established anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The information presented herein is supported by experimental data from in vitro and in vivo studies to facilitate an evidence-based assessment of PNLA's potential as an anti-inflammatory agent.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of Pinolenic Acid methyl ester and comparator drugs. Direct comparative studies are limited, and thus, data from various studies using similar models are presented. Experimental conditions such as cell type, stimulus, and drug concentration should be considered when interpreting these results.
Table 1: In Vitro Anti-Inflammatory Activity in Macrophage Cell Lines (RAW 264.7)
| Inflammatory Marker | Drug | Concentration | % Reduction / IC50 | Stimulus | Citation(s) |
| TNF-α | Pinolenic Acid | 50 µM | ~35% reduction | LPS | [1] |
| Dexamethasone | 3 µM | Significant reduction | HMGB1 | [2] | |
| IL-6 | Pinolenic Acid | 50 µM | ~60% reduction | LPS | [1] |
| Dexamethasone | - | Significant inhibition | LPS | [3] | |
| PGE2 | Pinolenic Acid | 50 µM | Significant reduction | LPS | [4] |
| Celecoxib | 20 µM | Significant inhibition | LPS | [5] | |
| Celecoxib | IC50 = 91 nM | - | Human Dermal Fibroblasts | [6] | |
| Nitric Oxide (NO) | Pinolenic Acid | - | - | LPS | [7] |
| Dexamethasone | - | Significant decrease | LPS | [8] |
Table 2: In Vitro Anti-Inflammatory Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Inflammatory Marker | Drug | Cell Source | Concentration | % Reduction | Stimulus | Citation(s) |
| TNF-α | Pinolenic Acid | RA Patients | 50 µM | ~60% | LPS | [1] |
| Pinolenic Acid | Healthy Controls | 50 µM | ~35% | LPS | [1] | |
| IL-6 | Pinolenic Acid | RA Patients | 50 µM | ~60% | LPS | [1] |
| Pinolenic Acid | Healthy Controls | 50 µM | ~50% | LPS | [1] | |
| PGE2 | Pinolenic Acid | RA Patients & Healthy Controls | 50 µM | Significant reduction (p<0.0001) | LPS | [1] |
Table 3: In Vivo Anti-Inflammatory Activity
| Model | Drug | Dosage | % Edema Inhibition | Citation(s) |
| Carrageenan-Induced Paw Edema (Rat) | Indomethacin (B1671933) | 25 mg/kg | Significant reduction | [9] |
| Diclofenac | 25 mg/kg | 82-99% (at 4h) |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and the compared drugs are mediated by their interactions with distinct signaling pathways.
Pinolenic Acid (PNLA)
Pinolenic acid appears to exert its anti-inflammatory effects primarily through the modulation of key transcription factors and signaling cascades.[10] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS).[4][11]
Inhibitory effect of Pinolenic Acid on inflammatory signaling pathways.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, such as Celecoxib and Indomethacin, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.[12][13] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] Celecoxib is a selective COX-2 inhibitor, targeting the enzyme isoform that is upregulated during inflammation, which is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs like Indomethacin that inhibit both COX-1 and COX-2.[15]
Mechanism of action of NSAIDs on the cyclooxygenase pathway.
Corticosteroids
Corticosteroids, such as Dexamethasone, have potent anti-inflammatory effects that are mediated through both genomic and non-genomic mechanisms.[16][17] The primary genomic mechanism involves the binding of corticosteroids to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and Activator Protein-1 (AP-1).[18][19]
Genomic mechanism of action of corticosteroids.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol describes the assessment of the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated murine macrophages.
General experimental workflow for in vitro anti-inflammatory assays.
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound, Dexamethasone, Celecoxib) or vehicle control (e.g., DMSO, ensuring the final concentration does not affect cell viability).
-
Cells are pre-incubated with the test compounds for a specified period (e.g., 1-2 hours).
2. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli to the cell cultures at a final concentration of 1 µg/mL.
-
The cells are then incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.
3. Measurement of Inflammatory Mediators:
-
Cytokine Measurement (TNF-α, IL-6): After the incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[18][19] Briefly, 96-well plates are coated with a capture antibody specific for the cytokine of interest. After blocking non-specific binding sites, the collected supernatants and a series of standards are added to the wells. A biotinylated detection antibody is then added, followed by an enzyme conjugate (e.g., streptavidin-horseradish peroxidase). Finally, a substrate solution is added, and the resulting colorimetric reaction is measured using a microplate reader at 450 nm. The cytokine concentrations in the samples are determined by comparison to the standard curve.
-
Prostaglandin E2 (PGE2) Measurement: The concentration of PGE2 in the cell culture supernatant is measured using a competitive ELISA kit, following the manufacturer's protocol.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent assay.
Western Blot Analysis for NF-κB Activation
This protocol is used to determine the effect of a test compound on the activation of the NF-κB signaling pathway.[20][21]
1. Cell Lysis and Protein Quantification:
-
After treatment as described in the in vitro protocol, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
The protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit (p-p65), which is an indicator of NF-κB activation. An antibody against the total p65 subunit and a housekeeping protein (e.g., β-actin or GAPDH) are used as loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
4. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands is quantified using densitometry software. The ratio of p-p65 to total p65 is calculated to determine the extent of NF-κB activation.
References
- 1. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 10. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bowdish.ca [bowdish.ca]
- 17. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Inter-Laboratory Comparison of Pinolenic Acid Methyl Ester Quantification
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of pinolenic acid is essential for evaluating its therapeutic potential in areas like inflammation, cancer, and lipid metabolism.[1] As pinolenic acid is primarily analyzed as its methyl ester derivative, understanding the nuances of different analytical methodologies is critical for ensuring data integrity and comparability across laboratories. This guide provides an objective comparison of the prevalent analytical techniques for pinolenic acid methyl ester quantification, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The quantification of this compound is predominantly achieved through chromatographic techniques. Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is the most established approach.[1][2] However, other methods like high-performance liquid chromatography (HPLC) with an evaporative light-scattering detector (ELSD) and supercritical fluid chromatography (SFC) with mass spectrometry (MS) also present viable alternatives.[3]
The selection of an appropriate analytical method depends on various factors, including required sensitivity, sample matrix complexity, and desired throughput.[4] The following table summarizes the key performance parameters for these techniques based on available data for fatty acid analysis.
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Evaporative Light-Scattering Detector (HPLC-ELSD) | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) |
| Principle | Separation of FAMEs by boiling point and polarity, with detection by flame ionization.[4] | Separation of FAMEs followed by mass analysis for structural information and quantification.[4] | Separation of non-volatile and semi-volatile compounds with detection based on light scattering from nebulized analyte.[3] | Separation using a supercritical fluid as the mobile phase, coupled with mass spectrometry for detection.[3] |
| Linearity (R²) | >0.9998[4] | >0.99[4] | ≥ 0.99[3] | Not explicitly stated, but excellent reproducibility is reported.[3] |
| Precision (RSD%) | < 1.5% for peak areas[4] | 2.77-5.82% (Intra-day)[4] | < 2% for repeatability[3] | Sufficient chromatographic reproducibility reported.[3] |
| Accuracy (Recovery) | 96.2% to 103.9%[3] | Typically high, enhanced by the use of stable isotope-labeled internal standards.[2] | 92.9% to 108.5%[3] | Not explicitly stated. |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL[4] | Typically 0.01% to 0.05%[4] | 6.833 µg/mL (for alpha-linolenic acid)[3] | High sensitivity is a key feature.[3] |
| Limit of Quantitation (LOQ) | Typically 3x LOD | Signal-to-noise ratio of 10:1. | 8.063 µg/mL (for linoleic acid)[3] | Not explicitly stated. |
| Analysis Time | ~25-45 minutes per sample[3] | ~25-45 minutes per sample[3] | ~11-45 minutes per sample[3] | ~3-13 minutes per sample[3] |
Experimental Protocols
Accurate quantification of this compound necessitates meticulous sample preparation and adherence to validated analytical protocols. The following sections detail generalized experimental procedures for the most common analytical techniques.
1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-based analysis, the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) is a mandatory step.[1][2]
-
Lipid Extraction: For solid samples, lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).[1]
-
Saponification: A known amount of the lipid extract is heated with methanolic sodium hydroxide (B78521) (0.5 M) to release the fatty acids from their glycerol (B35011) backbone. An internal standard, like heptadecanoic acid (C17:0), is added at this stage for accurate quantification.[1]
-
Esterification: The saponified sample is then heated with a methylating agent, commonly 14% boron trifluoride (BF3) in methanol, to form the FAMEs.[1]
-
Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using a non-polar solvent like n-hexane. The hexane (B92381) layer is then washed, dried over anhydrous sodium sulfate, and diluted to an appropriate concentration for analysis.[1]
2. Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for FAME analysis.[3]
-
Chromatographic Conditions:
-
Column: A polar capillary column, such as a SCION-FAME (100m x 0.25mm x 0.2µm) or HP-INNOWax (30 m x 0.32 mm x 0.25 µm), is typically used for the separation of FAMEs.[5][6]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[6][7]
-
Injector and Detector Temperatures: The injector and FID are typically maintained at 250°C.[7]
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at 100°C, ramp to 240°C, to ensure separation of all FAMEs.[6]
-
-
Quantification: The quantification of each FAME is based on its peak area relative to the peak area of the internal standard.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity compared to GC-FID and allows for the confirmation of the identity of this compound.[1]
-
Chromatographic Conditions: The GC conditions are similar to those used for GC-FID.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Acquisition Mode: For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is typically employed for quantitative analysis.[1] Key ions for this compound would be selected for monitoring.
-
-
Quantification: Quantification is performed by comparing the peak area of a specific ion of this compound to that of an internal standard. The use of a stable isotope-labeled internal standard, such as Deuterated Pinolenic Acid, is highly recommended for the most accurate results.[2]
Workflow and Pathway Visualizations
To further elucidate the experimental process, the following diagrams illustrate the general workflow for FAME analysis and the interrelationship of analytical method validation parameters.
References
Confirming the Identity of Pinolenic Acid Methyl Ester Using Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric profile of pinolenic acid methyl ester against other common C18 fatty acid methyl esters (FAMEs). It includes detailed experimental protocols and supporting data to aid in the confident identification of this compound in complex mixtures.
Pinolenic acid (an isomer of gamma-linolenic acid) is a polyunsaturated fatty acid found in pine nuts and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and lipid-lowering activities.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective analysis of fatty acids following their conversion to fatty acid methyl esters.[1]
Comparative Mass Spectral Data of C18 Fatty Acid Methyl Esters
The following table summarizes the key mass spectral ions observed for this compound and two other common C18 unsaturated FAMEs under electron ionization (EI) conditions. The data highlights the diagnostic ions that can be used to differentiate these isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Abundance) |
| This compound | C19H32O2 | 292.46 | 292 | 79 (Base Peak), 95, 109, 123 |
| Methyl Linoleate | C19H34O2 | 294.47 | 294 | 67 (Base Peak), 81, 95, 109, M-31, M-74[2] |
| Methyl Oleate | C19H36O2 | 296.49 | 296 | 55 (Base Peak), 69, 83, 97, M-32, M-74[2] |
Note: The fragmentation patterns of unsaturated fatty acid methyl esters are complex. The listed key fragment ions are characteristic but may vary in relative abundance depending on the specific instrumentation and analytical conditions. The molecular ion peak for polyunsaturated FAMEs like this compound can sometimes be of low intensity or absent in 70 eV EI spectra.[3]
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the derivatization of pinolenic acid to its methyl ester and subsequent analysis by GC-MS. This method is adapted from standard procedures for fatty acid analysis.[1]
1. Sample Preparation and Derivatization (Transesterification)
-
Materials:
-
Sample containing pinolenic acid (e.g., pine nut oil, lipid extract)
-
0.5 M Methanolic Sodium Hydroxide
-
14% Boron trifluoride (BF3) in methanol
-
n-Hexane
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To approximately 25 mg of the lipid sample in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 100°C for 5-10 minutes until the fat globules are dissolved.
-
Cool the solution and add 2 mL of 14% BF3 in methanol.
-
Heat again at 100°C for 5-10 minutes.
-
Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Shake vigorously for 30 seconds and allow the layers to separate.
-
Transfer the upper hexane (B92381) layer containing the FAMEs to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.[1]
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 250°C
-
Mass Scan Range: m/z 50-400
-
Data Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
Visualizations
The following diagrams illustrate the experimental workflow and a simplified representation of the logical process for confirming the identity of this compound.
Caption: Experimental workflow for the identification of this compound.
Caption: Logical workflow for confirming the identity of this compound.
References
Safety Operating Guide
A Guide to the Safe Disposal of Pinolenic Acid Methyl Ester
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Pinolenic Acid methyl ester, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is a polyunsaturated fatty acid methyl ester that requires careful handling and disposal.[1][2] Adherence to the following procedures is crucial for maintaining a safe laboratory environment.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling or disposing of this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or face shield | Protects against splashes and eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., heavy rubber gloves) | Prevents skin contact and potential absorption.[3][5] |
| Respiratory Protection | NIOSH-approved respirator or self-contained breathing apparatus | Required when ventilation is inadequate to avoid breathing vapors.[3] |
| Protective Clothing | Laboratory coat or other suitable protective clothing | Minimizes skin exposure.[3][5] |
General Handling Precautions:
-
Work in a well-ventilated area to control airborne levels.[3][5]
-
Keep the substance away from heat, sparks, open flames, and hot surfaces.[3]
-
Avoid contact with skin and eyes.[5]
-
Prevent the formation of dust and aerosols.[5]
-
Use non-sparking tools to prevent ignition.[5]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
II. Accidental Release and Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4][5]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[4] Use an inert, non-combustible absorbent material (e.g., diatomite, universal binders) to contain the spill.[4][6]
-
Collect the Material: Carefully collect the absorbed material using clean, non-sparking tools.[6]
-
Transfer to Waste Container: Place the collected material into a suitable, labeled chemical waste container for disposal.[3][5]
-
Decontaminate the Area: Clean the spill area thoroughly. Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
Dispose of Contaminated Materials: Dispose of all contaminated materials, including absorbent pads and cleaning supplies, as chemical waste in accordance with local regulations.[4]
-
Environmental Precautions: Take steps to avoid release into the environment. Do not allow the chemical to enter drains or sewer systems.[3][5][7]
III. Proper Disposal Procedure
The final disposal of this compound must be conducted in compliance with all local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated and properly labeled chemical waste container.[3][5] The container should be kept tightly closed and stored in a cool, well-ventilated area away from ignition sources.[3][4]
-
Consult with Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal. They can provide specific guidance based on your location's regulations.
-
Approved Disposal Methods:
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions.[5]
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.[5][7]
-
Do not contaminate water, foodstuffs, or animal feed with the chemical.[5]
IV. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Pinolenic Acid methyl ester
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for Pinolenic Acid methyl ester, fostering a secure and efficient research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety goggles with side shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Gloves must be inspected prior to use. Wash and dry hands after handling.[1][2] |
| Lab coat | A chemical-resistant lab coat should be worn. For tasks with a higher risk of splashing, a disposable gown with elastic cuffs is recommended.[2] | |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood.[1][2] If ventilation is insufficient or if aerosols are generated, a full-face respirator with appropriate cartridges should be used.[1][3] |
| Additional Protection | Hair bonnet and shoe covers | Recommended, especially when handling the dry powder form to prevent contamination.[2] |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is critical to prevent contamination and accidental exposure.
Engineering Controls:
-
Ventilation: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Containment: Use disposable bench liners to protect work surfaces and facilitate easier cleanup in the event of a spill.[2]
Standard Operating Procedure:
-
Preparation: Before starting, ensure the work area is clean and uncluttered. Have all necessary equipment and materials, including the spill kit, readily accessible.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Handling:
-
Storage:
Spill and Disposal Plan
A clear and practiced spill and disposal plan is essential for mitigating risks and ensuring environmental safety.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or poses a significant hazard.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the chemical from entering them.[1][4]
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.
Disposal Plan:
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
